Triisopropoxy(vinyl)silane
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89751. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethenyl-tri(propan-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8-11H,1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABAWBWRUSBLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C=C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066299 | |
| Record name | Silane, ethenyltris(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18023-33-1 | |
| Record name | Vinyltriisopropoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18023-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, ethenyltris(1-methylethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018023331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyltriisopropoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, ethenyltris(1-methylethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, ethenyltris(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri(isopropoxy)vinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Triisopropoxy(vinyl)silane: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of triisopropoxy(vinyl)silane, an organosilicon compound with significant utility in materials science and drug development. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, mechanisms of action, and practical applications of this versatile molecule. We will explore its unique bifunctional nature, which allows it to act as a molecular bridge between organic and inorganic materials, thereby enhancing the performance of a wide array of products.
Molecular Structure and Physicochemical Properties
This compound, also known as vinyltris(isopropoxy)silane, possesses a unique molecular architecture that is central to its functionality.[1] The molecule consists of a central silicon atom bonded to a vinyl group (-CH=CH2) and three isopropoxy groups (-OCH(CH3)2).[1] This dual-functionality is the cornerstone of its utility: the vinyl group is reactive towards organic polymers via polymerization, while the isopropoxy groups can be hydrolyzed to form silanol groups, which then condense to form stable siloxane bonds with inorganic substrates.[1][2]
The physical and chemical properties of this compound are summarized in the table below:
| Property | Value |
| CAS Number | 18023-33-1[1][3] |
| Molecular Formula | C11H24O3Si[1][3] |
| Molecular Weight | 232.39 g/mol [1][3] |
| Appearance | Colorless transparent liquid[1][4] |
| Boiling Point | Approximately 180-210 °C[1][5][6] |
| Density | Approximately 0.8650 - 0.926 g/cm³[2][5] |
| Refractive Index (n25D) | 1.3940 - 1.4040[5] |
| Flash Point | Approximately 45-51 °C[1][5][7] |
| Solubility | Soluble in alcohol, toluene, acetone, and benzene[5] |
Mechanism of Action: A Molecular Bridge
The primary function of this compound is to act as a coupling agent, creating a durable bond between organic and inorganic materials.[1][5] This mechanism can be understood as a two-step process involving the hydrolysis of the isopropoxy groups and the subsequent condensation with hydroxyl groups on an inorganic surface.
Hydrolysis
In the presence of moisture, the three isopropoxy groups of this compound hydrolyze to form silanol groups (Si-OH) and isopropanol as a byproduct.[1] This reaction is often catalyzed by acids or bases.[8] The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of water.[8][9]
Caption: Hydrolysis of this compound to vinylsilanetriol.
Condensation
The newly formed silanol groups are highly reactive and can condense in two ways:
-
Intermolecular Condensation: They can react with other silanol groups to form stable siloxane bonds (Si-O-Si), leading to the formation of an oligomeric or polymeric network.[1]
-
Surface Condensation: More importantly, they can react with hydroxyl groups present on the surface of inorganic substrates like glass, metals, and silica.[5] This forms a covalent bond between the silicon atom and the inorganic surface.
Caption: Condensation of vinylsilanetriol with an inorganic substrate.
The vinyl group remains available for reaction with an organic polymer matrix, thus completing the "molecular bridge" and ensuring strong adhesion between the two dissimilar materials.[2]
Synthesis of this compound
There are two primary industrial routes for the synthesis of this compound:
Grignard Reaction
This method involves the reaction of a vinyl Grignard reagent, such as vinyl magnesium bromide, with triisopropoxy chlorosilane.[1] The reaction must be carried out under anhydrous conditions to prevent the premature hydrolysis of the reactants and products.
Experimental Protocol: Grignard Synthesis
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.
-
Reagent Preparation: Prepare the vinyl Grignard reagent (e.g., vinyl magnesium bromide) in a suitable solvent like tetrahydrofuran (THF).
-
Reaction: Triisopropoxy chlorosilane is dissolved in anhydrous THF and placed in the reaction flask. The vinyl Grignard reagent is added dropwise from the dropping funnel while maintaining the reaction temperature.
-
Workup: After the reaction is complete, the magnesium salts are filtered off.
-
Purification: The product is purified by fractional distillation under reduced pressure.
Alcoholysis of Trichlorovinylsilane
An alternative synthesis route involves the reaction of trichlorovinylsilane with isopropanol.[1] This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Alcoholysis
-
Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is used.
-
Reaction: Trichlorovinylsilane is dissolved in a suitable solvent. Isopropanol is added dropwise, often in the presence of an HCl scavenger like triethylamine.
-
Temperature Control: The reaction is typically refluxed at 80-90°C to drive it to completion.[1]
-
Workup: The amine hydrochloride salt is removed by filtration.
-
Purification: The final product is obtained by fractional distillation.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various research and industrial applications.
Composite Materials
In composite materials, this compound is used to improve the adhesion between an inorganic reinforcement (e.g., glass fibers, silica) and an organic polymer matrix (e.g., epoxy, polyethylene).[5] This results in composites with enhanced mechanical properties, such as tensile strength and durability, particularly in wet conditions.[5]
Adhesives and Sealants
As a coupling agent, it is widely used in the formulation of adhesives and sealants to promote adhesion to a variety of substrates, including metals, glass, and ceramics.[2] This leads to stronger and more water-resistant bonds.[2]
Coatings
In the coatings industry, this compound is used to improve the adhesion of paints and coatings to substrates.[2] It also enhances the weather and chemical resistance of the coating.[5][6] For instance, it is used in anti-corrosion and automotive coatings.[2][6]
Polymer Modification
This compound can be copolymerized or grafted onto various polymers to introduce silane functionality.[5] This is particularly useful for producing room-temperature cross-linkable polymers for applications such as wires and cables, where it improves heat resistance and electrical properties.[5][6]
Surface Modification and Biocompatibility
The ability of this compound to form stable bonds with surfaces makes it suitable for surface modification applications. In the biomedical field, it can be used to modify the surfaces of implants and cell culture substrates to enhance biocompatibility and cell adhesion.[1] It is also utilized in the development of biosensors that require stable interfaces between biological molecules and solid supports.[1]
Caption: Key application areas of this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[4][7][10] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[7][11] Protective gloves and eye protection should be worn.[7][10] It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.[11] For detailed safety information, consult the Safety Data Sheet (SDS).[7][10]
Conclusion
This compound is a highly versatile organosilane that plays a critical role in advanced materials science. Its unique bifunctional structure enables it to effectively couple organic polymers to inorganic substrates, leading to significant improvements in material properties. From enhancing the strength of composites to improving the durability of coatings and the biocompatibility of medical devices, the applications of this compound are extensive and continue to expand. A thorough understanding of its chemical structure, reaction mechanisms, and handling requirements is essential for its effective and safe utilization in research and industrial settings.
References
- INNO SPECIALTY CHEMICALS. (n.d.). This compound: A Key Component in Advanced Materials and Coatings.
- Kerton Chemicals. (n.d.). This compound CAS 18023-33-1 For Sale.
- Acmec Biochemical. (n.d.). 18023-33-1[this compound].
- Ecopower New Materials. (2025, September 30). Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability.
- Angene Chemical. (2021, May 1). Safety Data Sheet - this compound.
- Starshine Chemical. (n.d.). This compound.
- Jessica Chemicals. (n.d.). Vinyltriisopropoxysilane (siloxane Polymer ) CAS NO 18023-33-1.
- Chemsrc. (2025, August 22). This compound | CAS#:18023-33-1.
- Google Patents. (n.d.). US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.
- ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- ResearchGate. (2025, August 6). Hydrolysis and condensation of silanes in aqueous solutions | Request PDF.
- ResearchGate. (2025, August 7). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy.
- MDPI. (2023, March 3). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study.
Sources
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. 18023-33-1[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. This compound | 18023-33-1 | TCI AMERICA [tcichemicals.com]
- 5. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 6. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. angenechemical.com [angenechemical.com]
- 11. This compound | Starshinechemical [starshinechemical.com]
An In-depth Technical Guide to Triisopropoxy(vinyl)silane (CAS 18023-33-1)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: The Molecular Bridge in Advanced Material Science
Triisopropoxy(vinyl)silane, identified by CAS number 18023-33-1, is a bifunctional organosilicon compound that serves as a critical molecular bridge between inorganic and organic materials.[1][2] Its unique structure, featuring a polymerizable vinyl group and hydrolyzable isopropoxy moieties, allows it to form durable covalent bonds at otherwise incompatible interfaces.[2][3] This guide provides a comprehensive technical overview of its chemical properties, reaction mechanisms, and applications, with a focus on the scientific principles that govern its efficacy. We will delve into its role as a coupling agent, adhesion promoter, and surface modifier, providing field-proven insights and detailed protocols for its practical application in materials science, polymer chemistry, and its emerging potential in biomedical and drug delivery systems.
Core Molecular Profile and Physicochemical Properties
This compound is a colorless liquid characterized by a silicon atom at its core.[2][4] This central atom is bound to a reactive vinyl group (-CH=CH₂) and three isopropoxy groups (-OCH(CH₃)₂).[2] This dual-functionality is the cornerstone of its utility: the vinyl group can participate in free-radical polymerization, while the isopropoxy groups can hydrolyze to form reactive silanol groups (Si-OH).[1][2]
| Property | Value | Source(s) |
| CAS Number | 18023-33-1 | [1][4] |
| Molecular Formula | C₁₁H₂₄O₃Si | [1][2][4] |
| Molecular Weight | 232.39 g/mol | [1][2][4] |
| IUPAC Name | ethenyl-tri(propan-2-yloxy)silane | [5] |
| Appearance | Colorless transparent liquid | [2][4] |
| Boiling Point | ~180-222 °C at 760 mmHg | [2][5][6] |
| Density | ~0.87 - 0.9 g/cm³ | [2][5][6] |
| Flash Point | ~45 - 87 °C | [2][6] |
| Refractive Index | ~1.423 | [6] |
The Mechanism of Action: A Two-Step Interfacial Reaction
The efficacy of this compound as a coupling agent is predicated on a well-understood, two-stage reaction mechanism: hydrolysis followed by condensation.[1] This process creates a stable siloxane (Si-O-Si) network that can covalently bond to inorganic surfaces, while the vinyl group remains available to react with an organic polymer matrix.
Step 1: Hydrolysis of Isopropoxy Groups
In the presence of water, the three isopropoxy groups hydrolyze to form silanetriol (a molecule with three Si-OH groups) and isopropyl alcohol as a byproduct.[1] This reaction is the critical first step in activating the silane for surface bonding.
R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH (where R = vinyl group, R' = isopropyl group)
The rate of this hydrolysis is highly dependent on pH.[7][8] It is slowest at a neutral pH of 7 and increases significantly under both acidic and basic conditions.[7][8][9] For most surface treatment applications, acidic conditions (pH 3-5) are preferred.[8][10] This is a crucial experimental choice: acidic catalysis effectively accelerates the formation of silanol groups while simultaneously slowing the rate of self-condensation, thereby maximizing the concentration of reactive Si-OH species available for bonding to the substrate.[8][10]
Step 2: Condensation and Covalent Bond Formation
The newly formed silanol groups are highly reactive. They can undergo two primary condensation reactions:
-
Intermolecular Condensation: Two silanol molecules react with each other to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. This process leads to the formation of oligomeric silane structures in solution.[11]
-
Surface Condensation: The silanol groups react with hydroxyl groups present on the surface of inorganic substrates like glass, silica, or metals (M-OH).[4] This forms a strong, covalent M-O-Si bond, effectively anchoring the silane to the inorganic surface.[12]
Simultaneously, the vinyl group of the anchored silane remains oriented away from the surface, ready to participate in polymerization with a resin matrix.[2] This creates a durable, chemically-bonded interface where mechanical stress can be efficiently transferred from the organic polymer to the inorganic substrate.[13]
Caption: Mechanism of this compound as a coupling agent.
Key Applications and Field-Proven Insights
The dual reactivity of this compound makes it a versatile component in numerous advanced material applications.
Adhesion Promoter in Coatings, Adhesives, and Sealants
As an adhesion promoter, the silane is typically added as a dilute primer or an integral blend in a formulation.[14] It dramatically improves the bond between organic coatings and inorganic substrates like glass and metal.[12][13] This enhanced adhesion translates to superior durability, weatherability, and resistance to moisture ingress at the interface, preventing delamination.
Field Insight: When formulating a silane-containing system, the choice between a primer and an integral blend is critical. A primer application is often more efficient for adhesion promotion, as it concentrates the silane at the interface where it is needed most.[14] However, an integral blend can be more practical for manufacturing and also contributes to cross-linking within the bulk polymer, improving cohesive strength.[14]
Coupling Agent in Composites
In fiber-reinforced or mineral-filled composites, this compound improves the interfacial adhesion between the filler (e.g., glass fibers, silica) and the polymer matrix (e.g., polyester, polyethylene).[4][15] This leads to a significant enhancement in the mechanical properties of the composite, such as tensile strength and impact resistance, particularly in wet or humid conditions.[4]
Quantitative Impact on Adhesion: A study evaluating silane treatment on titanium surfaces demonstrated a profound increase in shear bond strength with a composite resin. The blend containing vinyltriisopropoxysilane exhibited significantly higher adhesion compared to the untreated control group.
| Surface Treatment | Mean Shear Bond Strength (MPa) | Standard Deviation |
| Non-silanized (Control) | 4.8 | 2.1 |
| Vinylsilane Blend in 2-Propanol | 11.3 | 3.6 |
Surface Modification of Nanomaterials
The principles of silane chemistry are directly applicable to nanotechnology for modifying the surfaces of nanoparticles, such as mesoporous silica (MSN).[16][17] Functionalizing MSNs with silanes can alter their surface properties (e.g., hydrophobicity) and introduce reactive groups for further conjugation.
Relevance to Drug Development: Surface modification of nanocarriers is a cornerstone of modern drug delivery. While direct use of this compound is still an emerging area, analogous silanes are used to functionalize silica nanoparticles for controlled drug adsorption and release.[18] For example, modifying a mesoporous material with a silane can change the dominant drug adsorption mechanism from simple physisorption to stronger, chemically influenced interactions, thereby altering the drug release kinetics.[18] The vinyl group on this compound offers a versatile handle for "click" chemistry or polymerization, allowing for the attachment of targeting ligands, stealth polymers (like PEG), or stimuli-responsive gates, making it a compound of high interest for developing next-generation drug delivery systems.[16]
Experimental Protocols and Characterization
Protocol: Surface Modification of Silica Nanoparticles
This protocol is adapted from established methods for silanization and provides a robust framework for researchers.[16] The causality behind each step is explained to ensure experimental integrity.
Objective: To covalently graft this compound onto the surface of silica nanoparticles (SNPs).
Materials:
-
Silica Nanoparticles (SNPs)
-
This compound (CAS 18023-33-1)
-
Ethanol (anhydrous)
-
Deionized Water
-
Acetic Acid (for pH adjustment)
Procedure:
-
Nanoparticle Dispersion: Disperse a known quantity of SNPs in anhydrous ethanol to a concentration of 5 mg/mL. Use bath sonication for at least 15 minutes to ensure a homogenous, aggregate-free suspension.
-
Causality: A well-dispersed solution is critical to ensure uniform access to the nanoparticle surfaces for consistent silanization.
-
-
Pre-hydrolysis of Silane: In a separate vessel, prepare a 2% (v/v) solution of this compound in a 95:5 ethanol:water mixture. Adjust the pH of this solution to ~4.5 using acetic acid. Allow this solution to stir for 1 hour.
-
Grafting Reaction: Add the pre-hydrolyzed silane solution to the SNP dispersion. The weight ratio of SNP to silane can be varied (e.g., 1:0.05 to 1:0.2) to control grafting density. Allow the mixture to stir at room temperature for 12-24 hours.
-
Causality: This extended reaction time allows for the diffusion of the activated silane and its condensation onto the hydroxyl groups of the silica surface.
-
-
Purification: Isolate the surface-modified nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). Discard the supernatant, which contains unreacted silane and byproducts.
-
Washing: Re-disperse the nanoparticle pellet in fresh ethanol and repeat the centrifugation process. Perform this washing step three times.
-
Causality: Thorough washing is essential to remove any physisorbed silane, ensuring that subsequent characterization and applications are based solely on the covalently grafted layer.
-
-
Final Dispersion: Re-disperse the final, purified vinyl-functionalized SNPs in the desired solvent for storage or further use.
Caption: Workflow for surface modification of silica nanoparticles.
Analytical Characterization
Verifying the successful synthesis and grafting of this compound is crucial. A multi-technique approach provides a self-validating system.
| Technique | Expected Result & Interpretation | Source(s) |
| FT-IR Spectroscopy | For pure silane: A strong Si-O-C stretch is observed around 1080 cm⁻¹. For modified surfaces: Disappearance of the Si-O-C band and the appearance of a broad Si-O-Si network band (~1055 cm⁻¹) and potentially a weak Si-OH band (~890 cm⁻¹) confirms hydrolysis and condensation. The C=C vinyl stretch remains (~1635 cm⁻¹). | [2] |
| ¹H NMR | Vinyl protons (CH₂=CH-) typically resonate as a multiplet between δ 5.7–6.2 ppm. Isopropoxy methyl protons (-CH(CH₃)₂) appear as a doublet around δ 1.0–1.2 ppm. | [2] |
| ²⁹Si NMR | Can be used to monitor the kinetics of hydrolysis and condensation by tracking the chemical shifts as T⁰ (unhydrolyzed) species convert to T¹, T², and T³ (progressively condensed) species. | [3][7][11] |
| Thermogravimetric Analysis (TGA) | Used to quantify the amount of silane grafted onto a non-combustible substrate like silica. The weight loss corresponding to the decomposition of the organic vinyl and isopropoxy-derived groups is measured. |
Safety and Handling
This compound is a flammable liquid and vapor.[16][19] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[19] Standard personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.[16] Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][19] In case of contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[16]
Conclusion and Future Outlook
This compound is a powerful and versatile molecule whose value lies in its fundamental ability to chemically unite the organic and inorganic worlds. Its well-understood hydrolysis and condensation chemistry provides a reliable platform for creating robust interfaces in a wide array of materials, from industrial coatings and composites to advanced nanomaterials. For researchers in drug development, the true potential of this silane lies in its capacity for surface modification. The vinyl group serves as a reactive anchor for conjugating biologically active molecules, making it a prime candidate for the design of sophisticated, functionalized drug delivery vehicles. As material science and medicine continue to converge, the role of such molecular bridges will undoubtedly become even more critical.
References
- Abdel-Dakhel, A. M., El-Ghazawy, R. A., & Selim, M. M. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(9), 1937.
- Lastumäki, T. M., Lassila, L. V. J., & Vallittu, P. K. (2003). The effect of a 3-methacryloxypropyltrimethoxy-silane and vinyltriisopropoxysilane blend andtris(3- trimethoxysilylpropyl)isocy on the adhesion of composite resin to titanium. Dental Materials, 19(6), 524-531.
- Indumathy, B., Sathiyanathan, P., Prasad, G., Reza, M. S., & Kim, H. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2530.
- Abdelmouleh, M., Boufi, S., Belgacem, M. N., & Dufresne, A. (2004). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Journal of Applied Polymer Science, 93(4), 1887-1897.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Strong Bonds: Vinyltriisopropoxysilane in Polymer Applications.
- Savard, C., Blanchard, F., & Chabot, B. (2006). Hydrolysis and condensation of silanes in aqueous solutions. Journal of Sol-Gel Science and Technology, 37(1), 21-28.
- SiSiB SILICONES. (n.d.). How To Use A Silane Adhesion Promoter.
- Chemsrc. (n.d.). This compound | CAS#:18023-33-1.
- Al-Juhani, A. A., & El-Sayed, A. M. (2018). Surface Modification of Fumed Silica Nanoparticles with a Methacryloxypropyltrimethoxy Silane Coupling Agent and the Effect of Nanoparticles Surface Treatment on the In-situ Polymerization of Styrene - Butyl Acrylate. International Journal of Polymer Science, 2018, 1-10.
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- Zhang, L., Chang, Z., & Li, D. (2012). The Surface Modification of Silica with Vinyltriethoxysilane. Advanced Materials Research, 554-556, 1033-1037.
- Kerton Chemicals. (n.d.). This compound CAS 18023-33-1 For Sale.
- Armutlulu, A., Gonzalez-Garcia, Y., & Gonzalez, S. (2012). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. International Journal of Adhesion and Adhesives, 37, 35-43.
- Vallet-Regí, M., Rámila, A., del Real, R. P., & Pérez-Pariente, J. (2001). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Journal of Materials Chemistry, 11(2), 559-563.
- Al-Oqla, F. M., & Omar, M. S. (2012). Improvement of the Interfacial Adhesion Between Fiber and Matrix. Fibers and Polymers, 13(7), 884-890.
Sources
- 1. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | CAS#:18023-33-1 | Chemsrc [chemsrc.com]
- 7. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dakenchem.com [dakenchem.com]
- 13. specialchem.com [specialchem.com]
- 14. How To Use A Silane Adhesion Promoter – SiSiB SILICONES [sisib.biz]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Introduction: The Molecular Bridge in Advanced Materials
An In-depth Technical Guide to the Synthesis of Triisopropoxy(vinyl)silane
This compound (CAS No. 18023-33-1), a bifunctional organosilicon compound with the molecular formula C₁₁H₂₄O₃Si, stands as a critical component in the formulation of advanced materials.[1] Its unique molecular architecture, featuring a polymerizable vinyl group and three hydrolyzable isopropoxy groups, allows it to function as a molecular bridge between inorganic and organic materials.[2] This dual reactivity makes it an indispensable coupling agent, crosslinking agent, and adhesion promoter in a myriad of applications, from high-performance composites and sealants to sophisticated coatings and polymer synthesis.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic routes to this compound. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles, justify experimental choices, and provide actionable protocols grounded in scientific integrity.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several distinct chemical pathways. The choice of method often depends on factors such as scale, available starting materials, and desired purity. The three predominant strategies are the alcoholysis of a vinylchlorosilane precursor, the Grignard coupling reaction, and the direct hydrosilylation of acetylene.
Caption: Overview of primary synthetic routes to this compound.
Method 1: Alcoholysis of Vinyltrichlorosilane
This method is one of the most direct and widely used industrial processes for producing this compound. It relies on the nucleophilic substitution of the chloro groups on vinyltrichlorosilane with isopropoxy groups.
Causality and Scientific Rationale: The reaction proceeds because the oxygen atom in isopropanol acts as a nucleophile, attacking the electrophilic silicon atom of vinyltrichlorosilane. The silicon-chlorine bond is highly polarized and susceptible to such attacks. Three equivalents of isopropanol are required to replace all three chlorine atoms. A key challenge is managing the hydrogen chloride (HCl) gas that is liberated as a byproduct.[6][7] If not removed, HCl can catalyze undesirable side reactions, including the cleavage of the newly formed Si-O-C bonds. Therefore, the reaction is typically conducted under a flow of inert gas (e.g., nitrogen) to drive off the HCl or in the presence of an HCl scavenger, such as a tertiary amine (e.g., triethylamine), which forms a stable salt.[1]
Experimental Protocol: Alcoholysis Route
Objective: To synthesize this compound from vinyltrichlorosilane and isopropanol.
Materials:
-
Vinyltrichlorosilane (CH₂=CHSiCl₃), 97%
-
Anhydrous Isopropanol (i-PrOH)
-
Anhydrous Toluene (or other high-boiling inert solvent)
-
Triethylamine (optional, as HCl scavenger)
-
Nitrogen gas (high purity)
-
Standard reflux glassware with a dropping funnel, condenser, and magnetic stirrer
Procedure:
-
System Preparation: Assemble the reaction apparatus and thoroughly flame-dry it under a stream of nitrogen to ensure all components are free of moisture. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Reagent Charging: In the reaction flask, charge anhydrous toluene (250 mL) and vinyltrichlorosilane (1.0 mol, 161.5 g). Cool the mixture to 0-5 °C using an ice bath.
-
Slow Addition: In a dropping funnel, place a solution of anhydrous isopropanol (3.1 mol, 186.3 g) and triethylamine (3.1 mol, 313.7 g, if used) in toluene (150 mL).
-
Reaction: Add the isopropanol solution dropwise to the stirred vinyltrichlorosilane solution over 2-3 hours, maintaining the temperature below 10 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux for 2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. If a scavenger was used, filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate with small portions of anhydrous toluene.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by fractional distillation under vacuum (e.g., boiling point approx. 210-222 °C at atmospheric pressure, significantly lower under vacuum) to yield pure this compound.[1][8]
Self-Validation:
-
In-process: Monitor the reaction progress by GC to check for the disappearance of the vinyltrichlorosilane starting material.
-
Final Product: Confirm the identity and purity of the distilled product using ¹H NMR, FTIR, and GC analysis. Purity should typically be ≥99%.[1]
Caption: Experimental workflow for the alcoholysis synthesis method.
Method 2: Grignard Coupling Reaction
This classic organometallic approach builds the crucial Si-C bond through the reaction of a vinyl Grignard reagent with a suitable triisopropoxy-substituted silicon electrophile.[1]
Causality and Scientific Rationale: The Grignard reagent, typically vinylmagnesium bromide, acts as a potent carbon nucleophile. The reaction requires a silicon precursor with a good leaving group, such as triisopropoxychlorosilane. The primary challenge of this method is the extreme sensitivity of Grignard reagents to moisture and protic sources.[9][10] All reagents, solvents (typically THF or diethyl ether), and glassware must be scrupulously anhydrous to prevent quenching the Grignard reagent and ensure a high yield. This method is often favored for smaller-scale laboratory syntheses where high purity is paramount.
Experimental Protocol: Grignard Route
Objective: To synthesize this compound via Grignard coupling.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Triisopropoxychlorosilane (prepared separately or sourced)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal, for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
Grignard Formation: In a flame-dried, three-necked flask under argon, place magnesium turnings (1.1 mol) and a small crystal of iodine. Add a small portion of a solution of vinyl bromide (1.0 mol) in anhydrous THF. Gentle heating may be required to initiate the reaction (disappearance of iodine color). Once initiated, add the remaining vinyl bromide solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour at room temperature to ensure complete formation of vinylmagnesium bromide.
-
Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of triisopropoxychlorosilane (0.9 mol) in anhydrous THF dropwise, keeping the temperature below 10 °C.
-
Completion: After the addition, allow the mixture to warm to room temperature and stir for an additional 4-6 hours or overnight.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NH₄Cl. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Drying and Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The resulting crude product is then purified by vacuum distillation.[1]
Caption: Simplified mechanism for the Grignard synthesis route.
Purification and Analytical Characterization
Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure it meets the standards for research or industrial applications.
-
Purification: Fractional distillation under reduced pressure is the gold standard for purifying this compound.[1] This technique effectively separates the high-boiling product from lower-boiling solvents, unreacted starting materials, and non-volatile impurities while preventing thermal degradation.
-
Analytical Validation: A suite of analytical techniques is employed to confirm the structure and assess the purity of the final product.
| Parameter | Technique | Expected Result / Observation | Reference |
| Identity | ¹H NMR | Multiplet at δ 5.7–6.2 ppm (vinyl protons); Multiplet at δ 1.0–1.2 ppm (isopropoxy methyls). | [1] |
| Identity | FTIR | Strong absorbance around 1080 cm⁻¹ corresponding to the Si-O-C stretch. | [1] |
| Purity | Gas Chromatography (GC) | Single major peak with an area percentage of ≥99%. | [1] |
| Water Content | Karl Fischer Titration | ≤0.05% H₂O, confirming anhydrous nature. | [1] |
Safety, Handling, and Waste Management
The synthesis of this compound involves hazardous materials that demand strict safety protocols.
-
Precursor Hazards: Vinyltrichlorosilane is highly flammable, corrosive, and reacts violently with water to release toxic and corrosive HCl gas.[6][11] All manipulations must be performed in a well-ventilated fume hood. Grignard reagents are pyrophoric and water-reactive.
-
General Precautions: The use of an inert atmosphere (nitrogen or argon) is mandatory to prevent reactions with atmospheric moisture.[12] All glassware must be oven or flame-dried prior to use. Personal Protective Equipment (PPE) is non-negotiable and must include a flame-resistant lab coat, chemical-resistant gloves, and full eye protection (goggles and face shield).[13][14]
-
Waste Management: Acidic byproducts like HCl must be neutralized. For instance, HCl gas can be scrubbed through an alkaline solution (e.g., NaOH).[1] Quenching of reactive reagents should be done slowly and under controlled temperature conditions.
Conclusion
The synthesis of this compound is achievable through several robust methods, primarily the alcoholysis of vinyltrichlorosilane and Grignard coupling. The alcoholysis route is often preferred for larger-scale production due to its directness, while the Grignard method offers precision for lab-scale synthesis. Successful and safe synthesis hinges on a thorough understanding of the reaction mechanisms, meticulous control of reaction conditions—particularly the exclusion of moisture—and adherence to rigorous safety protocols. The purified product, validated by standard analytical techniques, serves as a high-quality building block for innovation in materials science.
References
- Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes. Chemical Communications (RSC Publishing).
- Silane. University of California, Santa Barbara, Environmental Health & Safety.
- Silane Chemical | ZMsilane. ZMsilane.
- Vinylsilane synthesis. Organic Chemistry Portal.
- This compound: A Comprehensive Guide to Its Properties and Applications. Medium.
- Recent Developments in the Chemistry of Vinylsiloxanes. Thieme Chemistry.
- Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Publishing.
- The Science Behind Strong Bonds: Vinyltriisopropoxysilane in Polymer Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound CAS 18023-33-1 For Sale. Kerton Chemicals.
- This compound: A Key Component in Advanced Materials and Coatings. INNO SPECIALTY CHEMICALS.
- Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. ACS Publications.
- Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability. Ecopower New Material.
- This compound | CAS#:18023-33-1 | Chemsrc. Chemsrc.com.
- VINYLTRICHLOROSILANE Safety Data Sheet. Gelest, Inc.
- Silane Exposure, Signs and Symptoms and Chemical Properties. University of Arkansas Environmental Health and Safety.
- Safe Handling of Silane. Scribd.
- 1H NMR study of the hydrolysis of vinyltrialkoxysilanes. ResearchGate.
- 13 C NMR spectra of a silane A and b silane V. ResearchGate.
- Synthesis, Characterization and Properties of (Vinyl Triethoxy Silane‐grafted PP)/Silica Nanocomposites. ResearchGate.
- Vinyltrichlorosilane. Haz-Map.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 5. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 6. VINYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. gelest.com [gelest.com]
- 8. This compound | CAS#:18023-33-1 | Chemsrc [chemsrc.com]
- 9. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vinyltrichlorosilane - Hazardous Agents | Haz-Map [haz-map.com]
- 12. zmsilane.com [zmsilane.com]
- 13. safety.charlotte.edu [safety.charlotte.edu]
- 14. enhs.uark.edu [enhs.uark.edu]
Introduction: The Molecular Bridge in Advanced Materials
An In-Depth Technical Guide to the Core Mechanism of Action of Triisopropoxy(vinyl)silane
This compound stands as a cornerstone organosilicon compound, uniquely engineered to function as a molecular bridge between disparate material phases.[1] Its significance in the realms of materials science, particularly in the development of advanced composites, coatings, and adhesives, stems from its dual-reactive nature.[2][3] This guide, prepared from the perspective of a Senior Application Scientist, delineates the fundamental mechanisms that govern its function. We will move beyond simple procedural descriptions to explore the underlying chemical causality, providing researchers, scientists, and drug development professionals with a robust framework for its application and optimization. The core of its action lies in two distinct, yet synergistic, reaction pathways originating from its unique molecular architecture: the hydrolysis and condensation of its triisopropoxy groups and the polymerization of its vinyl group.[1][4]
Section 1: Molecular Profile and Functional Anatomy
To comprehend the mechanism of this compound, one must first appreciate its structure: a central silicon atom bonded to a reactive vinyl group (-CH=CH₂) and three hydrolyzable isopropoxy groups (-OCH(CH₃)₂).[1] This structure is the key to its versatility.
-
The Isopropoxy Groups: These three groups are the anchor points to inorganic substrates. They are labile and susceptible to hydrolysis, a critical first step in forming a durable bond with materials rich in hydroxyl groups, such as glass, metals, and ceramics.[1][5]
-
The Vinyl Group: This functional group is the molecule's link to the organic world. It is capable of participating in free-radical polymerization, allowing it to be covalently integrated into a wide range of polymer matrices.[2][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18023-33-1 | [1] |
| Molecular Formula | C₁₁H₂₄O₃Si | [1] |
| Molecular Weight | 232.40 g/mol | [7] |
| Appearance | Colorless liquid | [2][4] |
| Boiling Point | ~180-210 °C | [1][2][5] |
| Density | ~0.87 - 0.92 g/cm³ | [2][4] |
| Flash Point | ~45-51 °C | [1][5][7] |
| Key Feature | Moisture Sensitive | [7][8] |
Section 2: The Core Mechanism of Action - A Dual Reactivity Model
The efficacy of this compound as a coupling agent is not due to a single reaction, but a sequence of coordinated chemical events. We can deconstruct this into two primary pathways.
Part A: The Silane Reaction Pathway (Interfacial Bonding)
This pathway describes how the molecule anchors itself to an inorganic substrate, creating a robust, chemically bonded interface. This process universally involves a four-step sequence, though these steps can occur concurrently after initiation.[9]
Step 1: Hydrolysis Upon exposure to water, the three isopropoxy groups hydrolyze to form reactive silanol groups (Si-OH) and isopropanol as a byproduct.[1] This is the essential activation step. The rate of hydrolysis is highly dependent on pH, with both acids and bases acting as catalysts.[10][11]
Causality Insight: The choice of catalyst is critical. An acidic medium (pH 3-4.5) is often preferred in surface treatment applications because it promotes rapid hydrolysis while slowing the subsequent condensation reactions.[10] This provides a wider window for the activated silanol monomers to orient themselves and bond to the substrate surface before significant self-polymerization occurs.[11]
Caption: Step 1: Hydrolysis of isopropoxy groups to form reactive silanols.
Step 2: Condensation The newly formed silanol groups are highly reactive and can undergo two forms of condensation:
-
Interfacial Condensation: The silanols form strong, covalent siloxane bonds (Si-O-Substrate) with hydroxyl groups present on the surface of an inorganic substrate.[5][12]
-
Self-Condensation: Silanols can also react with each other to form a stable, cross-linked polysiloxane network (Si-O-Si).[1]
This dual condensation results in a durable, three-dimensional network that is covalently bonded to the substrate surface, creating a seamless transition from the inorganic material.[9]
Caption: Step 2: Competing condensation reactions at the interface.
Experimental Protocol: Surface Modification of Glass Substrates
This protocol provides a self-validating workflow for applying a this compound layer to glass slides.
1. Substrate Preparation (Critical for Success): a. Clean glass slides by sonicating for 15 minutes each in acetone, then ethanol, and finally deionized (DI) water to remove organic contaminants. b. Activate the surface by immersing the slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes. (Extreme Caution: Piranha solution is highly corrosive and reactive). This step generates a high density of surface hydroxyl (-OH) groups. c. Rinse extensively with DI water and dry under a stream of nitrogen. Store in a desiccator.
2. Silane Solution Preparation: a. Prepare a 95% ethanol / 5% water solution (v/v). b. Adjust the pH of this solution to ~4.5 using acetic acid. c. Add this compound to the aqueous ethanol to a final concentration of 2% (v/v) while stirring. d. Allow the solution to hydrolyze for at least 30 minutes before use. The solution should remain clear.
3. Deposition: a. Immerse the cleaned, dry glass slides in the hydrolyzed silane solution for 2-5 minutes. b. Gently agitate the solution to ensure uniform coverage.
4. Curing: a. Remove the slides from the solution and rinse briefly with pure ethanol to remove excess, unbonded silane. b. Cure the slides in an oven at 110°C for 15-20 minutes. This step drives the condensation reaction, forming covalent bonds with the glass surface and cross-linking the siloxane network.[9]
5. Validation (Trustworthiness): a. Contact Angle Goniometry: Measure the water contact angle on an untreated slide and a treated slide. A successful modification will result in a significant increase in hydrophobicity, indicating the presence of the vinyl-functionalized surface. b. FTIR-ATR Spectroscopy: Analyze the surface of the treated slide. Look for the appearance of peaks corresponding to Si-O-Si and Si-O-Si(Substrate) bonds, confirming the condensation process.
Part B: The Vinyl Reaction Pathway (Polymer Integration)
While the silane end of the molecule anchors to the substrate, the vinyl group provides the crucial link to the organic polymer matrix. This is typically achieved through free-radical polymerization.[2]
Mechanism: In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or under UV irradiation, the double bond of the vinyl group can open and react with other monomers (like acrylates, styrenes) or polymer chains.[1] This allows the silane to be either:
-
Copolymerized: Incorporated directly into the polymer backbone during its synthesis.[6]
-
Grafted: Attached to an existing polymer chain.
This covalent integration ensures that the polymer matrix is chemically bound to the silane coupling agent, which is in turn chemically bound to the inorganic substrate.[5]
Experimental Protocol: Synthesis of a Silane-Modified Acrylic Latex
This protocol describes the incorporation of this compound into an acrylic emulsion polymer.
1. Initial Emulsion Formulation: a. In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine DI water, an anionic surfactant (e.g., sodium dodecyl sulfate), and a non-ionic surfactant. b. Purge the system with nitrogen for 30 minutes to remove oxygen.
2. Monomer and Silane Pre-emulsion: a. In a separate beaker, mix the primary acrylic monomers (e.g., methyl methacrylate, butyl acrylate). b. Add 1-5% by weight of this compound to the monomer mixture. c. Add this monomer/silane mixture to a DI water/surfactant solution and emulsify using high-speed stirring to create a stable pre-emulsion.
3. Polymerization: a. Heat the initial reaction vessel to 75-85°C. b. Add a portion of a radical initiator solution (e.g., ammonium persulfate in water). c. Slowly feed the monomer/silane pre-emulsion into the reactor over 2-3 hours. d. After the feed is complete, maintain the temperature for another 1-2 hours to ensure high monomer conversion. e. Cool the resulting latex to room temperature.
4. Validation: a. FTIR Spectroscopy: Compare the spectrum of the dried silane-modified latex with a control latex made without the silane. The presence of Si-O-C and Si-O-Si peaks in the modified latex confirms incorporation. b. Adhesion Testing: Cast films of both the control and modified latex onto glass or metal panels. After curing, perform a cross-hatch adhesion test (e.g., ASTM D3359). The silane-modified latex should exhibit significantly improved adhesion, especially under wet conditions.[3]
Section 3: Synergistic Action - The Complete Molecular Bridge
The true power of this compound lies in the synergy of these two pathways. It creates a robust, covalently bonded interface that can efficiently transfer stress from the flexible organic polymer to the rigid inorganic substrate, dramatically improving the composite's mechanical and chemical properties.[12]
Caption: The complete "Molecular Bridge" mechanism of this compound.
Section 4: Safety and Handling
This compound is a flammable liquid and is sensitive to moisture.[7][8] Proper handling is essential for both safety and experimental success.
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, chemical goggles, and a lab coat.[8][13]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from heat, sparks, and open flames.[7][14]
-
Incompatibilities: Avoid contact with water (except when intentionally hydrolyzing), strong acids, strong oxidizing agents, and metal salts.[8][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][8]
Conclusion
The mechanism of action of this compound is a sophisticated, multi-step process that leverages its dual chemical functionalities to form a durable, covalent link between inorganic and organic materials. By understanding the distinct yet cooperative pathways of silane hydrolysis/condensation and vinyl polymerization, researchers can effectively harness its capabilities to engineer advanced materials with superior adhesion, durability, and mechanical performance. The key to successful application lies not only in following established protocols but in appreciating the underlying chemical principles that govern the formation of this critical molecular bridge.
References
- INNO SPECIALTY CHEMICALS. (n.d.). This compound: A Key Component in Advanced Materials and Coatings.
- Starshinechemical. (n.d.). This compound.
- Inno Specialty Chemicals. (n.d.). This compound: A Comprehensive Guide to Its Properties and Applications.
- Kerton Chemicals. (n.d.). This compound CAS 18023-33-1 For Sale.
- Gelest, Inc. (2015). SAFETY DATA SHEET: TRIISOPROPYLSILANE, 98%.
- Jessica Chemicals. (n.d.). Vinyltriisopropoxysilane (siloxane Polymer ) CAS NO 18023-33-1.
- Ecopower New Material Co. (2025). Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability.
- Co-Formula. (n.d.). Vinyltri(Isopropoxy)Silane Supplier | Crosslinking Agent from China.
- ResearchGate. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- Google Patents. (2004). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.
- PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.
- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.
- Guangzhou ECOPOWER New Material Co.Limited. (n.d.). Surface modifier Vinyl silane.
Sources
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 4. innospk.com [innospk.com]
- 5. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 6. chinacouplingagents.com [chinacouplingagents.com]
- 7. This compound | Starshinechemical [starshinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. gelest.com [gelest.com]
- 10. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vinyltri(Isopropoxy)Silane Supplier | Crosslinking Agent from China [silane-chemical.com]
- 13. gelest.com [gelest.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Hydrolysis of Triisopropoxy(vinyl)silane explained
An In-Depth Technical Guide to the Hydrolysis of Triisopropoxy(vinyl)silane: Mechanisms, Kinetics, and Practical Applications
Executive Summary
This compound stands as a pivotal molecule in materials science, acting as a versatile coupling agent and a precursor for hybrid organic-inorganic materials.[1][2] Its utility is unlocked through the sol-gel process, which is initiated by the hydrolysis of its isopropoxy groups, followed by condensation into a stable polysiloxane network.[3][4] This guide provides a comprehensive exploration of this fundamental transformation. We will dissect the stepwise reaction mechanisms, elucidate the critical factors that govern the reaction kinetics, and present robust analytical protocols for monitoring the process. This document is designed to serve as a foundational resource for researchers, scientists, and drug development professionals leveraging silane chemistry for surface modification, nanoparticle synthesis, and the creation of advanced composite materials.
The Foundational Chemistry of this compound
This compound, (CH₂=CH)Si(OCH(CH₃)₂)₃, is a bifunctional molecule. It possesses a reactive vinyl group, which can participate in organic polymerization reactions, and three hydrolyzable isopropoxy groups. These isopropoxy groups are the gateway to forming an inorganic siloxane backbone.
The overall transformation from a monomeric alkoxysilane to a cross-linked polymer network is a two-stage process:
-
Hydrolysis: The Si-O-C bonds of the isopropoxy groups react with water to form reactive silanol groups (Si-OH) and isopropanol as a byproduct.[1]
-
Condensation: The silanol groups polymerize to form stable siloxane bridges (Si-O-Si), releasing water or alcohol.[5]
This sequence allows for the creation of materials that bridge the gap between inorganic substrates (like glass or metal) and organic polymers, significantly enhancing adhesion and durability.[1][6]
The Core Reaction Pathway: Hydrolysis
The hydrolysis of this compound is a sequential process where the three isopropoxy groups are replaced by hydroxyl groups. This reaction is catalyzed by either an acid or a base, with a minimum reaction rate observed at a neutral pH of approximately 7.[7][8]
Reaction Scheme:
-
Step 1: (CH₂=CH)Si(O-iPr)₃ + H₂O ⇌ (CH₂=CH)Si(O-iPr)₂(OH) + iPrOH
-
Step 2: (CH₂=CH)Si(O-iPr)₂(OH) + H₂O ⇌ (CH₂=CH)Si(O-iPr)(OH)₂ + iPrOH
-
Step 3: (CH₂=CH)Si(O-iPr)(OH)₂ + H₂O ⇌ (CH₂=CH)Si(OH)₃ + iPrOH (Where O-iPr represents the isopropoxy group)
The fully hydrolyzed species, vinylsilanetriol, is highly reactive and typically does not persist in solution for long, readily undergoing condensation.[9]
Catalytic Mechanisms
The choice of catalyst dictates the reaction mechanism and significantly influences the rate of hydrolysis.
-
Acid Catalysis: In an acidic medium, a proton (H⁺) first attacks the oxygen atom of an alkoxy group, making it a better leaving group (isopropanol). A water molecule can then perform a nucleophilic attack on the more electrophilic silicon atom. This mechanism is generally faster than base-catalyzed hydrolysis for most alkoxysilanes.[7][9][10]
-
Base Catalysis: Under basic conditions, a hydroxide ion (OH⁻) directly attacks the electron-deficient silicon atom. This forms a pentacoordinate intermediate which then expels an isopropoxide anion.[10]
Caption: Primary condensation pathways for silanol species.
Critical Factors Governing Reaction Kinetics
The successful application of this compound requires precise control over its hydrolysis and condensation. The causality behind experimental choices is rooted in understanding how various parameters affect the reaction kinetics.
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Field-Proven Insight |
| pH / Catalyst | Slowest at pH 7; catalyzed by acid (pH < 4) and base (pH > 10). [7][8] | Generally slower under acidic conditions and faster under basic conditions. [7][11] | Acid catalysis is preferred for preparing stable silanol solutions for surface treatment, as it maximizes silanol availability before significant oligomerization occurs. [9] |
| Steric Hindrance | The bulky isopropoxy groups result in a slower hydrolysis rate compared to methoxy or ethoxy silanes. [6][9] | Steric bulk also slows condensation, contributing to better storage stability in aqueous systems. [6] | The slower reactivity of this compound provides a wider processing window and enhanced formulation stability, a key advantage in industrial applications. [6] |
| Water/Silane Ratio (Rw) | Higher Rw drives the equilibrium towards complete hydrolysis. [3] | Higher water concentration can favor condensation by increasing the concentration of silanol groups. | A stoichiometric excess of water is typically used to ensure complete hydrolysis, but limiting water can be a strategy to control the extent of oligomerization. |
| Solvent | Co-solvents (e.g., ethanol) are often required to create a homogeneous solution, as the silane is immiscible with water. [8] | The presence of the byproduct (isopropanol) can slow the hydrolysis reaction due to Le Châtelier's principle. [8] | The choice of co-solvent is critical; it must solubilize the silane without interfering with the desired reaction pathway or final application. |
| Temperature | Rate increases with temperature, following standard chemical kinetics. [8] | Rate increases with temperature. | While heating accelerates the reaction, it can also lead to uncontrolled condensation and gelation. Room temperature processing is often preferred for better control. |
Experimental Protocols for Monitoring Hydrolysis
A self-validating system for studying silane hydrolysis relies on robust analytical techniques to track the chemical transformations in real-time. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools for this purpose.
Protocol 1: Monitoring by ¹H and ²⁹Si NMR Spectroscopy
NMR is arguably the most powerful technique for obtaining quantitative kinetic data and identifying intermediate species. [10][11][12][13] Methodology:
-
Sample Preparation: In an NMR tube, prepare the reaction mixture by combining the this compound, a deuterated solvent (e.g., D₂O or acetone-d₆), water, and the chosen catalyst. [12]2. Data Acquisition: Immediately place the sample in the NMR spectrometer and acquire spectra at regular time intervals.
-
¹H NMR Analysis: Monitor the disappearance of the isopropoxy proton signals (septet and doublet) and the corresponding appearance of the isopropanol signals. The vinyl group protons can serve as an internal standard.
-
²⁹Si NMR Analysis: This technique directly probes the silicon environment. Track the initial T⁰ signal (zero siloxane bonds) of the parent silane as it shifts and is replaced by T¹ (one siloxane bond), T² (two siloxane bonds), and T³ (three siloxane bonds) signals, representing the progression of condensation. [5]
Protocol 2: In-Situ Monitoring by FTIR Spectroscopy
FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, allows for continuous, in-situ monitoring of the reaction without sampling. [14][15] Methodology:
-
Reaction Setup: Initiate the hydrolysis reaction in a vessel equipped with an ATR-FTIR probe submerged in the solution.
-
Spectral Acquisition: Collect infrared spectra at regular intervals throughout the reaction.
-
Data Analysis: Monitor changes in the intensity of key vibrational bands:
-
Disappearance of Si-O-C: Strong bands around 1100-1000 cm⁻¹ will decrease in intensity. [16] * Formation of Si-OH: A band around 950-960 cm⁻¹ and a broad O-H stretching band around 3400 cm⁻¹ will appear. [14][17] * Formation of Si-O-Si: A broad, strong band characteristic of the siloxane network will grow in the 1130-1000 cm⁻¹ region. [14][16][17]
-
Caption: General workflow for kinetic analysis.
Concluding Remarks for the Practicing Scientist
The hydrolysis of this compound is the critical first step that enables its broad utility as a coupling agent and material precursor. A thorough understanding of the underlying mechanisms and the factors influencing its kinetics is paramount for achieving reproducible and optimized results. The slower hydrolysis rate of the isopropoxy groups compared to smaller alkoxy groups provides a distinct processing advantage, enhancing formulation stability. [6]By carefully controlling parameters such as pH, water concentration, and temperature, and by employing robust analytical techniques like NMR and FTIR for validation, researchers can precisely tailor the hydrolysis and subsequent condensation process to develop advanced materials with superior performance characteristics.
References
- The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. Semantic Scholar.
- NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes.
- Synthesis of Porous Vinyl-Functionalized Silica Nanoparticles (p-V-SiO2). Bio-protocol.
- The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. R Discovery.
- Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane.
- The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. PubMed.
- NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion. Semantic Scholar.
- The facile synthesis and application of mesoporous silica nanoparticles with a vinyl functional group for plastic recycling. Preprints.org.
- Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction.
- Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. Semantic Scholar.
- A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Form
- Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-
- NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.
- Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability.
- This compound | 18023-33-1. Benchchem.
- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar.
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.
- Kinetics of alkoxysilanes hydrolysis: An empirical approach. OUCI.
- This compound CAS 18023-33-1 For Sale. Kerton Chemicals.
- FT-IR spectrum showing chemical bond structure of the siloxane-gelatin...
- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
- What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Co-Formula.
- Hydrolysis and condensation of silanes in aqueous solutions.
- Vibrational spectroscopic studies of vinyltriethoxysilane sol-gel and its co
- Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV.
- Hydrolysis, adsorption, and dynamics of silane coupling agents on silica surfaces. Ingenta Connect.
- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- How does a Silane Coupling Agent Work?
- Silanes Sol Gel. Daken Chem.
- Deposition Grade Silanes for Sol-Gel Processes. Sigma-Aldrich.
- Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes. Royal Society of Chemistry.
- Hydrolysis of silanes and surface treatment with the hydrolysis product.
- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.
- Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group.
- An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trimethoxy(propyl)silane. Benchchem.
- Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.
- Silane Coupling Agents. theNanoHoldings.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 3. gelest.com [gelest.com]
- 4. dakenchem.com [dakenchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 8. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 9. gelest.com [gelest.com]
- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. hydrophobe.org [hydrophobe.org]
- 16. gelest.com [gelest.com]
- 17. researchgate.net [researchgate.net]
Triisopropoxy(vinyl)silane: A Comprehensive Technical Guide for Advanced Material Formulation
Foreword: Bridging the Organic-Inorganic Interface
In the realm of advanced materials, the interface between organic polymers and inorganic substrates often represents the weakest link, a critical juncture where performance and durability are won or lost. Silane coupling agents have emerged as indispensable tools for fortifying this interface, creating a molecular bridge that transforms disparate materials into a cohesive, high-performance composite. Among these, Triisopropoxy(vinyl)silane (TIVS) stands out for its unique combination of a reactive vinyl group and hydrolyzable isopropoxy functionalities. This guide provides an in-depth technical exploration of TIVS, from its fundamental chemistry to its practical application in research and development. It is intended for scientists and drug development professionals seeking to leverage the power of silane chemistry to innovate and optimize their material formulations.
Unveiling this compound: Core Chemistry and Properties
This compound, with the chemical formula C₁₁H₂₄O₃Si, is a bifunctional organosilane possessing a vinyl group and three isopropoxy groups attached to a central silicon atom.[1] This dual-functionality is the cornerstone of its utility as a coupling agent.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of TIVS is paramount for its effective application.
| Property | Value | Reference |
| CAS Number | 18023-33-1 | [1] |
| Molecular Weight | 232.39 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~210-221.7 °C at 760 mmHg | [1] |
| Density | ~0.860–0.918 g/cm³ at 20°C | [2][3] |
| Refractive Index | ~1.40-1.43 | [3][4] |
| Flash Point | ~45 °C | [1] |
| Solubility | Soluble in alcohols, toluene, acetone, benzene | [4] |
Synthesis of this compound
The industrial synthesis of TIVS is primarily achieved through the reaction of trichlorovinylsilane with isopropanol.[1] This process, known as alcoholysis, involves the stepwise substitution of the chloro groups on the silicon atom with isopropoxy groups.
Reaction Scheme: CH₂=CHSiCl₃ + 3 (CH₃)₂CHOH → CH₂=CHSi[OCH(CH₃)₂]₃ + 3 HCl
Key parameters for a successful synthesis include maintaining a stoichiometric excess of isopropanol to drive the reaction to completion and the use of a tertiary amine, such as triethylamine, to neutralize the hydrochloric acid byproduct, which can catalyze undesirable side reactions.[1] Purification is typically achieved through fractional distillation under reduced pressure.
The Mechanism of Action: A Tale of Two Reactions
The efficacy of TIVS as a coupling agent hinges on a two-stage reaction mechanism: hydrolysis and condensation. This process transforms the monomeric silane into a durable, covalently bonded interfacial layer.
Hydrolysis: The Activation Step
In the presence of water, the isopropoxy groups of TIVS undergo hydrolysis to form reactive silanol groups (Si-OH) and isopropanol as a byproduct.[1][5] This reaction is often catalyzed by acids or bases. The rate of hydrolysis is influenced by pH, with the lowest rate observed around neutral pH.[6][7]
Condensation: Building the Siloxane Network
The newly formed silanol groups are highly reactive and can undergo condensation in two ways:
-
Intermolecular Condensation: Silanols on adjacent silane molecules react to form stable siloxane bonds (Si-O-Si), creating a crosslinked network.[1][5]
-
Surface Reaction: Silanols react with hydroxyl groups present on the surface of an inorganic substrate (e.g., glass, silica, metal oxides) to form covalent M-O-Si bonds (where M is a metal or silicon atom from the substrate).[8][9]
The vinyl group of the TIVS molecule remains available for subsequent reaction with an organic polymer matrix, completing the molecular bridge.
Applications in Research and Drug Development
The unique properties of TIVS make it a versatile tool in various scientific and industrial applications.
Polymer Composites: Enhancing Mechanical Strength
In polymer composites, TIVS is used to treat inorganic fillers (e.g., silica, glass fibers) to improve their compatibility and adhesion with the polymer matrix. This results in composites with enhanced mechanical properties, such as tensile strength, flexural modulus, and impact resistance.[10] The improved interfacial bonding facilitates stress transfer from the polymer matrix to the reinforcing filler.
Adhesion Promotion: Fortifying Coatings and Sealants
TIVS is widely employed as an adhesion promoter in coatings, adhesives, and sealants.[2][11] By forming strong covalent bonds with both the substrate and the organic resin, it significantly improves the durability and environmental resistance of the final product.[3] Coatings formulated with TIVS exhibit superior resistance to delamination, moisture, and chemical attack.[3]
Surface Modification: Tailoring Surface Properties
The ability of TIVS to form a stable, covalently bonded layer on various substrates makes it an excellent choice for surface modification.[2] It can be used to render surfaces hydrophobic, improve biocompatibility, or introduce reactive vinyl groups for further functionalization.
Experimental Protocols: A Practical Guide
The successful application of TIVS requires meticulous attention to experimental detail. The following protocols provide a starting point for researchers.
Protocol for Surface Treatment of Glass Substrates
This protocol outlines a general procedure for treating glass slides with TIVS to create a vinyl-functionalized surface.
Materials:
-
Glass microscope slides
-
This compound
-
Anhydrous Toluene
-
Triethylamine
-
Deionized water
-
Isopropanol
-
Acetone
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonicate glass slides in a 2% detergent solution for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
Dry in an oven at 110°C for 1 hour.
-
-
Silane Solution Preparation (perform in a fume hood):
-
Prepare a 2% (v/v) solution of TIVS in anhydrous toluene.
-
Add a catalytic amount of triethylamine (e.g., 0.1% v/v).
-
Stir the solution for 15 minutes to initiate hydrolysis.
-
-
Silanization:
-
Immerse the cleaned and dried glass slides in the silane solution for 2-5 minutes.
-
Rinse the slides with fresh toluene to remove excess silane.
-
Cure the slides in an oven at 110°C for 30-60 minutes to promote condensation and covalent bond formation.
-
-
Final Rinse and Storage:
-
Rinse the cured slides with isopropanol and then deionized water.
-
Dry under a stream of nitrogen.
-
Store in a desiccator until use.
-
Protocol for Preparation of a Silica-Reinforced Polymer Composite
This protocol describes the preparation of a model composite using TIVS-treated silica as a reinforcing filler in a vinyl ester resin.
Materials:
-
Fumed silica (e.g., Aerosil 200)
-
This compound
-
Vinyl ester resin
-
Styrene (inhibitor-free)
-
Methyl ethyl ketone peroxide (MEKP) initiator
-
Cobalt naphthenate promoter
-
Toluene
-
High-shear mixer or sonicator
-
Vacuum oven
Procedure:
-
Silica Surface Treatment:
-
Dry the fumed silica in a vacuum oven at 120°C for 4 hours to remove adsorbed water.
-
Disperse the dried silica in toluene.
-
Add TIVS (e.g., 1-5 wt% based on silica) to the dispersion and mix thoroughly.
-
Reflux the mixture for 2-4 hours to ensure complete reaction.
-
Remove the toluene under reduced pressure to obtain the surface-treated silica.
-
-
Composite Formulation:
-
In a separate container, mix the vinyl ester resin with styrene to adjust viscosity.
-
Gradually add the TIVS-treated silica to the resin mixture under high-shear mixing until a homogeneous dispersion is achieved.
-
Degas the mixture in a vacuum chamber to remove entrapped air.
-
-
Curing:
-
Add the cobalt naphthenate promoter to the mixture and stir gently.
-
Add the MEKP initiator and mix thoroughly but briefly to avoid premature gelling.
-
Pour the mixture into a mold and allow it to cure at room temperature, followed by a post-curing cycle at an elevated temperature (e.g., 80°C for 2 hours) as recommended for the specific resin system.
-
Characterization Techniques: Validating Performance
A suite of analytical techniques is essential for characterizing the effectiveness of TIVS treatment and the properties of the resulting materials.
| Technique | Purpose | Key Information Gained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of silane on the substrate and monitor the hydrolysis and condensation reactions. | Appearance of Si-O-Si and Si-O-Substrate peaks; disappearance of Si-OR peaks; presence of the vinyl group.[8][12][13] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states at the surface. | Quantification of silicon, oxygen, and carbon; confirmation of Si-O-Si and Si-O-Substrate bond formation.[12] |
| Contact Angle Goniometry | To assess the change in surface wettability after silane treatment. | Measurement of the contact angle of water or other liquids on the treated surface.[14] |
| Tensile Testing | To evaluate the mechanical properties of polymer composites. | Measurement of tensile strength, Young's modulus, and elongation at break.[15][16] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology of the composite fracture surface. | Assessment of filler dispersion and interfacial adhesion between the filler and the polymer matrix.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To study the hydrolysis and condensation kinetics and the structure of the silane network. | 29Si NMR is particularly powerful for identifying different siloxane structures.[12][17] |
Concluding Remarks: A Versatile Tool for Interfacial Engineering
This compound is a powerful and versatile silane coupling agent that offers a reliable means of enhancing the performance and durability of a wide range of materials. Its ability to form robust covalent bonds at the organic-inorganic interface makes it an invaluable tool for researchers and developers in fields ranging from polymer science and coatings technology to the development of advanced drug delivery systems. A thorough understanding of its chemistry, mechanism of action, and proper application is key to unlocking its full potential for innovation.
References
- On the use, characterization and performance of silane coupling agents between organic coatings and metallic or ceramic substrates (Journal Article) - OSTI. (URL: [Link])
- On the use, characterization and performance of silane coupling agents between organic coatings and metallic or ceramic substr
- VINYLTRIISOPROPENOXYSILANE, tech. - Gelest. (URL: [Link])
- This compound - Starshinechemical. (URL: [Link])
- Characteristics of the Silane Coupling Agent | Download Table - ResearchG
- The effect of a 3-methacryloxypropyltrimethoxy- silane and vinyltriisopropoxysilane blend andtris(3- trimethoxysilylpropyl)isocy - ScienceDirect. (URL: [Link])
- Surface Chemistry Protocol - Popa Lab. (URL: [Link])
- This compound: A Key Component in Advanced Materials and Coatings - INNO SPECIALTY CHEMICALS. (URL: [Link])
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER - North-Holland Publishing Company. (URL: [Link])
- Sol–gel process - Wikipedia. (URL: [Link])
- Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability - Ecopower. (URL: [Link])
- Study of the hydrolysis and condensation of ??
- This compound: A Comprehensive Guide to Its Properties and Applications - INNO SPECIALTY CHEMICALS. (URL: [Link])
- A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses - MDPI. (URL: [Link])
- Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica - MDPI. (URL: [Link])
- Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC - NIH. (URL: [Link])
- Vinylsilane synthesis - Organic Chemistry Portal. (URL: [Link])
- The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyan - SciSpace. (URL: [Link])
- Effects of vinyltrimethoxy silane on mechanical properties and morphology of polypropylene‐woodflour composites | Request PDF - ResearchG
- Vinyltris(isopropoxy)silane: Your Key to Enhanced Plastic and Polymer Properties - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- This compound | CAS#:18023-33-1 | Chemsrc. (URL: [Link])
- Effect of silane-based treatment on the adhesion strength of acrylic lacquers on the PP surfaces - ResearchG
- Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS)
- (PDF)
- The mechanical and optical properties of different transparent vinyl polysiloxane materials used for guided composite resin injection technique - PubMed. (URL: [Link])
- The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Rel
- Effect of Aminopropyltriethoxysilane on the Adhesion of Flexographic Water-Based Ink to Packaging Films - MDPI. (URL: [Link])
- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents - ResearchG
- Vinyltrichlorosilane | C2H3Cl3Si | CID 6413 - PubChem - NIH. (URL: [Link])
- New peaks observed in the FTIR spectrum of vinyltriethoxysilane treated LDPE - ResearchG
- Effects of Silane Surface Treatment of Cellulose Nanocrystals on the Tensile Properties of Cellulose-Polyvinyl Chloride - Universiti Kebangsaan Malaysia. (URL: [Link])
- Preparation and Characterization of Novel PVC/Silica–Lignin Composites - MDPI. (URL: [Link])
- Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940822/)
- Effect of Silane-Modified Nano-Al 2 O 3 -Reinforced Vinyl Ester Resin on the Flexural Properties of Basalt Fiber Composites - MDPI. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 4. This compound | Starshinechemical [starshinechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. researchgate.net [researchgate.net]
- 8. 43.230.198.52 [43.230.198.52]
- 9. Sol–gel process - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. innospk.com [innospk.com]
- 12. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukm.my [ukm.my]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The mechanical and optical properties of different transparent vinyl polysiloxane materials used for guided composite resin injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Applications of Vinylsilanes in Material Science
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Vinylsilanes are a class of organosilicon compounds that have garnered significant attention in material science due to their unique bifunctional nature. Possessing both a reactive vinyl group and hydrolyzable alkoxysilyl groups, they can form stable chemical bonds with both organic polymers and inorganic materials. This dual reactivity allows vinylsilanes to act as versatile coupling agents, crosslinking agents, adhesion promoters, and surface modifiers. This guide provides a comprehensive overview of the synthesis, mechanisms, and diverse applications of vinylsilanes in the development of advanced materials, including composites, adhesives, coatings, and electronic components. Detailed experimental protocols and mechanistic insights are provided to aid researchers and professionals in leveraging the full potential of these remarkable compounds.
The Fundamental Chemistry of Vinylsilanes: A Bridge Between Organic and Inorganic Worlds
Vinylsilanes are characterized by the presence of a vinyl group (-CH=CH₂) and one or more hydrolyzable groups, typically alkoxy groups (-OR), attached to a silicon atom.[1] This unique molecular architecture is the cornerstone of their utility in material science. The vinyl group can participate in polymerization reactions with organic monomers, while the alkoxy groups can be hydrolyzed to form silanol groups (-Si-OH).[2] These silanol groups can then condense with hydroxyl groups on the surface of inorganic materials, such as glass, metals, and mineral fillers, to form stable siloxane bonds (Si-O-Substrate).[3] This ability to chemically bridge the organic-inorganic interface is what makes vinylsilanes indispensable in the formulation of high-performance materials.[1][4]
The general structure of a vinylsilane can be represented as:
CH₂=CH-Si(OR)₃
Where 'R' is typically a methyl or ethyl group. The most commonly employed vinylsilanes in industrial applications are vinyltrimethoxysilane (VTMO) and vinyltriethoxysilane (VTEO).[5]
1.1. Mechanism of Action: A Two-Fold Reactivity
The efficacy of vinylsilanes hinges on a two-step reaction mechanism:
-
Hydrolysis: In the presence of moisture, the alkoxy groups hydrolyze to form reactive silanol groups and an alcohol byproduct. This reaction is often catalyzed by acids or bases.
CH₂=CH-Si(OR)₃ + 3H₂O → CH₂=CH-Si(OH)₃ + 3ROH
-
Condensation: The newly formed silanol groups can then undergo condensation in two ways:
-
Intermolecular Condensation: They can condense with other silanol groups to form a stable, three-dimensional siloxane network (Si-O-Si).
-
Surface Reaction: They can condense with hydroxyl groups present on the surface of an inorganic substrate, forming strong, covalent Si-O-substrate bonds.[3]
-
Simultaneously, the vinyl group is available to react with an organic polymer matrix through various mechanisms, such as free-radical polymerization or grafting.[6] This dual reactivity creates a durable chemical bridge at the interface between the organic and inorganic phases, leading to significant improvements in the material's overall performance.[1]
Caption: Figure 1: Bifunctional nature of vinylsilanes.
Synthesis of Vinylsilanes: The Gateway to Functional Materials
The most prevalent and atom-economical method for the synthesis of vinylsilanes is the hydrosilylation of alkynes.[7][8] This process involves the addition of a Si-H bond across the carbon-carbon triple bond of an alkyne, typically catalyzed by transition metal complexes.[8]
2.1. Hydrosilylation of Alkynes: A Powerful Synthetic Tool
The hydrosilylation of terminal alkynes can yield three possible isomers: α-vinylsilane, β-(E)-vinylsilane, and β-(Z)-vinylsilane. The control of regio- and stereoselectivity is a critical aspect of this synthetic route.[8][9]
Reaction Scheme:
R-C≡CH + H-SiR'₃ --(Catalyst)--> R-CH=CH-SiR'₃ (β-isomer) + R-C(SiR'₃)=CH₂ (α-isomer)
Various catalytic systems based on platinum, rhodium, cobalt, and copper have been developed to achieve high selectivity for the desired isomer.[10][11][12] For instance, certain cationic rhodium complexes have been shown to selectively produce (E)-vinylsilanes from 1-alkynes.[12]
Caption: Figure 2: Hydrosilylation of a terminal alkyne.
Core Applications of Vinylsilanes in Material Science
The unique properties of vinylsilanes have led to their widespread adoption in numerous material science applications.
3.1. Vinylsilanes as Coupling Agents in Polymer Composites
In composite materials, vinylsilanes are instrumental in enhancing the interfacial adhesion between reinforcing fillers (e.g., glass fibers, silica) and the polymer matrix.[4] This improved adhesion translates to superior mechanical properties, such as increased tensile strength and impact resistance, as well as enhanced durability, particularly in humid environments.[1][13]
Mechanism of Action in Composites:
-
The vinylsilane is first applied to the surface of the inorganic filler.
-
The alkoxy groups hydrolyze and condense with the hydroxyl groups on the filler surface, forming a strong covalent bond.
-
The treated filler is then incorporated into the polymer matrix.
-
During polymerization or processing, the vinyl groups on the silane-treated filler co-react with the polymer, creating a seamless and robust interface.
| Property | Untreated Filler Composite | Vinylsilane-Treated Filler Composite | Percentage Improvement |
| Tensile Strength | Lower | Significantly Higher | 20-50% |
| Flexural Strength | Lower | Significantly Higher | 30-60% |
| Water Absorption | Higher | Significantly Lower | 40-70% |
| Impact Resistance | Lower | Higher | 15-40% |
Table 1: Typical improvements in mechanical properties of a glass fiber-reinforced polymer composite with vinylsilane treatment.
3.2. Vinylsilanes as Crosslinking Agents for Polymers
Vinylsilanes, particularly VTMO and VTEO, are widely used in the production of cross-linked polyethylene (PEX).[14] The crosslinking process significantly enhances the thermal stability, chemical resistance, and mechanical strength of polyethylene, making it suitable for applications such as hot water pipes and cable insulation.[5][15]
The PEX Manufacturing Process (Sioplas Technology):
-
Grafting: Vinyltrimethoxysilane is grafted onto the polyethylene backbone in the presence of a peroxide initiator.
-
Crosslinking: The silane-grafted polyethylene is then exposed to moisture, often in a water bath or steam, in the presence of a tin catalyst. The methoxy groups hydrolyze and condense to form a cross-linked network.[16]
Caption: Figure 3: PEX manufacturing workflow.
3.3. Surface Modification of Inorganic Materials
Vinylsilanes are employed to modify the surface properties of inorganic materials, rendering them more compatible with organic media. This is particularly useful in applications such as:
-
Paints and Coatings: Improving the adhesion of coatings to metal and glass substrates.[4]
-
Pigment and Filler Treatment: Enhancing the dispersion of pigments and fillers in polymer matrices, leading to improved color consistency and mechanical performance.[15]
-
Nanoparticle Functionalization: Covalently modifying the surface of nanoparticles to create hybrid materials with tailored properties.[17]
3.4. Adhesives and Sealants
In adhesives and sealants, vinylsilanes act as adhesion promoters, enhancing the bond strength and durability, especially under harsh environmental conditions.[2][15] They are also used as moisture scavengers in certain sealant formulations to ensure proper curing and prevent premature degradation.[18]
Experimental Protocols
4.1. Protocol for the Surface Treatment of Glass Fibers with Vinyltrimethoxysilane (VTMS)
Objective: To enhance the interfacial adhesion between glass fibers and a polyester resin matrix.
Materials:
-
Chopped glass fibers
-
Vinyltrimethoxysilane (VTMS)
-
Ethanol
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Polyester resin
-
Methyl ethyl ketone peroxide (MEKP) catalyst
Procedure:
-
Preparation of the Silane Solution:
-
Prepare a 95% ethanol/5% deionized water solution.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid.
-
Add 2% (by weight) of VTMS to the solution and stir for 30 minutes to allow for hydrolysis.
-
-
Surface Treatment:
-
Immerse the glass fibers in the prepared silane solution for 5-10 minutes.
-
Remove the fibers and allow them to air dry for 30 minutes.
-
Cure the treated fibers in an oven at 110°C for 15 minutes to complete the condensation reaction.
-
-
Composite Fabrication:
-
Incorporate the surface-treated glass fibers into the polyester resin.
-
Add the MEKP catalyst according to the resin manufacturer's instructions.
-
Mix thoroughly and pour into a mold.
-
Allow the composite to cure at room temperature, followed by post-curing at an elevated temperature as required.
-
Expected Outcome: The resulting composite will exhibit significantly improved mechanical properties compared to a composite made with untreated glass fibers.
Future Perspectives and Emerging Applications
The versatility of vinylsilanes continues to drive innovation in material science. Emerging applications include:
-
Biomaterials: Surface modification of biomedical implants to improve biocompatibility and promote tissue integration.
-
Electronics: Development of new dielectric materials and encapsulants for microelectronic devices.[6][15]
-
Self-Healing Materials: Incorporation of vinylsilanes into polymer networks to create materials with self-repairing capabilities.
Conclusion
Vinylsilanes are a cornerstone of modern material science, enabling the development of advanced materials with enhanced performance and durability. Their unique ability to bridge the interface between organic and inorganic materials has led to significant advancements in composites, adhesives, coatings, and numerous other applications. As research continues to uncover new synthetic methodologies and applications, the importance of vinylsilanes in shaping the future of material science is set to grow even further.
References
- Vertex AI Search. (n.d.).
- Wikipedia. (n.d.). Vinyltriethoxysilane.
- Organic Chemistry Portal. (n.d.). Vinylsilane synthesis.
- SiSiB SILICONES. (n.d.). Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier.
- Nanjing Siwin New Material Co.,Ltd. (2024). Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry.
- Silsource. (2025). Vinyltrimethoxysilane (PROSILANE™ SC-6110).
- Silico. (n.d.). Vinyl Silanes for Crosslinking and Adhesion Promotion.
- XJY Silicones. (2023). Enhancing Polymer Performance with Vinyl Silane Coupling Agents.
- MDPI. (n.d.). Spatially Controlled Highly Branched Vinylsilicones.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Thieme. (n.d.). Recent Developments in the Chemistry of Vinylsiloxanes.
- ACS Publications. (2025). Copper-Catalyzed Regio- and Enantioselective Hydrosilylation of Internal Alkynes for Synthesis of Si-Stereogenic Vinylsilanes.
- Ataman Kimya. (n.d.). VINYLTRIETHOXYSILANE.
- ACS Publications. (n.d.). A Selective Synthesis of (E)-Vinylsilanes by Cationic Rhodium Complex-Catalyzed Hydrosilylation of 1-Alkynes and Tandem Hydrosilylation/Isomerization Reaction of Propargylic Alcohols to .beta.-Silyl Ketones.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Material Potential: The Role of Vinyltrimethoxysilane in Modern Manufacturing.
- SiLIM TECHNOLOGIES. (n.d.). China Quality Vinyltriethoxysilane (VTES) Suppliers, Manufacturers, Factory.
- RSC Publishing. (2018).
- ACS Publications. (2009). Internal Functionalization and Surface Modification of Vinylsilsesquioxane Nanoparticles.
- Hengda Chemical. (n.d.). Vinyltrimethoxysilane, cas:2768-02-7, VTMO.
- Jessica Chemicals. (2024).
- The Science Behind Vinyl Silanes: Crosslinking and Adhesion Explained. (n.d.).
- ResearchG
- NIH. (n.d.). Internal Functionalization and Surface Modification of Vinylsilsesquioxane Nanoparticles - PMC.
- Co-Formula. (n.d.). Vinyl Silanes | Silane Coupling Agent | Adhesion Promoters.
- ResearchGate. (n.d.).
- ACS Publications. (1998). Preparations and Properties of Poly(vinylsilane)s.
- Hengda Silane & Silicone. (n.d.). Vinyl Silane.
- RSC Publishing. (n.d.). Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers.
- RSC Publishing. (n.d.).
- Daken Chem. (2024). Vinyl Silanes | Electronic Chemicals Supplier.
- NIH. (n.d.).
- Wiley Online Library. (1997). Surface modification. II. Functionalization of solid surfaces with vinylic monomers.
- ResearchGate. (n.d.).
- Daken Chem. (n.d.). Application of Polyether-Functional Silanes in Surface Modification of Inorganic Materials and Composite Interface Enhancement.
- YouTube. (2021).
- SpecialChem. (2025). Silane – A Multifunctional Compound for Plastics.
Sources
- 1. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 2. Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry - Siwin [siwinsilicone.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Enhancing Polymer Performance With Vinyl Silane Coupling Agents [ecopowerchem.com]
- 6. silicorex.com [silicorex.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective synthesis of E -vinylsilanes and E , E -divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08640K [pubs.rsc.org]
- 10. Vinylsilane synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. Vinyltriethoxysilane - Wikipedia [en.wikipedia.org]
- 15. Vinyltrimethoxysilane (PROSILANE™ SC-6110): [silsource.com]
- 16. specialchem.com [specialchem.com]
- 17. Internal Functionalization and Surface Modification of Vinylsilsesquioxane Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vinyltrimethoxysilane, cas:2768-02-7, VTMO Hengda Chemical [hengdasilane.com]
An In-Depth Technical Guide to the Adhesion Promotion Mechanism of Triisopropoxy(vinyl)silane
Introduction: Bridging the Interfacial Divide
In the realm of advanced materials, the interface between dissimilar materials, particularly organic polymers and inorganic substrates, often represents the weakest link. Achieving robust and durable adhesion at this interface is a critical challenge in the development of high-performance composites, coatings, and adhesives.[1][2] Triisopropoxy(vinyl)silane (CAS: 18023-33-1) emerges as a powerful tool in addressing this challenge, functioning as a bifunctional molecule, commonly known as a silane coupling agent.[3][4][5] Its unique chemical structure, featuring a reactive vinyl group and hydrolyzable isopropoxy groups, enables it to form a durable chemical bridge between inorganic and organic materials, significantly enhancing interfacial adhesion and, consequently, the overall performance and longevity of the final product.[3][6][7]
This technical guide provides a comprehensive exploration of the core mechanisms governing the adhesion promotion of this compound. We will delve into the fundamental chemical reactions, detail best practices for application, and discuss analytical techniques for characterizing the resulting interfacial layer. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how to effectively utilize this versatile molecule to overcome interfacial challenges.
The Dual Functionality of this compound: A Molecular-Level Perspective
The efficacy of this compound as an adhesion promoter lies in its molecular architecture, which consists of two distinct reactive moieties attached to a central silicon atom.[3][4]
-
The Inorganic-Reactive Moiety: Three isopropoxy groups (-OCH(CH₃)₂) are attached to the silicon atom. These groups are hydrolyzable, meaning they can react with water to form reactive silanol groups (-Si-OH).[3][8]
-
The Organic-Reactive Moiety: A vinyl group (-CH=CH₂) is also attached to the silicon atom. This group is capable of participating in polymerization reactions with organic resins, creating a covalent link to the polymer matrix.[3][6]
This dual reactivity allows this compound to act as a molecular bridge, covalently bonding to both the inorganic substrate and the organic polymer, thereby creating a robust and stable interface.[2][4][5]
The Core Adhesion Promotion Mechanism: A Step-by-Step Elucidation
The process by which this compound enhances adhesion is a multi-step mechanism that begins with its interaction with water and culminates in the formation of a durable interfacial layer. This mechanism can be broadly categorized into four key stages: hydrolysis, condensation, surface wetting and adsorption, and reaction with the organic matrix.
Step 1: Hydrolysis of Isopropoxy Groups
The initial and critical step in the activation of this compound is the hydrolysis of its isopropoxy groups in the presence of water to form reactive silanol groups (-Si-OH) and isopropanol as a byproduct.[3][8][9] This reaction is typically catalyzed by acids or bases.[10] The availability of water is a crucial parameter; it can be introduced by adding it to the silane solution, or it can be present as a thin layer on the surface of the inorganic substrate.[9]
Caption: Hydrolysis of this compound to Vinylsilanetriol.
Step 2: Condensation to Form Oligomeric Siloxanes
Following hydrolysis, the newly formed silanol groups are highly reactive and can condense with each other to form stable siloxane bonds (-Si-O-Si-), releasing water in the process.[3][8] This condensation reaction leads to the formation of oligomeric siloxane structures. The extent of this oligomerization is dependent on factors such as the concentration of the silane, the amount of water present, pH, and temperature.[9] A controlled level of oligomerization is often desirable as it facilitates the formation of a more robust and cross-linked interfacial layer.
Caption: Condensation of Vinylsilanetriol to form Oligomeric Siloxanes.
Step 3: Surface Wetting, Adsorption, and Bonding to the Inorganic Substrate
The hydrolyzed silane molecules or their oligomers then adsorb onto the surface of the inorganic substrate.[8] Inorganic substrates such as glass, metals, and ceramics possess hydroxyl groups (-OH) on their surfaces.[3][11] The silanol groups of the silane form hydrogen bonds with these surface hydroxyls.[8][9] Upon drying or curing, typically at elevated temperatures, a condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups of the substrate. This results in the formation of strong, covalent M-O-Si bonds (where M represents an atom from the inorganic substrate, such as Si, Al, or Ti), firmly anchoring the silane to the surface.[8][12][13]
Step 4: Reaction with the Organic Polymer Matrix
The final step in the adhesion promotion mechanism involves the vinyl group of the silane molecule. This organic-functional group extends away from the inorganic surface and is available to react with the organic polymer matrix.[3][6] This reaction can occur through several mechanisms, depending on the nature of the polymer:
-
Copolymerization: The vinyl group can readily copolymerize with unsaturated resins such as polyesters, acrylics, and vinyl esters during the curing process.[4][5]
-
Grafting: In the case of saturated polymers like polyethylene, the vinyl silane can be grafted onto the polymer backbone, often initiated by peroxides.[6][11]
This covalent bonding between the silane and the polymer matrix completes the chemical bridge, creating a continuous and robust interface that effectively transfers stress from the polymer to the inorganic substrate.
Visualizing the Complete Adhesion Promotion Workflow
The entire process, from the initial hydrolysis to the final formation of the interfacial bridge, can be visualized as a continuous workflow.
Caption: Overall workflow of the adhesion promotion mechanism.
Experimental Protocol for Surface Treatment with this compound
The successful application of this compound requires careful attention to the surface preparation and silane treatment process. The following is a general protocol that can be adapted for specific substrates and applications.
Materials:
-
This compound
-
Solvent (e.g., ethanol, isopropanol, or a mixture with water)
-
Deionized water
-
Acid or base for pH adjustment (optional, e.g., acetic acid)
-
Substrate to be treated
-
Cleaning agents appropriate for the substrate (e.g., detergents, solvents, acids/bases)
Protocol:
-
Substrate Cleaning and Hydroxylation:
-
Rationale: The removal of organic contaminants and the generation of a sufficient number of surface hydroxyl groups are paramount for effective silane bonding.[14]
-
Procedure:
-
Thoroughly clean the substrate surface to remove any oils, greases, or other contaminants using appropriate solvents or detergents.
-
For many substrates, a final rinse with deionized water is recommended.
-
To ensure a high density of surface hydroxyl groups, a pre-treatment step such as plasma treatment, corona discharge, or chemical etching may be employed, depending on the substrate.
-
-
-
Preparation of the Silane Solution:
-
Rationale: The concentration of the silane and the pH of the solution can significantly impact the rates of hydrolysis and condensation.[10]
-
Procedure:
-
Prepare a dilute solution of this compound, typically 0.5-2% by weight, in a suitable solvent. A common solvent system is a 95:5 mixture of ethanol and water.
-
If desired, adjust the pH of the water to 4-5 with an acid like acetic acid to catalyze hydrolysis.
-
Allow the solution to hydrolyze for a period of time, often referred to as the "predigestion" time, which can range from a few minutes to an hour.
-
-
-
Application of the Silane Solution:
-
Rationale: Uniform application is key to forming a consistent and effective interfacial layer.
-
Procedure:
-
Apply the hydrolyzed silane solution to the cleaned substrate surface by dipping, spraying, or wiping.
-
Allow the silane to react with the surface for a few minutes.
-
-
-
Drying and Curing:
-
Rationale: The removal of the solvent and the promotion of covalent bond formation between the silane and the substrate require a drying or curing step.[9]
-
Procedure:
-
Gently air-dry the treated surface to remove the bulk of the solvent.
-
Cure the treated substrate at an elevated temperature, for example, 110°C for 15-30 minutes, to drive the condensation reaction and form stable M-O-Si bonds. The optimal curing time and temperature will depend on the specific substrate and polymer system.
-
-
Characterization of the Silane Interfacial Layer
Several surface-sensitive analytical techniques can be employed to characterize the silane layer and confirm the success of the surface treatment.
| Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental and chemical state information of the surface, confirming the presence of silicon and the nature of the chemical bonds formed.[14][15] |
| Atomic Force Microscopy (AFM) | Images the surface topography, providing information on the uniformity and smoothness of the silane coating.[14][16] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the chemical functional groups present on the surface, allowing for the monitoring of hydrolysis, condensation, and the formation of Si-O-Si and Si-O-M bonds.[12][13] |
| Contact Angle Goniometry | Measures the surface energy of the treated substrate, with a change in contact angle indicating successful surface modification.[16][17] |
Quantitative Impact on Adhesion Performance
The application of this compound as an adhesion promoter leads to a significant improvement in the bond strength between various inorganic substrates and organic polymers.
| Substrate | Polymer Matrix | Test Method | Bond Strength without Silane | Bond Strength with this compound | Improvement (%) |
| Glass Fiber | Unsaturated Polyester | Short Beam Shear | 25 MPa | 45 MPa | 80% |
| Aluminum | Epoxy Adhesive | Lap Shear | 10 MPa | 22 MPa | 120% |
| Titanium | Composite Resin | Shear Bond Strength | 4.8 MPa | 11.3 MPa | 135%[12] |
| Silica Filler | Polyethylene | Tensile Strength | 15 MPa | 28 MPa | 87% |
Note: The values presented in this table are illustrative and can vary depending on the specific materials, processing conditions, and test methods used.
Conclusion
This compound is a highly effective adhesion promoter that plays a critical role in the development of advanced materials. Its bifunctional nature allows it to form a robust chemical bridge at the interface of inorganic substrates and organic polymers, dramatically improving adhesion and the overall durability of composite materials, coatings, and adhesives. A thorough understanding of its multi-step adhesion mechanism, coupled with meticulous control over the surface treatment process, is essential for harnessing its full potential. By following the principles and protocols outlined in this guide, researchers and scientists can effectively utilize this compound to overcome interfacial challenges and engineer materials with superior performance and longevity.
References
- This compound | 18023-33-1 - Benchchem. URL
- Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES. URL
- Surface characterizations of mono-, di-, and tri-aminosilane treated glass substr
- Vinyl Silanes for Crosslinking and Adhesion Promotion - Silico. URL
- Hydrolysis and condensation mechanism of organofunctional silanes and...
- XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces - MDPI. URL
- The Role of Vinyl Silanes in Advanced Adhesives and Sealants. URL
- The Role of Vinyl Silanes in Advanced Adhesives and Sealants. URL
- Characterization of vapor deposited thin silane films on silicon substrates for biomedical microdevices | Request PDF - ResearchG
- This compound CAS 18023-33-1 For Sale - Kerton Chemicals. URL
- Adhesion Promoters: Silane Coupling Agents - ResearchG
- Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability. URL
- Vinyl Silane - hengda silane & silicone. URL
- Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules | Analytical Chemistry - ACS Public
- Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption | Langmuir - ACS Public
- US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups - Google P
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. URL
- Hydrolysis of vinyl silanes - Chemistry Stack Exchange. URL
- Triisopropoxy(vinyl)
- How does a Silane Coupling Agent Work?
- The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyan - SciSpace. URL
- Boosting Coating Performance: Vinyl Silanes for Superior Adhesion. URL
- Silane Adhesion Promoters The Role in Adhesion - Daken Chemical. URL
- Which types of adhesives are used for composite m
- VINYLTRIISOPROPENOXYSILA... URL
- The effect of a 3-methacryloxypropyltrimethoxy- silane and vinyltriisopropoxysilane blend andtris(3- trimethoxysilylpropyl)isocy. URL
- Synthetic Applications of Allylsilanes and Vinylsilanes | Request PDF - ResearchG
- Adhesives for Composites Applic
- University of Groningen The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trime. URL
- Organic–inorganic hybrid sol–gel coatings for metal corrosion protection: a review of recent progress - SciSpace. URL
- SILANE TERMINATED POLYMERS SIKA PRE-TRE
- Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane - MDPI. URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. dakenchem.com [dakenchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 5. nbinno.com [nbinno.com]
- 6. silicorex.com [silicorex.com]
- 7. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 11. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 12. scispace.com [scispace.com]
- 13. pure.rug.nl [pure.rug.nl]
- 14. lehigh.edu [lehigh.edu]
- 15. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to Crosslinking Reactions with Triisopropoxy(vinyl)silane
Abstract
Triisopropoxy(vinyl)silane (CAS: 18023-33-1) is a bifunctional organosilane that has become indispensable in the field of materials science for its ability to create robust, covalently crosslinked networks.[1] Its unique molecular architecture, featuring a radically polymerizable vinyl group and three hydrolyzable isopropoxy groups, enables two distinct yet often complementary crosslinking pathways.[2] This guide provides an in-depth exploration of these mechanisms: moisture-cure crosslinking via hydrolysis and condensation, and radical-initiated grafting. We will dissect the underlying chemical principles, discuss the critical parameters governing these reactions, present detailed experimental protocols, and outline key characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of this compound to enhance polymer performance, improve adhesion, and engineer advanced composite materials.
Introduction to this compound: A Molecule of Duality
At the heart of this compound's utility is its dual-natured reactivity. The molecule comprises a central silicon atom bonded to both an organic vinyl group (-CH=CH₂) and three inorganic-like isopropoxy groups (-OCH(CH₃)₂).[1] This structure allows it to act as a molecular bridge, forming durable chemical bonds between dissimilar materials—specifically, organic polymers and inorganic substrates or fillers.[3]
Chemical Structure and Physicochemical Properties
The strategic combination of a reactive vinyl group and bulky, hydrolyzable isopropoxy groups dictates the compound's behavior and application scope. The isopropoxy groups offer a moderate rate of hydrolysis compared to smaller alkoxy groups like methoxy or ethoxy, providing a favorable balance of reactivity and storage stability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18023-33-1 | [1] |
| Molecular Formula | C₁₁H₂₄O₃Si | [1] |
| Molecular Weight | 232.39 g/mol | [1] |
| Appearance | Colorless, clear liquid | [4] |
| Boiling Point | Approx. 210-222 °C @ 760 mmHg | [1] |
| Density | Approx. 0.87-0.9 g/cm³ | [1][4] |
| Flash Point | Approx. 45 °C | [4] |
| Synonyms | Vinyltriisopropoxysilane, Ethenyltris(1-methylethoxy)silane | [5] |
The Dichotomy of Reactivity: Vinyl and Isopropoxy Groups
-
The Isopropoxy Groups (Moisture-Cure Pathway): These three groups are susceptible to hydrolysis in the presence of water. This reaction cleaves the Si-O-C bond to form a reactive silanol group (Si-OH) and isopropanol as a byproduct. These silanols can then undergo a condensation reaction with other silanols or with hydroxyl groups on the surface of an inorganic material (e.g., glass, metal oxides) to form highly stable siloxane (Si-O-Si) linkages.[1][2] This is the fundamental mechanism behind its function as a coupling agent and for moisture-cured crosslinking.
-
The Vinyl Group (Radical Pathway): The carbon-carbon double bond of the vinyl group is readily available to participate in free-radical reactions.[5][6] It can be initiated by heat, UV radiation, or, most commonly, a chemical initiator like an organic peroxide. This allows the silane to be grafted onto polymer backbones or to homopolymerize, forming a polymeric structure with pendant, hydrolyzable isopropoxy groups ready for subsequent moisture curing.[7][8]
The Siloxane Network: Moisture-Cure Crosslinking
The formation of a siloxane network is a cornerstone of silane chemistry, converting individual molecules into a durable, crosslinked matrix. This process is typically referred to as moisture-curing or room-temperature-vulcanizing (RTV) when catalyzed.
Mechanistic Pathway: Hydrolysis and Condensation
The reaction proceeds in two primary, often concurrent, steps following the initial diffusion of water into the system.[9]
-
Step 1: Hydrolysis: The three isopropoxy groups react with water to form intermediate silanol species and release isopropanol. This is the rate-limiting step and is catalyzed by acids or bases.[10][11]
-
Step 2: Condensation: The highly reactive silanol groups condense with one another to form stable Si-O-Si bonds, releasing water. This process builds the crosslinked network. If an inorganic substrate with surface hydroxyls is present, the silanols can also condense with it, forming a covalent bond at the interface.[1][9]
Caption: Moisture-cure mechanism of this compound.
Kinetic Considerations: Factors Influencing Reaction Rate
The efficiency and speed of the moisture-cure reaction are not absolute; they are governed by several environmental and chemical factors. Understanding these allows for precise control over the curing process.
Table 2: Factors Influencing the Rate of Hydrolysis and Condensation
| Factor | Effect on Rate | Causality & Field Insight | Source(s) |
| pH | Slowest at pH 7; catalyzed by acid or base | Protons in acidic conditions make the alkoxy oxygen a better leaving group, while hydroxide ions in basic conditions make the silicon more susceptible to nucleophilic attack. Most non-amino silane applications use an acidic catalyst for controlled hydrolysis. | [10][11] |
| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction, accelerating both hydrolysis and condensation. However, excessive heat can cause rapid, uncontrolled curing and potential degradation. | [10] |
| Water Concentration | Increases with water availability | Water is a primary reactant. The reaction rate is dependent on its concentration, though an excess can sometimes favor hydrolysis over condensation in certain systems. | [12] |
| Steric Hindrance | Slower than methoxy/ethoxy silanes | The bulky isopropoxy groups sterically hinder the approach of water molecules to the silicon center, resulting in a slower hydrolysis rate. This is beneficial for formulating single-component, moisture-cure systems with longer shelf life. | [1][13] |
| Catalyst | Significantly increases rate | Organometallic compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts for the condensation step, enabling rapid curing at ambient temperatures. | [14] |
The Vinyl Moiety in Action: Radical-Initiated Crosslinking
When enhanced thermomechanical properties are required in non-polar polymers like polyethylene, a different strategy is employed. Here, the vinyl group is used to first graft the silane molecule onto the polymer backbone.
Mechanistic Pathway: Peroxide-Initiated Grafting
This process is a cornerstone of producing silane-crosslinked polyethylene (PEX). It is typically carried out in a high-temperature extruder.[14][15]
-
Step 1: Initiation: An organic peroxide (e.g., Dicumyl Peroxide, DCP) is thermally decomposed to generate primary free radicals (RO•).
-
Step 2: Abstraction: The primary radical abstracts a hydrogen atom from the polymer backbone (P-H), creating a polymer macroradical (P•).
-
Step 3: Grafting (Propagation): The polymer macroradical attacks the double bond of the this compound. This adds the silane to the polymer chain, creating a new, more stable radical on the silane's alpha-carbon. This new radical can then propagate further, though chain transfer mechanisms can lead to non-uniform grafting.[16]
Caption: Peroxide-initiated grafting of this compound.
The Two-Stage Cure: Combining Grafting with Moisture Curing
The radical grafting process itself does not create crosslinks between polymer chains. It merely attaches the functional silane "hooks" to the polymer. The actual crosslinking occurs in a subsequent, separate step where the grafted polymer is exposed to moisture, often in the presence of a condensation catalyst.[14][15] This triggers the hydrolysis and condensation of the pendant isopropoxy groups, forming Si-O-Si bridges between the polymer chains.
This two-stage approach, known commercially as the Sioplas® process, is highly advantageous.[15][17] It allows the thermoplastic, grafted polymer to be extruded, molded, and shaped into its final form (like a pipe or cable insulation) before the final, irreversible crosslinking is initiated by exposure to a water bath or steam.[17]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. innospk.com [innospk.com]
- 6. Radical polymerization - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. specialchem.com [specialchem.com]
- 9. gelest.com [gelest.com]
- 10. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. evonik.com [evonik.com]
- 16. researchgate.net [researchgate.net]
- 17. sisib.com [sisib.com]
The Pivotal Role of Triisopropoxy(vinyl)silane in Advanced Polymer Composites: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and underlying principles of triisopropoxy(vinyl)silane in the formulation of high-performance polymer composites. This document provides a deep dive into the core functionalities of this versatile coupling agent, offering not just procedural steps but the scientific rationale that underpins its efficacy.
Introduction: Bridging the Organic-Inorganic Divide
In the realm of materials science, the synergy between organic polymers and inorganic fillers is paramount to creating composites with tailored properties, exceeding the performance of individual components. However, the inherent incompatibility between hydrophilic inorganic surfaces and hydrophobic polymer matrices presents a significant challenge, often leading to poor interfacial adhesion, agglomeration of fillers, and ultimately, compromised material performance.[1][2][3][4] this compound emerges as a critical enabler, acting as a molecular bridge to covalently bond these dissimilar phases.[5][6][7][8][9] This guide will elucidate the chemistry, application, and profound impact of this compound on the mechanical, thermal, and long-term stability of polymer composites.
Unveiling this compound: Structure and Dual Functionality
This compound (CAS 18023-33-1) is an organosilicon compound with the molecular formula C₁₁H₂₄O₃Si.[5] Its unique structure is the key to its versatility as a coupling agent.[5]
-
The Vinyl Group (-CH=CH₂): This organofunctional group is reactive towards the polymer matrix. It can participate in free-radical polymerization or grafting reactions, effectively cross-linking with the polymer chains.[5][10][11] This covalent linkage ensures a robust connection between the silane and the organic phase.
-
The Triisopropoxy Groups (-OCH(CH₃)₂): These three hydrolyzable groups are responsible for bonding with the inorganic filler.[5] In the presence of moisture, they undergo hydrolysis to form reactive silanol groups (Si-OH).[5][12][13][14][15] These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers like silica, glass fibers, and metal oxides, forming stable siloxane bonds (Si-O-Filler).[1][5]
This dual reactivity allows this compound to form a durable chemical bridge at the polymer-filler interface, transforming a weak physical interaction into a strong covalent bond.[5][6][9]
Caption: Molecular structure of this compound.
The Coupling Mechanism: A Step-by-Step Breakdown
The efficacy of this compound hinges on a two-stage reaction mechanism: hydrolysis and condensation.[5] Understanding these steps is crucial for optimizing the treatment process and achieving desired composite properties.
Stage 1: Hydrolysis of Isopropoxy Groups
The process begins with the hydrolysis of the isopropoxy groups in the presence of water to form silanol groups.[5][12][13][14][15] This reaction is typically catalyzed by adjusting the pH of the treatment solution. An acidic pH (around 4.5-5.5) generally accelerates the hydrolysis rate.[13][16][17]
Reaction: CH₂=CH-Si(OCH(CH₃)₂)₃ + 3H₂O → CH₂=CH-Si(OH)₃ + 3(CH₃)₂CHOH
The bulkier isopropoxy groups hydrolyze more slowly than smaller alkoxy groups like methoxy or ethoxy, which can offer better storage stability in aqueous systems.[5][7]
Stage 2: Condensation and Interfacial Bonding
The newly formed silanol groups are highly reactive and can undergo two key condensation reactions:
-
Condensation with Filler Surface: The silanols form hydrogen bonds with the hydroxyl groups on the surface of the inorganic filler. Upon heating, these hydrogen bonds are converted into stable, covalent siloxane (Si-O-Filler) bonds, effectively grafting the silane onto the filler surface.[1][5]
-
Self-Condensation: The silanol groups can also condense with each other to form siloxane oligomers on the filler surface. While a monolayer of silane is often desired, multiple layers can sometimes provide optimal results.[18]
Caption: The three-stage coupling mechanism of this compound.
Applications in Polymer Composites: A Matrix and Filler Perspective
This compound finds broad application across a range of polymer matrices and inorganic fillers, significantly enhancing the performance of the resulting composites.[6][7][10]
Polymer Matrix Compatibility
The vinyl functionality of this compound makes it particularly suitable for polymers that cure via free-radical mechanisms.[5][10]
-
Polyolefins (Polyethylene, Polypropylene): In polyethylene (PE) and polypropylene (PP), the silane can be grafted onto the polymer backbone, creating moisture-crosslinkable polymers with improved heat resistance and mechanical properties.[7][8][11][19]
-
Elastomers (EPDM, Silicone Rubber): It acts as an effective cross-linking agent and adhesion promoter in various rubbers, enhancing their mechanical strength and durability, especially in wet conditions.[5][8]
-
Acrylics and Vinyl Emulsions: this compound can be copolymerized with acrylic and vinyl monomers to produce water-based coatings with excellent adhesion, weather resistance, and chemical resistance.[8][20][21]
Surface Modification of Fillers
The choice of filler is critical to the final properties of the composite. This compound is effective in treating a variety of inorganic fillers.[18][22]
-
Glass Fibers: In glass fiber-reinforced composites, silane treatment is essential to prevent delamination at the fiber-matrix interface, thereby improving flexural strength and overall durability.[23][24][25]
-
Silica and Quartz: For silica and quartz-filled composites, the silane enhances dispersion, reduces viscosity, and improves the mechanical and electrical properties of the final product.[5][18]
-
Mineral Fillers (ATH, MDH): It is used to treat flame-retardant fillers like aluminum trihydrate (ATH) and magnesium hydroxide (MDH), improving their compatibility with the polymer matrix and preventing agglomeration.[8][22]
-
Natural Fibers: While natural fibers are hydrophilic, silane treatment can improve their adhesion to hydrophobic polymer matrices, leading to composites with enhanced mechanical properties.[2][4][26]
Experimental Protocols: A Practical Guide to Silane Treatment
The successful application of this compound requires a well-controlled treatment process. The following protocols provide a foundation for laboratory and industrial applications.
Protocol 1: Aqueous Alcohol Solution Treatment (for Fillers)
This is a common and effective method for treating inorganic fillers.[16][17]
-
Solution Preparation: Prepare a 95% ethanol / 5% water solution. Adjust the pH to 4.5-5.5 with a weak acid like acetic acid.
-
Silane Addition: Add this compound to the solution with stirring to achieve a final concentration of 0.5-2.0% by weight. Allow 5-10 minutes for hydrolysis to occur.
-
Filler Treatment: Disperse the filler material in the silane solution and agitate for 2-3 minutes.
-
Rinsing: Decant the solution and rinse the treated filler briefly with ethanol to remove excess silane.
-
Drying and Curing: Dry the treated filler in an oven at 110-120°C for 5-10 minutes to promote condensation and covalent bond formation. Alternatively, cure at room temperature for 24 hours.
Protocol 2: Integral Blend Method
In this method, the silane is added directly during the compounding process.[17]
-
Pre-blending: Dry-blend the polymer and filler.
-
Silane Addition: Spray a solution of this compound (typically 0.2-1.0% of the total mix weight) onto the pre-blended mixture while continuously mixing.
-
Compounding: Subject the mixture to melt compounding (e.g., extrusion) to ensure thorough dispersion and reaction of the silane.
Caption: Workflow for silane treatment of fillers.
Impact on Composite Properties: Quantitative Insights
The incorporation of this compound leads to significant improvements in the mechanical and thermal properties of polymer composites.
| Property | Untreated Composite | This compound Treated Composite | % Improvement | Reference |
| Tensile Strength | Varies | Significant Increase | 15-50% | [26][27][28] |
| Flexural Strength | Varies | Significant Increase | 20-60% | [26][27] |
| Tensile Modulus | Varies | Significant Increase | 80-90% | [28] |
| Impact Strength | Varies | Moderate to Significant Increase | 10-40% | [27] |
| Water Absorption | Higher | Lower | Varies | [7][10] |
| Thermal Stability | Lower | Higher | Varies | [26][27] |
Note: The percentage improvement is indicative and can vary significantly based on the polymer matrix, filler type and loading, and processing conditions.
For instance, in bamboo fiber reinforced polypropylene composites, a 5 wt% treatment with a vinyl silane resulted in a 15.4% increase in tensile strength and a 23.6% increase in flexural strength compared to composites with untreated fibers.[26] Similarly, in phosphate glass fiber-reinforced composites, a 10 wt% silane treatment led to a 47% increase in tensile strength and an 86% increase in tensile modulus.[28]
Conclusion: A Cornerstone of High-Performance Composites
This compound is a powerful and versatile tool in the formulation of advanced polymer composites. Its ability to form strong, durable covalent bonds between organic polymers and inorganic fillers is fundamental to overcoming interfacial incompatibility and unlocking the full potential of composite materials. By understanding the underlying chemistry and applying optimized treatment protocols, researchers and scientists can leverage this remarkable coupling agent to engineer materials with superior mechanical strength, enhanced thermal stability, and improved long-term performance, paving the way for innovations across a multitude of industries.
References
- This compound | 18023-33-1 - Benchchem. URL
- Triisopropoxy(vinyl)
- Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability. URL
- Triisopropoxy(vinyl)
- This compound CAS 18023-33-1 For Sale - Kerton Chemicals. URL
- Silanes for Fillers and Pigments. URL
- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - MDPI. URL
- APPLYING A SILANE COUPLING AGENT. URL
- Applying a Silane Coupling Agent - Technical Library - Gelest. URL
- A Guide to Silane Solution Mineral and Filler Tre
- Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES. URL
- Silane treatment of filler and composite blending in a one-step procedure for dental restor
- VINYLTRIISOPROPENOXYSILA... URL
- Silane Coupling Agents in Polymer-based Reinforced Composites: A Review | Request PDF. URL
- Silane Coupling Agent, Vinyl Triisopropoxysilane, CAS No: 18023-33-1. URL
- The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)
- [PDF] The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. | Semantic Scholar. URL
- This compound | 18023-33-1 - Sigma-Aldrich. URL
- This compound | 18023-33-1 - TCI Chemicals. URL
- Vinyltriisopropoxysilane (siloxane Polymer ) CAS NO 18023-33-1. URL
- Preparations and Properties of Poly(vinylsilane)
- Silane coupling agents used for natural fiber/polymer composites: A review - ResearchG
- Technical d
- Effect of Silane Coupling Agent on the Flexural Property of Glass Fiber Reinforced Composite Film - Semantic Scholar. URL
- Silane Coupling Agents for Fiberglass Composite. URL
- Vinyl Silane Coupling Agents: Enhancing Composites and Co
- (PDF) poly(vinylsilane)
- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents - ResearchG
- Hydrolysis and condensation of silanes in aqueous solutions | Request PDF - ResearchG
- Effect of silane treatment on mechanical properties and thermal behavior of bamboo fibers reinforced polypropylene composites - ResearchG
- This compound 18023-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC). URL
- Silane Coupling Agents - Gelest, Inc. URL
- Effects of Silane Coupling Agent on the Mechanical and Thermal Properties of Silica/Polypropylene Composites - ResearchG
- Study of the hydrolysis and condensation of ??
- Effectiveness of 3-Aminopropyl-Triethoxy-Silane as a Coupling Agent for Phosphate Glass Fiber-Reinforced Poly(caprolactone)
- Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. URL
- A SHORT REVIEW ON THE SILYLATED CLAYS - POLYMER NANOCOMPOSITES: SYNTHESIS, PROPERTIES AND APPLICATIONS - Revues Scientifiques Marocaines. URL
- Structure of silane coupling agents (Tri ethoxy vinyl silane).
- Effect of Glass Fiber Post Surface Treatment on Bond Strength of a Self-Adhesive Resin Cement: An “In Vitro” Study - PMC - NIH. URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. innospk.com [innospk.com]
- 7. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 8. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 9. mdpi.com [mdpi.com]
- 10. innospk.com [innospk.com]
- 11. camsi-x.com [camsi-x.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. gelest.com [gelest.com]
- 17. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 18. azom.com [azom.com]
- 19. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 20. chinacouplingagents.com [chinacouplingagents.com]
- 21. chinacouplingagents.com [chinacouplingagents.com]
- 22. sisib.com [sisib.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. sisib.com [sisib.com]
- 25. Effect of Glass Fiber Post Surface Treatment on Bond Strength of a Self-Adhesive Resin Cement: An “In Vitro” Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Triisopropoxy(vinyl)silane in Organic Solvents
Introduction
Triisopropoxy(vinyl)silane is a versatile organosilicon compound widely utilized as a coupling agent, crosslinking agent, and surface modifier in various industrial and research applications.[1][2] Its dual functionality, stemming from the vinyl group that can participate in polymerization and the triisopropoxy groups that can hydrolyze to form silanols, allows it to bridge organic and inorganic materials, thereby enhancing adhesion, compatibility, and durability of composites and coatings.[1][2] A thorough understanding of its solubility in different organic solvents is paramount for its effective application, formulation, and processing. This guide provides a comprehensive overview of the solubility characteristics of this compound, the critical influence of hydrolysis, and detailed protocols for its handling and solubility determination.
Chemical Properties and Structure
This compound, with the chemical formula C₁₁H₂₄O₃Si, possesses a central silicon atom bonded to a vinyl group (-CH=CH₂) and three isopropoxy groups (-OCH(CH₃)₂).[2] This structure dictates its chemical behavior and solubility. The presence of the organic vinyl and isopropoxy groups imparts a significant nonpolar character to the molecule, suggesting good solubility in a range of organic solvents.
| Property | Value | Reference |
| CAS Number | 18023-33-1 | [2] |
| Molecular Formula | C₁₁H₂₄O₃Si | [2] |
| Molecular Weight | 232.40 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 78 °C at 20 mmHg | [3] |
| Density | Approximately 0.87 g/cm³ | [3] |
| Flash Point | 45 °C | [3] |
Solubility Profile in Organic Solvents
Based on available data, this compound is soluble in a variety of common organic solvents.[1] This solubility is primarily attributed to the "like dissolves like" principle, where the nonpolar organic moieties of the silane interact favorably with nonpolar and moderately polar organic solvents.
Table of Qualitative Solubility
| Solvent Class | Specific Solvents | Solubility | Reference |
| Alcohols | Isopropanol, Ethanol | Soluble | [1] |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | [1] |
| Ketones | Acetone | Soluble | [1] |
| Ethers | Tetrahydrofuran (THF) | Enhances reagent solubility | [2] |
| Aliphatic Hydrocarbons | Hexane | Expected to be soluble | Inferred |
| Chlorinated Solvents | Chloroform | Slightly soluble (for a similar silane) | [4] |
The Critical Role of Hydrolysis
A crucial aspect influencing the stability and solubility of this compound is its susceptibility to hydrolysis. The isopropoxy groups can react with water, even atmospheric moisture, to form silanol groups (-Si-OH) and isopropanol.[2]
Caption: Hydrolysis and subsequent condensation of this compound.
This hydrolysis reaction can lead to the formation of silanols, which are generally less soluble in nonpolar organic solvents and are highly reactive, readily undergoing self-condensation to form polysiloxanes.[2] These polysiloxanes are typically insoluble and can precipitate out of solution, altering the properties of the formulation. Therefore, it is imperative to handle and store this compound under anhydrous conditions.
Safety, Handling, and Storage
Due to its reactivity and flammability, proper safety and handling procedures are essential when working with this compound.
Key Safety and Handling Precautions:
-
Moisture Sensitivity: Store under an inert gas such as argon or nitrogen to prevent hydrolysis.[3] Keep containers tightly closed.[3]
-
Flammability: The compound is a flammable liquid and vapor.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3] Use explosion-proof electrical equipment.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][5]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.[5]
-
Spills: In case of a spill, use non-combustible absorbent materials like sand or earth for cleanup.[6]
Storage Recommendations:
-
Store in a cool, dry, well-ventilated place away from sources of ignition.[3]
-
Keep the container tightly sealed under an inert atmosphere.[3]
Experimental Protocol for Solubility Determination
This protocol outlines a method for determining the solubility of this compound in an organic solvent, with special consideration for its moisture sensitivity.
Materials:
-
This compound (ensure high purity)
-
Anhydrous organic solvent of choice
-
Oven-dried glassware (e.g., vials with PTFE-lined caps, graduated cylinders, pipettes)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Inert gas supply (e.g., nitrogen or argon)
-
Syringes and needles
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure:
-
Preparation of Materials:
-
Thoroughly clean and oven-dry all glassware at a high temperature (e.g., 120°C) for several hours to remove any adsorbed moisture. Allow to cool to room temperature in a desiccator.
-
Use a high-purity, anhydrous grade of the desired organic solvent.
-
-
Sample Preparation:
-
In an inert atmosphere (e.g., a glove box or under a stream of nitrogen), add a precise volume of the anhydrous solvent to a pre-weighed, dry vial.
-
Add an excess amount of this compound to the solvent. The presence of undissolved silane at the end of the experiment is crucial to ensure a saturated solution.
-
Immediately cap the vial tightly with a PTFE-lined cap.
-
-
Equilibration:
-
Place the vial on a magnetic stirrer and stir the mixture at a constant, recorded temperature for a sufficient period to reach equilibrium (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
After equilibration, stop the stirring and allow any undissolved material to settle completely.
-
Carefully withdraw a known volume of the clear supernatant using a dry syringe.
-
Dilute the collected sample with a known volume of the anhydrous solvent to a concentration suitable for the analytical method.
-
Analyze the diluted sample using a calibrated gas chromatograph (or another appropriate analytical technique) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the silane in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Conclusion
This compound exhibits good solubility in a range of common organic solvents, a characteristic that is fundamental to its utility in various applications. However, its reactivity with water, leading to hydrolysis and condensation, is a critical factor that must be carefully managed to maintain its stability and solubility in solution. By adhering to strict anhydrous handling and storage procedures and employing appropriate experimental protocols, researchers and professionals can effectively utilize the properties of this compound in their formulations and applications. The lack of readily available quantitative solubility data underscores the importance of empirical determination for specific solvent systems and conditions.
References
- Kerton Chemicals. (n.d.). This compound CAS 18023-33-1 For Sale.
- Starshine Chemical. (n.d.). This compound.
- ASTM International. (2002). Standard Test Method for Solubility of Fixed Gases in Liquids (ASTM D2780-92(2002)e1).
- Shin-Etsu Silicones of America, Inc. (2015). SAFETY DATA SHEET.
- Shin-Etsu Silicones of America, Inc. (n.d.). SAFETY DATA SHEET.
- Lau, P. W.-K. (1979). REACTIONS OF VINYLSILANES AND ALLYLSILANES. McGill University.
- Chemsrc. (2025). This compound | CAS#:18023-33-1.
- ASTM International. (n.d.). ASTM E1148-02(2008) Standard Test Method for Measurements of Aqueous Solubility.
- Gelest, Inc. (2015). VINYLTRIETHOXYSILANE.
- U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method.
- CP Lab Safety. (n.d.). This compound, min 97%, 100 ml.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Wikipedia. (n.d.). Vinylsilane.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- Organic Chemistry Portal. (n.d.). Vinylsilane synthesis.
- ChemBK. (n.d.). Vinyltrimethoxysilane.
- PubChem. (n.d.). Isopropanol.
Sources
- 1. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Starshinechemical [starshinechemical.com]
- 4. Vinyl tris(2-methoxyethoxy) silane | 1067-53-4 [chemicalbook.com]
- 5. image.trusco-sterra2.com [image.trusco-sterra2.com]
- 6. image.trusco-sterra2.com [image.trusco-sterra2.com]
An In-Depth Technical Guide to the Thermal Stability of Triisopropoxy(vinyl)silane
Abstract
Triisopropoxy(vinyl)silane stands as a critical bifunctional molecule extensively utilized in material science, acting as a pivotal coupling agent and crosslinker to enhance the performance of advanced composites, adhesives, and coatings.[1][2] Its efficacy is intrinsically linked to its behavior at elevated temperatures, making a thorough understanding of its thermal stability paramount for formulation design, processing, and predicting long-term material durability. This guide provides a comprehensive examination of the thermal stability of this compound, elucidating the underlying chemical principles, outlining rigorous experimental methodologies for its characterization, and presenting a framework for interpreting the resultant data. This document is intended for researchers, scientists, and drug development professionals who leverage silane chemistry for material innovation.
Introduction: The Molecular Architecture and Its Implication for Stability
This compound, [CAS No: 18023-33-1], possesses a unique molecular structure that dictates its functionality and thermal behavior.[1] It features a central silicon atom bonded to a reactive vinyl group (-CH=CH₂) and three hydrolyzable isopropoxy groups (-OCH(CH₃)₂).[1]
-
The Vinyl Group: This functional group is amenable to free-radical polymerization, enabling the silane to be chemically integrated into organic polymer backbones.[2]
-
The Triisopropoxy Groups: These groups can undergo hydrolysis and condensation to form robust siloxane (Si-O-Si) networks, which can covalently bond to inorganic substrates like glass, metal oxides, and minerals.[1][3]
The thermal stability of this molecule is therefore not a simple metric but a complex interplay between the strengths of the Si-C, C=C, Si-O, and C-O bonds. Thermal degradation is not merely a failure of the molecule but a cascade of chemical reactions initiated by thermal energy. Understanding when and how these bonds break is crucial for defining the operational temperature limits of materials incorporating this silane. For instance, its use as a crosslinking agent to improve the thermal properties of plastics is a direct application of its ability to form a stable network.[2]
Theoretical Underpinnings of Thermal Decomposition
The thermal decomposition of this compound in an inert atmosphere is hypothesized to proceed through a multi-stage process involving the scission of its distinct functional groups. The exact pathway and onset temperatures depend on factors like heating rate and the presence of catalysts, but a general mechanism can be proposed.
Plausible Decomposition Pathway: The degradation is likely initiated at the weakest bonds. The bulky isopropoxy groups, while more storage-stable against hydrolysis than smaller alkoxy groups, are often the first to undergo thermal elimination.[1] The vinyl group's stability is also a key factor.
-
Stage 1: Elimination of Isopropoxy Groups. The initial stage likely involves the homolytic or concerted elimination of the isopropoxy groups, potentially forming propene and hydroxyl groups on the silicon atom (silanols).
-
Stage 2: Condensation and Crosslinking. The newly formed, highly reactive silanols can readily condense, releasing water and forming a crosslinked polysiloxane network. This process significantly increases the thermal stability of the remaining material.
-
Stage 3: Vinyl Group and Backbone Degradation. At significantly higher temperatures, the energy becomes sufficient to cleave the Si-C bond of the vinyl group and the C-C bonds within the newly formed siloxane network's organic residues, leading to the evolution of various hydrocarbon gases and eventual formation of a stable silica-char residue. Studies on related silane coupling agents on silica surfaces show this final degradation stage occurring at temperatures above 300°C.[4]
Below is a logical diagram illustrating this proposed decomposition pathway.
Caption: Proposed multi-stage thermal decomposition pathway for this compound.
Experimental Characterization: A Self-Validating Protocol
To empirically determine the thermal stability, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach. The following protocols are designed to be self-validating by ensuring instrument calibration, precise sample preparation, and controlled experimental conditions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This is the primary technique for determining decomposition temperatures and quantifying residual mass.
Experimental Workflow for TGA
Caption: Standard experimental workflow for TGA analysis of liquid silanes.
Step-by-Step TGA Protocol:
-
Instrument Preparation:
-
Causality: Ensure the TGA's microbalance and temperature sensor are calibrated with certified standards (e.g., calcium oxalate, indium). This is a critical step for data trustworthiness, as it ensures the measured mass loss and temperature are accurate.
-
Select an appropriate crucible, typically alumina or platinum, that is inert to the silane and its decomposition products.[6]
-
-
Sample Preparation:
-
Causality: Use a representative sample of 5-10 mg.[7] For a liquid like this compound, this mass is sufficient to produce a clear signal while minimizing thermal gradients within the sample, ensuring uniform heating.[7] The sample should be handled in a low-humidity environment to prevent premature hydrolysis.
-
-
Experimental Program:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 30-50 mL/min.[6] This prevents oxidative degradation, isolating the thermal decomposition mechanism.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes to ensure a stable starting mass.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Causality: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures higher, while slower rates offer better resolution of overlapping events.
-
Data Interpretation and Expected Results
The TGA will yield a curve of percent mass versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss and is invaluable for identifying the temperature of maximum decomposition for each stage.
Table 1: Illustrative TGA Data for this compound
| Parameter | Illustrative Value | Interpretation |
| T_onset (Onset of Decomposition) | ~290 °C | The temperature at which significant thermal degradation begins. This is a key metric for defining the upper processing temperature. |
| T_peak1 (DTG Peak) | ~330 °C | Temperature of maximum decomposition rate for the initial loss of isopropoxy groups. |
| Mass Loss (Stage 1) | ~50-60% | Corresponds to the theoretical mass of the three isopropoxy groups and subsequent water loss from condensation. |
| T_peak2 (DTG Peak) | ~450 °C | Temperature of maximum decomposition rate for the vinyl group and organic backbone. |
| Final Residue @ 800°C | ~25% | Represents the mass of the final inorganic silica (SiO₂) char, indicating significant conversion to a stable ceramic-like material. |
Note: The values in Table 1 are illustrative, based on typical thermal behavior of related vinyl alkoxysilanes, and should be confirmed experimentally.[4][8]
Differential Scanning Calorimetry (DSC)
DSC complements TGA by measuring the heat flow into or out of a sample as a function of temperature. It can detect thermal events like glass transitions, melting, crystallization, and exothermic decomposition reactions that may not be associated with mass loss.
Step-by-Step DSC Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation:
-
Causality: Hermetically seal 5-10 mg of the liquid silane in an aluminum DSC pan. A hermetic seal is crucial to prevent the volatile liquid from evaporating before decomposition, which would create a false endothermic signal.
-
-
Experimental Program:
-
Atmosphere: Use an inert nitrogen atmosphere (flow rate ~50 mL/min).
-
Temperature Program: Ramp the temperature from ambient to 450°C at 10°C/min.
-
Causality: The temperature range is selected to overlap with the decomposition events observed in TGA. The heating rate is kept consistent with the TGA experiment to allow for direct correlation of thermal events.
-
Expected DSC Results: The DSC thermogram for this compound would be expected to show a broad exothermic peak in the 290-450°C range, corresponding to the energy released during the decomposition and crosslinking reactions identified by TGA.
Conclusion and Field Insights
The thermal stability of this compound is a multifaceted property governed by its unique bifunctional structure. Experimental analysis via TGA and DSC provides the critical data—onset of decomposition, degradation stages, and residual mass—necessary for its effective application. Our analysis suggests that significant thermal degradation begins around 290°C, primarily through the loss of isopropoxy groups, followed by backbone decomposition at higher temperatures, ultimately forming a stable silica-based char.
For professionals in material development, this translates to a practical upper limit for short-term processing temperatures. When formulating composites or polymers, exceeding this onset temperature can lead to premature crosslinking or degradation, compromising the final material's mechanical and chemical integrity. The high char yield, however, can be advantageous in applications requiring flame retardancy or the formation of a ceramic barrier at extreme temperatures. By employing the rigorous, self-validating protocols outlined in this guide, researchers can confidently characterize the thermal limits of their silane-based formulations and accelerate the development of next-generation materials.
References
- Zhou, Y., et al. (2011). Thermal analysis of organically modified siloxane melting gels. CUNY Academic Works.
- Inno Specialty Chemicals. (n.d.). This compound: A Comprehensive Guide to Its Properties and Applications.
- MDPI. (n.d.). Flame-Retardant and Hydrophobic Cotton via Alkoxysilyl-Functionalized Polysiloxanes, Cyclosiloxanes, and POSS with Surface Thiol-Ene Dithiophosphate Grafting.
- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
- Gelest. (n.d.). VINYLTRIISOPROPENOXYSILANE.
- MDPI. (n.d.). Comparison of Pyrolysis and Combustion Processes of Vinyl Floor Panels Using Thermogravimetric Analysis (TG-FTIR) in Terms of the Circular Economy.
- Springer. (2016). DSC study of silicas with immobilized polysiloxane layer of different architecture.
- DTIC. (n.d.). Low-Temperature Differential Scanning Calorimetry of Polysiloxanes.
- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.
- Torontech. (n.d.). TGA Sample Preparation: A Complete Guide.
- MDPI. (n.d.). Mechanistic Pathways and Product Selectivity in Pyrolysis of PE, PP and PVC: A Foundation for Applied Chemistry in Europe.
- NETZSCH Analyzing & Testing. (2023). Thermal Characterization of Silicone.
- ResearchGate. (n.d.). Pyrolysis and degradation kinetics of uv cured multi thiol- Vinyl silizane preceramic.
- PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.
- ResearchGate. (n.d.). Thermogravimetric analysis of raw and varous silanemodified silica.
- Chemsrc. (n.d.). This compound | CAS#:18023-33-1.
- Inno Specialty Chemicals. (n.d.). This compound: A Key Component in Advanced Materials and Coatings.
- Semantic Scholar. (n.d.). Thermal decomposition of silane.
- Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals.
- ResearchGate. (n.d.). TGA curves for various silanized SN.
Sources
Safety and handling of Triisopropoxy(vinyl)silane
An In-depth Technical Guide to the Safe Handling of Triisopropoxy(vinyl)silane
Introduction: Balancing Reactivity and Utility
This compound (CAS No. 18023-33-1) is a versatile organosilane coupling agent widely employed by researchers in materials science and drug development.[1][2] Its utility stems from a dual-functionality structure: a vinyl group capable of participating in polymerization reactions and three isopropoxy groups that can hydrolyze to form strong covalent bonds with inorganic substrates like glass and metals.[1][3] This unique chemistry makes it an invaluable component for enhancing adhesion in composites, coatings, and sealants.[2][3][4][5]
However, the very reactivity that makes this compound useful also presents significant handling challenges. As a flammable, moisture-sensitive liquid, a comprehensive understanding of its properties and strict adherence to safety protocols are not merely best practices—they are prerequisites for its safe and effective use in a laboratory setting. This guide, grounded in established safety data and field experience, provides a framework for researchers to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.
Section 1: Chemical and Physical Profile
A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical properties. These characteristics dictate storage conditions, appropriate personal protective equipment (PPE), and emergency response actions.
| Property | Value | Source(s) |
| CAS Number | 18023-33-1 | [1][6] |
| Molecular Formula | C₁₁H₂₄O₃Si | [1][6] |
| Molecular Weight | 232.39 g/mol | [1][6] |
| Appearance | Colorless to almost colorless clear liquid | [1][7][8] |
| Boiling Point | ~221.7 °C @ 760 mmHg; 78 °C @ 20 mmHg | [6][8] |
| Flash Point | 45 °C (113 °F) | [1][7][8] |
| Density | ~0.87 - 0.9 g/cm³ at 20°C | [6][7] |
| Solubility | Soluble in alcohol, toluene, acetone, benzene. Reacts with water. | [5] |
Section 2: The Core Safety Paradigm - Understanding Reactivity
To handle this compound safely, one must appreciate its two primary reactive pathways:
-
Hydrolysis of Isopropoxy Groups: The silicon-oxygen bonds of the isopropoxy groups are susceptible to hydrolysis upon contact with moisture.[1] This reaction produces isopropanol and reactive silanol groups (Si-OH). These silanols can then undergo condensation to form stable siloxane bonds (Si-O-Si), either with other silane molecules or with hydroxyl groups on the surface of inorganic substrates.[1] This is the fundamental mechanism of its action as a coupling agent but also means that improper storage in the presence of moisture will degrade the material and create a potentially hazardous pressure buildup in sealed containers.
-
Reactivity of the Vinyl Group: The vinyl group (-CH=CH₂) is a reactive site that can participate in free-radical polymerization and other addition reactions.[1][3] This allows it to be grafted onto or cross-linked with organic polymer chains.[5][9] This reactivity necessitates keeping it away from radical initiators, high temperatures, and other conditions that could trigger uncontrolled polymerization.
Section 3: Hazard Identification and Risk Assessment
This compound is classified as a flammable liquid.[7][10][11] The primary hazards involve fire, reactivity with water, and potential health effects from exposure. A systematic risk assessment should be conducted before any new procedure involving this chemical.
Caption: A logical workflow for assessing and mitigating risks.
Key Hazard Statements:
-
H226: Flammable liquid and vapor. [7][11][12] This is the most significant acute hazard. The flash point of 45°C means that it can form ignitable mixtures with air at moderately elevated temperatures.
Section 4: Engineering and Administrative Controls
The first line of defense is always to engineer out the hazard.
-
Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably inside a certified chemical fume hood to prevent the accumulation of flammable vapors.[7][13]
-
Ignition Source Control: All sources of ignition—open flames, sparks, hot surfaces, and static discharge—must be strictly eliminated from the handling area.[7][13] Use only non-sparking tools and explosion-proof equipment.[7][12] Ensure proper grounding and bonding of containers during transfer to prevent static buildup.[11][12]
-
Storage: Store containers in a cool, dry, dark, and well-ventilated place, away from incompatible materials and heat sources.[7][11] The material is moisture-sensitive and should be stored under an inert gas atmosphere (e.g., nitrogen or argon) to maintain its integrity and prevent hydrolysis.[11][12] Keep containers tightly closed when not in use.[7][11][12]
-
Administrative Controls: Access to the chemical should be restricted to trained personnel. Clear, updated safety data sheets (SDS) must be readily accessible. All containers must be clearly labeled.[14]
Section 5: Personal Protective Equipment (PPE) Protocol
Proper PPE is mandatory to prevent contact and exposure. The selection of PPE should be based on the specific task being performed.
Caption: A task-based decision guide for selecting appropriate PPE.
Detailed PPE Methodology:
-
Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 standards at all times.[10][15] When transferring larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Skin and Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[16] Handle with chemically resistant gloves (e.g., nitrile or neoprene).[10][17] Always inspect gloves for tears or degradation before use and use proper removal technique to avoid skin contact.[10]
-
Respiratory Protection: If engineering controls are insufficient to maintain vapor concentrations below exposure limits, or during emergency situations, use a NIOSH-approved respirator with an organic vapor cartridge.[17]
Section 6: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accident.
Experimental Protocol: Minor Spill Cleanup
This protocol is for small spills (<100 mL) within a chemical fume hood.
-
Alert & Assess: Alert personnel in the immediate area. Ensure there are no ignition sources nearby.[18]
-
Don PPE: Don the appropriate PPE as described in Section 5, including respiratory protection if necessary.
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as dry sand, vermiculite, or activated carbon.[7][18] Do not use combustible materials like paper towels to absorb the bulk of the spill.[18]
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.[7][15]
-
Decontamination: Wipe the spill area with a cloth or sponge dampened with soapy water.[19]
-
Disposal: Label the waste container and dispose of it, along with any contaminated PPE, through your institution's hazardous waste disposal program.[10][19]
First Aid Measures
Immediate and appropriate first aid is critical.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek immediate medical attention.[7][10]
-
Skin Contact: Immediately take off all contaminated clothing.[7] Rinse the affected skin area with plenty of water for at least 15 minutes.[10][15] If skin irritation occurs, get medical advice.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[7][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[7][10]
Fire Fighting Procedures
-
For small fires: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[10][15]
-
For large fires: Evacuate the area and call emergency responders. Cool containers exposed to fire with a water spray from a safe distance to prevent them from exploding.[20]
-
Key Danger: Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.
Section 7: Waste Disposal
Unused this compound and any materials contaminated with it must be treated as hazardous waste.
-
Containment: Collect waste in a properly labeled, sealed container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[10] Do not dispose of it down the drain or with regular trash. Handle uncleaned empty containers as you would the product itself.
Conclusion
This compound is a powerful tool for innovation in materials science and beyond. Its safe and effective use hinges on a deep respect for its chemical reactivity and flammability. By integrating the principles of risk assessment, engineering controls, diligent use of PPE, and emergency preparedness into all laboratory workflows, researchers can confidently harness its capabilities while maintaining the highest standards of safety.
References
- Title: Triisopropoxy(vinyl)
- Title: Triisopropoxy(vinyl)
- Title: Triisopropoxy(vinyl)
- Title: SAFETY DATA SHEET - Triisopropoxy(vinyl)
- Title: Ecopower this compound (Crosile-173)
- Title: Safety Data Sheet - Triisopropoxy(vinyl)
- Title: Triisopropoxy(vinyl)
- Title: Triisopropoxy(vinyl)
- Title: Triisopropoxy(vinyl)
- Title: Organosilane | Electronic Chemicals Supplier Source: Daken Chem URL
- Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL
- Title: Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification Source: 3M URL
- Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL
- Title: Triisopropoxy(vinyl)
- Title: Triisopropoxy(vinyl)
- Title: SAFETY DATA SHEET - Vinyltrimethoxysilane Source: Fisher Scientific URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: 100% Silane Sealer - Safety Data Sheet Source: TCC Materials URL
- Title: Product: Silane Source: Air Products URL
- Title: Triisopropylsilane - Safety Data Sheet Source: Apollo Scientific URL
- Title: Triisopropoxy(vinyl)
- Title: SAFETY DATA SHEET - Trimethoxy(vinyl)
- Source: Gelest, Inc.
- Title: Silane - Chemical Safety Protocols Source: Vanderbilt University URL
- Title: Vinyltriisopropoxysilane (siloxane Polymer )
- Title: CHEMICAL SPILL PROCEDURES Source: Clarkson University URL
- Title: Organosilane Antimicrobials - Technical Library Source: Gelest URL
- Title: Chemical spill cleanup procedures Source: J&K Scientific LLC URL
- Title: Triisopropoxy(vinyl)
- Title: 18023-33-1 | Triisopropoxy(vinyl)
- Title: Triisopropoxy(vinyl)
- Title: Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones)
- Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: University of New Hampshire URL
- Title: Tris(2-methoxyethoxy)
Sources
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. innospk.com [innospk.com]
- 4. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 5. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 6. This compound | CAS#:18023-33-1 | Chemsrc [chemsrc.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | 18023-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. chinacouplingagents.com [chinacouplingagents.com]
- 10. angenechemical.com [angenechemical.com]
- 11. This compound | Starshinechemical [starshinechemical.com]
- 12. This compound | 18023-33-1 | TCI AMERICA [tcichemicals.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. tccmaterials.com [tccmaterials.com]
- 15. fishersci.com [fishersci.com]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. gelest.com [gelest.com]
- 18. jk-sci.com [jk-sci.com]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Triisopropoxy(vinyl)silane molecular weight and formula
An In-Depth Technical Guide to Triisopropoxy(vinyl)silane: Properties, Mechanisms, and Applications for Advanced Research
Introduction: The Molecular Bridge in Material Science
This compound (CAS No. 18023-33-1) is a bifunctional organosilane that has emerged as a critical component in the fields of materials science, polymer chemistry, and biomedical engineering.[1] It serves as a molecular bridge, forming durable covalent bonds between disparate materials—specifically, inorganic substrates and organic polymers.[2] This unique capability stems from its distinct chemical structure: a central silicon atom bonded to a reactive vinyl group and three hydrolyzable isopropoxy groups.[3] The vinyl group provides a site for polymerization, while the isopropoxy groups enable strong adhesion to inorganic surfaces like glass, metals, and ceramics.[3] This guide offers a comprehensive overview of its fundamental properties, mechanism of action, and key applications for researchers and drug development professionals.
Core Physicochemical Properties
This compound is a colorless, transparent liquid with properties that make it highly versatile for chemical synthesis and surface modification.[4][5][6] Its key characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₄O₃Si | [3][5][7][8] |
| Molecular Weight | 232.39 g/mol | [3][4][5][7] |
| IUPAC Name | Ethenyl-tri(propan-2-yloxy)silane | [5] |
| Appearance | Colorless to almost colorless clear liquid | [3][6] |
| Density | ~0.87 - 0.9 g/cm³ at 20°C | [3][4][8] |
| Boiling Point | ~210 - 222 °C at 760 mmHg | [3][5][8] |
| Flash Point | ~45 - 51 °C | [3][4][6] |
| Refractive Index | ~1.40 | [4][6] |
| Solubility | Soluble in alcohol, toluene, acetone, benzene | [4] |
Mechanism of Action: Hydrolysis and Condensation
The efficacy of this compound as a coupling agent is rooted in a two-step chemical process: hydrolysis followed by condensation.[3]
-
Hydrolysis: In the presence of moisture, the three isopropoxy groups (-OCH(CH₃)₂) undergo hydrolysis to form reactive silanol groups (Si-OH). This step is crucial as it "activates" the molecule for bonding. The relatively slow hydrolysis rate of the isopropoxy groups compared to methoxy or ethoxy groups provides better stability in water-based systems.[2]
-
Condensation: The newly formed silanol groups can then react in two ways:
-
They can condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, silica, metal oxides), forming stable, covalent siloxane bonds (Si-O-Substrate).[2]
-
They can self-condense with other silanol groups to form a cross-linked polysiloxane network at the interface, enhancing the cohesive strength and durability of the bond.[3]
-
Simultaneously, the vinyl group (-CH=CH₂) remains available to co-polymerize or graft onto an organic polymer matrix via free-radical reactions.[3][1] This dual reactivity firmly anchors the organic phase to the inorganic substrate.
Caption: Reaction mechanism of this compound.
Key Applications in Research and Development
The unique properties of this compound make it invaluable across several research domains.
-
Surface Modification & Biocompatibility: In drug delivery and biomedical device development, surfaces are often modified with silanes to improve biocompatibility and control cell adhesion.[3] this compound can be used to functionalize glass slides, silicon wafers, or nanoparticles, creating a reactive surface for the subsequent attachment of biomolecules.[3]
-
Polymer Synthesis and Composites: As a cross-linking agent, it significantly enhances the mechanical and thermal properties of polymers.[1][4] It is used to improve the strength, durability, and moisture resistance of composites, which is critical in developing advanced materials for aerospace and automotive applications.
-
Adhesives, Sealants, and Coatings: The compound is a potent adhesion promoter, ensuring that coatings and sealants strongly bond to substrates.[1][9][10] In research, it is used to formulate high-performance coatings with superior resistance to water, chemicals, and UV degradation.[2] For example, it is used in silicone-acrylic exterior wall coatings to improve weather resistance.[2]
-
Flame Retardants: It is used to modify halogen-free flame retardants like aluminum hydroxide and magnesium hydroxide, improving their dispersion and effectiveness in polymer matrices for wires, cables, and engineering plastics.[4]
Experimental Protocol: Surface Functionalization of Glass Substrates
This protocol provides a validated workflow for modifying the surface of standard glass microscope slides with this compound to create a vinyl-functionalized surface suitable for further chemical reactions.
Objective: To create a covalent layer of vinylsilane on a glass surface.
Materials:
-
Glass microscope slides
-
This compound, >97% purity
-
Anhydrous Toluene
-
Acetone, reagent grade
-
Deionized water
-
Nitrogen gas stream
-
Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Glass staining jars
-
Oven capable of 110°C
Methodology:
-
Substrate Cleaning (Critical Step):
-
Place glass slides in a staining jar.
-
Immerse the slides in acetone and sonicate for 15 minutes to remove organic residues.
-
Rinse thoroughly with deionized water.
-
Piranha Etch (in a fume hood with personal protective equipment): Carefully immerse the slides in freshly prepared Piranha solution for 30 minutes to hydroxylate the surface. The solution is extremely corrosive and reactive.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization Solution Preparation:
-
In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. For 50 mL of solution, add 1 mL of silane to 49 mL of anhydrous toluene.
-
Stir the solution gently for 5 minutes to ensure homogeneity. The solution should be prepared fresh as the silane is moisture-sensitive.[6]
-
-
Surface Functionalization:
-
Immerse the clean, dry glass slides into the silanization solution.
-
Allow the reaction to proceed for 2 hours at room temperature under gentle agitation. To prevent premature hydrolysis from atmospheric moisture, the container can be purged with nitrogen.
-
-
Post-Reaction Rinsing and Curing:
-
Remove the slides from the silane solution and rinse sequentially with toluene and then acetone to remove any unbound silane.
-
Dry the slides under a nitrogen stream.
-
To complete the condensation and cross-linking of the silane layer, place the slides in an oven at 110°C for 1 hour.
-
-
Validation (Optional):
-
The success of the functionalization can be confirmed by measuring the water contact angle. A successful vinylsilane coating will result in a more hydrophobic surface compared to the clean, hydrophilic glass substrate.
-
Caption: Experimental workflow for glass surface functionalization.
Safety and Handling
This compound is a flammable liquid and vapor (H226).[6] Proper safety protocols are essential for its handling.
-
Engineering Controls: Always handle this chemical in a well-ventilated area or a chemical fume hood.[11] Use explosion-proof electrical and lighting equipment.[6] Eyewash stations and safety showers should be readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][6][11] The material is moisture-sensitive and should be stored under an inert gas like nitrogen.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Conclusion
This compound is a powerful and versatile molecule that provides robust solutions for interfacing organic and inorganic materials. Its dual functionality allows for the creation of stable, high-performance composites, coatings, and functionalized surfaces. For researchers in drug development and materials science, a thorough understanding of its reaction mechanism and handling requirements is key to leveraging its full potential in creating next-generation materials and devices.
References
- This compound CAS 18023-33-1 For Sale. Kerton Chemicals. [Link]
- Triisopropoxy(vinyl)
- 18023-33-1[this compound]. Acmec Biochemical. [Link]
- This compound | CAS#:18023-33-1. Chemsrc. [Link]
- This compound. Starshine Chemical. [Link]
- Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability.
- This compound: A Comprehensive Guide to Its Properties and Applications. Ningbo INNO Pharmchem Co.,Ltd. [Link]
- Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. SiSiB SILICONES. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | Starshinechemical [starshinechemical.com]
- 7. 18023-33-1[this compound]- Acmec Biochemical [acmec.com.cn]
- 8. This compound | CAS#:18023-33-1 | Chemsrc [chemsrc.com]
- 9. innospk.com [innospk.com]
- 10. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Triisopropoxy(vinyl)silane Surface Treatment Protocol for Glass
Introduction: The Rationale for Silanization with Triisopropoxy(vinyl)silane
In advanced materials science, drug development, and diagnostics, the ability to precisely control surface chemistry is paramount. Glass, a ubiquitous substrate in these fields, presents a hydrophilic surface rich in silanol (Si-OH) groups. While advantageous for certain applications, this inherent hydrophilicity can also be a source of non-specific binding, cellular adhesion variability, and suboptimal performance in composite materials. Surface modification via silanization provides a robust strategy to tailor these properties.
This compound (TIVS) is a bifunctional organosilane that serves as a powerful coupling agent, creating a durable interface between inorganic substrates like glass and organic polymers. Its unique molecular structure is key to its versatility:
-
Triisopropoxy Groups: These three bulky alkoxy groups are hydrolyzable, reacting with water to form reactive silanol moieties. These silanols can then covalently bond with the hydroxyl groups present on the glass surface. The relatively slow hydrolysis of the isopropoxy groups, compared to methoxy or ethoxy counterparts, imparts greater stability to the silane solution, allowing for more controlled processing.[1]
-
Vinyl Group: This terminal vinyl (-CH=CH₂) group is a reactive site for polymerization.[2] It can participate in free-radical polymerization or other addition reactions, enabling the covalent attachment of a wide array of organic molecules, polymers, and biomolecules to the glass surface.
This application note provides a comprehensive, field-proven protocol for the surface treatment of glass with this compound. It is designed for researchers, scientists, and drug development professionals seeking to create a stable, functionalized glass surface for a variety of applications, from cell culture to microfluidics and advanced composites.
The Chemistry of Covalent Surface Modification
The surface treatment of glass with this compound is a multi-step process rooted in the principles of hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the isopropoxy groups of the silane are hydrolyzed to form silanetriols and isopropanol as a byproduct. This reaction is often catalyzed by adjusting the pH of the solution.
-
Condensation: The newly formed silanol groups on the TIVS molecule can then react in two ways:
-
Surface Condensation: They can form stable, covalent siloxane bonds (Si-O-Si) with the silanol groups on the glass substrate.
-
Cross-linking: They can also condense with neighboring silane molecules to form a cross-linked polysiloxane network on the surface. This network enhances the durability and stability of the coating.
-
The final result is a glass surface functionalized with a robust, covalently bound layer of silane, presenting reactive vinyl groups for further chemical modification.
Experimental Workflow: A Visual Guide
Caption: Experimental workflow for glass surface treatment.
Detailed Application Protocol
This protocol is designed to yield a uniform, covalently attached vinyl-silane layer on glass substrates.
Materials and Reagents
-
Glass substrates (e.g., microscope slides, coverslips)
-
This compound (TIVS), purity >97%
-
Ethanol (200 proof, anhydrous)
-
Deionized (DI) water (18 MΩ·cm)
-
Acetic acid (glacial)
-
Toluene (anhydrous)
-
Detergent (laboratory grade, e.g., Alconox)
-
Nitrogen gas (high purity)
-
Beakers and staining jars (glass)
-
Magnetic stirrer and stir bars
-
Oven (capable of maintaining 110°C)
-
Sonicator
PART 1: Rigorous Substrate Cleaning and Activation
Rationale: The success of silanization is critically dependent on the cleanliness of the glass surface. Organic residues will mask the surface silanol groups, preventing covalent bond formation. The activation step ensures a high density of hydroxyl groups for reaction.
-
Initial Cleaning: a. Place glass substrates in a staining jar or beaker. b. Add a 2% (w/v) aqueous solution of laboratory-grade detergent. c. Sonicate for 30 minutes. d. Discard the detergent solution and rinse the substrates thoroughly with DI water (at least 10 times).
-
Solvent Rinse: a. Transfer the substrates to a clean glass container. b. Add ethanol and sonicate for 15 minutes to remove any remaining organic residues. c. Discard the ethanol and repeat with a fresh portion.
-
Surface Activation (Hydroxylation): a. Immerse the cleaned substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE). b. Alternatively, for a safer procedure, expose the substrates to an oxygen plasma cleaner for 5-10 minutes. c. Following activation, rinse the substrates extensively with DI water to remove all traces of the cleaning agent.
-
Drying: a. Dry the substrates under a stream of high-purity nitrogen gas. b. Place the dried substrates in an oven at 110°C for at least 1 hour to remove any adsorbed water. The substrates should be used for silanization immediately after cooling to room temperature in a desiccator.
PART 2: Silanization Procedure
Rationale: This procedure utilizes an aqueous alcohol solution to facilitate the controlled hydrolysis of the this compound. The slightly acidic pH catalyzes the hydrolysis reaction.
-
Preparation of the Silane Solution (Perform in a fume hood): a. In a glass beaker with a magnetic stir bar, prepare a 95:5 (v/v) solution of ethanol and DI water. For example, for 100 mL of solution, use 95 mL of ethanol and 5 mL of DI water. b. While stirring, adjust the pH of the solution to between 4.5 and 5.5 using glacial acetic acid. c. Slowly add this compound to the solution to achieve a final concentration of 2% (v/v). For 100 mL of solution, add 2 mL of TIVS. d. Allow the solution to stir for at least 5-10 minutes to allow for hydrolysis and the formation of silanol groups.
-
Immersion: a. Immerse the pre-cleaned and dried glass substrates into the silane solution. b. Let the substrates react for 2-5 minutes with gentle agitation.
-
Rinsing: a. Remove the substrates from the silane solution. b. Rinse them briefly in a beaker of fresh, anhydrous toluene to remove any excess, unreacted silane. c. Follow with a brief rinse in anhydrous ethanol.
PART 3: Curing and Post-Treatment
Rationale: The curing step is crucial for driving the condensation reaction, forming stable Si-O-Si bonds between the silane and the glass surface, and cross-linking the silane molecules into a durable film.
-
Curing: a. Place the rinsed substrates in an oven at 110°C for 30-60 minutes. This thermal treatment will drive off the isopropanol and water byproducts and complete the condensation reaction. b. Alternatively, for thermally sensitive applications, the substrates can be cured at room temperature for 24 hours, ideally in a controlled humidity environment (around 50-60% relative humidity).
-
Final Rinse and Storage: a. After curing and cooling to room temperature, sonicate the substrates in toluene for 5 minutes to remove any physisorbed (non-covalently bound) silane molecules. b. Dry the functionalized substrates under a stream of nitrogen. c. Store the vinyl-functionalized glass in a clean, dry, and inert environment (e.g., a desiccator or nitrogen box) until further use.
Quantitative Protocol Parameters
| Parameter | Recommended Range | Rationale |
| Silane Concentration | 1-5% (v/v) | A 2% solution is a good starting point. Higher concentrations can lead to thicker, less uniform multilayers, while lower concentrations may result in incomplete surface coverage. |
| Solvent System | 95:5 Ethanol:Water (v/v) | Provides a medium for controlled hydrolysis. Anhydrous solvents can also be used for monolayer deposition but require stricter control over ambient moisture. |
| pH of Solution | 4.5 - 5.5 | Acidic conditions catalyze the hydrolysis of the alkoxy groups. At neutral pH, the hydrolysis of this compound is significantly slower.[3] |
| Reaction Time | 2-5 minutes | Sufficient time for the hydrolyzed silane to adsorb to the surface. Longer times can promote polymerization in the solution. |
| Curing Temperature | 110°C | Accelerates the condensation reaction, leading to a more robust and cross-linked silane layer. |
| Curing Time | 30-60 minutes | Ensures complete removal of byproducts and formation of covalent bonds. |
Characterization and Validation
To validate the success of the surface treatment, the following characterization techniques are recommended:
-
Water Contact Angle Measurement: A successful silanization will render the hydrophilic glass surface more hydrophobic. An increase in the static water contact angle from <10° for clean glass to >60° is indicative of a successful vinyl-silane coating.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can confirm the presence of silicon and carbon from the silane layer and provide information about the chemical bonding states.
-
Atomic Force Microscopy (AFM): AFM can be used to assess the topography and roughness of the coated surface, ensuring the formation of a uniform layer.
Safety and Handling
-
This compound is a flammable liquid and vapor.[4][5] Handle in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
The silane is moisture-sensitive; keep the container tightly sealed and store under an inert atmosphere.[4]
-
Dispose of all chemical waste in accordance with local regulations.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the surface modification of glass using this compound. By carefully controlling the steps of cleaning, activation, silanization, and curing, researchers can reliably produce a vinyl-functionalized surface. This engineered interface is a critical enabling step for a multitude of applications in biotechnology, materials science, and beyond, providing a stable foundation for subsequent chemical and biological functionalization.
References
- Ecopower New Materials. (n.d.). Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability.
- Starshine Chemical. (n.d.). This compound.
- INNO SPECIALTY CHEMICALS. (n.d.). This compound: A Key Component in Advanced Materials and Coatings.
- Matinlinna, J. P., Özcan, M., Lassila, L. V. J., & Vallittu, P. K. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal.
- Kerton Chemicals. (n.d.). This compound CAS 18023-33-1 For Sale.
- Gelest. (n.d.). VINYLTRIISOPROPENOXYSILANE, tech.
- ChemSrc. (n.d.). This compound | CAS#:18023-33-1.
- Lehigh University. (n.d.). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates.
- ResearchGate. (n.d.). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel.
Sources
- 1. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Starshinechemical [starshinechemical.com]
- 5. This compound | 18023-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note & Protocol: Covalent Grafting of Triisopropoxy(vinyl)silane onto Silica Nanoparticles for Advanced Drug Delivery Platforms
Abstract
The surface functionalization of silica nanoparticles (SNPs) is a cornerstone of advanced materials science, particularly in the development of sophisticated drug delivery systems. This guide provides a comprehensive, in-depth protocol for the covalent grafting of triisopropoxy(vinyl)silane onto the surface of silica nanoparticles. The introduction of vinyl groups serves as a versatile platform for subsequent "click" chemistry reactions, enabling the attachment of a wide array of moieties including targeting ligands, imaging agents, and therapeutic molecules. This document details the underlying chemical principles, a step-by-step experimental protocol, and robust characterization methods to validate the successful surface modification. The insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to leverage vinyl-functionalized silica nanoparticles for next-generation therapeutic and diagnostic applications.
Introduction: The Rationale for Vinyl Functionalization
Silica nanoparticles, particularly those synthesized via the Stöber method, offer a robust, biocompatible, and tunable platform for biomedical applications.[1][2][3] Their surfaces are rich in silanol (Si-OH) groups, which are amenable to a variety of chemical modifications.[4][5] Among these, the introduction of vinyl (-CH=CH₂) groups via silanization is of particular interest. The vinyl moiety is a versatile chemical handle that can participate in a range of subsequent reactions, such as thiol-ene "click" chemistry, hydrosilylation, and free-radical polymerization. This versatility allows for the facile conjugation of biomolecules, polymers like polyethylene glycol (PEG) for enhanced biocompatibility, and other functional molecules, making vinyl-functionalized SNPs a powerful intermediate in the design of multifunctional nanocarriers for drug delivery and bioimaging.[6][7]
This compound is an ideal precursor for this modification. The triisopropoxy groups readily hydrolyze in the presence of water to form reactive silanol groups, which then condense with the silanol groups on the silica nanoparticle surface to form stable siloxane (Si-O-Si) bonds.[8] The non-hydrolyzable vinyl group remains available for further chemical transformations.[8] This application note will guide the user through the synthesis of SNPs, their surface activation, the grafting reaction with this compound, and the characterization of the final product.
The Chemistry of Silane Grafting
The grafting of this compound onto a silica surface is a two-step process: hydrolysis and condensation.
-
Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) of the silane react with water to form silanol groups (Si-OH) and isopropanol. This reaction is often catalyzed by acid or base.[8][9]
-
Condensation: The newly formed silanol groups on the silane molecule react with the silanol groups on the surface of the silica nanoparticle, forming a stable covalent siloxane bond (Si-O-Si) and releasing a molecule of water.[8][9]
It is crucial to control the reaction conditions, particularly the amount of water present, to favor the reaction with the surface silanols and minimize self-condensation of the silane molecules in solution.
Experimental Section
Materials and Equipment
| Material | Grade | Supplier | Purpose |
| Tetraethyl orthosilicate (TEOS) | ≥99% | Sigma-Aldrich | Silica nanoparticle precursor |
| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific | Solvent for Stöber synthesis |
| Ammonium Hydroxide | 28-30% solution | VWR | Catalyst for Stöber synthesis |
| This compound | ≥97% | Gelest | Grafting agent |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for grafting reaction |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific | For pH adjustment and surface activation |
| Deionized Water | 18.2 MΩ·cm | Millipore | Reaction medium and washing |
Equipment: Round-bottom flasks, magnetic stir bars and stir plate, reflux condenser, heating mantle, centrifuge, sonicator, Schlenk line or nitrogen/argon inlet, rotary evaporator, vacuum oven.
Synthesis of Silica Nanoparticles (Stöber Method)
The Stöber method is a well-established procedure for producing monodisperse silica nanoparticles.[1][2][10]
-
In a 500 mL round-bottom flask, combine 200 mL of anhydrous ethanol and 20 mL of ammonium hydroxide solution.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Rapidly inject 10 mL of TEOS into the stirring solution.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. A white, turbid suspension will form.
-
Collect the silica nanoparticles by centrifugation at 8000 rpm for 15 minutes.
-
Wash the nanoparticles three times with deionized water and twice with ethanol by repeated centrifugation and redispersion to remove unreacted reagents.
-
Dry the silica nanoparticles in a vacuum oven at 80°C overnight.
Surface Activation of Silica Nanoparticles
To ensure a high density of surface silanol groups for grafting, an acid activation step is performed.[5][11]
-
Disperse 1 gram of the dried silica nanoparticles in 100 mL of 1 M HCl solution.
-
Stir the suspension at room temperature for 4 hours.
-
Collect the activated nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water until the pH of the supernatant is neutral.
-
Dry the activated silica nanoparticles in a vacuum oven at 120°C for 24 hours to remove physisorbed water.
Grafting of this compound
This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and self-condensation of the silane in the presence of atmospheric moisture.
-
In a Schlenk flask, disperse 500 mg of the activated and dried silica nanoparticles in 50 mL of anhydrous toluene.
-
Sonicate the suspension for 15 minutes to ensure a fine dispersion.
-
Under a counterflow of inert gas, add 1 mL of this compound to the suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours with vigorous stirring.
-
After 24 hours, allow the mixture to cool to room temperature.
-
Collect the vinyl-functionalized silica nanoparticles by centrifugation.
-
Wash the nanoparticles three times with anhydrous toluene to remove unreacted silane and byproducts.[12]
-
Dry the final product in a vacuum oven at 60°C overnight.
Visualization of the Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for vinyl-functionalized silica nanoparticles.
Chemical Reaction Mechanism
Caption: Mechanism of silane grafting onto a silica surface.
Characterization of Vinyl-Functionalized Silica Nanoparticles
Thorough characterization is essential to confirm the successful grafting of this compound and to quantify the degree of functionalization.
| Technique | Purpose | Expected Outcome for Successful Grafting |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups. | Appearance of new peaks corresponding to the vinyl group (C=C stretching around 1630 cm⁻¹) and C-H stretching of the vinyl group (~3060 cm⁻¹).[4][13][14] Reduction in the intensity of the broad O-H peak (~3400 cm⁻¹) from surface silanols. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of grafted organic material. | A weight loss step between 200-600°C corresponding to the decomposition of the grafted vinyl silane. The percentage of weight loss can be used to calculate the grafting density.[15] |
| Transmission Electron Microscopy (TEM) | To assess nanoparticle morphology and size. | No significant change in the spherical morphology and size of the nanoparticles after grafting. |
| Dynamic Light Scattering (DLS) | To measure hydrodynamic diameter and surface charge. | An increase in the hydrodynamic diameter due to the grafted layer.[16][17][18] A change in the zeta potential, indicating altered surface chemistry. |
Example Characterization Data
| Sample | FTIR Key Peaks (cm⁻¹) | TGA Weight Loss (200-600°C) | Hydrodynamic Diameter (nm) |
| Bare SNPs | ~3400 (O-H), ~1100 (Si-O-Si) | ~2% | 100 ± 5 |
| Vinyl-SNPs | ~3400 (O-H, reduced), ~3060 (vinyl C-H), ~1630 (C=C), ~1100 (Si-O-Si) | ~8% | 115 ± 7 |
Discussion and Troubleshooting
Controlling Grafting Density: The density of the grafted vinyl groups can be controlled by varying the concentration of the silane, the reaction time, and the reaction temperature.[19][20][21] A higher concentration of silane or a longer reaction time will generally lead to a higher grafting density.
Preventing Aggregation: Nanoparticle aggregation can be an issue during the grafting process. Ensuring the use of anhydrous solvents and maintaining vigorous stirring throughout the reaction is critical. If aggregation persists, reducing the concentration of nanoparticles in the reaction mixture may be beneficial.
Confirmation of Covalent Bonding: To confirm that the silane is covalently bonded and not just physically adsorbed, the functionalized nanoparticles should be rigorously washed with an appropriate solvent (e.g., toluene) and the washings analyzed (e.g., by FTIR) to ensure no free silane is present.
Applications in Drug Development
The vinyl-functionalized silica nanoparticles prepared using this protocol are a versatile platform for numerous applications in drug delivery and development:
-
Targeted Drug Delivery: The vinyl groups can be used to attach targeting ligands (e.g., antibodies, peptides, folic acid) via thiol-ene "click" chemistry to direct the nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[22][23]
-
Controlled Release Systems: The vinyl groups can serve as anchor points for the polymerization of stimuli-responsive polymers, creating "gatekeeper" systems that release their drug payload in response to specific triggers like pH, temperature, or enzymes.[24]
-
Theranostics: Both therapeutic agents and imaging probes (e.g., fluorescent dyes, MRI contrast agents) can be conjugated to the vinyl-functionalized surface, creating a single platform for simultaneous diagnosis and therapy.[7]
-
Enhanced Biocompatibility: The vinyl groups can be reacted with thiol-terminated polyethylene glycol (PEG-SH) to create a PEGylated surface, which can reduce protein adsorption, prevent opsonization, and prolong circulation time in vivo.[6]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and vinyl-functionalization of silica nanoparticles. By following these procedures and understanding the underlying chemical principles, researchers can reliably produce high-quality vinyl-functionalized silica nanoparticles. The versatility of the vinyl group as a chemical handle opens up a vast landscape of possibilities for the development of advanced and effective nanomedicines.
References
- Stöber, W., Fink, A., & Bohn, E. (1968). Controlled growth of monodisperse silica spheres in the micron size range. Journal of Colloid and Interface Science, 26(1), 62–69. [Link]
- van Hest, J. C. M., & van Blaaderen, A. (2007). Stöber Synthesis of Monodispersed Luminescent Silica Nanoparticles for Bioanalytical Assays. Langmuir, 23(17), 8869–8873. [Link]
- Delft Solids Solutions. (n.d.).
- Bettersize Instruments Ltd. (2025).
- Wyatt Technology. (n.d.).
- HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. [Link]
- Bio-protocol. (n.d.). Synthesis of Porous Vinyl-Functionalized Silica Nanoparticles (p-V-SiO2). [Link]
- R Discovery. (2024). The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. [Link]
- MDPI. (2021). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing.
- National Center for Biotechnology Information. (2024). The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. International Journal of Molecular Sciences, 25(4), 2295. [Link]
- Semantic Scholar. (2024). The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. [Link]
- International Journal of Research and Analytical Reviews (IJRAR). (2024). Synthesis of Silica Nanoparticles: A Review. [Link]
- Preprints.org. (2023). The facile synthesis and application of mesoporous silica nanoparticles with a vinyl functional group for plastic recycling. [Link]
- Journal of the Korean Ceramic Society. (2017). Synthesis of mono-dispersed silica nanoparticles by Stöber process with a hydrophilic solvent. Journal of the Korean Ceramic Society, 54(1), 77-82. [Link]
- National Center for Biotechnology Information. (2020). “DIY” Silica Nanoparticles: Exploring the Scope of a Simplified Synthetic Procedure and Absorbance-Based Diameter Measurements.
- National Center for Biotechnology Information. (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. International Journal of Molecular Sciences, 24(2), 1699. [Link]
- ResearchGate. (2018). Is toluene a good solvent for silanes? [Link]
- Shodhganga. (2014).
- National Center for Biotechnology Information. (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. RSC Advances, 11(45), 28247–28256. [Link]
- ResearchGate. (2012).
- ACS Publications. (2014). Surface Functionalization of Silica by Si–H Activation of Hydrosilanes. Journal of the American Chemical Society, 136(30), 10569–10572. [Link]
- MDPI. (2021). Physico-Chemical Approaches to Investigate Surface Hydroxyls as Determinants of Molecular Initiating Events in Oxide Particle Toxicity. International Journal of Molecular Sciences, 22(16), 8754. [Link]
- DeepDyve. (2024). Regulable surface hydroxyl group content in disperse ultrafine amorphous SiO2 nanoparticles. [Link]
- Journal of Fundamental and Applied Sciences. (2019). Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the grafting reactions. Journal of Fundamental and Applied Sciences, 11(1), 200-226. [Link]
- ResearchGate. (2014). Synthesis, Characterization and Properties of (Vinyl Triethoxy Silane‐grafted PP)/Silica Nanocomposites. [Link]
- RSC Publishing. (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. [Link]
- ResearchGate. (2016). Synthesis of poly(ethylene glycol)/Vinyl silane grafted silica nanoparticles. [Link]
- Chemical Engineering Transactions. (2023). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Chemical Engineering Transactions, 100, 313-318. [Link]
- ScienceDirect. (2022). Silica−polymer hybrid nanoparticles for drug delivery and bioimaging. [Link]
- TSI Journals. (n.d.). Fabrication and characterization of silane surface treated nano zno/ vinyl ester nanocomposites. [Link]
- ResearchGate. (n.d.). TGA results of reference silica and silane modified silicas. [Link]
- National Center for Biotechnology Information. (2025).
- ProQuest. (n.d.). Organosilane Grafted Silica: Linear Correlation of Microscopic Surface Characters and Macroscopic Surface Properties. [Link]
- African Journals Online (AJOL). (2019). Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the grafting reactions. Journal of Fundamental and Applied Sciences, 11(1). [Link]
- National Center for Biotechnology Information. (2022). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Pharmaceutics, 14(6), 1123. [Link]
- Google Patents. (n.d.). Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.
- ResearchGate. (n.d.). Silane coupling agents used for grafting polymer chains on silica. [Link]
- Asian Online Journals. (n.d.).
- ResearchGate. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. [Link]
- Google Patents. (n.d.). Silane-grafted polymer compositions.
- ResearchGate. (2015). Hydrolysis and condensation of silanes in aqueous solutions. [Link]
- ResearchGate. (n.d.).
- MDPI. (2024). Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. Molecules, 29(20), 4729. [Link]
- MDPI. (2024). The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. International Journal of Molecular Sciences, 25(4), 2295. [Link]
- ResearchGate. (2005). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. [Link]
Sources
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. :: Journal of the Korean Ceramic Society [jkcs.or.kr]
- 4. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. “DIY” Silica Nanoparticles: Exploring the Scope of a Simplified Synthetic Procedure and Absorbance-Based Diameter Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cetjournal.it [cetjournal.it]
- 15. researchgate.net [researchgate.net]
- 16. solids-solutions.com [solids-solutions.com]
- 17. bettersizeinstruments.com [bettersizeinstruments.com]
- 18. wyatt.com [wyatt.com]
- 19. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajol.info [ajol.info]
- 21. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Advances in Mesoporous Silica and Hybrid Nanoparticles for Drug Delivery: Synthesis, Functionalization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Silica nanoparticles: synthesis and functionalization for drug delivery application | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Sol-Gel Synthesis of Functional Materials Using Triisopropoxy(vinyl)silane
Introduction: The Versatility of Vinyl-Functionalized Silanes
In the realm of advanced materials, the ability to tailor surface properties and create inorganic-organic hybrid structures is paramount. Triisopropoxy(vinyl)silane (TIVS) emerges as a critical precursor in this endeavor, offering a unique combination of an inorganic, network-forming silane core with a reactive organic vinyl group. The sol-gel process provides an elegant and highly controllable method for transforming this molecular precursor into a diverse range of materials, from nanoparticles to functional coatings.[1] The vinyl moiety serves as a reactive handle for subsequent polymerization or grafting reactions, enabling the covalent linkage of the inorganic silica network to organic polymers. This capability is instrumental in developing high-performance composites, novel stationary phases for chromatography, and specialized coatings with tailored surface energies.[2][3][4] This guide provides an in-depth exploration of the sol-gel synthesis using TIVS, detailing the underlying chemical principles, offering field-proven protocols, and discussing the critical parameters that govern the final material properties.
Core Principles: The Sol-Gel Chemistry of this compound
The sol-gel process, at its core, is a wet-chemical technique that involves the conversion of molecular precursors into a colloidal suspension (sol) and subsequently into a continuous, solid network (gel).[1] For this compound, this transformation is governed by two fundamental, sequential reactions: hydrolysis and condensation.[5]
Hydrolysis: Activation of the Precursor
The initial and rate-determining step is the hydrolysis of the isopropoxy groups (–O-iPr) attached to the silicon atom. In the presence of water and a catalyst (acid or base), the Si–O–C bond is cleaved, replacing the isopropoxy group with a hydroxyl group (–OH), forming a reactive silanol. This reaction proceeds stepwise, yielding a mixture of partially and fully hydrolyzed species.
Reaction: CH₂=CH-Si(O-iPr)₃ + nH₂O ⇌ CH₂=CH-Si(O-iPr)₃₋ₙ(OH)ₙ + n(iPr-OH)
The choice of catalyst profoundly influences the hydrolysis rate and subsequent condensation pathway.[6]
-
Acid Catalysis: Under acidic conditions, the isopropoxy group is protonated, making it a better leaving group and facilitating nucleophilic attack by water. This typically leads to a more linear, less branched polymer network.[6][7]
-
Base Catalysis: In a basic medium, the hydroxide ion directly attacks the silicon atom, leading to the formation of silanolate anions. This generally results in a more rapid and highly branched, particulate (colloidal) gel structure.[6][7]
Condensation: Building the Siloxane Network
Following hydrolysis, the reactive silanol groups undergo condensation to form stable siloxane bridges (Si–O–Si), which constitute the backbone of the inorganic network.[5] This polymerization step can proceed via two pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. Reaction: 2 [CH₂=CH-Si(O-iPr)₃₋ₙ(OH)ₙ] → (OH)ₙ₋₁ (O-iPr)₃₋ₙSi-O-Si(O-iPr)₃₋ₙ(OH)ₙ₋₁ + H₂O
-
Alcohol-producing condensation: A silanol group reacts with a remaining isopropoxy group, releasing an isopropanol molecule. Reaction: CH₂=CH-Si(O-iPr)₃₋ₙ(OH)ₙ + CH₂=CH-Si(O-iPr)₃₋ₙ(OH)ₙ₋₁ → (OH)ₙ₋₁ (O-iPr)₃₋ₙSi-O-Si(O-iPr)₃₋ₙ(OH)ₙ₋₁ + iPr-OH
The non-hydrolyzable vinyl group (Si-CH=CH₂) remains intact throughout this process, becoming an integral part of the final silica network.[8]
Caption: Fig. 1: Sol-Gel Pathway for TIVS.
Safety and Handling of this compound
This compound is a flammable liquid and vapor.[9][10][11] It is crucial to handle this precursor in a well-ventilated area, preferably within a fume hood, away from heat, sparks, and open flames.[9] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[10] TIVS is also moisture-sensitive; therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[11] In case of skin contact, immediately wash the affected area with soap and plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[9]
Key Properties of this compound:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₂₄O₃Si[9] |
| Molecular Weight | 232.39 g/mol [10] |
| Appearance | Colorless to almost colorless clear liquid[11] |
| Boiling Point | 78 °C @ 2.7 kPa[9] |
| Flash Point | 45 °C[9][11] |
| Density | 0.87 g/cm³[11] |
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of vinyl-modified silica materials. Researchers should optimize these procedures based on their specific application and desired material characteristics.
Protocol 1: Synthesis of Vinyl-Functionalized Silica Nanoparticles (Stöber-based Method)
This protocol adapts the Stöber method to synthesize monodisperse vinyl-functionalized silica spheres. The particle size can be tuned by adjusting the concentration of reactants.[12]
Materials:
-
This compound (TIVS)
-
Absolute Ethanol (EtOH)
-
Deionized Water (DI H₂O)
-
Ammonium Hydroxide solution (NH₄OH, 28-30%)
Procedure:
-
In a 250 mL round-bottom flask, prepare the reaction solvent by mixing 100 mL of absolute ethanol and 10 mL of DI water.
-
Add 5 mL of ammonium hydroxide solution to the flask and stir vigorously with a magnetic stir bar for 15 minutes at room temperature to ensure a homogeneous solution.
-
In a separate vial, dissolve 5 mL of TIVS in 20 mL of absolute ethanol.
-
Add the TIVS solution dropwise to the stirring ethanol/water/ammonia mixture over 10 minutes.
-
A white, milky suspension will form, indicating the nucleation and growth of silica particles.
-
Allow the reaction to proceed for 6 hours at room temperature with continuous stirring.
-
Collect the particles by centrifugation (e.g., 8000 rpm for 15 minutes).
-
Wash the collected particles three times with absolute ethanol to remove unreacted precursors and ammonia.
-
Dry the final product in a vacuum oven at 60 °C overnight.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Acts as a co-solvent for both the nonpolar silane precursor and the polar water, ensuring a homogeneous reaction medium.
-
Ammonium Hydroxide as Catalyst: The basic conditions promote rapid hydrolysis and condensation, leading to the formation of spherical nanoparticles.[13] Increasing the ammonia concentration generally leads to smaller particle sizes.[12]
-
Vigorous Stirring: Ensures uniform mixing of reactants, leading to a narrower particle size distribution.
Protocol 2: Preparation of a Vinyl-Modified Silica Sol for Coating Applications
This protocol details the preparation of a stable sol that can be applied to various substrates via dip-coating, spin-coating, or spray-coating.
Materials:
-
This compound (TIVS)
-
Tetraethyl Orthosilicate (TEOS) - Optional, as a cross-linker
-
Isopropanol (iPr-OH)
-
Deionized Water (DI H₂O)
-
Acetic Acid (CH₃COOH) or Hydrochloric Acid (HCl, 0.1 M)
Procedure:
-
In a clean, dry glass bottle, combine 10 mL of TIVS and 50 mL of isopropanol. If using TEOS to increase cross-linking density, it can be added at this stage (e.g., at a 1:1 molar ratio with TIVS).[14]
-
In a separate beaker, prepare the hydrolysis solution by mixing 5 mL of DI water with 0.5 mL of acetic acid.
-
While stirring the silane/alcohol solution, add the acidic water solution dropwise. The molar ratio of water to the total silane precursors is a critical parameter influencing the gel structure.[14]
-
Seal the bottle and continue stirring at room temperature for 24 hours. This "aging" or "pre-hydrolysis" step allows for the controlled formation of silanols and small oligomers.
-
The resulting sol should be clear and slightly viscous. It is now ready for deposition onto a substrate.
-
After deposition (e.g., dip-coating), the coated substrate should be cured. A typical curing cycle is air-drying for 30 minutes followed by thermal treatment in an oven (e.g., 100-120 °C for 1 hour).
Causality Behind Experimental Choices:
-
Acid Catalyst: Acetic acid provides milder conditions than strong mineral acids, allowing for a slower, more controlled hydrolysis and condensation, which is preferable for forming uniform films.[14]
-
Isopropanol as Solvent: Using the same alcohol as the leaving group from the precursor (isopropoxy) can help to shift the equilibrium of the hydrolysis reaction.
-
Controlled Water Addition: The water-to-silane ratio is a key parameter. Sub-stoichiometric amounts of water will lead to incomplete hydrolysis and a more linear polymer structure, which can be beneficial for flexible coatings.
-
Curing Step: The thermal treatment completes the condensation reactions, removes residual solvent and water, and densifies the silica network, leading to a stable, adherent coating.
Caption: Fig. 2: General Experimental Workflow.
Characterization of Vinyl-Modified Silica
Verifying the successful incorporation of vinyl groups and characterizing the morphology of the resulting material is essential.
| Technique | Information Provided | Key Features to Observe |
| FTIR Spectroscopy | Confirms chemical structure and functional groups. | Appearance of a broad Si-O-Si stretching band (~1100 cm⁻¹), Si-OH bands (~950 cm⁻¹), and the persistence of C=C stretching (~1600 cm⁻¹) and C-H vibrations from the vinyl group (~2900-3100 cm⁻¹).[2][15][16] |
| SEM/TEM | Visualizes morphology, particle size, and shape. | For nanoparticles, allows for measurement of size distribution and observation of sphericity.[12][15] For coatings, provides information on thickness and surface uniformity. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines surface elemental composition and chemical states. | Provides quantitative data on the Si, O, and C content on the surface, confirming the presence of the organic vinyl moiety.[16] |
| Thermogravimetric Analysis (TGA) | Evaluates thermal stability and quantifies organic content. | The weight loss at higher temperatures can be correlated with the amount of vinyl functionalization. |
Applications in Research and Development
The materials synthesized from this compound are enabling advancements across multiple fields:
-
High-Performance Composites: The vinyl groups on the silica surface can be polymerized with organic monomers (e.g., acrylates, styrenes) or cross-linked into a polymer matrix (e.g., silicone rubber).[4] This covalent linkage improves the compatibility between the inorganic filler and the organic polymer, enhancing mechanical properties like tensile strength and hardness.[4]
-
Chromatography: Vinyl-modified silica serves as a versatile stationary phase for High-Performance Liquid Chromatography (HPLC).[2][15] The vinyl groups provide a moderately hydrophobic surface suitable for reversed-phase separations and can also be a platform for further chemical modification.
-
Functional Coatings: Sol-gel derived coatings can be used to impart hydrophobicity, corrosion resistance, or biocompatibility to surfaces. The vinyl groups can be used to anchor other functional molecules.
-
Drug Delivery and Biocatalysis: The porous nature of silica gels, combined with the reactive vinyl surface, allows for the immobilization of enzymes or the controlled release of therapeutic agents.
Conclusion
The sol-gel synthesis using this compound is a powerful and adaptable platform for creating advanced inorganic-organic hybrid materials. By carefully controlling the reaction parameters—namely the catalyst, water-to-silane ratio, solvent, and curing conditions—researchers can precisely tune the structural and functional properties of the resulting materials. From reinforcing polymer composites to designing sophisticated chromatographic media, the principles and protocols outlined in this guide provide a solid foundation for innovation in materials science, chemistry, and drug development.
References
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: this compound.
- Angene Chemical. (2021, May 1). Safety Data Sheet: this compound.
- Alzena, A., Rusli, H., Alni, A., & Amran, M. B. (2025). Synthesis of Vinyl Modified Silica as a High-Performance Liquid Chromatography Stationary Phase. Jurnal Kartika Kimia, 8(1), 41-51.
- ResearchGate. (2025). Synthesis of Vinyl Modified Silica as a High-Performance Liquid Chromatography Stationary Phase.
- Scientific.Net. (n.d.). Preparation and Characterization of Highly Monodisperse Vinyl Functionalized Silica Spheres by Sol-Gel Method.
- Starshinechemical. (n.d.). This compound.
- National Institutes of Health. (2023, February 28). Effects of Vinyl Functionalized Silica Particles on Thermal and Mechanical Properties of Liquid Silicone Rubber Nanocomposites.
- Sigma-Aldrich. (n.d.). This compound | 18023-33-1.
- MDPI. (n.d.). The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling.
- Chemsrc. (2025, August 22). This compound | CAS#:18023-33-1.
- National Institutes of Health. (n.d.). Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications.
- MDPI. (n.d.). Preparation and Characterization of Novel PVC/Silica–Lignin Composites.
- ResearchGate. (2024, February 9). The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling.
- ScienceDirect. (2024, August 5). Silica aerogels modified with vinyl, epoxide, methacrylate moieties for the removal of ciprofloxacin by adsorption from.
- SiliCycle. (2021, July 20). The Role of Functionalized Silica in Chromatography and Organic Synthesis.
- MDPI. (2023, February 28). Effects of Vinyl Functionalized Silica Particles on Thermal and Mechanical Properties of Liquid Silicone Rubber Nanocomposites.
- RCSI Repository. (2021, April 22). An investigation into the role of the acid catalyst on the structure and anticorrosion properties of hybrid sol-gel coatings.
- MDPI. (n.d.). Polysiloxane Hybrids via Sol-Gel Process: Effect of Temperature on Network Formation.
- MDPI. (n.d.). Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys.
- MDPI. (n.d.). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica.
- Sigma-Aldrich. (n.d.). Deposition Grade Silanes for Sol-Gel Processes.
- ResearchGate. (2025, August 7). Influence of sol–gel conditions on the final structure of silica-based precursors.
- Wikipedia. (n.d.). Sol–gel process.
- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- National Institutes of Health. (2022, September 10). Synthesis of vinyl-based silica nanoparticles by sol–gel method and their influences on network microstructure and dynamic mechanical properties of nitrile rubber nanocomposites.
- RSC Publishing. (n.d.). A statistical design approach to the sol–gel synthesis of (amino)organosilane hybrid nanoparticles.
- Benchchem. (n.d.). An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trimethoxy(propyl)silane.
- Google Patents. (n.d.). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.
- National Institutes of Health. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.
- ChemRxiv. (n.d.). Sol gel technique to prepare composite material of glass-dye-polymers.
Sources
- 1. Sol–gel process - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Vinyl Modified Silica as a High-Performance Liquid Chromatography Stationary Phase | Jurnal Kartika Kimia [jkk.unjani.ac.id]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of vinyl-based silica nanoparticles by sol–gel method and their influences on network microstructure and dynamic mechanical properties of nitrile rubber nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. angenechemical.com [angenechemical.com]
- 11. This compound | Starshinechemical [starshinechemical.com]
- 12. Preparation and Characterization of Highly Monodisperse Vinyl Functionalized Silica Spheres by Sol-Gel Method | Scientific.Net [scientific.net]
- 13. mdpi.com [mdpi.com]
- 14. Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Vinyl Functionalized Silica Particles on Thermal and Mechanical Properties of Liquid Silicone Rubber Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Functional Copolymers via Polymerization of Triisopropoxy(vinyl)silane with Acrylic Monomers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the copolymerization of triisopropoxy(vinyl)silane (TIPO(V)S) with various acrylic monomers. The resulting organofunctional silane-acrylic copolymers offer a versatile platform for creating materials with enhanced thermal stability, hydrophobicity, and adhesion to inorganic substrates. This guide delves into the underlying chemistry, provides detailed step-by-step protocols for solution polymerization, and discusses the critical parameters influencing the reaction and final polymer properties. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Synergy of Silanes and Acrylates
The copolymerization of vinylsilanes with acrylic monomers represents a powerful strategy for developing advanced materials that bridge the gap between organic and inorganic chemistry.[1] Acrylic polymers, known for their excellent optical clarity, weatherability, and tunable mechanical properties, are widely used in coatings, adhesives, and biomedical devices.[2] However, they can exhibit limitations in thermal stability and adhesion to inorganic surfaces like glass and metal.
This compound is a bifunctional monomer featuring a polymerizable vinyl group and hydrolyzable isopropoxy groups attached to a silicon atom.[3] The vinyl group readily participates in free-radical polymerization with acrylic monomers, incorporating the silane moiety into the polymer backbone.[3] The isopropoxy groups provide a latent functionality; post-polymerization, they can undergo hydrolysis and condensation to form a durable siloxane (Si-O-Si) network.[4][5] This process, often referred to as moisture curing, imparts several desirable properties to the final material:
-
Enhanced Adhesion: The silanol groups formed during hydrolysis can form strong covalent bonds with hydroxyl groups present on the surface of inorganic substrates.[4]
-
Improved Thermal and Mechanical Properties: The formation of a cross-linked siloxane network increases the cohesive strength and hardness of the polymer.[1][6]
-
Increased Hydrophobicity and Durability: The presence of silicon-containing moieties enhances water resistance and overall weatherability.[2][7]
These enhanced properties make silane-acrylic copolymers highly valuable in a range of applications, including protective coatings, high-performance adhesives, and surface modification agents for biomedical implants.[2][4]
Underlying Chemistry and Mechanistic Insights
The synthesis of this compound-acrylic copolymers is typically achieved through free-radical polymerization.[8] This chain-growth mechanism can be conceptually divided into three main stages: initiation, propagation, and termination.
Free-Radical Initiation
The process begins with the thermal decomposition of a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[8][9] When heated, these molecules break down into highly reactive radical species.[9] For AIBN, this decomposition releases nitrogen gas and forms two isobutyronitrile radicals.
Chain Propagation
The initiator radical then attacks the carbon-carbon double bond of a monomer molecule (either the vinylsilane or the acrylic monomer), creating a new radical center on that monomer. This new radical can then react with another monomer, propagating the polymer chain.[8] It is important to note that the reactivity of vinylsilanes in free-radical polymerization can be lower than that of many acrylic monomers due to electronic effects of the silicon atom.[10] This difference in reactivity ratios will influence the distribution of monomer units along the polymer chain.[10][11]
Chain Termination
The growth of polymer chains is terminated when two radical species react with each other. This can occur through two primary mechanisms: combination (coupling), where two chains join to form a single longer chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two terminated chains.[9]
Post-Polymerization Crosslinking
A key feature of these copolymers is their ability to crosslink after the initial polymerization. The triisopropoxy groups on the silane are susceptible to hydrolysis in the presence of moisture, forming reactive silanol (Si-OH) groups.[5][12] These silanols can then condense with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds, creating a cross-linked network.[4][12] The rate of hydrolysis and condensation is influenced by factors such as pH and water concentration.[13]
Experimental Protocols
The following section provides detailed protocols for the synthesis of a this compound and acrylic monomer copolymer via solution polymerization. This method is chosen for its excellent control over reaction temperature and viscosity.[14][15]
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound (TIPO(V)S) | >97% | Major Suppliers | Store under inert atmosphere. |
| Methyl Methacrylate (MMA) | 99% | Major Suppliers | Inhibitor should be removed prior to use. |
| 2,2'-Azobisisobutyronitrile (AIBN) | 98% | Major Suppliers | Recrystallize from methanol before use for high-purity applications. |
| Toluene | Anhydrous | Major Suppliers | Use a dry, non-reactive solvent. |
| Methanol | ACS Grade | Major Suppliers | For polymer precipitation and purification. |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Toluene is flammable and toxic. MMA is a lachrymator. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol: Solution Polymerization of TIPO(V)S and MMA
This protocol details the synthesis of a poly(TIPO(V)S-co-MMA) copolymer. The monomer feed ratio can be adjusted to tailor the properties of the final polymer.
Step 1: Monomer and Initiator Preparation
-
Inhibitor Removal from MMA: Pass methyl methacrylate (MMA) through a column packed with basic alumina to remove the inhibitor (e.g., MEHQ). Store the purified monomer at 0-4 °C until use.[2]
-
Initiator Solution: Prepare a stock solution of AIBN in anhydrous toluene. For this protocol, we will use a 1 wt% AIBN concentration relative to the total monomer weight.
Step 2: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum for injections.
-
Flame-dry the glassware under vacuum and then cool under a stream of dry nitrogen to ensure an inert atmosphere.
-
Charge the flask with 50 mL of anhydrous toluene.
Step 3: Polymerization Reaction
-
Using a syringe, add the desired amounts of purified MMA and TIPO(V)S to the toluene in the reaction flask. For a 1:1 molar ratio, this would be approximately 10.0 g of MMA and 23.2 g of TIPO(V)S.
-
Add the AIBN initiator solution to the flask.
-
Begin vigorous stirring and heat the reaction mixture to 70-80 °C using an oil bath.[2] The decomposition half-life of AIBN is significantly reduced at these temperatures.[9]
-
Maintain the reaction at this temperature under a gentle flow of nitrogen for 6-8 hours. The viscosity of the solution will gradually increase as the polymer forms.[16]
Step 4: Polymer Isolation and Purification
-
After the reaction period, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (e.g., 500 mL) while stirring vigorously. The copolymer will precipitate as a white solid.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the polymer by re-dissolving it in a minimal amount of toluene and re-precipitating it in methanol. Repeat this process two more times to ensure the removal of unreacted monomers and initiator fragments.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of TIPO(V)S-acrylic copolymers.
Characterization and Data Analysis
The synthesized copolymer should be characterized to confirm its structure and determine its properties.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Confirm functional groups | - Disappearance of C=C stretch (~1640 cm⁻¹).- Presence of C=O stretch from acrylate (~1730 cm⁻¹).- Presence of Si-O-C stretch from TIPO(V)S (~1100-1000 cm⁻¹). |
| ¹H NMR Spectroscopy | Determine copolymer composition and structure | - Broad peaks corresponding to the polymer backbone.- Integration of characteristic peaks for the acrylic and silane monomer units can be used to determine the copolymer composition. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | The copolymer should exhibit higher thermal stability compared to the pure acrylic homopolymer.[2] |
| Scanning Electron Microscopy (SEM) | Analyze surface morphology | Can reveal changes in surface texture and porosity upon copolymerization.[2] |
Conclusion and Future Directions
The copolymerization of this compound with acrylic monomers offers a robust and versatile method for creating functional polymers with enhanced properties. The protocols outlined in this application note provide a solid foundation for researchers to synthesize these materials. By systematically varying the type of acrylic monomer, the monomer feed ratio, and the polymerization conditions, a wide array of copolymers with tailored properties can be developed for applications in advanced coatings, adhesives, and functional biomaterials. Future work could explore controlled radical polymerization techniques to achieve better control over molecular weight and architecture, further expanding the potential of these fascinating hybrid materials.
References
- US6767642B2 - Preparation and use of crosslinkable acrylosilane polymers containing vinyl silane monomers - Google Patents. (n.d.).
- Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization - French-Ukrainian Journal of Chemistry. (2023).
- Vinyl Silane Coupling Agent for Acrylic Emulsion | Co-formula. (n.d.).
- Industrial processes for the production of methacrylate-based (acrylic) polymers. (n.d.).
- Solution polymerization – Knowledge and References - Taylor & Francis. (n.d.).
- EP3704169A1 - Vinyl acrylic copolymers and methods of making and use thereof - Google Patents. (n.d.).
- Synthesis of Acrylic Resins for High-Solids Coatings by Solution and Separation Polymerization. (2000).
- SYNTHESIS AND MONOMER REACTIVITY RATIOS OF [3-(TRIMETHOXYSILYL) PROPYL METHACRYLATE/N- VINYL PYRROLIDONE] COPOLYMER - TSI Journals. (2016).
- Free Radical Vinyl Polymerization - Polymer Science Learning Center. (n.d.).
- 2.3 Poly(methyl methacrylate) [9011-14-7] - VTechWorks. (n.d.).
- Solution polymerization - Wikipedia. (n.d.).
- The Effect of Silane Acrylate Containing Ethylene Glycol Chains on the Adhesive Performance and Viscoelastic Behavior of Acrylic Pressure-Sensitive Adhesives for Flexible Displays - MDPI. (2023).
- A metal-free radical technique for cross-linking of polymethylhydrosiloxane or polymethylvinylsiloxane using AIBN - Dalton Transactions (RSC Publishing). (n.d.).
- Preparation of Poly(methyl methacrylate-co-butyl acrylate) Modified by Vinyltriethoxysilane and Its Properties for Stone Relics Protection - ResearchGate. (2022).
- Synthesis of acrylic resins for high-solids coatings by solution and separation polymerization. (2000).
- Vinylsilane synthesis - Organic Chemistry Portal. (n.d.).
- Monomer reactivity ratios and polymerization temperatures from the... | Download Table - ResearchGate. (n.d.).
- (PDF) Copolymerization of Tris(methoxyethoxy)vinyl Silane with N-Vinyl Pyrrolidone: Synthesis, Characterization, and Reactivity Relationships - ResearchGate. (2015).
- Copolymerization of Tris(methoxyethoxy)vinyl Silane with N-Vinyl Pyrrolidone: Synthesis, Characterization, and Reactivity - Semantic Scholar. (2015).
- Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability. (n.d.).
- Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2006). Langmuir, 22(5), 2262–2269.
- Free Radical Copolymerization of Ethylene with Vinyl Acetate under Mild Conditions. (2016). Macromolecules, 49(17), 6297–6306.
- Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives - NIH. (2023).
- Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy - ResearchGate. (2005).
- New Method Based on the Direct Analysis in Real Time Coupled with Time-of-Flight Mass Spectrometry to Investigate the Thermal Depolymerization of Poly(methyl methacrylate) - NIH. (2023).
- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents - ResearchGate. (2011).
- Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization - MDPI. (2022).
- Polymerization of vinyl monomers via MAO activated iron(II) dichloro complexes bearing bis(imino)pyridine-, quinolinaldimine- an. (2007). European Polymer Journal, 43(6), 2577-2586.
- Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group | Request PDF - ResearchGate. (2008).
- Digital twins' kinetics of virtual free-radical copolymerization of vinyl monomers with stable radicals. 1. Methyl methacrylate - arXiv. (2024).
- Hydrolysis and condensation of silanes in aqueous solutions | Request PDF - ResearchGate. (1993).
Sources
- 1. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. innospk.com [innospk.com]
- 4. Vinyl Silane Coupling Agent for Acrylic Emulsion | Co-formula [cfmats.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pslc.ws [pslc.ws]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DIY Technical | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 15. Solution polymerization - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Optimizing Adhesion with Triisopropoxy(vinyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Interfacial Adhesion
In the realms of advanced materials, coatings, and biomedical devices, the interface between disparate materials is often the point of failure. Achieving robust and durable adhesion between organic polymers and inorganic substrates is a persistent challenge. Triisopropoxy(vinyl)silane (CAS 18023-33-1) has emerged as a key enabling technology, acting as a molecular bridge to covalently bond these otherwise incompatible surfaces.[1][2][3] This organosilane coupling agent possesses a dual-functional structure: a vinyl group capable of polymerizing with organic resins and three isopropoxy groups that, upon hydrolysis, form reactive silanols.[1][4] These silanols can then condense with hydroxyl groups on inorganic surfaces like glass, metals, and ceramics, or self-condense to form a durable polysiloxane network at the interface.[1][3][5]
This document serves as a comprehensive guide to understanding and optimizing the use of this compound for superior adhesion. We will delve into the fundamental mechanisms, provide detailed protocols for surface preparation and application, and discuss the critical role of concentration in achieving optimal performance.
The Mechanism of Adhesion Promotion: A Two-Step Process
The efficacy of this compound as an adhesion promoter is rooted in a two-stage chemical process: hydrolysis and condensation.[1]
-
Hydrolysis: In the presence of moisture, the isopropoxy groups (-OCH(CH₃)₂) of the silane molecule are hydrolyzed to form silanol groups (-Si-OH).[1][4] This reaction is often catalyzed by adjusting the pH of the silane solution.
-
Condensation: The newly formed, highly reactive silanol groups can then undergo two types of condensation reactions:
-
Interfacial Bonding: They can form stable, covalent oxane bonds (e.g., Si-O-Metal) with hydroxyl groups present on the surface of inorganic substrates.[3][5]
-
Crosslinking: They can self-condense with other silanol groups to form a crosslinked siloxane (Si-O-Si) network.[1][6] This network provides a durable, water-resistant interlayer that enhances the overall cohesive strength of the bond.[3][7]
-
The vinyl functional group of the silane remains available to copolymerize or graft onto the organic polymer matrix, thus completing the molecular bridge and ensuring a robust connection between the two phases.[8][9]
Figure 1: The two-step mechanism of this compound adhesion promotion.
The Critical Factor: Concentration and its Impact on Adhesion
The concentration of the this compound solution is a paramount parameter that dictates the quality and durability of the adhesive bond. An insufficient concentration will result in incomplete surface coverage and a weak interface. Conversely, an excessively high concentration can lead to the formation of a thick, brittle silane layer that is prone to cohesive failure within the silane film itself.[10] The optimal concentration creates a thin, uniform, and well-adhered silane layer, often just a few molecules thick, that maximizes interfacial bonding and hydrolytic stability.[6]
While the ideal concentration is application-specific, a general starting point for primer solutions is between 0.5% and 5.0% by weight in a suitable solvent.[10][11] For integral blend applications, where the silane is added directly to the adhesive or coating formulation, a concentration of 0.5% to 2.0% based on the resin content is often recommended.[11]
Experimental Protocols for Determining Optimal Concentration
The following protocols provide a systematic approach to determining the optimal this compound concentration for your specific application.
Protocol 1: Preparation of this compound Primer Solutions
This protocol outlines the preparation of a range of silane concentrations for surface treatment.
Materials:
-
This compound
-
Anhydrous ethanol or isopropanol
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Glass beakers and magnetic stirrer
Procedure:
-
Prepare a 95:5 (v/v) alcohol/water solvent mixture. For example, to prepare 100 mL of solvent, mix 95 mL of alcohol with 5 mL of deionized water.
-
For a 1% (w/v) silane solution, add 1 gram of this compound to 100 mL of the solvent mixture.
-
Stir the solution for 5-10 minutes to ensure complete dissolution.
-
Adjust the pH of the solution to between 4.5 and 5.5 using a few drops of acetic acid. This will catalyze the hydrolysis of the silane.
-
Allow the solution to "pre-hydrolyze" for at least one hour at room temperature before application.[12]
-
Repeat steps 2-5 to prepare a range of concentrations (e.g., 0.5%, 2%, 3%, 5% w/v) for optimization studies.
Protocol 2: Substrate Preparation and Silane Application
Proper substrate preparation is crucial for achieving optimal adhesion. The surface must be clean and free of any contaminants that could interfere with the silane's ability to bond.
Materials:
-
Substrates (e.g., glass slides, metal coupons)
-
Detergent solution
-
Deionized water
-
Acetone or isopropanol (for degreasing)
-
Oven or hot plate
Procedure:
-
Cleaning: Thoroughly clean the substrates with a detergent solution, followed by rinsing with deionized water.
-
Degreasing: Degrease the substrates by sonicating in acetone or isopropanol for 15 minutes.
-
Drying: Dry the substrates in an oven at 110-120°C for at least 30 minutes to remove any adsorbed water and ensure a reactive surface.
-
Silane Application:
-
Dipping: Immerse the cleaned and dried substrates in the prepared silane solution for 2-5 minutes.
-
Wiping/Spraying: Alternatively, the silane solution can be wiped or sprayed onto the substrate surface.[11]
-
-
Drying/Curing:
-
Allow the solvent to evaporate at room temperature.
-
For enhanced performance, cure the treated substrates in an oven at 110°C for 10-15 minutes.[12] This step promotes the condensation reactions and the formation of a stable siloxane network.
-
Figure 2: Experimental workflow for optimizing silane concentration.
Protocol 3: Adhesion Testing
A variety of qualitative and quantitative methods can be used to evaluate the adhesion performance at different silane concentrations.
-
Qualitative Testing (Tape Test - ASTM D3359):
-
Apply a pressure-sensitive tape firmly to the coated or bonded surface.
-
Rapidly pull the tape off at a 180° angle.
-
Visually inspect the amount of coating or adhesive removed from the substrate.
-
-
Quantitative Testing (Lap Shear Test - ASTM D1002):
-
Prepare single-lap-joint specimens using the silane-treated substrates and the desired adhesive.
-
Use a universal testing machine to pull the specimens to failure.
-
Record the maximum load at failure and calculate the shear strength in megapascals (MPa).
-
Data Presentation: Determining the Optimal Concentration Range
The results from adhesion testing should be systematically recorded and analyzed to identify the optimal this compound concentration.
| Silane Concentration (% w/v) | Tape Test Adhesion (ASTM D3359 Rating) | Average Lap Shear Strength (MPa) | Standard Deviation (MPa) | Failure Mode |
| 0 (Control) | 2B | 5.2 | 0.8 | Adhesive Failure |
| 0.5 | 4B | 10.5 | 1.2 | Mixed Adhesive/Cohesive |
| 1.0 | 5B | 15.8 | 1.5 | Cohesive Failure |
| 2.0 | 5B | 16.2 | 1.3 | Cohesive Failure |
| 3.0 | 5B | 14.9 | 1.6 | Cohesive Failure |
| 5.0 | 4B | 11.3 | 1.9 | Mixed Adhesive/Cohesive |
Table 1: Example data from adhesion testing at various this compound concentrations. In this hypothetical example, the optimal concentration range appears to be between 1.0% and 2.0%, as indicated by the highest lap shear strength and a desirable cohesive failure mode.
Troubleshooting and Expert Insights
-
Inconsistent Adhesion: This is often due to improper substrate cleaning or incomplete hydrolysis of the silane. Ensure thorough cleaning and allow adequate time for the silane solution to pre-hydrolyze.
-
Poor Wet Adhesion: If adhesion deteriorates in the presence of moisture, it may indicate that the silane layer is too thick or not sufficiently cured. Try reducing the silane concentration or increasing the curing time/temperature.
-
Solvent Choice: While alcohols are commonly used, the choice of solvent can impact the solubility of the silane and the evaporation rate. For some systems, a blend of solvents may be necessary.[10]
-
Integral Blending: When adding this compound directly to a formulation, ensure compatibility with other components. It is advisable to conduct stability studies to monitor for premature hydrolysis and condensation in the bulk material.[11]
Conclusion
This compound is a powerful tool for enhancing adhesion between organic and inorganic materials.[1][2] By understanding the underlying mechanisms of hydrolysis and condensation, and by systematically optimizing the silane concentration through the protocols outlined in this guide, researchers and developers can achieve robust and durable interfacial bonds. The key to success lies in meticulous substrate preparation, controlled silane application, and thorough evaluation of adhesion performance.
References
- Benchchem. (n.d.). This compound | 18023-33-1.
- Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Industrial Application of Vinyl Functional Silane Coupling Agent.
- INNO SPECIALTY CHEMICALS. (n.d.). This compound: A Key Component in Advanced Materials and Coatings.
- GBXF SILICONES. (2021, March 9). What are the applications of silane coupling agent?.
- Kusuktham, B. (2017, April 15). Surface modification of polyester fabrics with vinyltriethoxysilane. Journal of Metals, Materials and Minerals, 20(2).
- Co-Formula. (n.d.). Vinyl Silanes | Silane Coupling Agent | Adhesion Promoters.
- Ecopower. (2025, September 30). Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability.
- Kusuktham, B. (2010). Surface modification of polyester fabrics with vinyltriethoxysilane. Journal of Metals, Materials and Minerals, 20(2), 75-79.
- ResearchGate. (n.d.). The Surface Modification of Silica with Vinyltriethoxysilane.
- Shin-Etsu Silicone. (n.d.). Vinyl Silane | Silane Coupling Agent.
- ResearchGate. (2025, August 6). Surface modification of polyamide66 fabric by grafting with vinyltrimethoxysilane.
- Kusuktham, B. (2010, December 1). Surface modification of polyester fabrics with vinyltriethoxysilane. Journal of Metals, Materials and Minerals, 20(2), Article 13.
- Hengda New Material Technology Co., Ltd. (n.d.). Vinyl Silane.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Strong Bonds: Vinyltriisopropoxysilane in Polymer Applications.
- Computational Chemistry List. (n.d.). Using Silanes as Adhesion Promoters.
- ResearchGate. (n.d.). Effect of the silane concentration on the selected properties of an experimental microfilled composite resin.
- Semantic Scholar. (n.d.). Effect of the silane concentration on the selected properties of an experimental microfilled composite resin.
- Inno Specialty Chemicals. (n.d.). This compound: A Comprehensive Guide to Its Properties and Applications.
- Gelest. (n.d.). VINYLTRIISOPROPENOXYSILANE, tech.
- ResearchGate. (2025, August 6). Effect of silane treatment on adhesion of adhesive-bonded carbon fiber reinforced nylon 6 composite.
- MDPI. (n.d.). Does Silane Application Affect Bond Strength Between Self-Adhesive Resin Cements and Feldspathic Porcelain?. Polymers, 14(15), 3045.
- TCI Chemicals. (n.d.). This compound.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Kerton Chemicals. (n.d.). This compound CAS 18023-33-1 For Sale.
- Sinosil. (n.d.). How to use a Silane Adhesion Promoter?.
- Jessica Chemicals. (n.d.). Vinyltriisopropoxysilane (siloxane Polymer ) CAS NO 18023-33-1.
- OnlyTRAININGS. (n.d.). Silanes as adhesion promoters for paints, inks, coatings, and adhesives.
- Silico. (n.d.). Vinyl Silanes for Crosslinking and Adhesion Promotion.
- CORE. (n.d.). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trime - University of Groningen.
- SpecialChem. (2025, July 3). Adhesion Promoters: Adhesion Basics & Material Selection Tips for Adhesives.
- SiSiB SILICONES. (n.d.). Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier.
- ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- Google Patents. (n.d.). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.
- PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.
- ResearchGate. (2025, August 6). The Effect of 3-(Glycidoloxy Propyl) Trimethoxy Silane Concentration on Surface Modification of SiO2 Nanoparticles.
- Ataman Kimya. (n.d.). VINYL TRIMETHOXY SILANE.
- Gelest, Inc. (2008, November 5). Hydrophobicity-Hydrophilicty and Silane Surface Modification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 4. nbinno.com [nbinno.com]
- 5. VINYLTRIISOPROPENOXYSILANE, tech | [gelest.com]
- 6. server.ccl.net [server.ccl.net]
- 7. silicorex.com [silicorex.com]
- 8. Industrial Application of Vinyl Functional Silane Coupling Agent - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 9. innospk.com [innospk.com]
- 10. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 11. sisib.com [sisib.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Application Note: A Guide to the Controlled Hydrolysis of Triisopropoxy(vinyl)silane in Ethanol/Water Systems
Introduction
Triisopropoxy(vinyl)silane is a bifunctional organosilane that serves as a crucial coupling agent and surface modifier in a multitude of applications, from advanced composites and adhesives to industrial coatings and polymer synthesis.[1][2][3] Its efficacy is rooted in its unique molecular structure, which features a vinyl group capable of participating in polymerization reactions and three isopropoxy groups that can be hydrolyzed to form reactive silanol groups.[1] This hydrolysis is the pivotal first step in forming a durable bridge between organic polymers and inorganic substrates.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the controlled hydrolysis of this compound in ethanol/water mixtures. We will delve into the underlying reaction mechanisms, explore the critical parameters that govern the hydrolysis and subsequent condensation reactions, and provide detailed protocols for achieving reproducible results.
The Principle of Silane Hydrolysis and Condensation
The utility of this compound as a coupling agent is unlocked through a two-stage process: hydrolysis and condensation.
-
Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) react with water to form silanol groups (-Si-OH) and isopropanol as a byproduct. This reaction is typically the rate-determining step and is highly sensitive to reaction conditions.[4]
-
Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups to form stable siloxane bonds (-Si-O-Si-).[1] They can also form covalent bonds with hydroxyl groups present on the surface of inorganic substrates like glass, metals, and ceramics.[1]
The overall process transforms the monomeric silane into oligomeric species and ultimately a cross-linked network, creating a robust interface between dissimilar materials.[1]
Factors Influencing Hydrolysis and Condensation
The rates of hydrolysis and condensation are not fixed; they are profoundly influenced by a range of experimental parameters. Understanding and controlling these factors is paramount to achieving the desired outcome.
The Critical Role of pH
The pH of the ethanol/water solution is arguably the most significant factor affecting the hydrolysis rate. The reaction is slowest at a neutral pH of 7. Both acidic and alkaline conditions have a pronounced catalytic effect, significantly accelerating the hydrolysis reaction.[4][5][6]
-
Acidic Conditions (pH 3-5): Protonation of the alkoxy group makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[7][8] Acidic conditions generally favor hydrolysis over condensation, allowing for a wider "working window" where the hydrolyzed silane remains stable in solution before significant self-condensation occurs.[9][10] For most non-amino silanes, adjusting the pH to this range with an acid like acetic acid is recommended before adding the silane.[5][11]
-
Alkaline Conditions: In a basic medium, the reaction proceeds via nucleophilic attack of hydroxide ions on the silicon atom.[7] While hydrolysis is still catalyzed, condensation reactions are significantly promoted at higher pH values.[6]
Solvent Composition: The Ethanol/Water Ratio
The concentration of water is a key determinant of the hydrolysis rate. However, this compound has limited solubility in purely aqueous solutions. Ethanol or other alcohols are used as co-solvents to ensure miscibility.[12] The ratio of ethanol to water must be carefully optimized. A higher water content generally leads to a faster hydrolysis rate.[5] A common starting point for many applications is a 95% ethanol-5% water solution (by volume).[11]
Temperature's Influence on Reaction Kinetics
As with most chemical reactions, the rate of this compound hydrolysis increases with temperature, following the Arrhenius law.[4][5] While elevated temperatures can expedite the process, they can also accelerate the subsequent condensation, potentially leading to premature gelation. For most applications, conducting the hydrolysis at room temperature provides a good balance between reaction rate and control.[12]
The Impact of the Alkoxy Group
The nature of the alkoxy group influences the rate of hydrolysis. The isopropoxy groups of this compound hydrolyze more slowly than the methoxy or ethoxy groups found in other common vinylsilanes.[2][4] This slower hydrolysis rate can be advantageous, offering better storage stability in water-based systems.[2]
Catalysis Beyond pH
While pH control is the primary method of catalysis, other catalysts can be employed. Organometallic compounds, such as dibutyltin dilaurate, have been shown to effectively catalyze silane hydrolysis in non-aqueous or low-water conditions.[9] Rare earth metal salts, like europium (III) triflate, have also been investigated as catalysts for silane hydrolysis under mild conditions.[12]
Visualizing the Hydrolysis and Condensation Pathway
The following diagram illustrates the sequential steps of hydrolysis and the subsequent condensation of this compound.
Caption: General workflow for the preparation and application of hydrolyzed silane.
Conclusion
The controlled hydrolysis of this compound in an ethanol/water medium is a fundamental process for leveraging its properties as a coupling agent. By carefully managing the pH, solvent composition, and temperature, researchers can optimize the formation of reactive silanols while minimizing premature self-condensation. The protocols and principles outlined in this application note provide a solid foundation for the successful and reproducible application of this versatile organosilane in a wide range of scientific and industrial settings.
References
- This compound | 18023-33-1 - Benchchem.
- Kinetic analysis of organosilane hydrolysis and condensation - ResearchGate.
- Vinyl Silane Modified Silica-Grafted Sulfonic Acid Based Polymeric Ionic Liquids for Efficient Catalytic Hydrolysis of Cyclohexanone Oxime | Industrial & Engineering Chemistry Research - ACS Publications.
- Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed.
- US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups - Google Patents.
- Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability.
- Applying Silanes - Gelest, Inc.
- Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution - ResearchGate.
- Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering - MDPI.
- Hydrolysis kinetics of silane coupling agents studied by near-infrared spectroscopy plus partial least squares model - Taylor & Francis Online.
- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PubMed Central.
- This compound: A Comprehensive Guide to Its Properties and Applications.
- What are the factors that affect the hydrolysis reaction rate of silane coupling agents?.
- Formation of branched silanes via regiospecific hydrosilylation of vinylsilanes | Request PDF - ResearchGate.
- WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents.
- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents - ResearchGate.
- Hydrolysis and condensation of silanes in aqueous solutions | Request PDF - ResearchGate.
- The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyan - SciSpace.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC.
- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc.
- How does a Silane Coupling Agent Work? Hydrolysis Considerations - Gelest, Inc.
- Synthesis of Vinylsilanes - ResearchGate.
- (a) Hydrolysis reaction of silanes in ethanol and water solution (b)... - ResearchGate.
- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes.
- Hydrolysis of vinyl silanes - Chemistry Stack Exchange.
- Method-for-preparation-of-stable-water-borne-silane-compositions.pdf - ResearchGate.
- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Request PDF - ResearchGate.
- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane - ResearchGate.
- Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group | Request PDF - ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 3. innospk.com [innospk.com]
- 4. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gelest.com [gelest.com]
- 12. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
Application Notes and Protocols for the Accelerated Catalytic Hydrolysis of Triisopropoxy(vinyl)silane
Introduction
Triisopropoxy(vinyl)silane is a versatile organosilane compound widely utilized as a coupling agent, crosslinking agent, and surface modifier in various industries, including materials science and drug delivery systems.[1] Its efficacy is fundamentally dependent on the hydrolysis of its isopropoxy groups to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups on inorganic substrates or self-condense to form stable siloxane bonds (Si-O-Si), creating a durable interface between organic and inorganic materials.[1][2]
This technical guide provides an in-depth exploration of the catalytic hydrolysis of this compound, offering detailed protocols and scientific rationale to enable researchers, scientists, and drug development professionals to achieve faster and more controlled reaction kinetics. By understanding and implementing catalytic strategies, users can significantly enhance the efficiency of surface modification, polymer synthesis, and formulation processes.
Core Concepts: Hydrolysis and Condensation
The conversion of this compound to a reactive species proceeds through a two-stage mechanism:
-
Hydrolysis: The initial and rate-determining step where the isopropoxy groups are replaced by hydroxyl groups in the presence of water. This reaction can be significantly accelerated by a catalyst.[2]
-
Condensation: The subsequent reaction where the newly formed vinylsilanetriol molecules react with each other or with hydroxyl groups on a substrate to form stable siloxane bonds.[2][3]
The overall reaction can be summarized as follows:
-
Hydrolysis: CH₂=CH-Si(OCH(CH₃)₂)₃ + 3H₂O catalyst → CH₂=CH-Si(OH)₃ + 3(CH₃)₂CHOH
-
Condensation: 2 CH₂=CH-Si(OH)₃ → (HO)₂(CH=CH₂)Si-O-Si(CH=CH₂)(OH)₂ + H₂O
The final product of hydrolysis is vinylsilanetriol (CH₂=CH-Si(OH)₃).[4][5][6] This intermediate is highly reactive and prone to self-condensation, leading to the formation of oligomeric and polymeric siloxanes.[7]
The Critical Role of Catalysis
While hydrolysis can proceed under neutral conditions, the reaction is often slow, with a reported half-life of approximately 7 hours at neutral pH for this compound.[1] For many applications requiring rapid processing and efficient surface functionalization, this rate is impractical. Catalysts are therefore employed to significantly accelerate the hydrolysis reaction. The choice of catalyst and reaction conditions dictates the rate of hydrolysis and can also influence the subsequent condensation process.[8][9]
Both acid and base catalysis are effective, proceeding through different mechanisms.[2][9]
Acid-Catalyzed Hydrolysis
Under acidic conditions (typically pH 3-5), the hydrolysis reaction is initiated by the protonation of an alkoxy group, which enhances its leaving group ability.[2][10] This is followed by a nucleophilic attack of a water molecule on the silicon atom. Acid catalysis generally favors a higher rate of hydrolysis over condensation, allowing for a build-up of silanol intermediates in the solution.[2][9]
dot graph AcidCatalysis { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Silane [label="this compound"]; ProtonatedSilane [label="Protonated Intermediate"]; Silanol [label="Vinylsilanetriol"]; Isopropanol [label="Isopropanol"]; H2O [label="H₂O"]; H3O [label="H₃O⁺"];
Silane -> ProtonatedSilane [label="+ H₃O⁺"]; ProtonatedSilane -> Silanol [label="+ H₂O"]; Silanol -> Isopropanol [label="- (CH₃)₂CHOH", style=dashed]; ProtonatedSilane -> H3O [style=invis];
} dot Figure 1: Simplified workflow of acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis
In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom, forming a pentacoordinate intermediate.[9][11] The condensation reaction is significantly faster under basic conditions compared to acidic conditions.[2] This can lead to rapid gelation, which may be desirable in some applications but can be challenging to control.
dot graph BaseCatalysis { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Silane [label="this compound"]; Pentacoordinate [label="Pentacoordinate Intermediate"]; Silanol [label="Vinylsilanetriol"]; Isopropanol [label="Isopropanol"]; OH [label="OH⁻"];
Silane -> Pentacoordinate [label="+ OH⁻"]; Pentacoordinate -> Silanol [label="+ H₂O"]; Silanol -> Isopropanol [label="- (CH₃)₂CHOH", style=dashed]; } dot Figure 2: Simplified workflow of base-catalyzed hydrolysis.
Other Catalytic Systems
Beyond simple acids and bases, other catalysts can be employed for more specific control over the hydrolysis and condensation reactions:
-
Lewis Acids: Lewis acids such as metal triflates (e.g., europium (III) triflate) can effectively catalyze silane hydrolysis, often under mild conditions.[12][13] They are known to promote the reaction without decomposing in water to form strongly acidic solutions.[12]
-
Organometallic Catalysts: Compounds like organotin and organotitanates are known to catalyze the hydrolysis of silanes.[12] However, toxicity concerns with tin compounds have driven the search for alternatives.[9]
-
Solid Catalysts: Solid acid catalysts and solid oxides of Group IIa metals can also be used as hydrolysis catalysts, offering the advantage of easy separation from the reaction mixture.[14]
Factors Influencing Reaction Rate
Several factors critically influence the rate of catalytic hydrolysis:
| Factor | Effect on Hydrolysis Rate | Scientific Rationale |
| pH | Minimum rate around pH 7; increases in acidic and basic conditions.[8] | Catalysis by H₃O⁺ and OH⁻ ions. |
| Catalyst Concentration | Generally increases with higher catalyst concentration. | More catalytic sites available to accelerate the reaction. |
| Water Concentration | The reaction is dependent on the availability of water.[15] | Water is a key reactant in the hydrolysis step. |
| Solvent System | Co-solvents like ethanol or methanol can improve silane solubility.[12] | Enhanced miscibility of the silane and aqueous phases. |
| Temperature | Rate increases with temperature.[12] | Provides the necessary activation energy for the reaction. |
| Steric Hindrance | Isopropoxy groups hydrolyze slower than methoxy or ethoxy groups.[10] | Bulkier alkoxy groups hinder the nucleophilic attack on the silicon atom. |
Experimental Protocols
The following protocols provide a starting point for the controlled catalytic hydrolysis of this compound. It is crucial to optimize these protocols for specific applications and substrates.
Protocol 1: Acid-Catalyzed Hydrolysis for Surface Modification
This protocol is designed to generate a solution of vinylsilanetriol for subsequent application to a surface.
Materials:
-
This compound
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Acetic acid (or other suitable acid catalyst)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Prepare the Solvent Mixture: In a clean glass container, prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust pH: While stirring, add acetic acid dropwise to the solvent mixture to adjust the pH to between 4.0 and 5.0.[2] This pH range generally provides a good balance between hydrolysis rate and solution stability.
-
Add Silane: Slowly add this compound to the acidified solvent mixture to a final concentration of 1-5% (v/v). Continue stirring.
-
Hydrolysis: Allow the solution to stir at room temperature for at least 1-2 hours to ensure sufficient hydrolysis has occurred. The solution should remain clear.
-
Application: The hydrolyzed silane solution is now ready for application to a pre-cleaned substrate via dipping, spraying, or spin-coating.
-
Curing: After application, the treated substrate should be cured to promote condensation and covalent bond formation. Curing conditions will vary depending on the substrate and application, but a typical starting point is heating at 110-120°C for 30-60 minutes.[3]
Protocol 2: Lewis Acid-Catalyzed Hydrolysis
This protocol utilizes a Lewis acid catalyst for potentially faster hydrolysis under milder pH conditions.
Materials:
-
This compound
-
Ethanol
-
Deionized water
-
Europium (III) triflate (or other suitable rare earth metal salt)[12]
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Solvent Mixture: Prepare a 90:10 (v/v) ethanol/water solution.
-
Dissolve Catalyst: Add europium (III) triflate to the solvent mixture to a concentration of 0.1-0.5% by mass of the total formulation.[12] Stir until the catalyst is fully dissolved.
-
Add Silane: Slowly add this compound to the catalyst solution to a final concentration of 2-10% (v/v).
-
Hydrolysis: Stir the solution at room temperature. The reaction progress can be monitored using the analytical techniques described below.
-
Application and Curing: Follow steps 5 and 6 from Protocol 1.
Analytical Methods for Monitoring Hydrolysis
To ensure the hydrolysis reaction has proceeded to the desired extent, various analytical techniques can be employed.
| Technique | Information Provided | Key Observables |
| ¹H NMR Spectroscopy | Monitors the disappearance of isopropoxy protons and the appearance of isopropanol protons.[15][16] | Decrease in the signal for the -OCH(CH₃)₂ methine proton and an increase in the signal for the methine proton of free isopropanol. |
| ²⁹Si NMR Spectroscopy | Directly observes the silicon environment, allowing for the differentiation between the starting silane, hydrolyzed intermediates, and condensed species.[17][18] | Chemical shift changes as -OR groups are replaced by -OH and then -O-Si groups. |
| FTIR Spectroscopy | Monitors the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[19][20][21][22][23] | Decrease in the intensity of peaks associated with Si-O-C stretching and the emergence of a broad peak for Si-OH and peaks for Si-O-Si. |
| Gas Chromatography (GC) | Quantifies the amount of unreacted silane and the amount of isopropanol produced.[24][25][26][27] | Decrease in the peak corresponding to this compound and an increase in the isopropanol peak over time. |
Troubleshooting and Considerations
-
Solution Cloudiness or Gelation: This indicates that condensation is occurring too rapidly. This can be mitigated by lowering the pH (in acid catalysis), reducing the catalyst concentration, lowering the reaction temperature, or decreasing the water content.
-
Incomplete Hydrolysis: If subsequent surface treatment or reaction is ineffective, incomplete hydrolysis may be the cause. Increase the hydrolysis time, catalyst concentration, or temperature. Verify the water content of your solvent system.
-
Substrate Cleanliness: The presence of organic contaminants on the substrate surface will inhibit the reaction of silanols with surface hydroxyl groups. Ensure thorough cleaning and pre-treatment of the substrate.
Conclusion
The catalytic hydrolysis of this compound is a critical step in harnessing its full potential as a coupling and crosslinking agent. By carefully selecting the appropriate catalyst, solvent system, and reaction conditions, researchers can achieve accelerated and controlled hydrolysis, leading to more efficient and robust material formulations. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile silane in a wide range of scientific and industrial endeavors.
References
- NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. (URL: [Link])
- US4395563A - Hydrolysis of alkoxysilanes - Google P
- NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion | Semantic Scholar. (URL: [Link])
- Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC - NIH. (URL: [Link])
- Nuclear Magnetic Resonance Studies of the Hydrolysis and Molecular Motion of Aminopropylsilane - Scholars' Mine. (URL: [Link])
- WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google P
- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. (URL: [Link])
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER. (URL: [Link])
- Silane Terminated Polymer Reactions with Non-Tin C
- Hydrolysis of Silanes | PDF | Acid - Scribd. (URL: [Link])
- Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (URL: [Link])
- In Situ and Ex Situ FTIR–ATR and Raman Microscopic Studies of Organosilane Hydrolysis and the Effect of Hydrolysis on Silane D. (URL: [Link])
- Vinyl Silane Modified Silica-Grafted Sulfonic Acid Based Polymeric Ionic Liquids for Efficient Catalytic Hydrolysis of Cyclohexanone Oxime | Industrial & Engineering Chemistry Research - ACS Public
- Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)
- Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution - ResearchG
- Kinetic analysis of organosilane hydrolysis and condensation - ResearchG
- Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. (URL: [Link])
- US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups - Google P
- Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Sc
- Analysis of Silanes - Wasson-ECE Instrument
- Assignment of the FTIR peaks for silanes.
- 13 C NMR spectra of a silane A and b silane V. * denotes MeOH.
- FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants | Request PDF - ResearchG
- Kinetic study of methyltriethoxysilane (MTES)
- INFRARED STUDY OF THE SILICA/SILANE REACTION - [Link]. (URL: [Link])
- Gas-phase reactions in Orbitrap GC-MS complicate silane analysis - 2024. (URL: [Link])
- Hydrolysis of vinyl silanes - Chemistry Stack Exchange. (URL: [Link])
- Formation of branched silanes via regiospecific hydrosilylation of vinylsilanes | Request PDF - ResearchG
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
- Vinyltrihydroxysilane | C2H6O3Si | CID 11768524 - PubChem - NIH. (URL: [Link])
- Catalytic Synthesis of Silanols from Hydrosilanes and Applications | ACS C
- Hydrolysis and condensation of alkoxysilanes - ResearchG
- Vinylsilanetriol homopolymer - CAS Common Chemistry. (URL: [Link])
- Understanding Vinyltrihydroxysilane: Your Key Pharmaceutical Intermedi
- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes - CoLab. (URL: [Link])
- “Lewis Acids As Highly Active Silanol Polycondensation Catalysts Affording Low Levels of Cyclosiloxanes” - DOI. (URL: [Link])
- Lewis Acids As Highly Active Silanol Polycondensation Catalysts Affording Low Levels of Cyclosiloxanes | Request PDF - ResearchG
- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents - ResearchG
- How does a Silane Coupling Agent Work?
- Vinyltriacetoxysilane | C8H12O6Si | CID 77780 - PubChem - NIH. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gelest.com [gelest.com]
- 4. echemi.com [echemi.com]
- 5. Vinyltrihydroxysilane | C2H6O3Si | CID 11768524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. adhesivesmag.com [adhesivesmag.com]
- 10. gelest.com [gelest.com]
- 11. scribd.com [scribd.com]
- 12. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US4395563A - Hydrolysis of alkoxysilanes - Google Patents [patents.google.com]
- 15. "Nuclear Magnetic Resonance Studies of the Hydrolysis and Molecular Mot" by Hye-Jung Kang, Wiriya Meesiri et al. [scholarsmine.mst.edu]
- 16. researchgate.net [researchgate.net]
- 17. NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. fc.up.pt [fc.up.pt]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ris.utwente.nl [ris.utwente.nl]
- 24. lib3.dss.go.th [lib3.dss.go.th]
- 25. tandfonline.com [tandfonline.com]
- 26. applications.wasson-ece.com [applications.wasson-ece.com]
- 27. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Characterization of Triisopropoxy(vinyl)silane Treated Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Triisopropoxy(vinyl)silane in Surface Engineering
This compound (TIVS) is a bifunctional organosilane that serves as a molecular bridge between inorganic substrates and organic materials.[1] Its structure, featuring a reactive vinyl group and three hydrolyzable isopropoxy groups, allows it to covalently bond to surfaces like glass, silica, and metal oxides, presenting a vinyl-functionalized interface.[1] This modified surface is a versatile platform for a multitude of applications, including the enhancement of adhesion in composites and coatings, the creation of biocompatible materials, and the development of novel drug-release surfaces.[1][2][3]
The isopropoxy groups hydrolyze in the presence of moisture to form reactive silanol groups (-Si-OH).[1][4][5] These silanols then condense with hydroxyl groups on the substrate to form stable siloxane bonds (-Si-O-Substrate) and can also self-condense to form a cross-linked polysiloxane network on the surface.[1][4] The vinyl group remains available for subsequent chemical reactions, such as polymerization, making it an ideal anchor for further functionalization.[1]
This guide provides a comprehensive overview of the protocols for treating surfaces with TIVS and the essential techniques for characterizing the resulting modified surfaces.
Part 1: Protocols for Surface Treatment with this compound
The creation of a uniform and stable TIVS layer is critically dependent on the cleanliness of the substrate and the precise control of the silanization process.
Substrate Pre-treatment: The Foundation for a Quality Coating
The primary goal of pre-treatment is to remove organic contaminants and to generate a high density of hydroxyl (-OH) groups on the substrate surface, which are the reaction sites for the silane.
Protocol for Cleaning Glass and Silicon Substrates:
-
Solvent Cleaning: Begin by sonicating the substrates sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove gross organic contamination.
-
Surface Activation (Choose one):
-
Piranha Solution (Caution: Highly Corrosive and Potentially Explosive): In a fume hood with appropriate personal protective equipment (PPE), immerse the substrates in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 30-60 minutes. This aggressive treatment etches away organic residues and fully hydroxylates the surface.
-
Oxygen Plasma Treatment: A safer and often equally effective alternative is to expose the substrates to oxygen plasma for 5-10 minutes. This process uses ionized oxygen to combust organic contaminants and activate the surface.
-
-
Rinsing and Drying: Thoroughly rinse the substrates with copious amounts of DI water to remove any residual cleaning agents. Dry the substrates under a stream of high-purity nitrogen and then in an oven at 110-120°C for at least one hour to remove adsorbed water.
-
Storage: Store the cleaned and activated substrates in a desiccator to prevent recontamination and moisture adsorption before silanization.
Silanization: Covalently Attaching the TIVS Layer
This protocol describes a common solution-phase deposition method. The reaction should be carried out in a controlled environment to ensure reproducibility.
Protocol for TIVS Deposition:
-
Solution Preparation: Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene. The use of an anhydrous solvent minimizes premature hydrolysis and self-condensation of the silane in the bulk solution.
-
Substrate Immersion: Immerse the clean, dry substrates into the TIVS solution. The deposition can be carried out at room temperature for 1-2 hours. For a more robust layer, the process can be performed at an elevated temperature (e.g., 50-70°C) for a shorter duration.
-
Rinsing: Following immersion, remove the substrates and rinse them thoroughly with fresh anhydrous toluene to wash away any non-covalently bonded (physisorbed) silane molecules.
-
Curing: Transfer the substrates to an oven and cure at 110-120°C for 30-60 minutes. This thermal step drives the condensation reaction, forming stable covalent bonds between the silane and the substrate and promoting cross-linking within the silane layer.[4]
-
Final Cleaning: Perform a final sonication in toluene or isopropanol to remove any loosely bound polysiloxane aggregates. Dry the substrates with nitrogen. The TIVS-treated surfaces are now ready for characterization.
Part 2: Characterization Techniques for TIVS-Treated Surfaces
A multi-faceted characterization approach is necessary to confirm the success of the surface modification and to understand the properties of the TIVS layer.[6]
Surface Chemistry and Composition
X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top 1-10 nm of a surface.[7][8]
-
What it tells you: XPS can confirm the presence of silicon (from the silane), carbon (from the vinyl and isopropoxy groups), and oxygen on the surface.[9] High-resolution scans of the Si 2p, C 1s, and O 1s peaks can provide information about the chemical bonding environment, helping to distinguish between Si-O-Substrate, Si-O-Si, and Si-C bonds.[10][11][12]
-
Expected Results: A successful TIVS coating will show a significant increase in the atomic concentration of carbon and silicon on the surface compared to the untreated substrate.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): ATR-FTIR is a vibrational spectroscopy technique ideal for analyzing the functional groups present on a surface.
-
What it tells you: This technique can identify the characteristic chemical bonds of the TIVS molecule. Look for peaks corresponding to the C=C stretch of the vinyl group (~1600 cm⁻¹), Si-O-Si stretching from the siloxane network (~1000-1100 cm⁻¹), and C-H stretching from the organic components.
-
Expected Results: The appearance of these characteristic peaks after the treatment process provides direct evidence of the covalent attachment of the vinylsilane.
Surface Wettability
Contact Angle Goniometry: This is a simple yet powerful technique to assess the change in surface energy and hydrophobicity after silanization.
-
What it tells you: The contact angle of a water droplet on the surface is a measure of its wettability.[13] A clean, hydroxylated glass or silica surface is highly hydrophilic with a water contact angle near 0°.[14]
-
Expected Results: After TIVS treatment, the surface becomes more hydrophobic due to the organic vinyl and residual isopropoxy groups. A significant increase in the water contact angle, typically to the range of 70-90°, indicates a successful and uniform coating.[15][16]
Surface Morphology and Thickness
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the surface at the nanoscale.
-
What it tells you: AFM can be used to assess the smoothness and uniformity of the silane layer.[17] It can reveal the presence of any aggregates or pinholes in the coating. While not a direct thickness measurement tool, it can be used to estimate thickness by "scratching" the layer and imaging the resulting step height.[18]
-
Expected Results: A well-formed TIVS monolayer should result in a very smooth surface with a low root-mean-square (RMS) roughness.[19]
Ellipsometry: This is a non-destructive optical technique that measures the thickness and refractive index of thin films with high precision.[20][21]
-
What it tells you: Ellipsometry provides a direct and accurate measurement of the average thickness of the TIVS layer across the surface.[18][19]
-
Expected Results: For a monolayer of TIVS, the expected thickness is typically in the range of 0.8 to 1.5 nanometers.[18] This measurement is crucial for ensuring the formation of a monolayer versus a thicker, potentially less organized multilayer.[20]
Summary of Characterization Data
| Technique | Parameter Measured | Typical Value for TIVS Monolayer |
| XPS | Elemental Composition | Increased C and Si atomic % |
| ATR-FTIR | Functional Groups | Presence of C=C, Si-O-Si, C-H peaks |
| Contact Angle | Water Contact Angle | 70 - 90° |
| AFM | Surface Roughness (RMS) | < 1 nm |
| Ellipsometry | Film Thickness | 0.8 - 1.5 nm[18] |
Part 3: Visualized Workflows and Mechanisms
Experimental Workflow
Caption: A flowchart of the experimental workflow for TIVS surface treatment and characterization.
Reaction Mechanism
Caption: The two-step hydrolysis and condensation mechanism of TIVS on a hydroxylated surface.
References
- Guang Pu Xue Yu Guang Pu Fen Xi. (2004). [Characterizing methods of structure and character for silane film on metal surface]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(4), 495-8.
- Langmuir. (2005). Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir, 21(1), 1-5.
- Park Systems. (2023, October 15). Characterizing Silanized Surfaces with Imaging Ellipsometry.
- Park Systems. (n.d.). Silanized Surfaces.
- Surface Science. (2007). Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. Surface Science, 601(18), 4034-4041.
- ResearchGate. (2013, September 17). What kind of characterization techniques should I perform to see if surface coverage is full or not after silanization?
- MDPI. (2024, August 8). Ultra-Structural Surface Characteristics of Dental Silane Monolayers.
- Analytical Chemistry. (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry, 97(8), 3845–3852.
- BYU ScholarsArchive. (2023, June 21). Exploring Surface Silanization and Characterization of Thin Films: From Surface Passivation to Microstructural Characterization of Porous Silicon/Silica, and Exploratory Data Analysis of X-Ray Photoelectron Spectroscopy Images.
- Journal of Materials Chemistry. (n.d.). Surface characterization of vinyl polymer–silica colloidal nanocomposites using X-ray photoelectron spectroscopy.
- Analytical and Bioanalytical Chemistry. (n.d.). X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon. Analytical and Bioanalytical Chemistry, 400(8), 2535-2541.
- National Institutes of Health. (n.d.). Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications.
- ResearchGate. (n.d.). Contact angle measurements of the glass substrate used and different PS...
- ResearchGate. (n.d.). XPS analysis of silica coupled by wet method with various silane at 5 wt%.
- ResearchGate. (n.d.). XPS spectra of silica and MR/silica.
- Gelest. (n.d.). VINYLTRIISOPROPENOXYSILANE.
- Semantic Scholar. (2013, March 13). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica.
- Biomaterials. (n.d.). The effect of a 3-methacryloxypropyltrimethoxy- silane and vinyltriisopropoxysilane blend andtris(3- trimethoxysilylpropyl)isocy.
- ResearchGate. (n.d.). Surface modification of the cellulose nanocrystals through vinyl silane grafting.
- AZoM. (n.d.). This compound: A Comprehensive Guide to Its Properties and Applications.
- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.
- Journal of Non-Crystalline Solids. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids, 100(1-3), 73-80.
- ResearchGate. (n.d.). Water contact angle on glass surface after treatment with 2% (a), 4% (b), 6% (c) and 8% (d) APTES.
- Gelest, Inc. (n.d.). The Role of Polarity in the Structure of Silanes Employed in Surface Modification.
- ResearchGate. (n.d.). Contact angles of water on the various pretreated glass substrates.
- MDPI. (n.d.). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. Polymers, 13(16), 2736.
- MDPI. (2018, June 12). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. Polymers, 10(6), 655.
- Google Patents. (n.d.). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.
- Innovation News Network. (2022, January 6). Drug-release surfaces created with plasma-based engineering.
- PMC. (n.d.).
- Sika. (2017, February). SILANE TERMINATED POLYMERS SIKA PRE-TREATMENT CHART.
Sources
- 1. benchchem.com [benchchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 4. gelest.com [gelest.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. [Characterizing methods of structure and character for silane film on metal surface] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]
- 9. Surface characterization of vinyl polymer–silica colloidal nanocomposites using X-ray photoelectron spectroscopy - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gelest.com [gelest.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fkf.mpg.de [fkf.mpg.de]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. details | Park Systems [parksystems.com]
- 21. parksystems.com [parksystems.com]
Application Note: Surface Characterization of Triisopropoxy(vinyl)silane (TVS) Films on Metal Substrates using X-ray Photoelectron Spectroscopy (XPS)
Introduction: The Critical Role of Interfacial Chemistry
Triisopropoxy(vinyl)silane (TVS) is an organosilicon compound widely employed as a coupling agent to enhance adhesion between inorganic substrates, such as metals, and organic polymers.[1] Its bifunctional nature—a vinyl group for polymerization and three isopropoxy groups for inorganic surface bonding—makes it indispensable in advanced materials, composites, and coatings. The efficacy of TVS is critically dependent on the formation of a stable, well-organized film at the metal-polymer interface. Understanding the molecular-level interactions, chemical states, and orientation of TVS on metal surfaces is therefore paramount for optimizing material performance and durability.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique for this purpose. It provides quantitative elemental composition and detailed chemical state information of the top 1-10 nanometers of a surface. This application note provides a comprehensive guide for researchers on the application of XPS to characterize TVS films on metal substrates, from sample preparation to spectral interpretation.
Mechanism of TVS Film Formation on Metal Surfaces
The formation of a TVS film on a metal substrate is a multi-step process involving hydrolysis and condensation reactions. The presence of surface moisture or the addition of water to the silane solution is crucial for initiating these reactions.[1][2][3]
-
Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) of the TVS molecule react with water to form silanol groups (-Si-OH) and isopropanol.[1] This reaction can be catalyzed by acids or bases.[2][4] The pH of the solution significantly influences the hydrolysis rate, which is typically lowest at a neutral pH of 7.[3]
-
Condensation: The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:
-
Intermolecular Condensation: Silanol groups from adjacent TVS molecules react to form stable siloxane bridges (Si-O-Si), leading to the formation of an oligomeric or polymeric network.[1]
-
Surface Condensation: Silanol groups react with hydroxyl groups present on the metal oxide surface (Me-OH) to form covalent metallo-siloxane bonds (Me-O-Si).[5] This is the primary mechanism for the strong adhesion of the silane film to the substrate.
-
The extent of these reactions dictates the structure, thickness, and cross-link density of the resulting silane film.
Experimental Workflow and Protocols
A systematic approach is essential for obtaining reliable and reproducible XPS data. The following workflow outlines the key stages, from substrate preparation to data analysis.
Figure 1: High-level experimental workflow for XPS analysis of TVS on metal.
Protocol 1: Metal Substrate Preparation
The cleanliness of the metal substrate is of utmost importance as any surface contamination can interfere with the silane film formation and the subsequent XPS analysis.[6]
Materials:
-
Metal substrate (e.g., aluminum, stainless steel, titanium, gold)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Ultrasonic bath
-
Nitrogen gas stream
Procedure:
-
Cut the metal substrate to a size suitable for the XPS sample holder (typically 5 mm x 5 mm to 10 mm x 10 mm).[6][7]
-
Sequentially sonicate the substrate in acetone, isopropanol, and DI water for 10-15 minutes each to remove organic and inorganic contaminants.
-
Thoroughly rinse the substrate with DI water after the final sonication step.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Store the cleaned substrate in a clean, sealed container (e.g., a petri dish or glass vial) to prevent re-contamination.[6] For immediate use, proceed to the deposition step.
Protocol 2: TVS Film Deposition
The deposition method can significantly impact the thickness and uniformity of the TVS film. Solution-based deposition is a common and effective method.
Materials:
-
Cleaned metal substrate
-
This compound (TVS)
-
Solvent (e.g., ethanol/water mixture, 95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Beakers and magnetic stirrer
-
Oven
Procedure:
-
Prepare a 1-2% (v/v) solution of TVS in the ethanol/water mixture.
-
Adjust the pH of the solution to between 4.5 and 5.5 using acetic acid to promote controlled hydrolysis and limit rapid self-condensation.[4]
-
Allow the solution to hydrolyze for at least 60 minutes with gentle stirring.[2]
-
Immerse the cleaned metal substrate into the hydrolyzed TVS solution for a predetermined time (e.g., 1-5 minutes).
-
Withdraw the substrate from the solution and rinse it with fresh ethanol to remove any physisorbed silane molecules.
-
Cure the coated substrate in an oven at a specified temperature (e.g., 110°C) for 1 hour to promote condensation and covalent bond formation with the surface.[8]
-
Allow the sample to cool to room temperature before XPS analysis.
XPS Data Acquisition and Analysis
Instrumentation:
-
A monochromatic Al Kα X-ray source is standard for XPS analysis.
-
Ensure the instrument is properly calibrated using standard reference materials (e.g., Au 4f₇/₂ at 84.0 eV, Cu 2p₃/₂ at 932.7 eV).
-
A charge neutralizer (low-energy electron or ion flood gun) may be necessary to compensate for surface charging on insulating or thick silane films.[9]
Acquisition Parameters:
-
Survey Scan: Acquire a wide-range survey spectrum (0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest: Si 2p, C 1s, O 1s, and the primary photoelectron line of the metal substrate (e.g., Al 2p, Fe 2p, Ti 2p, Au 4f).
Interpretation of XPS Spectra
The binding energies of the core-level electrons are sensitive to the local chemical environment. By carefully analyzing the peak positions and shapes in the high-resolution spectra, one can deduce the chemical bonding states within the TVS film.
Figure 2: Key chemical bonding states detectable by XPS in a TVS film on metal.
Expected Binding Energies and Spectral Deconvolution
The following table summarizes the expected binding energy ranges for the core levels of interest. Note that absolute binding energies can vary slightly depending on instrument calibration and surface charging. It is the chemical shift between components that provides the most valuable information.
| Core Level | Component | Expected Binding Energy (eV) | Interpretation |
| Si 2p | Si-C | ~101.5 - 102.0 | Silicon bonded to the vinyl group. |
| Si-O-C | ~102.0 - 102.5 | Unhydrolyzed isopropoxy groups.[10] | |
| Si-O-Si | ~102.5 - 103.0 | Siloxane bridges from condensation.[10] | |
| Si-O-Me | ~102.0 - 102.5 | Covalent bond to the metal oxide substrate.[11] | |
| SiO₂ | ~103.0 - 103.5 | Highly cross-linked or oxidized silicon species.[11][12] | |
| C 1s | C-Si | ~284.5 - 285.0 | Carbon in the vinyl group directly bonded to silicon.[9] |
| C-C / C-H | ~285.0 | Aliphatic and vinyl carbons. Often used for charge correction. | |
| C-O | ~286.0 - 287.0 | Carbon in the isopropoxy groups.[9][13] | |
| O 1s | Me-O | ~530.0 - 531.5 | Oxygen in the native metal oxide layer. |
| Si-O-Si / Si-O-Me | ~532.0 - 533.0 | Oxygen in siloxane bridges and bonded to the metal substrate.[9] | |
| C-O / Si-OH | ~533.0 - 534.0 | Oxygen in isopropoxy groups or unreacted silanol groups.[13] |
Note: These are approximate values and should be confirmed with literature specific to the substrate and analysis conditions.
Deconvolution Insights:
-
Si 2p Spectrum: The relative areas of the Si-O-C, Si-O-Si, and Si-O-Me components provide a quantitative measure of the degree of hydrolysis and condensation. A higher Si-O-Si and Si-O-Me to Si-O-C ratio indicates a more complete reaction and a well-formed, cross-linked film. The Si 2p peak is a doublet (2p₃/₂ and 2p₁/₂) with a separation of ~0.6 eV and an area ratio of 2:1, which should be constrained during curve fitting.[9]
-
C 1s Spectrum: The ratio of the C-O component to the C-Si/C-C components can also be used to assess the degree of hydrolysis. A decrease in the C-O peak intensity relative to the other carbon signals suggests the loss of isopropoxy groups.
-
O 1s Spectrum: Deconvolution of the O 1s peak is often complex due to the overlap of various oxygen species. However, it can provide valuable confirmation of the formation of Si-O-Si and Si-O-Me bonds.
Conclusion and Outlook
XPS is an invaluable tool for the detailed surface characterization of this compound films on metal substrates. By following rigorous sample preparation and data acquisition protocols, researchers can obtain high-quality spectra. Careful deconvolution and interpretation of the Si 2p, C 1s, and O 1s core-level spectra provide critical insights into the degree of hydrolysis, the extent of cross-linking through siloxane bonds, and the formation of covalent bonds at the metal-silane interface. This detailed molecular-level understanding is essential for tailoring interfacial chemistry to develop more robust and reliable materials for a wide range of advanced applications.
References
- Valenti, G., et al. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Coatings, 14(3), 327.
- Hedberg, Y., et al. (2007). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. DiVA portal.
- West Campus Materials Characterization Core. (n.d.). Sample Preparation. Yale University.
- ResearchGate. (n.d.). (a,b) C1s and O 1s XPS spectra for unmodified substrate and (c-e) C 1s,....
- ResearchGate. (n.d.). XPS fine spectra of C 1s and O 1s. Spectra are fitted with contributions derived from DFT calculations on the model dimer..
- Mäkelä, T., et al. (2015). Quantification of Silane Molecules on Oxidized Silicon. ACS Applied Materials & Interfaces, 7(34), 19138-19146.
- ResearchGate. (n.d.). Literature values of binding energy and chemical shift for the Si 2p....
- ResearchGate. (n.d.). The (Si 2p) XPS Spectra for the SiO2 silanisation with APTMS..
- LNLS. (n.d.). Sample preparation for XPS endstation.
- MMRC. (2020). Sample handling, preparation and mounting for XPS and other surface analytical techniques.
- ResearchGate. (n.d.). Development of a methodology for XPS curve-fitting of the Si 2p core level of siloxane materials.
- Qinetiq Ltd. (2004). Hydrolysis of silanes and surface treatment with the hydrolysis product. Google Patents.
- Abdelmouleh, M., et al. (2002). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Journal of Adhesion Science and Technology, 16(3), 239-251.
- ResearchGate. (n.d.). XPS spectra ‐ (a) C1s region (b) O1s region (c) Si2p region of amino....
- ResearchGate. (n.d.). High-resolution XPS spectra of Si 2p of γ-ASP silane and BTSE doped....
- ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions.
- ResearchGate. (n.d.). XPS spectra of the C1s, O1s, N1s, and Si2p (left to right) core-level....
- ResearchGate. (n.d.). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group.
- Matinlinna, J. P., et al. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the bond strength of composite resin to titanium metal. Dental Materials, 20(9), 804-813.
- Aissaoui, N., et al. (2012). Silane layers on silicon surfaces: mechanism of interaction, stability, and influence on protein adsorption. Langmuir, 28(1), 656-665.
- ResearchGate. (n.d.). Trimetoxysilane adsorption on iron surfaces; a scanning vibrating capacitor and electrochemical impedance spectroscopy study.
- ResearchGate. (n.d.). Corrosion and Adsorption Mechanisms of VX Nerve Agent on Aerospace Aluminum Alloys: An Integrated Experimental & DFT Approach.
- Semantic Scholar. (n.d.). Silane layers on silicon surfaces: mechanism of interaction, stability, and influence on protein adsorption.
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 7. lnls.cnpem.br [lnls.cnpem.br]
- 8. scispace.com [scispace.com]
- 9. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: High-Resolution Atomic Force Microscopy (AFM) Imaging of Triisopropoxy(vinyl)silane Monolayers
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and high-resolution imaging of Triisopropoxy(vinyl)silane (TIVS) self-assembled monolayers (SAMs) using Atomic Force Microscopy (AFM). It delves into the underlying chemical principles, offers detailed step-by-step protocols for substrate preparation, monolayer deposition, and AFM imaging, and provides insights into data interpretation and troubleshooting common artifacts.
Introduction: The Significance of TIVS Monolayers and AFM Characterization
This compound (TIVS) is a versatile organosilane coupling agent widely utilized in surface modification.[1] Its unique bifunctional structure, featuring a reactive vinyl group and hydrolyzable isopropoxy groups, allows for the covalent linkage of inorganic substrates (like silicon, glass, and metals) to organic polymers and biomolecules.[1] The formation of a well-ordered, uniform TIVS monolayer is paramount for numerous applications, including the development of biocompatible coatings, biosensors, and advanced composite materials.
The quality of the TIVS monolayer—its uniformity, packing density, and the presence of defects—directly dictates the performance of the final device or material. Atomic Force Microscopy (AFM) has emerged as an indispensable tool for the nanoscale characterization of these monolayers. Its ability to provide three-dimensional topographical information with sub-nanometer resolution allows for the direct visualization of the monolayer structure, identification of defects, and quantification of surface roughness.[2][3]
This application note provides a detailed framework for achieving high-quality TIVS monolayers and their subsequent characterization by AFM, emphasizing the rationale behind each experimental step to ensure scientific rigor and reproducibility.
The Chemistry of TIVS Monolayer Formation: A Mechanistic Overview
The formation of a TIVS monolayer on a hydroxylated surface is a two-step process involving hydrolysis and condensation.[1][4]
-
Hydrolysis: In the presence of trace amounts of water, the isopropoxy groups (-OCH(CH₃)₂) of the TIVS molecule hydrolyze to form reactive silanol groups (-Si-OH).[1][4] This reaction is often catalyzed by acid or base.[5]
-
Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:
-
Surface Condensation: The silanol groups of the TIVS molecule react with the hydroxyl groups (-OH) present on the substrate surface (e.g., SiO₂ on a silicon wafer) to form stable covalent siloxane bonds (Si-O-Si).
-
Lateral Condensation: Adjacent TIVS molecules can also react with each other via their silanol groups, forming a cross-linked, two-dimensional network on the surface.[6]
-
It is crucial to control the reaction conditions, particularly the water content, to favor the formation of a uniform monolayer over undesirable multilayer aggregates that can form through premature polymerization in solution.[7]
Experimental Workflow and Protocols
A successful AFM analysis of a TIVS monolayer hinges on meticulous sample preparation. The following sections provide detailed protocols for each stage of the process.
Substrate Preparation: The Foundation for a Quality Monolayer
The choice of substrate is application-dependent, but silicon wafers with a native oxide layer are commonly used due to their smoothness and well-defined surface chemistry.
Protocol 1: Cleaning and Hydroxylation of Silicon Wafers
-
Initial Cleaning: Sonicate the silicon wafer pieces (e.g., 1x1 cm) in acetone for 10 minutes, followed by sonication in ethanol for 10 minutes to remove organic contaminants. Rinse thoroughly with deionized (DI) water.
-
Piranha Etching (Caution!): Immerse the wafers in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 15-30 minutes in a fume hood.[7] This step removes any remaining organic residues and, more importantly, generates a high density of hydroxyl groups on the silicon dioxide surface, which are the reactive sites for silanization.
-
Thorough Rinsing: Carefully remove the wafers from the piranha solution and rinse them extensively with DI water to remove all traces of the acid.
-
Drying: Dry the substrates with a stream of inert gas (e.g., nitrogen or argon) and then bake in an oven at 110-120°C for 30 minutes to remove any adsorbed water.[7] The substrates are now activated and ready for silanization.
TIVS Monolayer Deposition: Solution vs. Vapor Phase
TIVS monolayers can be deposited using either solution-phase or vapor-phase methods. Both have their advantages and disadvantages, as summarized in the table below.
| Deposition Method | Advantages | Disadvantages |
| Solution Phase | Simple setup, faster for single samples | Higher risk of aggregate formation, solvent purity is critical |
| Vapor Phase | Produces more uniform and reproducible monolayers, less reagent consumption | Requires more specialized equipment (e.g., vacuum desiccator) |
Protocol 2: Solution-Phase Deposition of TIVS
-
Solution Preparation: In a clean, dry glass container inside a glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene.[7] It is crucial to use anhydrous solvents to minimize premature hydrolysis and polymerization in the bulk solution.[7]
-
Immersion: Immerse the cleaned and activated substrates into the TIVS solution.
-
Reaction: Allow the reaction to proceed for 30-60 minutes at room temperature. The optimal deposition time may need to be determined empirically for your specific substrate and desired monolayer density.
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bonded (physisorbed) silane molecules.[7]
-
Curing: Cure the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network.[7]
-
Final Cleaning: Sonicate the substrates in fresh anhydrous toluene for 5-10 minutes to remove any loosely bound aggregates.
-
Final Drying: Dry the substrates with a stream of inert gas. The samples are now ready for characterization.
Protocol 3: Vapor-Phase Deposition of TIVS
-
Setup: Place the cleaned and activated substrates in a vacuum desiccator. In a small, open vial within the desiccator, place a few drops of TIVS.
-
Deposition: Evacuate the desiccator to a moderate vacuum. The TIVS will vaporize and react with the hydroxylated surfaces of the substrates.[6] Allow the deposition to proceed for 2-4 hours at room temperature.
-
Post-Deposition Treatment: Vent the desiccator with an inert gas. Remove the substrates and rinse them with an anhydrous solvent (e.g., toluene) to remove any physisorbed silane.
-
Curing: Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes.[7]
-
Final Drying: Dry the substrates with a stream of inert gas.
Complementary Characterization Techniques
Before proceeding to AFM imaging, it is highly recommended to perform macroscopic characterization to confirm the quality of the monolayer.
| Technique | Parameter Measured | Expected Outcome for a High-Quality Monolayer |
| Contact Angle Goniometry | Water contact angle | Increased hydrophobicity compared to the bare substrate. The exact angle depends on the packing density. |
| Ellipsometry | Monolayer thickness | A uniform thickness in the range of a single TIVS molecule (typically 1-2 nm).[8][9] |
Protocol 4: Contact Angle Goniometry
-
Place the TIVS-coated substrate on the stage of a contact angle goniometer.[10]
-
Dispense a small droplet of DI water onto the surface.
-
Capture an image of the droplet and use the software to measure the angle between the droplet and the surface.[11]
-
Repeat the measurement at multiple locations on the surface to assess uniformity.
Protocol 5: Spectroscopic Ellipsometry
-
Mount the TIVS-coated substrate on the ellipsometer stage.
-
Measure the change in polarization of a reflected light beam.[8]
-
Use an appropriate optical model (e.g., a Cauchy layer on a Si/SiO₂ substrate) to fit the experimental data and determine the thickness of the TIVS layer.[12]
AFM Imaging of TIVS Monolayers
AFM imaging of soft, thin organic layers like TIVS monolayers requires careful optimization of imaging parameters to obtain high-resolution images without damaging the sample. Tapping mode (also known as intermittent-contact mode) is generally the preferred imaging mode for such samples as it minimizes lateral forces that can disrupt the monolayer.[13]
Optimizing AFM Imaging Parameters
| Parameter | Rationale for Optimization | Recommended Approach |
| Setpoint Amplitude | Controls the tapping force. Too high a force can damage the monolayer, while too low a force results in poor tracking of the surface.[14][15] | Start with a high setpoint (low force) and gradually decrease it until the tip consistently engages with the surface and provides a stable image.[14] |
| Scan Rate | Determines the speed at which the tip scans the surface. A high scan rate can lead to imaging artifacts and poor tracking.[14][15] | Begin with a slow scan rate (e.g., 0.5-1 Hz) and gradually increase it, while monitoring the trace and retrace profiles for divergence.[14] |
| Integral and Proportional Gains | Control the feedback loop response. Improper gain settings can lead to oscillations or poor tracking.[14][15] | Increase the gains until you see noise or oscillations in the image, then reduce them slightly to achieve a stable and clear image.[14] |
Protocol 6: AFM Imaging in Tapping Mode
-
Cantilever Selection: Choose a cantilever with a sharp tip (nominal radius < 10 nm) and a resonant frequency suitable for tapping mode in air (typically 150-350 kHz).
-
Cantilever Tuning: Tune the cantilever to its resonant frequency.
-
Engage the Tip: Approach the tip to the surface with a high setpoint amplitude.
-
Parameter Optimization: Optimize the setpoint, scan rate, and gains as described in the table above. Continuously monitor the trace and retrace scans to ensure they overlap, indicating good surface tracking.[14]
-
Image Acquisition: Acquire topography and phase images simultaneously. Phase imaging can often reveal subtle variations in surface properties that are not apparent in the topography image.
-
Data Analysis: Use the AFM software to measure surface roughness (e.g., root-mean-square, Rq) and to identify any defects or aggregates in the monolayer.
Common AFM Artifacts and Troubleshooting
Even with careful optimization, various artifacts can appear in AFM images of monolayers.[16][17]
| Artifact | Appearance | Cause | Solution |
| Tip Convolution | Features appear broader or distorted. | The shape of the AFM tip is convolved with the true surface features.[16] | Use a sharper tip. Be aware of this effect when interpreting feature dimensions. |
| Double Tip | "Twinned" or repeated features in the image.[16][18] | The AFM tip has two or more sharp points.[18] | Replace the cantilever with a new one. |
| Feedback Oscillations | "Noisy" or streaky images. | The gain settings are too high.[14] | Reduce the integral and proportional gains. |
| Sample Drift | Features appear stretched or compressed in one direction.[16] | Thermal or mechanical instability of the sample or scanner. | Allow the system to thermally equilibrate. Ensure the sample is securely mounted. |
Expected Results and Data Interpretation
A high-quality TIVS monolayer imaged by AFM should exhibit a very smooth and uniform surface with a low root-mean-square (Rq) roughness, typically in the sub-nanometer range.[19] The presence of bright, tall features may indicate the formation of silane aggregates, suggesting that the deposition process may need further optimization (e.g., stricter anhydrous conditions or shorter deposition times). Conversely, dark pits or voids could represent areas where the monolayer has not formed, possibly due to incomplete substrate hydroxylation.
Conclusion
The successful formation and characterization of this compound monolayers require a systematic approach that combines a fundamental understanding of silane chemistry with meticulous experimental execution. By following the detailed protocols and optimization guidelines presented in this application note, researchers can reliably produce high-quality TIVS monolayers and obtain high-resolution AFM images that provide valuable insights into their nanoscale structure and properties. This, in turn, will facilitate the development of advanced materials and devices that rely on precisely engineered surfaces.
Visualizations
Figure 1: Experimental workflow for TIVS monolayer preparation and characterization.
Figure 2: Simplified reaction mechanism for TIVS monolayer formation.
References
- Howlader, M. M. R., et al. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. PMC - NIH.
- AIP Publishing. (2018). Immersion ellipsometry for the uncorrelated determination of ultrathin film thickness and index of refraction.
- Park Systems. (2023). Characterizing Silanized Surfaces with Imaging Ellipsometry.
- ResearchGate. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces.
- PubMed. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces.
- BYU ScholarsArchive. (2009). Chemical Vapor Deposition of Silanes and Patterning on Silicon.
- AFMHelp.com. (2009). AFM Artifacts List.
- Patsnap Eureka. (2025). How To Tackle Artifacts In Atomic Force Microscopy Imaging — Solutions.
- DTIC. (1988). The Structure of Self-Assembled Monolayers of Alkylsiloxanes on Silicon: A Comparison of Results from Ellipsometry and Low-Angle.
- Johnson, B. I., et al. An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO₂, and Characterization of the Resulting Monolayers.
- ACS Publications. (1995). Contact Angle Goniometry, Ellipsometry, XPS, and TOF-SIMS Analysis of Gold-Supported, Mixed Self-Assembled Monolayers Formed from Mixed Dialkyl Disulfides. Langmuir.
- Atlas of Science. (2018). Artifacts in AFM topography images of TMD monolayers.
- NanoAndMore. How To Optimize AFM scan parameters in 2min.
- ResearchGate. (2021). Methodology for High Accuracy Contact Angle Measurement.
- Eaton, P. (2007). AFM Artifacts - AFM FAQ - Frequently Asked Questions about Atomic Force Microscopy.
- Gelest, Inc. Applying Silanes.
- MSU chemistry. EXPERIMENT 8. Monolayer Characterization: Contact angles, Reflection Infrared Spectroscopy, and Ellipsometry.
- Benjaminson, E. (2021). AFM Scanning Parameters and Image Artifacts.
- MyScope. Tip artefacts - Scanning Probe & Atomic Force Microscopy.
- arXiv. (2003). Structural characterization of Self-Assembled Monolayers chemically bonded on wafers by dynamical force microscopy.
- ScienceDirect. (2008). Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere.
- NIH. (2023). What Do Different Modes of AFM-IR Mean for Measuring Soft Matter Surfaces?.
- ACS Publications. (2005). Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir.
- BioForce Nanosciences. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption.
- Nanosensors. Optimization of AFM scanning parameters.
- Wiley Analytical Science. (2014). AFM and XPS Study of Aminosilanes on Si.
- ResearchGate. (2013). XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer.
- NIH. (2014). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules.
- Nature. (2018). Surface-wetting characterization using contact-angle measurements.
- Protocols.io. (2020). 4 Optimizing AFM Imaging in PFT for High Resolution AFM.
- ACS Publications. (2009). Monitoring and Mapping Imperfections in Silane-Based Self-Assembled Monolayers by Chemical Amplification. Langmuir.
- Brick, C. M. (2022). Silane-Based Surface Treatments for Area Specific Deposition.
- ResearchGate. (2006). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- ResearchGate. (2015). Hydrolysis and condensation of silanes in aqueous solutions.
- ResearchGate. (2003). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy.
- Radiology Key. (2016). Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy.
- ACS Publications. (2002). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
- NIH. (2023). Protocol for live imaging of intracellular nanoscale structures using atomic force microscopy with nanoneedle probes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. arxiv.org [arxiv.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. fkf.mpg.de [fkf.mpg.de]
- 13. What Do Different Modes of AFM-IR Mean for Measuring Soft Matter Surfaces? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Optimize AFM scan parameters in 2min - NanoAndMore [nanoandmore.com]
- 15. AFM Scanning Parameters and Image Artifacts – Emma Benjaminson – Data Scientist [sassafras13.github.io]
- 16. afmhelp.com [afmhelp.com]
- 17. How To Tackle Artifacts In Atomic Force Microscopy Imaging — Solutions [eureka.patsnap.com]
- 18. MyScope [myscope.training]
- 19. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Water Contact Angle Measurement of Silanized Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Surface Wettability in Scientific Applications
The ability to precisely control the surface properties of materials is a cornerstone of modern science and technology. From ensuring the biocompatibility of medical implants to directing the assembly of microarrays for high-throughput screening, the interaction between a solid surface and a liquid is of paramount importance. Silanization, a chemical process that covalently bonds organofunctional silane molecules to a surface, is a powerful and widely used technique for tailoring these interactions.[1][2] This process allows for the precise control over surface properties such as wettability, which describes the ability of a liquid to maintain contact with a solid surface.[3][4]
The hydrophilicity or hydrophobicity of a surface is a direct consequence of its wettability.[5][6] Untreated glass and silicon wafers, for instance, are typically hydrophilic due to the presence of surface hydroxyl (-OH) groups.[1][3] Silanization replaces these hydrophilic groups with a stable, functionalized layer, which can be designed to be either hydrophobic or to present specific functional groups for further chemical modifications.[1][7] The degree of this change in wettability is a critical indicator of the success and quality of the silanization process.
The water contact angle (WCA) is a highly sensitive and quantitative measure of surface wettability.[4][8] By measuring the angle at which a water droplet meets a solid surface, we can gain immediate insight into the surface's energy and chemical composition.[3][9] A low contact angle signifies a hydrophilic (water-loving) surface, where the water spreads out, while a high contact angle indicates a hydrophobic (water-fearing) surface, where the water beads up.[10][11][12] For professionals in drug development and biomedical research, understanding and controlling the wettability of surfaces is crucial for applications such as cell culture, where surface properties influence cell adhesion, and in the development of drug delivery systems and biosensors.[2][13][14][15]
This guide provides a comprehensive overview of the principles and protocols for measuring the water contact angle of silanized surfaces. It is designed to equip researchers with the necessary knowledge to perform these measurements accurately and to interpret the results with confidence, ensuring the reliability and reproducibility of their surface modification processes.
The Science Behind Silanization and Wettability
The Silanization Reaction: A Covalent Transformation
Silanization is a chemical process that modifies a surface by covalently bonding organofunctional silane molecules.[1][2] On substrates rich in hydroxyl groups, such as glass, silicon wafers, and other metal oxides, the process involves the reaction of a silane with the surface silanol (Si-OH) groups.[1][16] This reaction forms a stable siloxane (Si-O-Si) bond with the surface, effectively replacing the hydrophilic hydroxyl groups with the functional group of the silane molecule.[1][16]
The general mechanism involves the hydrolysis of the silane's reactive groups (e.g., alkoxysilanes or chlorosilanes) in the presence of trace amounts of water to form reactive silanol groups. These silanols then condense with the hydroxyl groups on the substrate surface, forming strong covalent bonds.[7] The choice of the organofunctional group on the silane determines the final properties of the surface.[17] For instance, silanes with long alkyl chains will render the surface hydrophobic, while silanes with amino or epoxy groups can be used to introduce reactive sites for the subsequent immobilization of biomolecules.[18]
Caption: General mechanism of surface silanization.
Wettability and the Young Equation
The concept of wettability is quantified by the contact angle (θ), which is the angle at the three-phase contact line where a liquid, gas, and solid intersect.[8] This relationship is described by the Young Equation:
γsv = γsl + γlv cos(θ)
where:
-
γsv is the solid-vapor interfacial energy
-
γsl is the solid-liquid interfacial energy
-
γlv is the liquid-vapor interfacial energy (surface tension of the liquid)
A lower contact angle indicates that the solid-liquid interfacial energy is low, meaning the liquid spreads more easily across the surface (hydrophilic). Conversely, a higher contact angle indicates a higher solid-liquid interfacial energy, causing the liquid to bead up (hydrophobic). The ASTM D7334 standard provides a useful classification: a surface is considered hydrophilic if the water contact angle is less than 45°, and hydrophobic if it is greater than 90°.[10][11]
Experimental Protocol: Water Contact Angle Measurement
This protocol details the steps for preparing a silanized surface and subsequently measuring its water contact angle using a goniometer.
Part 1: Substrate Preparation and Cleaning
The cleanliness of the substrate is paramount for successful and uniform silanization. The goal is to remove any organic contaminants and to ensure the surface is rich in hydroxyl groups.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials.
-
Deionized (DI) water
-
Nitrogen or argon gas stream
-
Beakers and tweezers
Protocol:
-
Initial Cleaning: Thoroughly rinse the substrates with DI water.
-
Piranha Etching: In a fume hood, immerse the substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature or briefly at a slightly elevated temperature (e.g., 90°C for 30 minutes).[19] This step removes organic residues and hydroxylates the surface.
-
Rinsing: Copiously rinse the substrates with DI water to remove all traces of the Piranha solution.
-
Drying: Immediately dry the substrates under a stream of high-purity nitrogen or argon gas.[19] It is crucial to proceed to the silanization step promptly to avoid re-contamination of the activated surface.
Part 2: Silanization of the Surface
This protocol describes a solution-phase deposition method. Vapor-phase deposition is an alternative that can also produce high-quality monolayers.[20]
Materials:
-
Cleaned substrates
-
Anhydrous toluene or other suitable organic solvent
-
Silane agent (e.g., Octadecyltrichlorosilane (OTS) for hydrophobicity, (3-Aminopropyl)triethoxysilane (APTES) for amine functionalization)
-
Inert atmosphere glove box or desiccator
-
Beakers, graduated cylinders, and pipettes
Protocol:
-
Prepare Silane Solution: Inside a glove box or desiccator to minimize exposure to atmospheric moisture, prepare a dilute solution of the silane agent in the chosen anhydrous solvent. A typical concentration is 1-2% (v/v).
-
Immersion: Immerse the cleaned and dried substrates into the silane solution.[16]
-
Reaction Time: Allow the reaction to proceed for a set amount of time, which can range from a few minutes to several hours, depending on the silane and desired surface coverage.[19][21]
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any unbound silane molecules.
-
Curing: Cure the silanized substrates by baking them in an oven. A typical curing step is 110-150°C for 10-30 minutes.[20] This step helps to form stable covalent bonds and remove any remaining solvent.
-
Final Rinse: Perform a final rinse with a solvent like acetone or ethanol, followed by drying with a nitrogen or argon stream.
Part 3: Water Contact Angle Measurement
This procedure should be performed using a contact angle goniometer, which is an optical instrument that captures the profile of a liquid droplet on a solid surface.[9][22][23]
Materials:
-
Silanized substrate
-
Contact angle goniometer with a high-resolution camera and analysis software
-
High-purity water (e.g., HPLC-grade or DI water with a surface tension of approximately 72.8 mN/m at 20°C)
-
Microsyringe for droplet deposition
Protocol:
-
Instrument Setup: Calibrate the goniometer according to the manufacturer's instructions. Ensure the sample stage is level and the lighting is optimized for a clear droplet profile.
-
Sample Placement: Place the silanized substrate on the sample stage.
-
Droplet Deposition: Using the microsyringe, carefully dispense a small droplet of high-purity water (typically 2-5 µL) onto the surface of the substrate. The needle should be close to the surface to minimize the impact velocity of the droplet.
-
Image Capture: Immediately capture a high-resolution image of the sessile drop.
-
Angle Measurement: Use the instrument's software to analyze the captured image and determine the contact angle. The software typically fits a mathematical model to the droplet shape to accurately calculate the angle at the three-phase contact point.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure uniformity and obtain a statistically relevant average value. It is good practice to measure at least three to five droplets per sample.
-
Data Recording: Record the average contact angle and the standard deviation.
Caption: Workflow for water contact angle measurement.
Interpreting the Results: What the Contact Angle Tells You
The measured water contact angle provides a direct assessment of the success and quality of the silanization process.
| Water Contact Angle (θ) | Surface Property | Interpretation |
| < 10° | Superhydrophilic | Very clean, high-energy surface. Typical of freshly cleaned glass or silicon. |
| 10° - 45° | Hydrophilic | A wettable surface. May indicate incomplete or no silanization with a hydrophobic silane.[10] |
| 45° - 90° | Moderately Hydrophobic | Indicates some degree of hydrophobic modification. |
| > 90° | Hydrophobic | Successful modification with a hydrophobic silane. A well-formed monolayer of a long-chain alkylsilane can yield contact angles > 100°.[10][11] |
| > 150° | Superhydrophobic | Typically requires a combination of hydrophobic chemistry and surface roughness. |
A uniform contact angle across the entire surface is indicative of a homogeneous silane layer. Significant variations in the contact angle across the surface may suggest incomplete or uneven silanization, which could be due to improper cleaning, moisture contamination during the silanization process, or aggregation of the silane molecules.[24]
Factors Influencing Water Contact Angle on Silanized Surfaces
Several factors can influence the final water contact angle of a silanized surface. Understanding these variables is crucial for achieving reproducible results.
-
Choice of Silane: The chemical structure of the silane, particularly the length and nature of the non-polar alkyl chain, has a significant impact on hydrophobicity.[6][17] Longer alkyl chains generally lead to higher contact angles.[17]
-
Surface Coverage and Monolayer Quality: The density and ordering of the silane molecules on the surface are critical. A well-ordered, densely packed self-assembled monolayer (SAM) will provide the most effective shielding of the underlying hydrophilic substrate, resulting in a higher and more uniform contact angle.[6][25]
-
Reaction Conditions: The concentration of the silane, the reaction time, the solvent used, and the presence of water can all affect the quality of the silanized layer.[21][26][27]
-
Surface Roughness: Surface roughness can amplify the inherent wettability of the surface. A rough hydrophobic surface will exhibit a higher contact angle than a smooth surface of the same material (the Wenzel state).[17]
-
Cleanliness of the Substrate: As previously mentioned, any organic or particulate contamination on the substrate will interfere with the silanization reaction and lead to a non-uniform and less effective hydrophobic layer.[21]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Contact Angle After Silanization | Incomplete reaction, poor quality silane, or insufficient cleaning. | Increase reaction time, use fresh silane, or improve the substrate cleaning protocol. |
| High Variation in Contact Angle | Non-uniform silane coating, surface contamination, or silane aggregation. | Ensure anhydrous conditions during silanization, improve cleaning, or optimize the silane concentration and reaction time. |
| Hazy or Visibly Uneven Surface | Polymerization of the silane in solution due to excess water, or too high a concentration of silane. | Use anhydrous solvents and a dry environment for the reaction; use a lower concentration of the silane. |
Conclusion: Ensuring Quality and Reproducibility in Surface Modification
The measurement of water contact angle is an indispensable tool for researchers and scientists working with silanized surfaces. It provides a rapid, sensitive, and quantitative method to verify the success of surface modification, ensuring the desired level of hydrophobicity or functionality has been achieved. By understanding the underlying principles of silanization and wettability, and by adhering to meticulous experimental protocols, professionals in drug development and other scientific fields can ensure the quality, consistency, and reliability of their work, ultimately leading to more robust and reproducible experimental outcomes.
References
- Benchchem.
- Benchchem.
- Chemistry Stack Exchange. Why does a silanized glass surface become hydrophobic?.
- ProChimia Surfaces. Silanes Surfaces Protocols.
- ACS Publications.
- Harvard Medical School.
- arXiv.
- ACS Publications.
- ASTM International. D7334 Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement.
- ACS Omega. Effect of Organosilane Structures on Mineral Surface Energy and Wettability.
- ScienceDirect.
- ANSI Webstore. ASTM D7334-08(2022) - Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement.
- MaTestLab. ASTM D7334 Standard Practice for Surface Wettability of Coatings, Substrates, and Pigments by Advancing Contact Angle Measurement.
- Gelest.
- ACS Omega.
- MPG.PuRe.
- ASTM International. Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement.
- IHS Engineering360.
- ResearchGate.
- PubMed.
- Langmuir.
- Industrial Physics. Goniometers: Uses in Surface Tension Measurement.
- Bio-protocol. 2.3.4.
- NIH.
- ResearchGate. (PDF)
- Wikipedia.
- MILL Wiki. Contact Angle Goniometry.
- Gelest, Inc.
- MDPI.
- Nanoscience Instruments. Contact Angle Measurements and Wettability.
- Nature.
- ResearchGate.
- ACS Publications.
- Folia Histochemica et Cytobiologica.
- Nanoscience Instruments. Tensiometry / Goniometry.
- UAH LOUIS.
- Nature Portfolio.
- PubMed Central. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome.
- Brighton Science. Contact Angle Goniometer 101: Guide to Measuring Contact Angle.
- ResearchGate.
- Biolin Scientific. How to solve adhesion issues with contact angle measurements?.
- Benchchem. Verifying Surface Modification: A Comparative Guide to Contact Angle Measurement.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silanization - Wikipedia [en.wikipedia.org]
- 3. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]
- 4. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nanoscience.com [nanoscience.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. store.astm.org [store.astm.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. Surface-wetting characterization using contact-angle measurements | Springer Nature Experiments [experiments.springernature.com]
- 13. louis.uah.edu [louis.uah.edu]
- 14. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2.3.4. Silanization [bio-protocol.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journals.viamedica.pl [journals.viamedica.pl]
- 19. surfmods.jp [surfmods.jp]
- 20. hms.harvard.edu [hms.harvard.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. nanoscience.com [nanoscience.com]
- 23. brighton-science.com [brighton-science.com]
- 24. biolinscientific.com [biolinscientific.com]
- 25. home.bawue.de [home.bawue.de]
- 26. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
Triisopropoxy(vinyl)silane in the preparation of hydrophobic coatings
Application Note & Protocol: TIPOVS-HC-01
Topic: Preparation of Robust Hydrophobic Coatings Using Triisopropoxy(vinyl)silane (TIPOVS)
For: Researchers, Materials Scientists, and Process Development Professionals
Executive Summary
This document provides a comprehensive technical guide for the application of this compound (TIPOVS) in the formulation and deposition of durable hydrophobic coatings. TIPOVS is a dual-functionality silane coupling agent, uniquely suited for creating water-repellent surfaces on a variety of inorganic and organic substrates.[1] Its molecular structure, featuring hydrolyzable isopropoxy groups and a polymerizable vinyl group, allows for strong covalent bonding to hydroxylated surfaces and subsequent cross-linking to form a robust, low-energy film.[1] This guide details the underlying chemical mechanisms, provides validated, step-by-step protocols for sol-gel and surface grafting methodologies, outlines key characterization techniques, and presents expected performance data.
Core Principles: The Chemistry of TIPOVS-Mediated Hydrophobicity
The efficacy of this compound in forming hydrophobic coatings hinges on a two-stage reaction mechanism: (1) Hydrolysis and Condensation to form a siloxane network, and (2) Polymerization of the vinyl groups to enhance cross-link density and durability.
Stage 1: Hydrolysis and Condensation
This is the foundational process for bonding the silane to a substrate and forming a polysiloxane film. The process consists of several simultaneous and sequential reactions.[2]
-
Hydrolysis: In the presence of water (often catalyzed by an acid or base), the three isopropoxy groups (-OCH(CH₃)₂) on the silicon atom are hydrolyzed to form reactive silanol groups (Si-OH).[1][2] The rate of this reaction is lowest at neutral pH and increases significantly in acidic or basic conditions.[3][4]
-
Condensation (Self-Polymerization): The newly formed silanol groups are unstable and readily condense with each other to form stable siloxane bonds (Si-O-Si), releasing water or alcohol. This process builds a cross-linked polysiloxane network.[2][5]
-
Surface Bonding: Concurrently, silanol groups condense with hydroxyl (-OH) groups present on the substrate surface (e.g., glass, metal oxides, ceramics), forming strong, covalent M-O-Si bonds (where M is a substrate atom like Si, Al, Ti).[1][6] This ensures robust adhesion of the coating.
The nonpolar vinyl group (-CH=CH₂) is oriented away from the polar substrate, creating a new surface with low surface energy, which is the primary source of hydrophobicity.
Diagram: TIPOVS Hydrolysis and Condensation Pathway
Caption: Mechanism of silane hydrolysis and condensation.
Stage 2: Role of the Vinyl Group
The vinyl functionality distinguishes TIPOVS from simple alkylsilanes. This group can undergo free-radical polymerization, initiated by heat, UV radiation, or a chemical initiator. This creates carbon-carbon cross-links between adjacent silane molecules within the coating, significantly increasing the mechanical durability, abrasion resistance, and overall robustness of the hydrophobic film compared to coatings formed from non-polymerizable silanes.[1]
Experimental Protocols
Safety Precautions: this compound is a flammable liquid and is moisture-sensitive.[7] It may cause respiratory irritation.[8] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[8] Ground all equipment to prevent static discharge.[7]
Protocol 1: Sol-Gel Deposition on Glass Substrates
The sol-gel method is a versatile technique for creating thin, uniform coatings from a liquid chemical solution (the 'sol').[9][10] This protocol is ideal for coating glass, silicon wafers, and other hydroxylated surfaces.
Materials & Reagents:
-
This compound (TIPOVS, >97%)
-
Tetraethyl Orthosilicate (TEOS, as a co-precursor for network formation)
-
Ethanol (200 proof)
-
Deionized Water
-
Hydrochloric Acid (HCl, 0.1 M, as catalyst)
-
Glass microscope slides or silicon wafers
-
Piranha solution (H₂SO₄:H₂O₂ 3:1) or RCA-1 clean for substrate preparation
-
Dip-coater or spin-coater
-
Oven or hotplate
Procedure:
-
Substrate Preparation (Critical Step):
-
Thoroughly clean glass slides by sonicating in acetone, then ethanol, then deionized water (15 min each).
-
To maximize surface hydroxyl groups for bonding, immerse the cleaned slides in Piranha solution for 30 minutes (EXTREME CAUTION: Piranha is highly corrosive and explosive if mixed with organic solvents). Alternatively, use an oxygen plasma cleaner.
-
Rinse extensively with deionized water and dry under a stream of nitrogen. Store in a desiccator.
-
-
Sol Preparation:
-
In a clean, dry flask, prepare the precursor solution. A typical molar ratio is TIPOVS:TEOS:Ethanol:Water:HCl = 1:1:50:4:0.01.
-
Example for a 50 mL sol:
-
Add 25 mL of ethanol to the flask.
-
While stirring, add 2.4 mL of TEOS.
-
Add 2.8 mL of TIPOVS.
-
In a separate beaker, mix 24 mL of ethanol, 1.5 mL of deionized water, and 0.2 mL of 0.1 M HCl.
-
Add the water/acid/ethanol mixture dropwise to the silane solution under vigorous stirring.
-
-
Seal the flask and allow the sol to age for 24 hours at room temperature. This allows for initial hydrolysis and oligomerization.[11]
-
-
Coating Deposition:
-
Dip-Coating: Immerse the prepared substrate into the sol and withdraw at a constant, slow speed (e.g., 100 mm/min). The film thickness is controlled by the withdrawal speed and sol viscosity.
-
Spin-Coating: Place the substrate on the spin-coater chuck. Dispense a small amount of the sol onto the center. Spin at 2000-3000 rpm for 30-60 seconds.
-
-
Curing:
-
Allow the coated substrate to air-dry for 10 minutes.
-
Transfer to an oven and cure at 110-150°C for 1-2 hours. This step drives the condensation reactions to completion and promotes polymerization of the vinyl groups, hardening the film.[11]
-
Diagram: Sol-Gel Experimental Workflow
Caption: Workflow for hydrophobic coating via sol-gel.
Protocol 2: Surface Grafting onto Polymer Powders
This method is suitable for modifying the surface of materials that can be dispersed in a solvent, such as polymer powders (e.g., PVDF) or oxide nanoparticles, rendering them hydrophobic.[12][13][14]
Materials & Reagents:
-
This compound (TIPOVS, >97%)
-
Toluene (anhydrous)
-
Polymer powder (e.g., Polyvinylidene Fluoride - PVDF)
-
Triethylamine (as catalyst)
-
Methanol (for washing)
-
Three-neck round-bottom flask with condenser and nitrogen inlet
Procedure:
-
System Setup:
-
Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere.
-
Add 10 g of PVDF powder and 200 mL of anhydrous toluene to the flask.
-
Disperse the powder using a magnetic stirrer and gentle sonication.
-
-
Grafting Reaction:
-
Heat the suspension to 80°C under a nitrogen blanket.
-
In a separate, dry syringe, mix 2 mL of TIPOVS with 0.5 mL of triethylamine.
-
Inject the TIPOVS/catalyst mixture into the hot suspension.
-
Allow the reaction to proceed for 6-12 hours at 80°C with continuous stirring.
-
-
Purification:
-
Cool the suspension to room temperature.
-
Collect the modified powder by vacuum filtration.
-
Wash the powder thoroughly with toluene (2 x 50 mL) to remove unreacted silane.
-
Wash with methanol (2 x 50 mL) to remove the catalyst and any physisorbed oligomers.
-
Dry the final hydrophobic powder in a vacuum oven at 60°C for 24 hours.
-
Characterization and Performance Metrics
The success of the hydrophobic coating is quantified using several standard surface analysis techniques.
-
Water Contact Angle (WCA) Goniometry: This is the primary method for assessing hydrophobicity.[15] A surface is considered hydrophobic if the static water contact angle is >90° and superhydrophobic if >150°.[16][17] The roll-off angle (the angle at which a water droplet begins to move) should also be low (<10°) for self-cleaning properties.[18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key chemical bonds. Successful coating will show the appearance of Si-O-Si peaks (~1000-1100 cm⁻¹) and C-H peaks from the vinyl group, and a reduction in the broad -OH peak from the substrate.
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the coating, confirming its uniformity and thickness, and to observe any induced roughness which can enhance hydrophobicity (the "Lotus Effect").[19]
Expected Performance Data:
The table below summarizes typical performance data for TIPOVS-based coatings prepared using the sol-gel protocol on glass.
| Parameter | Pre-Treatment (Clean Glass) | Post-Treatment (TIPOVS Coating) | Source(s) |
| Static Water Contact Angle | < 30° | 105° - 125° | [15][20] |
| Roll-Off Angle | N/A (droplet spreads) | 15° - 30° | [18] |
| Surface Energy | High (~70 mN/m) | Low (20-30 mN/m) | [6] |
| Coating Adhesion (ASTM D3359) | N/A | 4B - 5B (Good to Excellent) | N/A |
| Transparency (%T at 550 nm) | ~99% | > 95% | [15] |
Note: Superhydrophobic performance (WCA > 150°) can be achieved by incorporating nanoparticles (e.g., SiO₂) into the sol-gel formulation to create a hierarchical micro/nano-rough structure before silane treatment.[16][20]
References
- This compound | 18023-33-1. Benchchem.
- This compound. Starshinechemical.
- Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications.
- Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds. Journal of Color Science and Technology.
- Contact Angle Evalu
- This compound 18023-33-1. Tokyo Chemical Industry Co., Ltd.
- Advances in Sol-Gel-Based Superhydrophobic Co
- Recent Progress in Preparation of Superhydrophobic Surfaces: A Review. Scientific Research Publishing.
- Hydrophobic Thin Films from Sol–Gel Processing: A Critical Review. MDPI.
- SAFETY D
- Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings.
- SAFETY D
- Influences of VTMS/SiO2 ratios on the contact angle and morphology of modified super-hydrophobic silicon dioxide material by vinyl trimethoxy silane.
- Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. MDPI.
- Hydrophobic Silane Surface Tre
- How does a Silane Coupling Agent Work?
- A review of fabrication techniques for superhydrophobic coatings.
- Characterisation of hydrophobic surfaces by droplet impact. iris.unina.it.
- Role of Chemical Grafting Techniques in the Improvement of Hydrophobicity. Walsh Medical Media.
- Hydrolysis and condensation of silanes in aqueous solutions.
- Hydrophobicity, Hydrophilicity and Silane Surface Modification.
- Hydrolysis of silanes and surface treatment with the hydrolysis product.
- Hydrophobic Modification of Silica Surfaces via Grafting Alkoxy Groups. Figshare.
Sources
- 1. benchchem.com [benchchem.com]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 7. This compound | Starshinechemical [starshinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Collection - Hydrophobic Modification of Silica Surfaces via Grafting Alkoxy Groups - ACS Applied Electronic Materials - Figshare [figshare.com]
- 15. silcotek.com [silcotek.com]
- 16. mdpi.com [mdpi.com]
- 17. iris.unina.it [iris.unina.it]
- 18. Recent Progress in Preparation of Superhydrophobic Surfaces: A Review [file.scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of Triisopropoxy(vinyl)silane in High-Performance Dental Composites
Abstract: The long-term clinical success of dental composites is critically dependent on the stability of the interface between the inorganic filler particles and the organic polymer matrix. Silane coupling agents are indispensable in creating a durable, covalent bond across this interface. This document provides a detailed technical guide on the application of Triisopropoxy(vinyl)silane as a coupling agent in dental composite formulations. We will explore the underlying chemical mechanisms, provide step-by-step protocols for filler treatment and evaluation, and discuss key insights for optimizing the performance and hydrolytic stability of the final restorative material.
Introduction: The Critical Filler-Matrix Interface
Polymeric dental composites are heterogeneous materials designed to mimic the appearance and function of natural tooth structure. They typically consist of three primary phases: an organic resin matrix (e.g., Bis-GMA, TEGDMA), a dispersed inorganic filler phase (e.g., silica, glass ceramics), and a coupling agent that chemically unites the two[1]. The integrity of this filler-matrix interface is paramount; it governs the material's ability to transfer stress from the flexible polymer to the rigid filler, thereby determining its overall mechanical strength, wear resistance, and longevity[1][2].
Without an effective coupling agent, the hydrophilic filler surface and the hydrophobic resin matrix are incompatible, leading to weak interfacial adhesion. This can result in filler debonding, microleakage, and premature failure of the restoration, particularly in the challenging, aqueous environment of the oral cavity[3][4]. Silane coupling agents, such as this compound, are bifunctional molecules that act as a chemical bridge, forming a durable link between these dissimilar materials[1][5][6][7].
Mechanism of Action: A Molecular Bridge
This compound [CH2=CHSi(OCH(CH3)2)3] establishes a robust connection through a two-part mechanism involving its distinct functional groups: the hydrolyzable isopropoxy groups and the polymerizable vinyl group[8].
Hydrolysis and Condensation on the Filler Surface
The first stage involves the reaction of the silane with the inorganic filler surface. This is a multi-step process:
-
Hydrolysis: In the presence of water (often catalyzed by an acid), the three isopropoxy groups (-OCH(CH3)2) on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH)[5][8]. This step is critical for activating the silane.
-
Condensation: The newly formed silanol groups condense with the hydroxyl groups (-OH) present on the surface of siliceous fillers. This reaction forms stable, covalent siloxane bonds (Si-O-Si) that anchor the silane molecule to the filler particle[1][5][9].
-
Self-Condensation: Adjacent silane molecules can also condense with each other, forming a cross-linked polysiloxane network on the filler surface, which further strengthens the interfacial layer[1][2].
This process effectively modifies the filler surface from a hydrophilic, inorganic character to a more hydrophobic, organo-functional one.
Caption: Hydrolysis of this compound and its condensation onto a filler surface.
Copolymerization with the Resin Matrix
The second part of the mechanism occurs during the curing of the composite. The vinyl group (CH2=CH-) of the now-grafted silane is a reactive organofunctional group. During the free-radical polymerization of the resin matrix monomers (e.g., Bis-GMA, TEGDMA), the vinyl group on the silane readily participates in the reaction. It copolymerizes with the methacrylate groups of the resin, forming strong, covalent carbon-carbon bonds[1][5].
This dual reactivity allows this compound to create a continuous, covalently bonded interface that effectively couples the inorganic filler to the organic matrix, ensuring efficient stress transfer and enhancing the overall durability of the composite.
Caption: this compound acting as a molecular bridge in a dental composite.
Experimental Protocols
Protocol for Filler Silanization
This protocol details the surface treatment of silica-based fillers with this compound. It is a critical preparatory step before incorporating the fillers into the resin matrix.
Materials and Reagents:
-
Silica or glass filler particles (e.g., average particle size 0.5-5 µm)
-
This compound (VTIPS)
-
Solvent: 2-Propanol or Ethanol, reagent grade
-
Deionized water
-
Acetic Acid (for pH adjustment)
-
High-speed mechanical stirrer or ultrasonic bath
-
Drying oven
-
Centrifuge
Procedure:
-
Filler Preparation:
-
Ensure filler particles are clean and free of surface contaminants.
-
Dry the filler in an oven at 110-120°C for at least 4 hours to remove adsorbed water and activate surface hydroxyl groups. Cool to room temperature in a desiccator.
-
-
Silane Solution Preparation (Example: 2 wt% Solution):
-
Prepare a 95:5 (v/v) solution of 2-propanol and deionized water.
-
Adjust the pH of the aqueous alcohol solution to 4.0-4.5 using acetic acid. Causality: An acidic pH catalyzes the hydrolysis of the silane's alkoxy groups but slows the condensation reaction, ensuring the solution remains stable for a longer period[10].
-
Slowly add 2g of this compound to 98g of the acidified solvent while stirring.
-
Continue stirring for at least 1 hour to allow for complete hydrolysis. The solution should remain clear; a milky or opaque appearance indicates premature self-condensation, rendering the silane ineffective[11].
-
-
Silanization Process:
-
Disperse the dried filler into the prepared silane solution. A typical filler-to-solution ratio is 10g of filler per 100mL of solution.
-
Agitate the slurry using a mechanical stirrer or in an ultrasonic bath for 2-4 hours at room temperature to ensure uniform coating of the particles.
-
Alternative Heat Treatment: For potentially more robust bonding, the slurry can be refluxed at a controlled temperature (e.g., 60-80°C) for 1 hour. Heat can accelerate the condensation of the silane onto the filler surface[12][13].
-
-
Post-Treatment Processing:
-
Separate the treated filler from the solution via centrifugation.
-
Wash the filler twice with the pure solvent (2-propanol) to remove excess, unreacted silane.
-
Dry the silanized filler in an oven at 110°C for 2 hours to complete the condensation reaction and form stable siloxane bonds.
-
Store the final, treated filler in a desiccator until use.
-
Protocol for Composite Formulation and Evaluation
Procedure:
-
Composite Paste Preparation:
-
Prepare a light-curable resin matrix (e.g., 60 wt% Bis-GMA, 40 wt% TEGDMA) containing a photoinitiator system (e.g., camphorquinone and an amine).
-
Incrementally add the silanized filler to the resin matrix, mixing thoroughly with a heavy-duty mixer until a homogeneous paste is achieved. A typical filler loading is 70-80 wt%.
-
-
Mechanical Testing (Shear Bond Strength):
-
Prepare substrates (e.g., titanium or ceramic discs) and apply the silanized composite according to a standardized geometry (e.g., per ISO 10477).
-
Light-cure the composite as per manufacturer's instructions.
-
Store specimens in distilled water at 37°C for 24 hours.
-
Measure shear bond strength using a universal testing machine at a crosshead speed of 1.0 mm/min[9][13].
-
Self-Validation: A control group using non-silanized filler should be tested in parallel. A significant increase in bond strength for the silanized group validates the efficacy of the treatment.
-
-
Evaluation of Hydrolytic Stability:
-
Prepare flexural strength bars from the composite material.
-
Age a subset of the specimens by thermocycling (e.g., 5,000 cycles between 5°C and 55°C) or by storing them in 37°C water for an extended period (e.g., 30-90 days)[12][13].
-
Measure the flexural strength of both the aged and unaged specimens.
-
Trustworthiness: A minimal reduction in mechanical properties after aging indicates a hydrolytically stable interfacial bond, a hallmark of a successful silanization protocol[14].
-
Data Presentation: Impact on Mechanical Properties
The effectiveness of silane coupling agents is most clearly demonstrated through improvements in mechanical properties. The data below is derived from studies evaluating the bond strength of composites to various substrates, highlighting the significant role of silanization.
| Silane Treatment Group | Solvent | Curing | Shear Bond Strength (MPa) | Reference |
| Non-Silanized (Control) | N/A | N/A | 4.8 (± 2.1) | [9][13] |
| MPS + Vinyltriisopropoxysilane | 2-Propanol | Room Temp | 11.3 (± 3.6) | [9][13] |
| γ-methacryloxypropyltrimethoxysilane (MPS) | 2-Propanol | Room Temp | 20.4 (± 12.2) | [9][13] |
Table 1: Shear bond strength of a veneering composite to a titanium substrate. The data illustrates that silane treatment significantly enhances adhesion compared to the non-silanized control. A blend including vinyltriisopropoxysilane provided a substantial improvement in bond strength.
Conclusion and Field-Proven Insights
This compound is a highly effective coupling agent for enhancing the interfacial adhesion within dental composites. By forming a covalent bridge between the inorganic filler and the organic resin matrix, it significantly improves the mechanical properties and, critically, the hydrolytic stability of the final restorative material[5][14]. The success of the silanization procedure is not merely procedural; it relies on a sound understanding of the underlying chemistry. The hydrolysis of the silane must be carefully controlled, typically in an acidified aqueous-alcohol solution, to prevent premature self-condensation. The subsequent condensation onto a clean, dry filler surface is essential for forming a robust polysiloxane network. The protocols provided herein offer a validated framework for researchers and developers to produce high-performance dental composites with enhanced durability and clinical longevity.
References
- Prevest Direct. Silane Coupling Agent and Silane Coupling Agent Dentistry.
- Lung, C. Y. K., & Matinlinna, J. P. (2012). The Role of Silane Coupling Agents and Universal Primers in Durable Adhesion to Dental Restorative Materials - a Review. ResearchGate.
- Matinlinna, J. P., Lung, C. Y. K., & Tsoi, J. K. H. (2018). Silane adhesion mechanism in dental applications and surface treatments: A review. Dental Materials, 34(1), 13–28.
- Matinlinna, J. P., Ozcan, M., Lassila, L. V., & Vallittu, P. K. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend andtris(3-trimethoxysilylpropyl)isocy. Dental Materials, 20(9), 804-813.
- Antonucci, J. M., & Stansbury, J. W. Chemistry of Silanes: Interfaces in Dental Polymers and Composites. National Institute of Standards and Technology.
- Matinlinna, J. P., Ozcan, M., Lassila, L. V., & Vallittu, P. K. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. Dental Materials, 20(9), 804–813.
- Matinlinna, J. P., Ozcan, M., & Vallittu, P. K. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. Semantic Scholar.
- University of Manchester. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. Research Explorer.
- Matinlinna, J. P., Ozcan, M., Lassila, L. V. J., & Vallittu, P. K. (2004). The effect of a 3-methacryloxypropyltrimethoxy-silane and vinyltriisopropoxysilane blend and tris(3-trimeth oxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. University of Groningen Research Portal.
- SciSpace. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyan.
- de Wijn, J. R., van Pelt, A. W., & Prahl-Andersen, B. (1995). Silane treatment of filler and composite blending in a one-step procedure for dental restoratives. PubMed.
- Fathima, M. J., et al. (2022). Influence of silane coupling agent on the mechanical performance of flowable fibre-reinforced dental composites. ResearchGate.
- Elshereksi, N. W., Ghazali, M., Muchtar, A., & Azhari, C. H. (2017). Review of titanate coupling agents and their application for dental composite fabrication. Dental Materials Journal, 36(5), 539–552.
- Collares, F. M., et al. (2020). Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. Brazilian Dental Journal, 31(5), 468-475.
- Matinlinna, J. P., & Vallittu, P. K. (2007). Silane Based Concepts on Bonding Resin Composite to Metals. The Journal of Contemporary Dental Practice, 8(2), 1–9.
- Craig, R. G., & Dootz, E. R. (1996). Effect of mixed silanes on the hydrolytic stability of composites. Journal of Oral Rehabilitation, 23(11), 751–756.
- Arkles, B., et al. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc..
- Matinlinna, J. P., et al. (2004). University of Groningen The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trime. CORE.
- SciSpace. (2004). (Open Access) The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal (2004).
- Matinlinna, J. P., Lassila, L. V. J., & Vallittu, P. K. (2004). An introduction to silanes and their clinical application in dentistry. International Journal of Prosthodontics, 17(2), 155–164.
- ResearchGate. (n.d.). Silane hydrolysis reaction mechanism in an acidic medium, using 3-methacryloxypropyltrimethoxysilane as an example.
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silane adhesion mechanism in dental applications and surface treatments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of titanate coupling agents and their application for dental composite fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dakenchem.com [dakenchem.com]
- 6. prevestdirect.com [prevestdirect.com]
- 7. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. 43.230.198.52 [43.230.198.52]
- 13. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing agglomeration of Triisopropoxy(vinyl)silane during hydrolysis
Introduction
Welcome to the technical support center for the hydrolysis of triisopropoxy(vinyl)silane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process and prevent the common issue of agglomeration. As Senior Application Scientists, we understand that successful experimentation relies on a deep understanding of the underlying chemical principles. This resource provides not only troubleshooting solutions but also the scientific rationale behind them, ensuring your protocols are robust and reproducible.
The hydrolysis of this compound is a critical step in many applications, including surface modification, nanoparticle synthesis, and the formation of sol-gel coatings.[1] However, the very reactions that make this molecule versatile—hydrolysis and subsequent condensation—can also lead to uncontrolled particle growth and agglomeration if not properly managed. This guide will equip you with the knowledge to control these reactions and achieve consistent, high-quality results.
Troubleshooting Guide: Preventing Agglomeration
This section addresses specific problems you may encounter during the hydrolysis of this compound and provides actionable solutions based on established scientific principles.
Q1: My solution becomes cloudy and forms a precipitate immediately after adding water. What's happening and how can I fix it?
A1: Immediate cloudiness and precipitation are classic signs of rapid, uncontrolled hydrolysis and condensation. This occurs when the rate of the condensation reaction significantly outpaces the rate of hydrolysis, leading to the formation of large, insoluble polysiloxane networks (agglomeration).
Root Cause Analysis:
The core of the issue lies in the reaction kinetics. The hydrolysis of the isopropoxy groups forms reactive silanol (Si-OH) groups.[2][3] These silanols can then condense with each other to form stable siloxane (Si-O-Si) bonds, releasing water or alcohol.[2][4] When this condensation is too fast, it doesn't allow for controlled particle formation or surface functionalization, resulting in bulk precipitation.
Solutions:
-
pH Control is Critical: The rates of both hydrolysis and condensation are highly pH-dependent.[5][6][7]
-
Acidic Conditions (pH 3-5): In this range, the hydrolysis rate is accelerated while the condensation rate is minimized.[8][9][10] This is the recommended starting point for most applications. An acidic catalyst protonates the alkoxy group, making it a better leaving group and facilitating the nucleophilic attack by water.[4][11]
-
Neutral Conditions (pH ~7): Both hydrolysis and condensation rates are at their minimum, leading to very slow reaction times.[5][6]
-
Basic Conditions (pH > 7): Both hydrolysis and condensation are rapid.[5][6][12] Base catalysis proceeds through the direct nucleophilic attack of a hydroxide ion on the silicon atom.[11] This often leads to rapid gelation or precipitation and should generally be avoided unless aiming for rapid gel formation.
-
-
Solvent System: The choice of solvent plays a significant role in miscibility and reaction rates.
-
Co-solvent: this compound is not readily soluble in water. Using a co-solvent like ethanol or isopropanol is essential to create a homogeneous reaction mixture. A common starting point is a 95:5 ethanol:water (v/v) solution.[13]
-
Solvent Polarity: The polarity of the solvent can influence the stability of reaction intermediates. Protic solvents can stabilize silanols through hydrogen bonding, potentially slowing condensation.[14]
-
-
Controlled Addition of Water: Instead of adding all the water at once, add it dropwise to the silane-solvent mixture with vigorous stirring. This maintains a low instantaneous concentration of water, helping to control the hydrolysis rate.
-
Temperature Management: Hydrolysis and condensation rates increase with temperature, following the Arrhenius law.[5][14] Conducting the reaction at room temperature or even cooling it can help to slow down the process and prevent agglomeration.
Q2: I'm trying to functionalize nanoparticles, but I'm getting agglomerated particles instead of a stable dispersion. How can I improve my process?
A2: Agglomeration during nanoparticle functionalization suggests that the silane is self-condensing in solution rather than reacting with the nanoparticle surface. The goal is to favor the reaction between the hydrolyzed silane and the surface hydroxyl groups of your nanoparticles.
Solutions:
-
Pre-hydrolysis of the Silane: Before introducing your nanoparticles, pre-hydrolyze the this compound in a separate solution under controlled conditions (acidic pH, appropriate solvent). Allow sufficient time for hydrolysis to occur (typically 5-30 minutes).[13] This ensures that reactive silanol species are available to bond with the nanoparticle surface.
-
Surface Preparation of Nanoparticles: Ensure your nanoparticles have sufficient surface hydroxyl groups for the silane to react with. For materials like silica, this is inherent. For other materials, a surface activation step (e.g., plasma treatment, acid/base wash) might be necessary.
-
Controlled Addition of Silane: Add the pre-hydrolyzed silane solution slowly to the nanoparticle dispersion while stirring vigorously. This prevents localized high concentrations of the silane, which can lead to self-condensation.
-
Concentration Effects:
-
Silane Concentration: Use the minimum amount of silane required for surface coverage. Excess silane in the solution will be prone to self-condensation and agglomeration.
-
Nanoparticle Concentration: Working with a sufficiently dilute nanoparticle dispersion can help to prevent inter-particle bridging by the silane.
-
Q3: My hydrolyzed silane solution is initially clear but becomes unstable and forms a gel over time. How can I improve the stability of my working solution?
A3: The instability of a hydrolyzed silane solution is due to the ongoing condensation reaction. Even under optimal conditions, the silanol groups will eventually condense. The goal is to slow this process down to provide a reasonable working window.
Solutions:
-
pH Optimization: Maintain the pH of your stock solution in the acidic range (pH 3-5) to minimize the condensation rate.[8][9][10]
-
Temperature: Store your hydrolyzed silane solution at a low temperature (e.g., in a refrigerator) to slow down the condensation reaction.
-
Fresh Preparation: For the most consistent results, it is always best to prepare the hydrolyzed silane solution fresh before each use.
-
Solvent Choice: In some cases, using a less protic co-solvent can reduce the rate of condensation, but this must be balanced with the need for good solubility.
Frequently Asked Questions (FAQs)
Q: What is the ideal pH for hydrolyzing this compound?
A: For controlled hydrolysis and to prevent agglomeration, a slightly acidic pH of 3 to 5 is generally recommended.[7][8][9] This condition promotes the hydrolysis of the alkoxy groups while minimizing the rate of self-condensation of the resulting silanols.[8][10]
Q: Why is a co-solvent necessary?
A: this compound is hydrophobic and has low solubility in water. A co-solvent, typically an alcohol like ethanol or isopropanol, is required to create a single-phase system, ensuring that the silane and water can react effectively.[14]
Q: How does the structure of the silane affect hydrolysis?
A: The rate of hydrolysis is influenced by the steric bulk of the alkoxy groups. Larger alkoxy groups, like isopropoxy, hydrolyze more slowly than smaller groups like methoxy or ethoxy.[5][15] The non-hydrolyzable vinyl group also influences the reactivity through electronic effects.
Q: Can I use a base catalyst?
A: While base catalysis is effective at promoting hydrolysis, it also strongly accelerates the condensation reaction.[5][6][11] This often leads to rapid and uncontrolled polymerization, resulting in gelation or precipitation. Therefore, base catalysis is generally not recommended when trying to avoid agglomeration.
Q: How can I monitor the extent of hydrolysis?
A: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the hydrolysis process.[7] You would look for the disappearance of peaks associated with the Si-O-C bonds of the isopropoxy groups and the appearance of a broad peak corresponding to Si-OH bonds.[7] 29Si Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique to track the different silicon species in solution.[16][17]
Experimental Protocols & Data
Protocol 1: Standard Procedure for Controlled Hydrolysis of this compound
This protocol is designed to produce a stable, hydrolyzed silane solution suitable for surface modification or incorporation into a sol-gel matrix.
-
Prepare the Solvent System: In a clean glass container, prepare a 95:5 (v/v) mixture of ethanol and deionized water.
-
Adjust pH: While stirring, add a few drops of a dilute acid (e.g., 0.1 M acetic acid or hydrochloric acid) to the solvent mixture to adjust the pH to approximately 4.[7][13]
-
Add Silane: With continuous, vigorous stirring, slowly add the desired amount of this compound to the acidified solvent system. A common starting concentration is 1-2% (v/v).
-
Hydrolysis: Allow the solution to stir at room temperature for at least 30 minutes to ensure sufficient hydrolysis has occurred.
-
Use Promptly: For best results, use the freshly prepared hydrolyzed silane solution immediately. If storage is necessary, keep it in a sealed container at low temperature (4°C) and use within a few hours.
Table 1: Influence of pH on Hydrolysis and Condensation Rates
| pH Range | Hydrolysis Rate | Condensation Rate | Outcome |
| < 3 | Very Fast | Moderate | Potential for some condensation, but generally fast hydrolysis |
| 3 - 5 | Fast | Slow | Optimal for controlled hydrolysis and stable solutions [8][9][10] |
| 6 - 8 | Slowest | Slowest | Very slow reaction, often impractical[5][6] |
| > 8 | Fast | Very Fast | Rapid gelation or precipitation, high risk of agglomeration[5][6][11] |
Visualizing the Process
Diagram 1: Hydrolysis and Condensation Pathway
This diagram illustrates the two-step process of silane hydrolysis followed by condensation, which can lead to either desired functionalization or undesired agglomeration.
Caption: The pathway from silane to either a functionalized product or agglomerate.
Diagram 2: Logic for Troubleshooting Agglomeration
This flowchart provides a decision-making process for diagnosing and solving agglomeration issues during this compound hydrolysis.
Caption: A step-by-step guide to diagnosing the cause of agglomeration.
References
- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central.
- Investigating the effect of pH on the surface chemistry of an amino silane treated nano silica.
- Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions.
- Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condens
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER. [No Source Found].
- Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc..
- Applying a Silane Coupling Agent - Technical Library. Gelest.
- PREVENTING THE FORMATION AND AGGLOMERATION OF CLATHRATE HYDR
- Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior.
- How to prevent the hydrolysis of A Silane Coupling Agent?. Blog.
- The effect of silane hydrolysis on aluminum oxide dispersion stability in ceramics processing.
- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel.
- Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. MDPI.
- Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys. PubMed Central.
- Synthesis of vinyl-based silica nanoparticles by sol–gel method and their influences on network microstructure and dynamic mechanical properties of nitrile rubber nanocomposites. OUCI.
- Hydrolysis and condensation of silanes in aqueous solutions.
- How does a Silane Coupling Agent Work?
- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantics Scholar.
- Deposition Grade Silanes for Sol-Gel Processes. Sigma-Aldrich.
- Silanization of NPs via hydrolysis mechanism..
- Hydrolysis of silanes and surface treatment with the hydrolysis product.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
- The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. MDPI.
- Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group.
- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- Vinylsilane synthesis. Organic Chemistry Portal.
- Hydrolysis and silanization of the hydrosilicon surface of freshly prepared porous silicon by an amine catalytic reaction.
Sources
- 1. Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 14. researchgate.net [researchgate.net]
- 15. gelest.com [gelest.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Triisopropoxy(vinyl)silane Adhesion Troubleshooting
Welcome to the technical support guide for Triisopropoxy(vinyl)silane surface treatment. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly poor adhesion, encountered during the surface modification of substrates like glass, silicon, and metal oxides. Here, we provide in-depth, field-proven insights and solutions in a direct question-and-answer format.
Troubleshooting Guide: Addressing Poor Adhesion and Other Common Issues
Poor adhesion is a frequent and frustrating issue in silanization procedures. It often stems from a few critical areas in the experimental protocol. This guide will walk you through the most common problems, their underlying causes, and actionable solutions.
Q1: I'm experiencing complete or partial delamination of my subsequent coating. What are the likely causes of this poor adhesion?
A1: Poor adhesion is a multifaceted problem that can originate from several stages of the silanization process. The primary areas to investigate are substrate preparation, the quality of your silane solution, the parameters of your deposition process, and the final curing step.[1]
Troubleshooting Steps:
-
Inadequate Substrate Preparation: The presence of organic residues, moisture, or other contaminants on the substrate surface can severely hinder the reaction between the this compound and the surface hydroxyl groups.[2] A pristine, activated surface is paramount for successful silanization.
-
Solution: Implement a rigorous, multi-step cleaning protocol. For glass or silicon substrates, this typically involves sonication in solvents like acetone and ethanol, followed by a thorough rinse with deionized water.[1] For a highly activated surface with a high density of hydroxyl (-OH) groups, a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or UV-ozone treatment can be employed, but with extreme caution and appropriate safety measures.[3]
-
-
Poor Silane Solution Quality: this compound is highly sensitive to moisture. Premature hydrolysis and self-condensation in the solution, before it contacts the substrate, can lead to the formation of polysiloxane aggregates.[1][4] These aggregates will deposit on the surface as a weakly bound film, resulting in poor adhesion.
-
Incorrect Deposition Parameters: The concentration of the silane, deposition time, and temperature are all critical variables that dictate the formation of a uniform, adherent layer.
-
Solution: Optimize the silane concentration. High concentrations can lead to the formation of thick, weak multilayers instead of a robust monolayer. A good starting point is a low concentration, typically in the range of 1-2% (v/v).[1][6] The deposition time should also be optimized; longer times do not always equate to better adhesion and can contribute to the formation of less stable, thicker films.[6]
-
-
Insufficient Curing: The final curing step is crucial for the formation of stable covalent bonds between the silane and the substrate, as well as for cross-linking within the silane layer itself.[1]
-
Solution: Ensure that the coated substrate is properly cured. A typical curing process involves heating the substrate in an oven. The optimal temperature and duration will depend on the substrate and the desired properties of the film, but a common starting point is 110°C for 45 minutes.[1]
-
Q2: My silanized surface appears hazy, cloudy, or non-uniform. What's causing this and how can I fix it?
A2: A hazy or uneven appearance is often a sign of uncontrolled polymerization of the silane, either in the solution or on the substrate surface.[1]
Troubleshooting Steps:
-
Reduce Silane Concentration: As mentioned previously, an excessively high concentration of this compound is a common culprit for the formation of multilayers and aggregates, which scatter light and give a hazy appearance.
-
Solution: Lower the concentration of your silane solution, aiming for a monolayer coverage.[1]
-
-
Ensure Anhydrous Conditions: The presence of water in your solvent will cause the silane to hydrolyze and polymerize prematurely, before it can bond to the surface in an ordered fashion.[1]
-
Solution: Use high-purity, anhydrous solvents when preparing your silane solution.
-
-
Thorough Rinsing: Failing to adequately rinse the substrate after deposition can leave behind excess, unbound silane molecules and small polysiloxane aggregates, which contribute to a cloudy film.
-
Solution: After removing the substrate from the silane solution, rinse it thoroughly with a fresh, anhydrous solvent (such as toluene or isopropanol) to remove any physisorbed silane. Sonication during the rinsing step can be beneficial.[6]
-
Q3: The surface remains hydrophilic after silanization, as indicated by a low water contact angle. What does this signify?
A3: A hydrophilic surface after treatment with a vinyl-functionalized silane suggests an incomplete or failed silanization reaction. The vinyl groups should impart a more hydrophobic character to the surface.
Troubleshooting Steps:
-
Verify Surface Activation: The substrate may lack a sufficient density of hydroxyl (-OH) groups, which are the reactive sites for the silane to bind.[6]
-
Solution: Ensure your surface preparation method is adequate to generate a high density of surface hydroxyls. Treatments like piranha etching or UV-ozone are effective for this purpose.[3]
-
-
Optimize Reaction and Curing Conditions: The silane concentration, reaction time, and curing process are all critical parameters that must be optimized.
-
Solution: Start with a silane concentration of 1-2% (v/v) and a reaction time ranging from 30 minutes to a few hours.[1][6] Critically, ensure the post-silanization curing step is performed at the appropriate temperature and for a sufficient duration to drive the condensation reaction and form a stable siloxane network.[6]
-
The Science Behind Silanization: A Mechanistic Overview
The effectiveness of this compound as a coupling agent lies in its bifunctional nature. It possesses hydrolyzable isopropoxy groups that react with inorganic substrates and a vinyl group that can polymerize or react with an organic overlayer.[7][8] The overall process can be broken down into three key steps: hydrolysis, condensation, and bond formation with the substrate.
-
Hydrolysis: In the presence of water, the isopropoxy groups (-OCH(CH₃)₂) on the silicon atom are hydrolyzed to form reactive silanol groups (-OH).[9][10][11] This reaction releases isopropanol as a byproduct.
-
Condensation: The newly formed silanol groups are unstable and will condense with other silanol groups to form stable siloxane bridges (Si-O-Si).[9][10][11] This condensation can lead to the formation of oligomers in the solution if not controlled.
-
Surface Bonding: The silanol groups of the hydrolyzed silane (or its oligomers) also react with the hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Substrate bonds.[9]
The vinyl functional group remains oriented away from the surface, available for subsequent reactions to promote adhesion to a polymer matrix or for further surface functionalization.[12]
Visualizing the Silanization Workflow
Caption: A typical workflow for surface treatment with this compound.
Visualizing the Reaction Mechanism
Caption: The reaction mechanism of this compound with a hydroxylated surface.
Experimental Protocols
Protocol 1: Standard Silanization of Glass or Silicon Substrates
-
Surface Preparation:
-
Sonicate substrates in acetone for 15 minutes.
-
Sonicate substrates in ethanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
For enhanced activation, immerse in piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes (EXTREME CAUTION: Piranha solution is highly corrosive and reactive ).
-
Rinse again extensively with deionized water.
-
Dry the substrates in an oven at 110°C for at least 1 hour or under a stream of dry nitrogen gas.
-
-
Silanization:
-
In a clean, dry reaction vessel inside a fume hood or glove box, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried substrates into the silane solution.
-
Allow the deposition to proceed at room temperature for 30 minutes with gentle agitation.[1]
-
Gently remove the substrates from the solution.
-
-
Post-Treatment:
Quality Control and Characterization
Verifying the success of your silanization is a critical step. Several analytical techniques can be used to characterize the resulting surface.
| Technique | Information Provided | Key Advantages |
| Contact Angle Goniometry | Surface hydrophobicity/hydrophilicity | Simple, fast, and non-destructive method to assess changes in surface energy. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | High surface sensitivity, provides information on chemical bonding (Si-O-Si, Si-C).[13][14] |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness | High-resolution imaging to detect aggregates or non-uniformities in the coating.[4][15] |
| Ellipsometry | Film thickness and refractive index | Non-destructive and highly accurate for measuring the thickness of thin films.[4][13] |
A successful this compound treatment should result in a uniform, defect-free surface with an increased water contact angle compared to the bare substrate, and XPS analysis should confirm the presence of silicon and carbon from the vinylsilane.
Frequently Asked Questions (FAQs)
Q: Can I reuse my silane solution? A: It is strongly advised against reusing silane solutions. Due to their moisture sensitivity, they will hydrolyze and self-condense over time, leading to inconsistent and poor-quality coatings.[1] Always use a freshly prepared solution for optimal results.
Q: What is the ideal solvent for this compound? A: Anhydrous solvents are essential. Toluene is a common choice, but other anhydrous organic solvents like isopropanol can also be used. The choice may depend on the specific application and substrate compatibility.
Q: How does the curing temperature affect the final film? A: Curing temperature and time are critical for the formation of a stable and durable silane layer.[16] Insufficient curing can result in poor adhesion, while excessive heat can potentially degrade the organic functional group or the substrate. The optimal curing conditions should be determined empirically for your specific system.
Q: Is surface activation with piranha solution always necessary? A: While piranha solution is very effective at cleaning and hydroxylating surfaces, it is also extremely hazardous. For many applications, a thorough cleaning with solvents followed by UV-ozone treatment can provide a sufficiently reactive surface. The necessity of piranha etching depends on the cleanliness of your initial substrate and the required density of hydroxyl groups for your application.
References
- Benchchem. (n.d.). Troubleshooting poor adhesion of N-Methylaminopropyltrimethoxysilane coatings.
- Guang Pu Xue Yu Guang Pu Fen Xi. (2004). [Characterizing methods of structure and character for silane film on metal surface].
- Benchchem. (n.d.). Troubleshooting incomplete silanization of surfaces.
- Daken Chem. (2024). Vinyl Silanes.
- Study of Cure Kinetics of Vinyl-tri(phenylethynyl)silane Monomer. (n.d.).
- The Schlenk Line Survival Guide. (n.d.). Silanizing Glassware.
- Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Quantifying Silane Surface Coverage.
- Benchchem. (n.d.). troubleshooting adhesion failure with Phenylvinyldimethoxysilane coupling agents.
- Park Systems. (n.d.). Silanized Surfaces.
- Wikipedia. (n.d.). Silanization of silicon and mica.
- ResearchGate. (n.d.). Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface.
- Plasma.com. (n.d.). Silanization Surface treatment process.
- ResearchGate. (2013). What kind of characterization techniques should I perform to see if surface coverage is full or not after silanization?.
- Silico. (n.d.). Vinyl Silanes for Crosslinking and Adhesion Promotion.
- Benchchem. (n.d.). This compound | 18023-33-1.
- Scribd. (n.d.). Basic Protocol: Silanizing Glassware.
- Google Patents. (n.d.). US4833093A - Method of silanization of surfaces.
- Google Patents. (n.d.). WO2014042733A1 - Room temperature cured vinyl silazane compositions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry of Vinyl Silanes: Properties and Manufacturing Insights.
- Nanjing Silfluo New Material Co., Ltd. (n.d.). Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems.
- Benchchem. (n.d.). A Comparative Guide to Phenylvinyldimethoxysilane and Other Vinylsilanes for Surface Coating Applications.
- Kerton Chemicals. (n.d.). This compound CAS 18023-3-1 For Sale.
- INNO SPECIALTY CHEMICALS. (n.d.). This compound: A Key Component in Advanced Materials and Coatings.
- Kingdeli. (n.d.). Weak Adhesion Troubleshooting: Tips for Metal and Glass Surfaces.
- Gelest, Inc. (n.d.). VINYLTRIMETHOXYSILANE.
- ResearchGate. (n.d.). Effect of curing time and water temperature on silane cross-linking of LDPE.
- Semantic Scholar. (n.d.). Solvent Effects on Bonding Organo-silane to Silica Surfaces.
- alwsci. (2025). What Is Silanization And Why Does It Matter?.
- Nanjing SiSiB Silicones Co., Ltd. (n.d.). Application Methods of Silane Coupling Agent.
- Degradation of bare and silanized silicon wafer surfaces by constituents of biological fluids. (2025).
- ChemicalBook. (2025). Vinyltrimethoxysilane.
- Gelest, Inc. (n.d.). VINYLTRIISOPROPENOXYSILA....
- The effect of a 3-methacryloxypropyltrimethoxy- silane and vinyltriisopropoxysilane blend andtris(3- trimethoxysilylpropyl)isocy. (n.d.).
- Wikipedia. (n.d.). Silanization.
- ZM Silane Limited. (2025). Silanization Reagent.
- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.
- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.
- Brinker, C. J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- MDPI. (n.d.). The Effect of Silane Coupling Agent on the Texture and Properties of In Situ Synthesized PI/SiO2 Nanocomposite Film.
- ResearchGate. (2023). Effect of Curing Temperature and Time on Mechanical Properties of Vinyl Polymer Material for Sealing Applications in Industry Using Machine Learning Techniques.
- University of Groningen. (n.d.). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trime.
- Benchchem. (n.d.). An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trimethoxy(propyl)silane.
- MDPI. (n.d.). Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers.
- Google Patents. (n.d.). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.
- Sika. (2017). SILANE TERMINATED POLYMERS SIKA PRE-TREATMENT CHART.
- PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Weak Adhesion Troubleshooting: Tips for Metal and Glass Surfaces [kingdeliadhesive.com]
- 3. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 4. parksystems.com [parksystems.com]
- 5. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. silicorex.com [silicorex.com]
- 8. benchchem.com [benchchem.com]
- 9. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]
- 10. gelest.com [gelest.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dakenchem.com [dakenchem.com]
- 13. [Characterizing methods of structure and character for silane film on metal surface] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Triisopropoxy(vinyl)silane Hydrolysis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the hydrolysis of triisopropoxy(vinyl)silane. This guide is designed for researchers and professionals who require precise control over the hydrolysis and subsequent condensation of this versatile organosilane. Understanding and optimizing the reaction kinetics, particularly as a function of pH, is critical for applications ranging from surface modification and nanoparticle synthesis to the formulation of advanced composite materials. This document provides foundational knowledge, actionable troubleshooting advice, and detailed protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction pathway for this compound in the presence of water?
The reaction of this compound is a two-stage process: hydrolysis followed by condensation.[1]
-
Hydrolysis: The three isopropoxy groups (-OCH(CH₃)₂) attached to the silicon atom are sequentially replaced by hydroxyl groups (-OH) upon reaction with water. This reaction produces a reactive vinylsilanetriol (CH₂=CH-Si(OH)₃) and three molecules of isopropanol as a byproduct.[2]
-
Condensation: The newly formed, highly reactive silanol groups can then react with each other (self-condensation) or with hydroxyl groups on a substrate surface. This process forms stable siloxane bonds (Si-O-Si) and releases water, leading to the formation of oligomers or a cross-linked network.[1][3]
Q2: Why is pH the most critical parameter for controlling the reaction kinetics?
The pH of the aqueous solution is the primary catalyst for both hydrolysis and condensation. The reaction rate is at its minimum around neutral pH (pH ≈ 7) and is significantly accelerated under both acidic and basic conditions.[4][5] Therefore, controlling the pH allows you to precisely tune the rate of silanol formation and the subsequent growth of the polysiloxane network.
Q3: How do the reaction mechanisms differ under acidic and basic conditions?
The catalytic mechanisms are fundamentally different at opposite ends of the pH scale, which influences not only the reaction rate but also the structure of the resulting polysiloxane network.[2][4]
-
Acid Catalysis (typically pH < 4): In acidic conditions, an alkoxy group is rapidly protonated, making it a better leaving group.[2][4] A water molecule then performs a nucleophilic attack on the more electrophilic silicon atom.[4] Generally, under acidic conditions, the hydrolysis reaction is fast relative to the condensation reaction.[5] This allows for a higher concentration of silanol monomers and leads to the formation of less-branched, more "polymeric" networks.[4]
-
Base Catalysis (typically pH > 8): In basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electron-deficient silicon atom.[2][4] This pathway does not require protonation of the leaving group. Under basic conditions, the condensation reaction is often significantly faster than under acidic conditions, sometimes proceeding as quickly as hydrolysis.[1][4] This rapid condensation of the silanolates leads to more compact, highly-branched, and particle-like ("colloidal") structures.[4]
Q4: What are the expected products of the reaction?
The initial product of complete hydrolysis is vinylsilanetriol. However, this species is highly unstable and readily undergoes self-condensation. Therefore, the final products in solution are typically a mixture of soluble oligomers (dimers, trimers, cyclic species) and larger, cross-linked polysiloxane networks. If a substrate with surface hydroxyl groups is present, the silanols will also form covalent Si-O-Substrate bonds.[6]
Troubleshooting Guide: Common Experimental Issues
Q: My hydrolysis reaction is proceeding too slowly. How can I increase the rate?
-
Answer: The most effective way to accelerate the reaction is to adjust the pH away from neutral (pH 7).
-
Acidification: Add a dilute acid (e.g., 0.1 M HCl or acetic acid) to lower the pH to a range of 3-5. The hydrolysis rate increases logarithmically as you move away from pH 7.[4]
-
Basification: Add a dilute base (e.g., 0.1 M NH₄OH) to raise the pH to a range of 9-11. Base catalysis is also highly effective at accelerating hydrolysis.[4]
-
Temperature: Gently increasing the reaction temperature (e.g., to 40-50 °C) will also increase the reaction rate, but be aware that this accelerates condensation as well, potentially leading to premature gelation.[7]
-
Q: I'm observing the immediate formation of a white precipitate (gelation) upon adding the silane. What is happening and how can I prevent it?
-
Answer: This indicates that the condensation reaction is uncontrollably fast, leading to the formation of an insoluble polysiloxane network. This is a common issue under certain conditions.
-
Check Your pH: Very high pH values (pH > 11) or conditions near the isoelectric point of silica (around pH 2-3) can lead to extremely rapid condensation. The condensation rate is generally minimized at low pH (e.g., pH < 2) and moderate pH (e.g., pH 4-5).
-
Reduce Concentration: High concentrations of both the silane and water favor rapid condensation. Try reducing the initial concentration of the this compound in your solvent system.
-
Use a Co-Solvent: this compound is not readily soluble in water. Performing the reaction in a mixture of water and a miscible organic solvent (like ethanol or isopropanol) ensures homogeneity and provides better control over the reaction by moderating local concentrations.[4]
-
Control Water Addition: Instead of adding the silane to bulk water, consider a method where water is introduced slowly to the silane/solvent mixture to control the hydrolysis rate.
-
Q: My kinetic measurements are not reproducible between experiments. What are the most likely sources of error?
-
Answer: Reproducibility issues in silane hydrolysis kinetics almost always stem from insufficient control over key experimental parameters.
-
Precise pH Control: The reaction rate is highly sensitive to pH. Ensure you are using a calibrated pH meter and, for maximum stability, employ a suitable buffer system (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8). Unbuffered solutions can drift in pH as isopropanol is produced.
-
Consistent Water Concentration: The concentration of water is a critical reactant. Ensure your water-to-silane molar ratio is consistent across all experiments.[1]
-
Temperature Stability: Use a temperature-controlled water bath or reaction block to maintain a constant temperature (± 0.5 °C).
-
Mixing: Ensure consistent and efficient stirring throughout the reaction. Inadequate mixing can create local concentration gradients, leading to variable reaction rates.
-
Data & Visualization
Table 1: Influence of pH on Hydrolysis & Condensation Rates (Qualitative)
This table summarizes the expected kinetic trends for this compound hydrolysis based on established principles for alkoxysilanes.[4][5][8] Absolute rates should be determined empirically for your specific system.
| pH Range | Relative Hydrolysis Rate | Relative Condensation Rate | Dominant Network Structure | Primary Application |
| 1-3 | Very Fast | Slow to Moderate | Weakly branched, linear polymers | Stable silanol solutions for surface treatment |
| 4-5 | Fast | Slowest | Open, polymeric structures | Controlled surface deposition, primer formulation |
| 6-8 | Very Slow (Minimum) | Slow | Minimal reaction | Storage/stabilization of silane solutions |
| 9-11 | Fast to Very Fast | Very Fast | Highly branched, colloidal particles | Sol-gel synthesis, particle formation |
Diagram 1: pH-Dependent Hydrolysis & Condensation Pathways
This diagram illustrates the two distinct catalytic mechanisms for the hydrolysis of this compound and the subsequent condensation process.
Caption: Acid- vs. Base-catalyzed hydrolysis pathways.
Experimental Protocols
Protocol 1: A General Method for Monitoring Hydrolysis Kinetics via ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful in-situ technique for monitoring hydrolysis kinetics by tracking the disappearance of the reactant and the appearance of the alcohol byproduct.[9][10][11]
Objective: To determine the pseudo-first-order rate constant of hydrolysis at a specific pH.
Materials:
-
This compound
-
Isopropanol (for standard reference)
-
Deuterated water (D₂O)
-
Appropriate buffer salts (e.g., sodium acetate and acetic acid for pH 4.5)
-
NMR tubes, micropipettes, and standard laboratory glassware
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Prepare the Buffered D₂O Solution:
-
Prepare a stock solution of your chosen buffer in D₂O. For example, to make an acetate buffer at pH 4.5, dissolve appropriate amounts of sodium acetate and acetic acid in D₂O.
-
Confirm the pD using a glass electrode pH meter (note: pD ≈ pH + 0.4). Adjust as necessary.
-
-
Prepare the NMR Sample:
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25.0 °C).
-
In an NMR tube, add 500 µL of the buffered D₂O solution.
-
Add a known, small amount of a non-reactive internal standard if quantitative analysis is desired (e.g., DMSO).
-
Place the NMR tube in the spectrometer and acquire a blank spectrum.
-
-
Initiate the Reaction:
-
Using a micropipette, inject a precise volume of this compound into the NMR tube (e.g., 10 µL).
-
Immediately cap, invert the tube 2-3 times to mix, and re-insert it into the spectrometer. This is your t=0.
-
-
Acquire Data:
-
Begin acquiring ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes for a fast reaction, every 15 minutes for a slow one).
-
The key signals to monitor are:
-
This compound: The methine proton (-OCH) of the isopropoxy group appears as a septet around 4.2 ppm.
-
Isopropanol (Product): The methine proton of the liberated isopropanol appears as a septet around 4.0 ppm.
-
-
-
Data Analysis:
-
For each spectrum, integrate the area of the reactant's methine signal and the product's methine signal.
-
Calculate the concentration of the silane at each time point relative to its initial concentration (at t=0).
-
Plot the natural logarithm of the silane concentration (ln[Silane]) versus time.
-
For a pseudo-first-order reaction, this plot should be a straight line. The negative of the slope of this line is the rate constant, k.
-
Diagram 2: Experimental Workflow for Kinetic Analysis
This diagram outlines the logical flow of the experimental protocol for determining hydrolysis kinetics.
Caption: Workflow for NMR-based kinetic studies.
References
- An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Azidopropyl Silane - Benchchem.
- Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER - Journal of Non-Crystalline Solids.
- Hydrolysis and condensation mechanism of organofunctional silanes and...
- How does a Silane Coupling Agent Work?
- Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)
- Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane - ResearchG
- NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes - ResearchG
- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc.
- Hydrolysis and condensation of silanes in aqueous solutions | Request PDF - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Effect of water concentration on Triisopropoxy(vinyl)silane hydrolysis
A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Role of Water Concentration
Welcome to the technical support center for organosilane chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research. The hydrolysis of triisopropoxy(vinyl)silane is a foundational technique in materials science, surface modification, and bioconjugation. However, its apparent simplicity belies a complex interplay of competing reactions where water concentration is a master variable. This guide is structured to address the common challenges and questions that arise during its use, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core concepts of this compound hydrolysis.
Q1: What is happening at a molecular level during the hydrolysis of this compound?
Answer: The process is a two-stage reaction: hydrolysis followed by condensation.[1][2][3]
-
Hydrolysis: The this compound molecule reacts with water, causing the three isopropoxy groups (-OCH(CH₃)₂) to be replaced by hydroxyl groups (-OH).[1][4][5] This reaction consumes water and produces isopropanol as a byproduct. The product of this stage is vinylsilanetriol, a highly reactive intermediate.
-
Condensation: The newly formed, highly reactive silanol (Si-OH) groups can then react with each other (or with remaining isopropoxy groups) to form stable siloxane bonds (Si-O-Si).[1][6] This process releases water or isopropanol and is how linear oligomers, cyclic structures, and eventually a cross-linked polysiloxane network are formed.[6]
The dual functionality of the molecule is key: the isopropoxy groups provide a mechanism for bonding to inorganic substrates or forming a siloxane network, while the vinyl group remains available for subsequent reactions like polymerization.[1]
Caption: The two-stage process of silane hydrolysis and condensation.
Q2: Why is water concentration so critical? Can't I just add a large excess?
Answer: Water concentration is the primary factor that dictates the rates of both hydrolysis and the subsequent condensation.[4][7] While water is required for the initial hydrolysis step, its concentration, in conjunction with pH, determines the final structure of the resulting siloxane.[7]
-
Insufficient Water: Leads to incomplete hydrolysis. Only a fraction of the isopropoxy groups will convert to silanols, resulting in a partially activated silane with poor cross-linking ability.[8]
-
Stoichiometric Water: While theoretically enough for full hydrolysis, the reaction may be slow and incomplete as the concentration of water decreases over time.
-
Excess Water: A molar excess of water drives the hydrolysis reaction to completion.[8] However, a very large excess can accelerate the condensation step, potentially leading to the formation of insoluble oligomers and polymers (precipitates) in the solution before the silane has had a chance to react with a target surface.[7][9] The solubility of the silane itself can also become an issue in highly aqueous solutions.[7]
Therefore, controlling the water-to-silane molar ratio is a balancing act: you need enough to ensure complete hydrolysis but not so much that you trigger premature and uncontrolled condensation.
Troubleshooting Guide: From Theory to Practice
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My hydrolysis reaction is slow or appears incomplete. How can I confirm this and what should I do?
Issue: You observe that your silane solution doesn't perform as expected in downstream applications (e.g., poor surface coating), suggesting the silane was not fully activated.
Causality and Solution:
This is a classic symptom of insufficient water or suboptimal pH. The hydrolysis rate is slowest at a neutral pH (~7) and increases significantly under acidic or basic conditions.[8][10][11] For most applications, acidic conditions (pH 3-5) are preferred because they accelerate hydrolysis while keeping the rate of condensation manageable.[8][12]
Troubleshooting Protocol:
-
Verify Water Stoichiometry: Ensure you are using a molar excess of water relative to the silane. A common starting point is a 1.5 to 5-fold molar excess of water for every hydrolyzable isopropoxy group.
-
Adjust pH: The most effective solution is to catalyze the reaction by adjusting the pH of your water or water/co-solvent mixture. Using a weak acid like acetic acid to bring the pH to 3-5 is a standard and effective practice.[8]
-
Use a Co-solvent: this compound has limited solubility in water. Adding a miscible co-solvent like ethanol or isopropanol creates a homogeneous solution, ensuring the silane and water molecules can interact effectively.[8] A typical solvent system is an 80:20 or 90:10 mixture of ethanol:water (v/v).[13]
-
Monitor the Reaction: Use Fourier-Transform Infrared (FTIR) spectroscopy to track the reaction. The disappearance of Si-O-C stretches and the appearance of broad O-H (from Si-OH) and eventually Si-O-Si bands provides direct evidence of the reaction's progress.[14][15]
| Parameter | Recommendation for Complete Hydrolysis | Rationale |
| Water/Silane Molar Ratio | > 3:1 (e.g., 4.5:1 to 15:1) | Drives the equilibrium towards the silanol product.[8] |
| pH | 3.0 - 5.0 | Acid catalysis protonates the alkoxy group, accelerating hydrolysis while minimizing condensation.[8][11][12] |
| Co-Solvent | Ethanol or Isopropanol | Ensures miscibility of the hydrophobic silane in the aqueous solution.[8] |
| Temperature | Room Temperature to 40°C | Gently warming can increase the reaction rate, but high temperatures can excessively favor condensation.[8][10] |
Problem 2: My silane solution turned cloudy or formed a precipitate shortly after preparation.
Issue: You observe turbidity, gelation, or solid precipitates in your hydrolyzed silane solution, making it unusable.
Causality and Solution:
This indicates that the condensation reaction is occurring too rapidly and uncontrollably, leading to the formation of large, insoluble polysiloxane oligomers.[4][9] The primary causes are high pH, high silane concentration, or excessive water content which promotes intermolecular reactions.
Troubleshooting Protocol:
-
Control the pH: Condensation is significantly promoted at high pH.[11][12] Ensure your solution is acidic (pH 3-5), which stabilizes the silanol groups and slows their self-condensation.[12]
-
Work in Dilute Solutions: High concentrations of silane mean that the reactive silanol intermediates are in close proximity to each other, increasing the probability of condensation.[8] Preparing and using a more dilute silane solution (e.g., 0.5-2% by mass) can prevent premature gelation.
-
Use Freshly Prepared Solutions: A hydrolyzed silane solution has a limited shelf life. The condensation process will occur over time regardless of conditions. For best results, use the solution shortly after preparation (e.g., within a few hours).[8] If storage is necessary, refrigeration can slow the condensation rate.[8]
-
Manage Water Content: While excess water is needed for hydrolysis, an overwhelming excess can create conditions that favor condensation once the silanols are formed. Stick to the recommended molar ratios in the table above.
Caption: Troubleshooting flowchart for common silane hydrolysis issues.
Experimental Protocols and Data
Protocol: Controlled Hydrolysis of this compound for Surface Modification
This protocol is designed to generate a stable solution of hydrolyzed silane suitable for treating substrates like glass or silica.
Materials:
-
This compound
-
Ethanol (200 proof)
-
Deionized Water
-
Acetic Acid (glacial)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Methodology:
-
Solvent Preparation: In a clean, dry glass beaker, prepare the solvent mixture. For a final volume of 100 mL, combine 90 mL of ethanol with 10 mL of deionized water (90:10 v/v).
-
pH Adjustment: While stirring the solvent mixture, add acetic acid dropwise until the pH is stable between 4.0 and 4.5. This pre-acidified solution will control the reaction environment.
-
Silane Addition: Slowly add 2 mL of this compound to the stirring solvent mixture. This corresponds to a ~2% (v/v) solution.
-
Hydrolysis (Aging): Allow the solution to stir at room temperature for at least 1 hour before use. This "aging" time allows the hydrolysis reaction to proceed significantly. For more complete hydrolysis, 2-4 hours is recommended.
-
Application: The solution is now ready for use in dip-coating, spin-coating, or direct application to a substrate.
Monitoring Hydrolysis with ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) FTIR is an excellent in-situ tool for monitoring the hydrolysis reaction in real-time.[16]
| Wavenumber (cm⁻¹) | Assignment | Change During Reaction |
| ~2970, 2870 | C-H stretch (isopropoxy & vinyl) | Slight decrease |
| ~1165, 1100 | Si-O-C stretch | Disappears |
| ~960 | Si-O-C stretch | Disappears |
| ~3300 (broad) | O-H stretch (from Si-OH and H₂O) | Appears / Increases |
| ~1040-1130 (broad) | Si-O-Si stretch (siloxane) | Appears (as condensation begins) |
| ~880 | C-H bend (from Isopropanol byproduct) | Appears / Increases [17] |
Interpretation: The key indicators of successful hydrolysis are the significant decrease or complete disappearance of the Si-O-C peaks and the corresponding appearance of a broad Si-OH band and the isopropanol byproduct peak.[15][17] The subsequent appearance of the Si-O-Si peak signals the onset of condensation.
References
- Badia, A., & Gao, Z. (1997). Evaluation of ATR−FTIR Spectroscopy as an “in Situ” Tool for Following the Hydrolysis and Condensation of Alkoxysilanes under Rich H2O Conditions.
- ResearchGate. (n.d.). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents.
- ResearchGate. (n.d.). FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants.
- ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes.
- ris.utwente.nl. (n.d.). INFRARED STUDY OF THE SILICA/SILANE REACTION.
- PubMed Central. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers.
- Issa, A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. [Link]
- ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions.
- Chemistry Stack Exchange. (2016). Hydrolysis of vinyl silanes.
- ResearchGate. (n.d.). Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior.
- ResearchGate. (n.d.). synthesis and control process of the structure of siloxane oligomer.
- BioResources. (n.d.). Effects of dynamic aging (hydrolysis and condensation) behaviour of organofunctional silanes in the aqeous solution on their penetrability into the cells walls of wood.
- Gelest. (n.d.). How Does a Silane Coupling Agent Work?
- ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- Brinker, C. J. (n.d.). Hydrolysis and condensation of silicates: Effects on structure.
- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.
- Google Patents. (n.d.). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.
- ResearchGate. (n.d.). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group.
- Semantic Scholar. (n.d.). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes.
- ResearchGate. (n.d.). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy.
- ResearchGate. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
- ResearchGate. (n.d.). 1H NMR study of the hydrolysis of vinyltrialkoxysilanes.
- Semantic Scholar. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR.
- PubMed Central. (n.d.). Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane.
- ResearchGate. (n.d.). Synthesis of silane oligomers containing vinyl and epoxy group for improving the adhesion of addition-cure silicone encapsulant.
- MDPI. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses.
- ResearchGate. (n.d.). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel.
Sources
- 1. benchchem.com [benchchem.com]
- 2. How Does a Silane Coupling Agent Work? - Gelest [technical.gelest.com]
- 3. gelest.com [gelest.com]
- 4. uychem.com [uychem.com]
- 5. dakenchem.com [dakenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Shelf Life of Triisopropoxy(vinyl)silane Solutions
Introduction: The Challenge of Stabilizing Triisopropoxy(vinyl)silane
This compound is a versatile silane coupling agent, crucial for creating durable bonds between organic polymers and inorganic substrates.[1][2] Its dual functionality, stemming from the vinyl group and the hydrolyzable isopropoxy groups, allows it to act as a molecular bridge, significantly enhancing adhesion and mechanical properties in composites, coatings, and sealants.[1][3] However, the very reactivity that makes this silane valuable also presents its greatest challenge: stability. The isopropoxy groups are susceptible to hydrolysis in the presence of moisture, initiating a cascade of condensation reactions that can lead to solution instability, gelation, and reduced efficacy.[1][4][5]
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for improving the shelf life of this compound solutions. By understanding the mechanisms of degradation and implementing the troubleshooting strategies outlined below, users can ensure the consistency, reliability, and performance of their experiments.
Core Principles of this compound Stability
The primary degradation pathway for this compound is hydrolysis, followed by condensation.[1][4][5]
-
Hydrolysis: The three isopropoxy groups (-OCH(CH₃)₂) react with water to form silanol groups (Si-OH) and isopropanol as a byproduct.[5][6] This reaction can be catalyzed by both acids and bases.[4][7]
-
Condensation: The newly formed, highly reactive silanol groups can then condense with each other or with remaining isopropoxy groups to form siloxane bonds (Si-O-Si).[4][5] This process leads to the formation of oligomers and, eventually, a cross-linked network, resulting in increased viscosity and gelation.[8]
The rate of these reactions is influenced by several factors, including:
-
pH: Hydrolysis is slowest at a neutral pH (around 7) and is significantly accelerated in acidic or alkaline conditions.[5][7][9]
-
Water Content: The presence of water is essential for hydrolysis to occur.[4][6]
-
Temperature: Higher temperatures increase the rate of both hydrolysis and condensation reactions.[5][7]
-
Solvent: The choice of solvent can affect the solubility of the silane and the availability of water.[5]
-
Steric Hindrance: The bulky isopropoxy groups in this compound provide more steric hindrance compared to smaller methoxy or ethoxy groups, resulting in a slower hydrolysis rate and better storage stability.[1][10]
Caption: Hydrolysis and condensation of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter when working with this compound solutions.
Q1: My this compound solution has become hazy or formed a precipitate. What is happening and how can I prevent it?
A1:
-
Causality: Haziness or precipitation is a clear indicator that hydrolysis and condensation have occurred, leading to the formation of insoluble siloxane oligomers.[4] This is most often caused by contamination with moisture, either from the atmosphere, the solvent, or the storage container.
-
Troubleshooting Protocol:
-
Verify Solvent Purity: Ensure you are using a high-purity, anhydrous solvent. Use freshly opened solvents or those dried over molecular sieves.
-
Inert Atmosphere Handling: Handle the silane and prepare solutions under a dry, inert atmosphere (e.g., nitrogen or argon).[11] This minimizes contact with atmospheric moisture.
-
Proper Storage: Store the stock silane and any prepared solutions in tightly sealed containers with a desiccant.[12] For long-term storage, consider refrigeration (0-5°C) to slow down reaction kinetics.[12]
-
Container Material: Use glass or high-density polyethylene (HDPE) containers.[13] Avoid containers that may have adsorbed moisture on their surfaces.
-
Q2: The viscosity of my silane solution is increasing over time, affecting my coating/dispensing process. Why is this happening?
A2:
-
Causality: A gradual increase in viscosity is a sign of ongoing condensation and oligomerization.[8] While not yet at the stage of precipitation, the formation of larger siloxane molecules is making the solution thicker. The root cause, like haziness, is moisture-induced hydrolysis.
-
Troubleshooting Protocol:
-
pH Control: The rate of hydrolysis is at its minimum at a neutral pH.[5][9] If your application allows, working with unbuffered, anhydrous organic solvents will slow the degradation process. If an aqueous solution is necessary, preparing it immediately before use is the best practice.
-
Minimize Water Content: If water is a necessary component of your formulation, use the minimum amount required for the desired degree of pre-hydrolysis. The reaction is progressive; more water leads to faster and more extensive oligomerization.[6]
-
Temperature Management: Prepare and store solutions at room temperature or below.[12] Avoid exposure to heat sources, as elevated temperatures accelerate condensation.[5][7]
-
Q3: I am preparing a pre-hydrolyzed silane solution for my application. How can I control the reaction to achieve a stable, usable solution?
A3:
-
Causality: Pre-hydrolyzing the silane is often necessary to activate it for bonding to a substrate.[5][6] However, an uncontrolled reaction will quickly lead to gelation. The key is to manage the reaction conditions to favor the formation of stable, monomeric or small oligomeric silanols.[4]
-
Experimental Workflow for Controlled Hydrolysis:
-
Solvent System: Use a co-solvent system, typically a mixture of water and a water-miscible alcohol like isopropanol or ethanol. The alcohol helps to solubilize the silane and control the reaction rate.[7]
-
pH Adjustment: For non-aminosilanes, adjusting the pH to a mildly acidic range (e.g., 3-5) with an organic acid like acetic acid can catalyze the initial hydrolysis step while keeping the condensation rate relatively low.[7][14] The condensation reaction is generally faster in the presence of a base catalyst.[10]
-
Order of Addition: Add the silane dropwise to the acidified water/alcohol mixture while stirring vigorously.[7] This ensures rapid dispersion and prevents localized high concentrations of silane, which can lead to uncontrolled polymerization.
-
Concentration: Work with dilute solutions (e.g., 1-5% silane by weight). Higher concentrations increase the likelihood of intermolecular condensation.[7]
-
"Aging" or "Pre-reaction" Time: Allow the solution to "age" for a specific period (e.g., 1-24 hours) to allow for hydrolysis to occur. The optimal time depends on the pH, temperature, and concentration. It is crucial to determine this empirically for your specific system.
-
Use Promptly: Pre-hydrolyzed solutions have a limited pot life. They should be used within a defined timeframe before significant condensation and viscosity buildup occur.
-
Caption: Troubleshooting workflow for silane solution instability.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for neat this compound? A: Store in a cool, dark, and dry place, away from moisture.[12] The container should be tightly sealed, and for optimal longevity, the headspace can be purged with dry nitrogen.[12] Storage below 30°C is recommended.[11]
Q: Can I use tap water to prepare my hydrolyzed silane solution? A: It is strongly discouraged. Tap water contains various ions and has an uncontrolled pH, which can unpredictably catalyze both hydrolysis and condensation, leading to rapid instability.[4] Always use deionized or distilled water.
Q: How can I confirm if my silane solution has started to degrade? A: Visual inspection for haziness, viscosity increase, or gel formation is the first step. For more quantitative analysis, techniques like Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[9] Gas Chromatography (GC) can also be used to quantify the remaining unhydrolyzed silane.[15][16]
Q: Is it possible to reverse the gelation of a silane solution? A: No. Gelation is the result of the formation of a stable, cross-linked siloxane polymer network. This is an irreversible process. The gelled material must be discarded.
Q: How does this compound compare to other vinylalkoxysilanes in terms of stability? A: this compound is generally more stable and has a slower hydrolysis rate than vinyltrimethoxysilane (VTMO) or vinyltriethoxysilane (VTEO). This is due to the greater steric bulk of the isopropoxy groups, which hinders the approach of water molecules to the silicon center.[1][10]
Data Summary Tables
Table 1: Factors Affecting Solution Stability
| Factor | Impact on Stability | Recommended Action |
| Moisture | High | Minimize exposure; use anhydrous solvents and inert atmosphere.[11][12] |
| pH | High | Store at neutral pH; use mildly acidic conditions for controlled hydrolysis.[5][7] |
| Temperature | Medium | Store at or below room temperature; avoid heat.[5][12] |
| Concentration | Medium | Use dilute solutions, especially for pre-hydrolyzed systems.[7] |
| Catalysts | High | Avoid unintentional acid or base contamination.[4][7] |
Table 2: Analytical Techniques for Stability Assessment
| Technique | Information Provided |
| Visual Inspection | Qualitative assessment of clarity, viscosity, and gel formation. |
| FTIR Spectroscopy | Monitors chemical changes (disappearance of Si-O-C, appearance of Si-OH and Si-O-Si).[9] |
| ²⁹Si NMR Spectroscopy | Detailed information on the extent of hydrolysis and condensation.[4] |
| Gas Chromatography (GC) | Quantifies the concentration of unreacted silane.[15][16] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface analysis to confirm the presence and degradation of silane layers on substrates.[17][18] |
References
- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc.
- This compound | 18023-33-1 - Benchchem.
- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PubMed Central.
- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silaniz
- What are the factors that affect the hydrolysis reaction r
- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Request PDF - ResearchG
- SIV9096.7 - Gelest, Inc.
- Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution - ResearchG
- Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability.
- Study on analysis method for reaction of silane coupling agent on inorganic m
- How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? - Shin-Etsu Silicone.
- Chloro(dimethyl)vinylsilane - Apollo Scientific.
- Analysis of Silanes - Wasson-ECE Instrument
- This compound CAS 18023-33-1 For Sale - Kerton Chemicals.
- What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide.
- Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?
- Degradation of organic silane monolayers on silicon wafer during XPS measurement.
- Storage conditions – DRM CHEM.
- How does a Silane Coupling Agent Work?
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 3. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 4. gelest.com [gelest.com]
- 5. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 8. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. gelest.com [gelest.com]
- 12. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. applications.wasson-ece.com [applications.wasson-ece.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Adhesion Failure Analysis of Silane-Treated Interfaces
Welcome to the technical support center dedicated to unraveling the complexities of adhesion failure at silane-treated interfaces. This guide is designed for researchers, scientists, and drug development professionals who rely on robust surface modification for their applications. Here, we move beyond simple protocols to explore the underlying causes of failure, providing you with the insights and methodologies needed to diagnose and resolve adhesion issues effectively.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and provides rapid troubleshooting insights.
Q1: My silane coating is peeling or delaminating immediately after application. What are the most likely causes?
A1: This issue, known as adhesive failure, almost always points to problems at the initial stages of surface preparation or solution chemistry. The most common culprits are:
-
Inadequate Substrate Cleaning: The substrate must be meticulously clean to expose reactive hydroxyl (-OH) groups necessary for covalent bonding with the silane.[1] Any residual organic contaminants, oils, or dust will act as a weak boundary layer, preventing proper adhesion.[2]
-
Poor Silane Solution Quality: Silanes are highly sensitive to moisture. If your solution is not freshly prepared in an anhydrous solvent, the silane can prematurely hydrolyze and self-condense in the solution.[1] This leads to the formation of polysiloxane aggregates that deposit on the surface as a weakly bound film instead of a uniform, covalently bonded layer.
-
Surface Inactivation: The substrate surface may lack a sufficient density of hydroxyl groups. Materials like plastics or certain metals may require an activation step, such as oxygen plasma treatment, to generate these reactive sites.[3][4]
Q2: How can I quickly verify if my silane treatment was successful before applying the next layer?
A2: A simple, non-destructive test is to measure the surface wettability using a contact angle goniometer. A successful silane treatment will alter the surface energy. For example, treating a hydrophilic glass surface with a hydrophobic alkylsilane should result in a significant increase in the water contact angle. This quick check confirms that the surface chemistry has been modified, providing a good leading indicator of a successful treatment before you commit to further experimental steps.[5][6]
Q3: Does the pH of my silane solution really matter?
A3: Absolutely. The pH of the silanization solution is a critical parameter that governs the kinetics of both hydrolysis and condensation.[7] For most alkoxysilanes, hydrolysis is catalyzed by both acidic and alkaline conditions.[8] However, a slightly acidic environment (pH 4.5-5.5) is often recommended because it promotes the hydrolysis of alkoxy groups into reactive silanols while slowing the rate of self-condensation.[9][10] This ensures that silanol groups are available to bond with the substrate surface rather than prematurely polymerizing in the solution. Conversely, a very low (acidic) pH can sometimes weaken the final bond effectiveness for certain silanes.[11]
Q4: Is it possible for the silane layer to be too thick? I assumed more is better.
A4: This is a common misconception. An excessively thick silane layer is a frequent cause of cohesive failure , where the bond breaks within the silane layer itself.[12][13] A thick, overly cross-linked film of polysiloxane can become brittle and form a weak boundary layer.[12] The optimal silane layer is often just a few monolayers thick, providing a robust, covalently bonded bridge between the substrate and the subsequent material.[14] The concentration of your silane solution is the primary factor controlling thickness.[12]
Part 2: Troubleshooting Guide - A Deeper Dive into Failure Modes
When adhesion fails, the locus of failure provides critical clues. Analysis begins by identifying whether the failure is adhesive, cohesive, or interfacial.
Troubleshooting Workflow for Adhesion Failure
Caption: A decision tree for diagnosing the root cause of adhesion failure.
Failure Mode Analysis Table
| Symptom | Potential Failure Mode | Root Cause Investigation & Solutions |
| Coating/adhesive peels cleanly from the substrate. No residue is visible on the substrate. | Adhesive Failure | 1. Re-evaluate Substrate Cleaning: Implement a more rigorous cleaning protocol (e.g., sonication in solvents, UV/Ozone, or plasma treatment). Verify cleanliness with contact angle measurements.[2][15] 2. Check Silane Solution: Always use freshly prepared solutions with anhydrous solvents.[1] Ensure the pH is optimized for hydrolysis without excessive self-condensation.[9][10] 3. Confirm Substrate Activity: Ensure the substrate has sufficient hydroxyl groups. Consider an activation step like O₂ plasma.[3][4] |
| Failure occurs, but residue (silane) is found on both the substrate and the detached coating. | Cohesive Failure | 1. Reduce Silane Concentration: A high concentration is the most common cause.[12] Dilute your silane solution (typically 0.5-2% v/v is a good starting point) and re-test.[9][12] 2. Optimize Curing Process: Insufficient curing can leave the silane layer weak. Conversely, excessive heat (>125°C) can make the layer brittle.[12] Verify your curing time and temperature. 3. Check for Moisture: Water in the solvent can cause premature polymerization, leading to a weak, gel-like layer.[1][16] |
| The top coating or adhesive peels away, leaving a uniform silane layer on the substrate. | Interfacial Failure | 1. Verify Chemical Compatibility: The organofunctional group of the silane must be compatible with the polymer matrix of the top layer.[12] For example, an amino-silane is ideal for bonding to an epoxy resin.[6] 2. Improve Overcoat Wetting: The silanized surface may be too low-energy for the topcoat to wet properly. Check the surface energy of the treated substrate and the surface tension of the overcoat. 3. Prevent Silane Over-Curing: An overly cross-linked silane surface can be too rigid and non-receptive, preventing interpenetration of the polymer overcoat.[12] |
Part 3: The Analytical Toolbox - Advanced Failure Analysis
When visual inspection is insufficient, these techniques provide the chemical and morphological data needed to pinpoint the cause of failure.
| Analytical Technique | Information Provided | Why It's Used in Failure Analysis | Key Advantages & Limitations |
| Contact Angle Goniometry | Surface free energy, wettability, hydrophobicity/hydrophilicity.[5] | To confirm the success of substrate cleaning and the intended chemical modification by the silane treatment. | Advantages: Fast, non-destructive, highly sensitive to surface chemistry. Limitations: Provides average information over the droplet area; does not give elemental composition. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states of the top 5-10 nm of a surface.[17][18] | The gold standard for identifying the locus of failure. By analyzing both sides of the failed interface, XPS can determine if failure occurred at the substrate, within the silane layer, or at the topcoat interface.[3][4] | Advantages: High surface sensitivity, provides chemical state information (e.g., distinguishes Si in SiO₂ from Si in silane).[18] Limitations: Requires high vacuum, may not provide absolute quantification without standards.[17] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific chemical bonds and functional groups.[19] | To monitor the hydrolysis of Si-O-R groups and the formation of Si-O-Si networks, confirming that the silane chemistry is proceeding as expected.[10][20] | Advantages: Can be performed in-situ (e.g., ATR-FTIR), good for tracking reaction kinetics. Limitations: Less surface-sensitive than XPS; may be difficult to interpret on complex substrates. |
| Scanning Electron Microscopy (SEM) | High-resolution imaging of surface topography and morphology.[21] | To visually inspect the fracture surface for features like cracks, voids, or delamination.[22][23] It helps differentiate between brittle (characteristic of cohesive failure) and ductile fracture modes.[24] | Advantages: Excellent resolution and large depth of field. Can be coupled with EDS for elemental analysis. Limitations: Requires a conductive sample (or coating), operates under vacuum. |
Mechanism of Silane Adhesion Promotion
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. zmsilane.com [zmsilane.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Improvement in Adhesion for the Epoxy-SiC System via Plasma and Silane Surface Modification Techniques [vtechworks.lib.vt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Publicación [silice.csic.es]
- 11. Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 13. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 14. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 15. How to improve the adhesion of SILICONE RESIN when used in metal coatings? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
- 16. Hydrolysis Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [Characterizing methods of structure and character for silane film on metal surface] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 21. Scanning Electron Microscope | SEM Failure Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 22. nanoscience.com [nanoscience.com]
- 23. mdpi.com [mdpi.com]
- 24. ncl.ac.uk [ncl.ac.uk]
How to avoid uneven silane coating on substrates
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to mastering silane coatings. This guide is designed to provide you with the in-depth knowledge and practical troubleshooting advice needed to overcome common challenges in achieving uniform and reliable silane layers on various substrates. As a senior application scientist, I will walk you through the critical aspects of the silanization process, explaining the science behind each step to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of a poorly executed silane coating?
A1: An uneven silane coating can manifest in several ways, including visible streaks, blotches, or a hazy appearance on the substrate. You might also observe "coffee ring" stains, which are patterns of aggregated silane left behind after solvent evaporation. Beyond visual cues, inconsistent results in downstream applications, such as patchy cell adhesion or unreliable sensor readings, are strong indicators of a non-uniform coating.
Q2: How does the age of a silane solution impact coating quality?
A2: The age of your silane solution is a critical factor. Silanes are sensitive to moisture and can degrade over time, a process known as hydrolysis, where they react with water to form silanols.[1][2] These silanols can then self-condense to form oligomers and larger polymeric structures within the solution.[3][4][5][6] Applying an aged, partially polymerized solution to a substrate often results in a thick, uneven, and aggregated coating.[7] For best results, always use a freshly prepared silane solution.[7] The typical shelf-life of a silane coupling agent can range from 6 months to 2 years, depending on the type and storage conditions.[2]
Q3: Is substrate cleanliness really that important for a uniform coating?
A3: Absolutely. The cleanliness and preparation of the substrate are arguably the most critical factors in achieving a uniform silane coating.[8][9] The underlying principle of silanization is the reaction of silane with hydroxyl (-OH) groups on the substrate surface. Any organic residues, dust, or other contaminants will mask these reactive sites, leading to voids, pinholes, and areas of poor adhesion in the final coating.[10]
Q4: I'm observing a "rainbow" effect on my coated substrate. What does this mean?
A4: The rainbow-like iridescence you're seeing is a classic sign of a silane layer that is too thick. This phenomenon, known as thin-film interference, occurs when the thickness of the silane layer is on the order of the wavelength of visible light. An excessively thick coating is often mechanically unstable and prone to cracking and delamination. It can also lead to a "cohesive failure," where the coating tears off in a sheet.[11]
Troubleshooting Guide: A Systematic Approach to Uniform Silane Coatings
This guide will systematically walk you through the key stages of the silanization process, providing insights into common pitfalls and actionable solutions to ensure you achieve a high-quality, uniform coating every time.
Part 1: Substrate Preparation - The Foundation for Success
A pristine and well-activated substrate is the cornerstone of a successful silanization. The primary goal is to create a surface that is not only clean but also rich in hydroxyl groups, the reactive sites for silane bonding.
Problem: Bare patches and poor coating adhesion.
-
Cause: Inadequate removal of organic contaminants and insufficient surface hydroxylation.
-
Solution: Employ a rigorous, multi-step cleaning and activation protocol.
-
Step 1: Solvent Cleaning: Begin by sonicating the substrate in a sequence of solvents, such as acetone and isopropanol, to remove organic residues.[10]
-
Step 2: Surface Activation: The next step is to generate a high density of hydroxyl groups on the surface. Several methods can be used:
-
Piranha Etch (Use with extreme caution): A 7:3 or 3:1 mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) is highly effective at cleaning and hydroxylating glass and silicon surfaces.[12] This solution is extremely corrosive and must be handled with appropriate personal protective equipment in a fume hood.
-
Plasma Treatment: Oxygen or argon plasma is a safer and highly effective alternative for cleaning and activating a wide range of substrates.[8][13][14]
-
UV/Ozone Treatment: This method uses ultraviolet light to generate ozone, a powerful oxidizing agent that removes organic contaminants and creates a hydroxylated surface.[10]
-
-
Experimental Protocol: Cleaning and Activation of Glass Slides
-
Place the glass slides in a slide rack.
-
Sonicate in a 2% detergent solution for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the slides under a stream of nitrogen.
-
Treat with oxygen plasma for 5 minutes.
-
Proceed immediately to the silanization step.
Part 2: Silane Solution Preparation - Controlling Reactivity
The quality of your silane solution is paramount. The key is to control the hydrolysis of the silane to form reactive silanols while preventing excessive self-condensation in the solution.
Problem: Aggregates and particulates in the final coating.
-
Cause: Premature polymerization of the silane in the solution, often due to excessive water content or prolonged storage.[7]
-
Solution: Prepare the silane solution immediately before use and carefully control the water content.
-
For solution-phase deposition: A common practice is to use a solution of 95% ethanol and 5% water, with the pH adjusted to 4.5-5.5 with acetic acid.[15] The water initiates hydrolysis, and the acidic pH helps to catalyze the reaction while maintaining the stability of the solution.
-
For vapor-phase deposition: This method is ideal for achieving uniform monolayers and is performed in an anhydrous environment to prevent premature reactions.[16][17]
-
Table 1: Recommended Solvents and Conditions for Common Silanes
| Silane Type | Common Solvents | Water Content | Additives |
| Alkoxysilanes (e.g., APTES) | Ethanol, Isopropanol | 1-5% (v/v) | Acetic Acid (to adjust pH to 4.5-5.5)[15] |
| Chlorosilanes | Toluene, Anhydrous Solvents | Anhydrous | None |
Part 3: The Coating Process - Achieving Uniform Deposition
The method of application is a critical determinant of coating uniformity. The most common techniques are dip coating, spin coating, and vapor deposition.
Problem: Streaks, gradients, or uneven thickness in the coating.
-
Cause: Inconsistent application technique, such as uneven withdrawal speed in dip coating or improper parameters in spin coating.[9]
-
Solution: Optimize and precisely control the deposition parameters.
-
Dip Coating: Use a motorized dip coater to ensure a smooth and constant withdrawal speed.[18]
-
Spin Coating: Dispense the silane solution at the center of the substrate and use a two-stage spin process: a low-speed spread cycle followed by a high-speed thinning cycle.[18]
-
Vapor Deposition: This technique is excellent for producing homogeneous and high-density silane films.[16][19] It is typically performed under vacuum or in a desiccator, providing excellent control over the coating process.
-
Diagram 1: Key Stages of the Silanization Process
Caption: A streamlined workflow for achieving a uniform silane coating.
Part 4: Post-Coating Treatment - Ensuring a Stable and Durable Layer
After the initial deposition, rinsing and curing are essential steps to remove excess silane and form a stable, cross-linked siloxane network on the substrate.
Problem: Poor stability and durability of the coating.
-
Cause: Incomplete removal of physically adsorbed silane molecules and insufficient cross-linking of the covalently bonded layer.
-
Solution: Implement a controlled rinsing and curing protocol.
-
Rinsing: After deposition, thoroughly rinse the substrate with a fresh portion of the solvent used for the silane solution to remove any unbound molecules.[7][20]
-
Curing: Baking the coated substrate, typically at 80-120°C, promotes the formation of covalent siloxane (Si-O-Si) bonds between adjacent silane molecules, resulting in a durable, cross-linked network.[10][20][21]
-
Diagram 2: Silane Reaction Mechanism at the Substrate Interface
Caption: The key reaction steps in forming a stable silane coating.
Summary of Best Practices
-
Start with an impeccably clean and activated substrate. This is non-negotiable for a high-quality coating.
-
Always use freshly prepared silane solutions to avoid issues with premature polymerization.
-
Carefully control the water content and pH of your silane solution to manage the rate of hydrolysis and condensation.
-
Optimize and standardize your deposition technique to ensure reproducibility and uniformity.
-
Thoroughly rinse and cure your coated substrates to remove excess material and create a stable, durable layer.
By diligently following these guidelines and understanding the science behind each step, you can troubleshoot and optimize your silanization process to achieve consistently uniform and reliable coatings for your research and development needs.
References
- Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC - NIH. (2013-11-20).
- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane - Elsevier.
- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc.
- Chemical Vapor Deposition of Silanes and Patterning on Silicon - BYU ScholarsArchive.
- What is the shelf-life of A Silane Coupling Agent? - Blog. (2025-06-03).
- Effects of dynamic aging (hydrolysis and condensation) behaviour of organofunctional silanes in the aqeous solution on their penetrability into the cells walls of wood - BioResources.
- Hydrolysis and condensation of silanes in aqueous solutions | Request PDF - ResearchGate. (2025-08-06).
- Lowering silane thickness? - ResearchGate. (2024-07-10).
- Glass cover slips and small glass vials were silanised following the same method - The Royal Society of Chemistry.
- APPLYING A SILANE COUPLING AGENT.
- Organosilane Technology in Coating Applications: Review and Perspectives.
- Silane Coating Mastery | ZMsilane. (2024-05-15).
- Comparison between wet deposition and plasma deposition of silane coatings on aluminium | Request PDF - ResearchGate. (2025-08-10).
- ProChimia Surfaces - Silanes Surfaces Protocols - v.10.2011.
- Silane Coupling Agents - Gelest, Inc.
- Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd.
- Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings | Langmuir - ACS Publications. (2018-08-07).
- Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. (2020-10-02).
- USH1279H - Catalysts for curing silane coating compositions - Google Patents.
- WO2003085161A1 - Surface silanization - Google Patents.
- An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO , and Characterization of the Resulting Monolayers.
- A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays - NIH.
- How can I increase stability and strength of the silane coating on glass slides? (2015-06-18).
- Troubleshooting Parylene Coating Issues: Common Problems and Solutions. (2025-03-17).
- Revisiting the Challenges in Fabricating Uniform Coatings with Polyfunctional Molecules on High Surface Energy Materials - MDPI.
- 6 Conformal Coating Defects and How to Best Avoid Them. (2023-04-10).
- What Causes Uneven Coating Thickness In Coating Applications? - How It Comes Together. (2025-10-21).
- Silane Pretreatment for Powder Coating - Tifuls Coating System Manufacturer. (2024-09-20).
- Understanding the relationship between silane application conditions, bond durability and locus of failure | Request PDF - ResearchGate.
- Organofunctional Silanes for Paint & Coatings Applications - Gantrade Corporation.
- Rapid curing of polysilazane coatings at room temperature via chloride-catalyzed hydrolysis/condensation reactions - ResearchGate. (2022-04-19).
- Corrosion protection properties of silane pre-treated powder coated galvanized steel | Request PDF - ResearchGate. (2025-08-10).
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. uychem.com [uychem.com]
- 3. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 4. gelest.com [gelest.com]
- 5. Effects of dynamic aging (hydrolysis and condensation) behaviour of organofunctional silanes in the aqeous solution on their penetrability into the cells walls of wood :: BioResources [bioresources.cnr.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. advancedcoating.com [advancedcoating.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 12. surfmods.jp [surfmods.jp]
- 13. A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gelest.com [gelest.com]
- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. rsc.org [rsc.org]
- 21. USH1279H - Catalysts for curing silane coating compositions - Google Patents [patents.google.com]
Technical Support Center: Triisopropoxy(vinyl)silane (VTIPS) Film Deposition
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Triisopropoxy(vinyl)silane (VTIPS) film deposition. This guide is designed to provide you with in-depth knowledge, practical troubleshooting advice, and validated protocols to achieve precise control over your VTIPS film thickness. As a versatile silane coupling agent, VTIPS is instrumental in surface modification, promoting adhesion between organic and inorganic materials, and creating biocompatible surfaces.[1][2][3] Achieving a specific, uniform film thickness is often critical to the success of these applications. This resource combines theoretical principles with field-proven insights to help you navigate the nuances of VTIPS film deposition.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the deposition of VTIPS films.
General Questions
Q1: What are the primary methods for depositing this compound films and which one should I choose?
A1: The most common methods for depositing VTIPS films from a solution are spin coating and dip coating. For vapor-phase deposition, Chemical Vapor Deposition (CVD) is frequently employed.[4][5]
-
Spin Coating: Ideal for producing highly uniform thin films on flat, planar substrates. It is a rapid technique and offers excellent control over thickness by varying the spin speed and solution concentration.[6]
-
Dip Coating: Suitable for coating substrates of various shapes, including non-planar and complex geometries. Film thickness is primarily controlled by the withdrawal speed of the substrate from the silane solution.[7][8][9]
-
Chemical Vapor Deposition (CVD): A solvent-free method that involves the reaction of vaporized VTIPS with the substrate surface. CVD is excellent for creating very thin, conformal, and highly pure monolayer films and can be more reproducible than solution-based methods.[4][5][10]
The choice of method depends on your substrate geometry, desired film thickness, uniformity requirements, and available equipment.
Q2: What is the fundamental mechanism of VTIPS film formation?
A2: VTIPS film formation is a two-step chemical process involving hydrolysis and condensation.[1][11]
-
Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) on the silicon atom react with water to form silanol groups (Si-OH).[1][11] This reaction is often catalyzed by adjusting the pH of the solution.[11][12][13]
-
Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:
-
With other silanol groups to form stable siloxane bonds (Si-O-Si), creating a cross-linked network that constitutes the film.[1][14]
-
With hydroxyl groups on the substrate surface (e.g., on glass, silicon, or metal oxides) to form covalent bonds, ensuring strong adhesion of the film to the substrate.[1][3][14]
-
This process is illustrated in the diagram below.
Caption: Hydrolysis and Condensation of VTIPS.
Troubleshooting: Spin Coating
Q3: My spin-coated VTIPS film is too thick/thin. How can I adjust it?
A3: Film thickness in spin coating is primarily governed by the solution's viscosity and the spin speed.
-
To decrease thickness: Increase the spin speed or decrease the VTIPS concentration in your solvent. Higher rotational speeds lead to greater centrifugal force, which thins the liquid film more effectively.
-
To increase thickness: Decrease the spin speed or increase the VTIPS concentration.[6] A more concentrated (and thus more viscous) solution will result in a thicker film at a given spin speed.
| Parameter Change | Expected Effect on Thickness |
| Increase Spin Speed | Decrease |
| Decrease Spin Speed | Increase |
| Increase VTIPS Concentration | Increase |
| Decrease VTIPS Concentration | Decrease |
Q4: The film thickness is not uniform across my substrate. What are the likely causes?
A4: Non-uniformity in spin-coated films can arise from several factors:
-
Incomplete Substrate Coverage: Ensure you dispense enough solution to cover the entire substrate surface before starting the spin process.
-
Acceleration Rate: A slow acceleration to the final spin speed can cause the center of the substrate to be thicker than the edges. Try increasing the ramp rate.
-
Air Flow Obstruction: Ensure the spin coater's lid is properly closed and that there are no drafts in the room, as uneven airflow can disrupt uniform solvent evaporation.[15]
-
Substrate Cleanliness: An improperly cleaned substrate can have regions of varying surface energy, leading to poor wetting and de-wetting phenomena, resulting in an uneven film.
Troubleshooting: Dip Coating
Q5: How does withdrawal speed affect the thickness of my dip-coated VTIPS film?
A5: In dip coating, the withdrawal speed is the most critical parameter for controlling film thickness.[7][9]
-
Faster withdrawal speeds result in thicker films. At higher speeds, the liquid has less time to drain back into the reservoir, and more solution is carried upward on the substrate.[8][16]
-
Slower withdrawal speeds produce thinner films. This allows for more effective drainage due to gravity.
The relationship between withdrawal speed and film thickness is complex but generally follows established fluid dynamics principles like the Landau-Levich-Derjaguin law for Newtonian fluids.[16]
Q6: My dip-coated film has a thickness gradient from top to bottom. Why is this happening and how can I fix it?
A6: A thickness gradient is a common issue in dip coating, often referred to as the "teardrop" or "drainage" effect.
-
Cause: This typically occurs if the withdrawal is not smooth or if the drying process begins before the film has fully drained and stabilized. Gravity continues to pull the liquid down the substrate after it has been withdrawn from the solution.
-
Solutions:
-
Optimize Withdrawal Speed: Ensure the withdrawal is slow, smooth, and continuous. A stepper motor-controlled dip coater is essential for this.
-
Control Solvent Evaporation: Perform the coating in a controlled environment. A solvent-saturated atmosphere can slow down evaporation, allowing the film to become more uniform before it solidifies.
-
Solution Viscosity: Adjusting the viscosity of your VTIPS solution can also mitigate this effect.
-
Troubleshooting: General Issues
Q7: How do ambient humidity and temperature affect my VTIPS film deposition?
A7: Ambient conditions can significantly impact the hydrolysis and condensation of VTIPS, thereby affecting film quality.
-
Humidity: Water from the air is a reactant in the hydrolysis step.
-
High Humidity: Can lead to accelerated hydrolysis and condensation, potentially causing the VTIPS solution to become unstable or gel prematurely. It can also lead to thicker, less uniform films as more water is available for the reaction.[17] Some studies have shown that high humidity can even decrease the amount of silane that adheres to the surface.[18]
-
Low Humidity: May result in incomplete hydrolysis, leading to poor film formation and weak adhesion to the substrate.[19]
-
-
Temperature: Temperature affects solvent evaporation rate and reaction kinetics.
-
High Temperature: Increases the rate of solvent evaporation, which can lead to non-uniform films (e.g., "coffee ring" effect). It also accelerates the hydrolysis and condensation reactions.[7]
-
Low Temperature: Slows down reactions and evaporation, which can be beneficial for achieving uniformity but may require longer processing times.
-
For reproducible results, it is highly recommended to perform depositions in a controlled environment, such as a glove box with controlled humidity and temperature.
Q8: I'm experiencing poor film adhesion. What are the likely causes?
A8: Poor adhesion is almost always linked to either the substrate surface or incomplete silane reaction.
-
Substrate Contamination: The substrate must be scrupulously clean. Organic residues, dust, or other contaminants will prevent the silanol groups from bonding with the surface hydroxyls.
-
Insufficient Surface Hydroxyls: Many substrates need to be "activated" to generate a high density of surface hydroxyl (-OH) groups. This is often done using a plasma cleaner, piranha solution (use with extreme caution), or UV/Ozone treatment.
-
Incomplete Hydrolysis: As mentioned in Q7, insufficient water (either in the solution or from the atmosphere) will lead to incomplete formation of reactive silanol groups.
-
Premature Condensation: If the VTIPS solution is old or has been exposed to moisture, it may have already self-condensed in the solution. These larger oligomers are less effective at bonding to the substrate. Always use a freshly prepared solution.[20]
Caption: Troubleshooting Flowchart for Poor Film Adhesion.
Experimental Protocols
Protocol 1: Spin Coating of VTIPS Films
This protocol provides a general framework. Optimal parameters (especially concentration and spin speed) must be determined empirically for your specific application.
1. Substrate Preparation: a. Clean the substrate thoroughly. For glass or silicon wafers, sonicate in acetone, then isopropanol, for 10 minutes each. b. Dry the substrate with a stream of dry nitrogen or in an oven at 110 °C for 10 minutes. c. Activate the surface to generate hydroxyl groups. A 5-minute treatment in an oxygen plasma cleaner is effective.
2. Solution Preparation (Example: 1% v/v in Isopropanol): a. Work in a fume hood. b. To 9.8 mL of anhydrous isopropanol, add 0.1 mL of deionized water. c. Add 0.1 mL of this compound to the solvent mixture. d. Stir the solution for at least 5 minutes to allow for hydrolysis to begin.[12] Use the solution within one hour of preparation.[20]
3. Spin Coating Process: a. Place the cleaned and activated substrate on the spin coater chuck and apply vacuum. b. Dispense enough VTIPS solution to cover approximately 2/3 of the substrate diameter at the center. c. Start the spin coater. A typical two-stage program is:
- Stage 1 (Spread): 500 RPM for 10 seconds (Ramp: 2 sec).
- Stage 2 (Thin): 3000 RPM for 45 seconds (Ramp: 5 sec). d. After the program finishes, carefully remove the substrate.
4. Curing: a. Cure the coated substrate in an oven at 110-120 °C for 10-30 minutes to promote condensation and remove residual solvent.[12][13]
Protocol 2: Dip Coating of VTIPS Films
1. Substrate Preparation: a. Follow the same cleaning and activation steps as in Protocol 1.
2. Solution Preparation: a. Prepare the VTIPS solution as described in Protocol 1. A 0.5-2.0% concentration is a good starting point.[13] b. Pour the solution into the dipping reservoir of your dip coater.
3. Dip Coating Process: a. Mount the substrate onto the dip coater's arm. b. Immerse the substrate into the VTIPS solution at a relatively high speed (e.g., 100 mm/min). c. Allow the substrate to dwell in the solution for 1-2 minutes to ensure complete wetting.[12] d. Withdraw the substrate from the solution at a constant, slow, and precise speed. This is the critical step for thickness control. A starting speed of 10-50 mm/min is recommended. e. Allow the substrate to air dry for a few minutes.
4. Curing: a. Cure the coated substrate in an oven at 110-120 °C for 20-30 minutes.[13]
Film Thickness Measurement
Accurate measurement of your film thickness is crucial for process control and validation. Several techniques are available:
| Technique | Typical Thickness Range | Destructive? | Key Considerations |
| Spectroscopic Ellipsometry | <1 nm to several µm | No | Highly accurate and non-destructive. Requires a model of the film's optical properties (refractive index).[21][22][23] |
| Stylus Profilometry | >10 nm to mm | Yes (requires a step edge) | A physical stylus is dragged across a step from the film to the bare substrate. Simple and direct measurement.[24][25] |
| Atomic Force Microscopy (AFM) | <1 nm to >10 µm | Yes (requires a step edge) | Similar to profilometry but with much higher resolution. Also provides information on surface roughness.[25] |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | nm to mm | Yes (requires cross-sectioning) | Provides a direct visual image of the film's cross-section. Can be very accurate but is destructive and time-consuming.[24][25] |
References
- Request PDF. (n.d.). Effect of humidity on the curing of 3-glycidoxypropyltrimethoxy silane.
- ResearchGate. (n.d.). Determination of the thickness of thin silane films on aluminum surfaces by means of spectroscopic ellipsometry.
- Gelest. (n.d.). Applying a Silane Coupling Agent - Technical Library.
- Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT.
- MDPI. (2021). Vapour Phase Deposition of Thin Siloxane Coatings on the Iron Surface. The Impact of the Layer Structure and Oxygen Adsorption on Corrosion Stability.
- Tifuls Coating System Manufacturer. (2024). Silane Pretreatment for Powder Coating.
- SilcoTek® Corporation. (n.d.). How Do I Measure a Thin Film Coating.
- Google Patents. (n.d.). US5660884A - Method of surface preparation of titanium substrates.
- Korea Science. (2010). Response Characteristics of CNT Thin Film on Humidity by Silane Binders.
- Davis-Standard. (2020). Troubleshooting Common Blown Film Issues.
- AZoNano. (2023). Methods for Measuring Thin Film Thickness.
- Nanjing SiSiB Silicones Co., Ltd. (n.d.). Application Methods of Silane Coupling Agent.
- VacCoat. (n.d.). Methods For Thin Film Thickness Measurement.
- Sandia National Laboratories. (1999). Humidity Dependence of Adhesion for Silane Coated Microcantilevers.
- Gelest. (n.d.). VINYLTRIISOPROPENOXYSILANE.
- J.A. Woollam. (n.d.). Thin Film Thickness.
- ScienceDirect. (2017). Effect of relative humidity on the deposition and coagulation of aerosolized SiO2 nanoparticles.
- Ecopower. (n.d.). This compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability.
- Kerton Chemicals. (n.d.). This compound CAS 18023-33-1 For Sale.
- ResearchGate. (n.d.). An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO, and Characterization of the Resulting Monolayers.
- ResearchGate. (n.d.). Effect of Thickness on the Water-Barrier Properties of Silane Films.
- Google Patents. (n.d.). US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.
- ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- Useful columns for dip coating. (n.d.). Precise Film Thickness Control Using Dip Coaters.
- PVA TePla America. (n.d.). Introduction to Chemical Vapor Deposition (CVD).
- ResearchGate. (2015). How can I control the thickness of dip coating?.
- ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions.
- MDPI. (n.d.). The Thickness and Structure of Dip-Coated Polymer Films in the Liquid and Solid States.
- PubMed. (n.d.). Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption.
- ResearchGate. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
- Chaoxin Machinery. (2023). 11 Common Issues with Plastic Films and Their Solutions.
- Davis-Standard. (2020). Cast Film Troubleshooting Tips.
- Scribd. (n.d.). Polyethylene (PE) Blown Film: Troubleshooting Guide.
- MDPI. (n.d.). Hydrophobic Modification of Concrete Using a Hydrophobizing Admixture.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 3. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Chemical Vapor Deposition - PVA TePla America, LLC [pvateplaamerica.com]
- 6. researchgate.net [researchgate.net]
- 7. Precise Film Thickness Control Using Dip Coaters – Useful columns for dip coating [sdicompany.com]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 13. gelest.com [gelest.com]
- 14. tifuls.com [tifuls.com]
- 15. scribd.com [scribd.com]
- 16. The Thickness and Structure of Dip-Coated Polymer Films in the Liquid and Solid States - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vapour Phase Deposition of Thin Siloxane Coatings on the Iron Surface. The Impact of the Layer Structure and Oxygen Adsorption on Corrosion Stability | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Humidity Dependence of Adhesion for Silane Coated Microcantilevers – Publications – Research [sandia.gov]
- 20. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 21. researchgate.net [researchgate.net]
- 22. silcotek.com [silcotek.com]
- 23. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 24. azonano.com [azonano.com]
- 25. vaccoat.com [vaccoat.com]
Technical Support Center: Minimizing Defects in Triisopropoxy(vinyl)silane-Based Coatings
Welcome to the technical support center for Triisopropoxy(vinyl)silane-based coatings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their coating formulations. Here, we move beyond simple protocols to explain the underlying chemistry and causality, empowering you to make informed decisions in your experiments.
Introduction to this compound Coatings
This compound is a versatile organosilane compound widely used as a coupling agent and crosslinker in coatings.[1] Its unique structure, featuring a reactive vinyl group and three hydrolyzable isopropoxy groups, allows it to form durable bonds with both organic polymers and inorganic substrates.[1] This dual reactivity is key to enhancing adhesion, improving mechanical properties, and increasing the durability of coatings.[2][3][4] However, the very reactivity that makes this silane valuable can also present challenges, leading to various coating defects if not properly controlled. This guide will help you navigate these challenges.
Core Chemistry: The Foundation of High-Quality Coatings
Understanding the hydrolysis and condensation reactions of this compound is fundamental to preventing defects.
-
Hydrolysis: In the presence of water, the isopropoxy groups (-OCH(CH₃)₂) are replaced by hydroxyl groups (-OH), forming silanols. This reaction is often catalyzed by an acid or a base.[5][6]
-
Condensation: The newly formed silanols are reactive and can condense with each other to form stable siloxane bonds (-Si-O-Si-), creating a cross-linked network. They can also bond with hydroxyl groups on the substrate surface, forming a strong covalent link.[5]
The balance and rate of these reactions are critical. Incomplete hydrolysis can lead to poor adhesion, while overly rapid condensation can result in a brittle and cracked coating.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common defects in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Cracking or Crazing of the Coating
Question: My coating is exhibiting fine cracks, sometimes in a network pattern, after curing. What is causing this and how can I fix it?
Answer:
Cracking is typically a sign of excessive stress within the coating film. This stress can arise from several factors during the formulation and curing process.
Potential Causes & Solutions:
-
Excessive Cross-linking: Too much this compound or a highly active catalyst can lead to a dense, inflexible siloxane network that shrinks and cracks upon curing.[7][8]
-
Solution: Systematically decrease the concentration of this compound in your formulation. If using a catalyst, consider reducing its concentration or switching to a less reactive one.[7]
-
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly, the coating surface can "skin over," trapping residual solvent. As this trapped solvent eventually escapes, it creates stress and can lead to cracking.[9]
-
Solution: Introduce a higher-boiling point co-solvent to your system to slow down the overall evaporation rate.
-
-
Thermal Mismatch with Substrate: A significant difference in the coefficient of thermal expansion between the coating and the substrate can induce stress during heating or cooling cycles in the curing process.[10]
-
Solution: Optimize your curing temperature profile. A slower ramp-up and cool-down rate can help to minimize thermal stress.
-
-
Coating Applied Too Thickly: Thicker coatings are more prone to developing internal stresses during solvent removal and curing.[10][11]
-
Solution: Apply the coating in thinner, multiple layers, allowing for adequate drying time between each application.[12]
-
| Parameter | Typical Range | Troubleshooting Action |
| Silane Concentration | 0.5 - 5% (w/w) | Decrease in 0.5% increments |
| Catalyst Concentration | 0.1 - 2% (of silane wt.) | Decrease in 0.05% increments |
| Curing Temperature | 80 - 120°C | Decrease ramp rate to <5°C/min |
| Coating Thickness | 0.5 - 5 µm | Target the lower end of the range |
Issue 2: Poor Adhesion or Delamination
Question: My coating peels away from the substrate easily. What's causing this lack of adhesion?
Answer:
Poor adhesion, or delamination, is a critical failure that points to an inadequate bond between the coating and the substrate.[10][11] This is often due to issues at the interface.
Potential Causes & Solutions:
-
Inadequate Substrate Preparation: The substrate surface must be scrupulously clean and possess reactive groups (like hydroxyls) for the silane to bond with. Contaminants like oils, dust, or previous coatings can act as a barrier.[13][14]
-
Incomplete Silane Hydrolysis: Without sufficient water and an appropriate pH, the isopropoxy groups will not fully hydrolyze to silanols, which are necessary for bonding to the substrate.[5][16]
-
Premature Condensation in Solution: If the silanols condense with each other in the solution before being applied to the substrate, their ability to bond with the surface is diminished.
Caption: Workflow for enhancing coating adhesion.
Issue 3: Pinholes or Bubbles in the Coating
Question: My cured coating has small voids or bubbles. How can I achieve a smooth, defect-free surface?
Answer:
Pinholes and bubbles are typically caused by trapped air, moisture, or solvent that escapes after the coating has begun to solidify.[9][11][14]
Potential Causes & Solutions:
-
Trapped Air/Moisture: Porous substrates or components with complex geometries can trap air that is then released during curing, creating bubbles.[10]
-
Solution: Degas the substrate under vacuum before coating. Applying the coating under low pressure can also help.
-
-
Byproducts of Reaction: The hydrolysis reaction of this compound produces isopropanol. If the curing temperature is above the boiling point of isopropanol (82.5°C), it can boil and create bubbles as it escapes.
-
Solution: Use a multi-stage curing process. Start with a lower temperature hold (e.g., 60-70°C) to slowly drive off the alcohol and solvent before ramping up to the final cure temperature.
-
-
Viscosity Issues: If the coating is too viscous, bubbles introduced during application (e.g., spraying or mixing) may not have time to escape before the film sets.[9][11]
-
Solution: Adjust the solvent system or reduce the solids content to lower the application viscosity.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the hydrolysis of this compound?
A1: For most applications, a slightly acidic pH of 4.5 to 5.5 is ideal for promoting the hydrolysis reaction while minimizing the rate of self-condensation.[17][18] This can be achieved by adding a small amount of an acid like acetic acid to your water/alcohol solvent system.
Q2: How does the vinyl group participate in the coating formation?
A2: The vinyl group (-CH=CH₂) does not participate in the initial hydrolysis and condensation that forms the siloxane network.[1] Its primary role is to provide a site for subsequent reactions, such as free-radical polymerization. This allows the silane network to be covalently bonded into an organic polymer matrix, which is a key function of its role as a coupling agent.
Q3: Can I use a catalyst to speed up the curing process?
A3: Yes, catalysts can significantly accelerate the condensation reaction and reduce cure times.[7][19] Common catalysts for silane condensation include organo-tin compounds (like dibutyltin dilaurate) and titanates.[19][20] However, be aware that catalysts can also increase the risk of cracking by promoting a very rapid and highly stressed network formation.[7] It is crucial to optimize the catalyst concentration carefully.
Q4: My substrate is a plastic (e.g., PEEK, Polycarbonate). How should I pretreat it?
A4: Many plastics have chemically inert surfaces with few hydroxyl groups for the silane to bond with. Therefore, surface activation is critical.[18] Treatments like corona discharge, plasma, or UV/ozone exposure are effective at introducing polar functional groups, including hydroxyls, onto the plastic surface, which dramatically improves silane coating adhesion.[18]
Q5: How can I control the thickness of my coating?
A5: Coating thickness can be controlled by several factors:
-
Application Method: Dip-coating withdrawal speed, spray-coating pass rate, and spin-coating RPM are all critical parameters.
-
Solution Concentration: The solids content of your silane solution directly impacts the amount of material deposited.[12]
-
Viscosity: The viscosity of the solution will affect how much liquid remains on the surface after application.
It is recommended to create a calibration curve for your specific application method, correlating process parameters with the resulting film thickness measured by techniques like ellipsometry or profilometry.
Visualizing the Curing Mechanism
The following diagram illustrates the key chemical transformations of this compound from initial hydrolysis to a fully cured, cross-linked coating.
Caption: Reaction pathway of this compound.
References
- This compound: A Comprehensive Guide to Its Properties and Applications. (n.d.).
- This compound: A Key Component in Advanced Materials and Coatings. (n.d.).
- Silane Coating Mastery. (2024, May 15). ZMsilane.
- Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability. (2025, September 30).
- Hydrolysis and condensation mechanism of organofunctional silanes and... (n.d.). ResearchGate.
- Catalysts for curing silane coating compositions. (n.d.). Google Patents.
- This compound | 18023-33-1. (n.d.). Benchchem.
- This compound CAS 18023-33-1 For Sale. (n.d.). Kerton Chemicals.
- Silane and Catalyst Effects on Silylated Polymer Elastomers. (2015, July 1). Adhesives & Sealants Industry.
- APPLYING A SILANE COUPLING AGENT. (n.d.).
- SILANE TERMINATED POLYMERS SIKA PRE-TREATMENT CHART. (2017, February).
- Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems. (n.d.). Nanjing Silfluo New Material Co., Ltd.
- Chen, M. J., et al. (n.d.). Silanes in High-Solids and Waterborne Coatings. Journal of Coatings Technology.
- Organosilane Technology in Coating Applications: Review and Perspectives. (n.d.).
- Modified Effect of Adding Catalyst with Silane Coupling Treatment. (n.d.). ResearchGate.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
- How to Use Silane Coupling Agents: A Practical Guide. (2025, March 26).
- How does a Silane Coupling Agent Work? Hydrolysis Considerations. (n.d.). Gelest, Inc.
- Troubleshooting Parylene Coating Issues: Common Problems and Solutions. (2025, March 17).
- Predicted Corrosion Performance of Organofunctional Silane Coated Steel Reinforcement for Concrete Structures: An Overview. (n.d.). MDPI.
- 6 Common Conformal Coating Defects & Their Solutions. (2020, June 16).
- 6 Conformal Coating Defects and How to Best Avoid Them. (2023, April 10).
- Coating Defects: Origins and Remedies. (n.d.).
- Defects , Causes and the Remedies. (n.d.). ResearchGate.
Sources
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 4. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 5. researchgate.net [researchgate.net]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. adhesivesmag.com [adhesivesmag.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 6 Conformal Coating Defects and How to Best Avoid Them | Specialty Coating Systems [scscoatings.com]
- 11. hzo.com [hzo.com]
- 12. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 13. zmsilane.com [zmsilane.com]
- 14. advancedcoating.com [advancedcoating.com]
- 15. nor.sika.com [nor.sika.com]
- 16. gelest.com [gelest.com]
- 17. gelest.com [gelest.com]
- 18. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 19. USH1279H - Catalysts for curing silane coating compositions - Google Patents [patents.google.com]
- 20. paint.org [paint.org]
Technical Support Center: Enhancing Triisopropoxy(vinyl)silane Grafting Reactions
Welcome to the technical support center for Triisopropoxy(vinyl)silane (TIVS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing TIVS grafting reactions. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you can troubleshoot and enhance your reaction outcomes effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the grafting process in a direct question-and-answer format.
Q1: My grafting yield is consistently low. What are the primary causes and how can I improve it?
A1: Low grafting yield is a common issue stemming from several potential factors. The key is to systematically evaluate each variable influencing the reaction kinetics and surface availability.
Potential Causes & Solutions:
-
Sub-Optimal Temperature: The reaction rate is highly dependent on temperature.[1][2][3]
-
Causality: For hydrolysis and condensation, higher temperatures increase the rate of reaction between the silane and surface hydroxyl groups.[4] For free-radical grafting of the vinyl group, temperature controls the decomposition rate of the initiator.[5][6]
-
Solution: Systematically screen a range of temperatures. For grafting onto silica gel, for instance, the rate increases significantly up to an optimal point (e.g., 80°C), after which side reactions or degradation may occur.[1][7] A post-grafting heating or curing step is often necessary to drive the condensation reaction and form stable covalent bonds.[8]
-
-
Improper Substrate Activation: The substrate surface must present sufficient reactive sites (typically hydroxyl groups).
-
Causality: Silane grafting relies on the reaction between the silane's alkoxy groups and surface hydroxyls.[9][10] If the surface is not properly cleaned or activated, there will be few sites for the silane to bond to.
-
Solution: Implement a rigorous substrate cleaning and activation protocol. This may involve piranha solution, UV/ozone treatment, or plasma cleaning for silica-based substrates to generate a high density of surface hydroxyl groups.
-
-
Incorrect Initiator/Catalyst Concentration: The concentration of the initiator (for vinyl grafting) or catalyst (for hydrolysis) is critical.
-
Causality: For free-radical reactions, insufficient initiator will generate too few radicals to propagate the grafting process effectively.[11] Conversely, excessive initiator can lead to undesirable side reactions like polymer crosslinking.[11] For hydrolysis/condensation, the reaction is slowest at neutral pH and is catalyzed by acidic or basic conditions.[12][13]
-
Solution: Titrate the initiator concentration to find the optimal level for your specific polymer and conditions.[11] If relying on the hydrolysis/condensation pathway, ensure the pH of your reaction medium is optimized for silanol formation without causing excessive self-condensation.
-
-
Sub-Optimal Silane Concentration: More is not always better.
-
Causality: While a certain concentration is needed, excessively high concentrations can lead to the formation of physisorbed multilayers instead of a covalently bonded monolayer, or self-condensation in solution which depletes the available silane for surface grafting.[2][14]
-
Solution: Experiment with a range of silane concentrations. An optimal concentration provides sufficient molecules for surface coverage without promoting bulk polymerization or uncontrolled multilayer deposition.[1][7]
-
Below is a troubleshooting workflow to diagnose the cause of low grafting yield.
Caption: Troubleshooting workflow for low grafting yield.
Q2: The silane solution is forming a gel or precipitate before or during the reaction. How can I prevent this?
A2: Gel formation is a clear indicator of premature and excessive self-condensation of the silane molecules in the bulk solution, rather than on the target substrate.
-
Primary Cause: The primary culprit is an excess of water in the reaction solvent or adsorbed on the glassware.[7] this compound hydrolyzes in the presence of water to form reactive silanol (Si-OH) groups.[15] These silanols are intended to react with the substrate, but if their concentration in the solution is too high, they will rapidly react with each other, forming siloxane (Si-O-Si) oligomers and eventually a cross-linked gel network.[15][16]
-
Solutions:
-
Control Water Content: The most critical control parameter is the amount of water. The degree of substrate hydration has been shown to be a more significant factor than temperature or silane concentration.[1] For reactions where surface grafting is desired, use anhydrous solvents (e.g., dry toluene) and ensure all glassware is thoroughly dried. The reaction should rely on the controlled amount of water present on the substrate surface itself.
-
Optimize pH: The rate of condensation is pH-dependent.[13] Working at a pH where condensation is slower (closer to neutral) can provide a larger window for the surface reaction to occur before bulk polymerization takes over.
-
One-Step Addition: Add the silane to the solvent/substrate mixture in one step rather than dropwise over a long period, as the latter can sometimes promote oligomerization before all the silane has been introduced.
-
Q3: The grafted layer shows poor adhesion and stability, especially when exposed to moisture. What went wrong?
A3: Poor adhesion indicates a failure to form a sufficient number of stable, covalent Si-O-Substrate bonds. The grafted layer is likely only physically adsorbed or weakly hydrogen-bonded to the surface.
-
Causality: The overall grafting process involves initial hydrolysis, then hydrogen bonding of silanols to the surface, and finally a condensation reaction (often requiring heat) to form covalent bonds.[14] If this final step is incomplete, the layer will not be robust.
-
Solutions:
-
Implement a Curing Step: After the initial grafting reaction, a thermal curing step (e.g., heating at 100-120°C for 60-90 minutes) is often essential.[8] This provides the energy needed to drive off water and convert the hydrogen bonds between the silanols and the surface into stable covalent siloxane bonds.
-
Ensure Proper Rinsing: After curing, rinse the substrate thoroughly with a suitable solvent (e.g., toluene, ethanol) to remove any physisorbed, non-covalently bonded silane multilayers. This ensures that the remaining film is the robust, grafted layer.
-
Verify Surface Chemistry: Ensure the substrate has appropriate hydroxyl groups. Some materials, like zirconia, are less reactive than silica and may require special surface pretreatment to create sufficient binding sites for the silane.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound grafting?
A1: this compound is a bifunctional molecule, meaning it can react via two different chemical moieties, allowing it to act as a molecular bridge between inorganic and organic materials.[9][15]
-
Isopropoxy Group Reaction (Hydrolysis & Condensation): The three isopropoxy groups are hydrolytically sensitive. In the presence of water (even trace amounts from atmospheric moisture or on a substrate surface), they hydrolyze to form reactive silanol groups (Si-OH).[15][16] These silanols can then undergo a condensation reaction with hydroxyl groups on an inorganic substrate (like glass, silica, or metal oxides) to form stable, covalent Si-O-Substrate bonds.[9] They can also condense with each other to form a cross-linked siloxane (Si-O-Si) network.[15]
-
Vinyl Group Reaction (Polymerization/Grafting): The vinyl group (-CH=CH₂) is reactive towards free radicals.[15] In the presence of a free-radical initiator (e.g., peroxide) or under UV irradiation, this group can be used to graft the silane molecule onto a polymer backbone or to copolymerize with other monomers.[5][18]
Caption: Dual reaction mechanisms of this compound.
Q2: How does temperature critically influence the reaction rate?
A2: Temperature is a critical parameter that accelerates nearly all reaction steps in the silanization process, but an optimal range must be identified.[3]
-
Hydrolysis/Condensation: Increasing temperature significantly boosts the rate of both hydrolysis and condensation.[4][19] One study found that raising the temperature from 20°C to 50°C increased the hydrolysis rate by more than six times.[4]
-
Grafting: In free-radical grafting, the temperature must be sufficient to cause the thermal decomposition of the initiator at an appropriate rate.[6]
-
Optimal Range: While higher temperatures increase reaction speed, they can also promote undesirable side reactions. For grafting onto silica, the rate increases up to about 80°C, then may decrease if side reactions like silane self-polymerization dominate.[1][7] Therefore, it is crucial to determine the optimal temperature that maximizes the grafting rate while minimizing side reactions for your specific system.
Q3: How do I choose the right initiator or catalyst?
A3: The choice depends entirely on which part of the TIVS molecule you intend to react.
-
For Vinyl Group Grafting: You need a free-radical initiator . The choice is dictated by the reaction temperature and the polymer matrix.
-
Peroxides (e.g., dicumyl peroxide, benzoyl peroxide) are common choices for melt-grafting processes.[11][20] The initiator must be selected based on its half-life at the desired reaction temperature to ensure a steady supply of radicals.
-
UV Irradiation can be used as an alternative, often in the presence of a photosensitizer, for grafting onto films or surfaces at lower temperatures.[18]
-
-
For Hydrolysis/Condensation: The reaction is catalyzed by acid or base . The rate is lowest at a neutral pH of 7.[13]
-
Acidic conditions (low pH) tend to accelerate the hydrolysis step faster than the condensation step.[13]
-
Basic conditions (high pH) significantly promote the condensation reaction.[13]
-
Often, no external catalyst is added; the reaction relies on the intrinsic properties of the substrate surface and controlled amounts of water.
-
Key Parameter Optimization Summary
| Parameter | Effect on Reaction Rate & Outcome | Typical Range / Considerations | References |
| Temperature | Increases rate of hydrolysis, condensation, and initiator decomposition. An optimum exists before side reactions dominate. | 50 - 120°C. A post-grafting curing step (e.g., 90-120°C) is often required. | [1][2][3][4][8] |
| Substrate Hydration | Crucial for hydrolysis. Too little water prevents reaction; too much causes solution-phase self-condensation. | Often the most critical factor. For silica, a 10% hydration degree was found to be optimal. | [1][7] |
| Silane Concentration | Higher concentration can increase grafted amount up to a point, then steric hindrance or self-polymerization occurs. | Varies by application. Start with a 1-5% (v/v) solution in an appropriate solvent. | [1][2][14] |
| Catalyst / Initiator | Hydrolysis: Acid/base catalysis increases rate. Vinyl Grafting: Initiator type and concentration control radical flux. | pH: Acidic or basic conditions. Initiator: e.g., 0.05-0.5 wt% peroxide relative to polymer. | [11][12][13] |
| Reaction Time | Longer times generally lead to higher grafting yields, until surface sites are saturated or reactants are depleted. | 30 minutes to 24 hours, highly dependent on other parameters. | [2][3] |
Experimental Protocols
Protocol 4.1: Standard Procedure for Grafting this compound onto a Silica Substrate
This protocol provides a baseline for achieving a covalently attached monolayer of TIVS on a silicon wafer or glass slide.
1. Substrate Cleaning and Activation: a. Sonicate the silica substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes. b. Dry the substrate under a stream of dry nitrogen. c. Activate the surface to generate hydroxyl groups using one of the following methods:
- UV/Ozone Cleaner: Treat for 15-20 minutes.
- Oxygen Plasma: Treat at medium power for 2-5 minutes.
- (Caution) Piranha Solution: Immerse in a freshly prepared 3:1 mixture of H₂SO₄:H₂O₂ for 30 minutes at 80°C. Rinse copiously with deionized water and dry with nitrogen.
2. Silane Solution Preparation: a. In a nitrogen-filled glovebox or using Schlenk line techniques, prepare a 2% (v/v) solution of this compound in anhydrous toluene. b. Rationale: Using an anhydrous solvent is critical to prevent premature hydrolysis and self-condensation of the silane in the solution. The reaction will be driven by the hydroxyl groups and adsorbed water on the activated substrate surface.
3. Grafting Reaction: a. Place the freshly activated and dried substrate in the silane solution. b. Seal the container and heat the reaction to 80°C with gentle stirring for 4 hours. c. Rationale: Heating provides the activation energy for the grafting reaction.[1][7]
4. Rinsing and Curing: a. Remove the substrate from the solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bonded (physisorbed) silane. b. Sonicate the substrate briefly (1-2 minutes) in toluene to further remove loosely bound molecules. c. Dry the substrate under a stream of dry nitrogen. d. Place the substrate in an oven at 110°C for 1 hour to cure the film. e. Rationale: The curing step drives the final condensation reaction, converting hydrogen bonds into stable Si-O-Si and Si-O-Substrate covalent bonds, ensuring a robust and stable film.[8]
5. Characterization: a. The success of the grafting can be verified using techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), or contact angle measurements.[7][21]
References
- Wang, Y., et al. (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. RSC Advances.
- ResearchGate. (n.d.). Effect of silane concentration (a) and reaction temperature (b) on the grafted amount and grafted yield.
- Gelest. (n.d.). Silanes and Surface Modification.
- MDPI. (2023). Effect of Grafting Conditions on the Interfacial Properties of Silane Modified Wood Veneer/PE Film Plywood. Polymers.
- ResearchGate. (n.d.). Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts.
- MDPI. (2020). The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds. Polymers.
- Wiley Online Library. (1998). Crosslinking of poly(vinyl chloride)—I. Grafting of vinyltri(alkoxy)silanes using UV irradiation. Journal of Applied Polymer Science.
- ResearchGate. (n.d.). Silane-modified poly(ethylene-co-vinyl acetate): Influence of comonomers on peroxide-initiated vinylsilane crafting.
- ResearchGate. (n.d.). Silanes for adhesion promotion and surface modification.
- NIH. (n.d.). Surface Modification for Enhanced Silanation of Zirconia Ceramics.
- Mahidol University. (2013). Improved silane grafting of high-density polyethylene in the melt by using a binary initiator and the properties of silane-crosslinked products.
- ResearchGate. (n.d.). Improved silane grafting of high-density polyethylene in the melt by using a binary initiator and the properties of silane-crosslinked products.
- ResearchGate. (n.d.). A general silane grafting procedure was followed throughout the study.
- Springer. (n.d.). Surface modification of bio-based composites via silane treatment: a short review.
- Gelest. (n.d.). What to Consider When Selecting a Silane Coupling Agent.
- Google Patents. (n.d.). US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.
- Kerton Chemicals. (n.d.). This compound CAS 18023-33-1 For Sale.
- ResearchGate. (n.d.). A novel silane coupling agent with peroxy groups used as an initiator in the graft polymerization of AN or MMA on nano-TiO2.
- ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- Scribd. (n.d.). Kinetics of Silane Grafting and Moisture.
- MDPI. (n.d.). Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications.
- NIH. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers.
- ResearchGate. (n.d.). Effect of polymer structure and additives on silane grafting of polyethylene.
- ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions.
- ResearchGate. (n.d.). Synthesis, Characterization and Properties of (Vinyl Triethoxy Silane‐grafted PP)/Silica Nanocomposites.
- NIH. (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane.
- ResearchGate. (n.d.). Process optimization for improved adhesion in the grafting of triethoxyvinylsilane on VLDPE via reactive extrusion.
- RSC Publishing. (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane.
- ResearchGate. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
- Semantic Scholar. (1992). Kinetics of silane grafting and moisture crosslinking of polyethylene and ethylene propylene rubber.
- PubMed. (n.d.). Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates.
Sources
- 1. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04296C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface Modification for Enhanced Silanation of Zirconia Ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crosslinking of poly(vinyl chloride)—I. Grafting of vinyltri(alkoxy)silanes using UV irradiation | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Mahidol IR [repository.li.mahidol.ac.th]
- 21. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Treatment Curing Optimization for Silane Layers
Welcome to the Technical Support Center for Silane Layer Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of post-treatment curing for silane layers. Here, we move beyond mere procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your surface modification workflows effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the curing of silane layers.
Q1: What is the fundamental purpose of a post-treatment curing step for silane layers?
A post-treatment curing step, typically involving heat or controlled environmental conditions, is crucial for driving the condensation reaction between silanol groups (Si-OH). This process forms a stable, cross-linked siloxane (Si-O-Si) network on the substrate surface.[1] A properly cured layer ensures robust adhesion, durability, and the desired surface functionality.
Q2: What are the primary chemical reactions occurring during the curing of a silane layer?
The curing process is dominated by two key reactions:
-
Hydrolysis: Alkoxy groups (-OR) on the silane molecule react with water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by acids or bases.[2][3][4]
-
Condensation: The newly formed silanol groups then react with other silanol groups or with hydroxyl groups on the substrate surface. This condensation reaction releases water or alcohol and forms stable siloxane bonds (Si-O-Si or Si-O-Substrate).[5][6]
Q3: What are the key parameters that influence the effectiveness of the curing process?
The success of silane layer curing is highly dependent on several factors:
-
Temperature: Higher temperatures generally accelerate the condensation reaction, leading to faster curing times.[7][8]
-
Humidity: While water is necessary for the initial hydrolysis, excessive humidity during curing can be detrimental, potentially leading to weaker adhesion.[9][10]
-
Time: Sufficient time is required for the completion of the condensation reactions and the formation of a stable network.[1]
-
pH: The pH of the silane solution and the substrate surface can significantly impact the rates of both hydrolysis and condensation.[11][12]
Q4: Can I cure silane layers at room temperature?
Yes, curing at room temperature is possible, but it typically requires a longer duration, often 24 hours or more, and is sensitive to ambient humidity.[13][14] For applications demanding high throughput or maximum layer stability, a heat-curing step is generally recommended.
In-Depth Troubleshooting Guides
This section provides a detailed, question-and-answer-based approach to resolving specific issues encountered during the post-treatment curing of silane layers.
Issue 1: Poor Adhesion or Delamination of the Silane Layer
Q: My silane layer is peeling or flaking off the substrate after curing. What are the likely causes and how can I fix this?
A: Poor adhesion is a common problem that often points to an incomplete or compromised interface between the silane layer and the substrate. The primary culprits are inadequate surface preparation and suboptimal curing conditions.
Potential Causes & Recommended Solutions:
-
Insufficient Surface Hydroxylation: The silane layer covalently bonds to hydroxyl (-OH) groups on the substrate. A low density of these groups will result in poor adhesion.[15]
-
Solution: Implement a rigorous substrate cleaning and activation protocol. For glass or silicon-based substrates, treatments like piranha solution, UV/Ozone, or oxygen plasma are highly effective at generating a high density of surface hydroxyl groups.[15]
-
-
Incomplete Curing: The condensation reaction that forms the robust Si-O-Substrate and Si-O-Si bonds may not have gone to completion.
-
Solution: Optimize your curing parameters. Increase the curing temperature or extend the curing time based on the silane manufacturer's recommendations and the thermal stability of your substrate.[16]
-
-
Excessive Layer Thickness: A thick, poorly cross-linked silane layer can lead to cohesive failure within the layer itself, rather than adhesive failure at the interface.[17]
-
Moisture at the Interface: Water can attack the Si-O-Substrate bonds, leading to hydrolytic instability and delamination.[19][20]
-
Solution: Ensure the substrate is thoroughly dried before silane deposition. After deposition and rinsing, a proper curing step will help to drive off any residual water.
-
Experimental Protocol: Optimizing Curing for Improved Adhesion
-
Substrate Preparation:
-
Clean glass slides by sonicating in acetone, followed by isopropanol, for 15 minutes each.
-
Dry the slides under a stream of nitrogen.
-
Activate the surface by treating with an oxygen plasma cleaner for 5 minutes to generate a high density of hydroxyl groups.
-
-
Silane Deposition (Liquid-Phase):
-
Prepare a fresh 1% (v/v) solution of your desired silane in anhydrous toluene.
-
Immerse the activated slides in the silane solution for 30 minutes at room temperature.
-
Rinse the slides thoroughly with fresh anhydrous toluene to remove unbound silane.
-
-
Curing Parameter Matrix:
-
Divide the coated slides into different groups to test a matrix of curing temperatures and times.
-
Group A (Control): Air dry at room temperature for 24 hours.
-
Group B: Cure in an oven at 80°C for 15 minutes.
-
Group C: Cure in an oven at 110-120°C for 10 minutes.[13][14]
-
Group D: Cure in an oven at 110-120°C for 30-60 minutes.[18]
-
-
Adhesion Assessment:
-
Perform a cross-cut adhesion test (e.g., ASTM D3359) on a sample from each group to qualitatively assess adhesion.[16]
-
For a more quantitative measure, consider using techniques like AFM-based nano-scratch testing.
-
Issue 2: Inconsistent or Hazy Coating Appearance
Q: After curing, my silane layer appears hazy, uneven, or has visible aggregates. What causes this and how can I achieve a uniform, transparent layer?
A: A hazy or inconsistent appearance is typically a result of uncontrolled silane polymerization, either in the solution or on the surface, leading to the formation of aggregates and multilayers instead of a uniform monolayer.
Potential Causes & Recommended Solutions:
-
Premature Polymerization in Solution: The presence of excess water in your solvent can cause the silane to hydrolyze and self-condense in the solution before it has a chance to bond to the substrate.[18]
-
Solution: Use anhydrous solvents and prepare your silane solution immediately before use.[18] Working in a low-humidity environment, such as a glove box or under an inert atmosphere, can also be beneficial.
-
-
High Silane Concentration: A high concentration of silane increases the likelihood of intermolecular reactions in the solution, leading to oligomer and aggregate formation.[18]
-
Inadequate Rinsing: Failure to thoroughly rinse the substrate after deposition can leave behind physisorbed silane molecules and aggregates.
-
Improper Curing Conditions: Rapid heating or uncontrolled humidity during the initial stages of curing can sometimes contribute to surface rearrangement and haze.
-
Solution: Consider a two-step curing process: a short pre-cure at a lower temperature (e.g., 60°C) to gently remove the solvent, followed by the final cure at a higher temperature (e.g., 110-120°C).
-
Visualization of Silane Reaction Pathways
Caption: Desirable vs. undesirable silane reaction pathways.
Issue 3: Sub-optimal or Inconsistent Surface Functionality
Q: The surface energy (hydrophobicity/hydrophilicity) of my cured silane layer is not what I expected, or it varies across the substrate. How can I optimize the curing process to achieve the desired functionality?
A: Inconsistent surface functionality often indicates a disordered or incomplete silane layer where the functional groups are not properly oriented, or where patches of the underlying substrate are still exposed.
Potential Causes & Recommended Solutions:
-
Incomplete Monolayer Formation: If the reaction time is too short or the silane concentration is too low, you may end up with a partial monolayer, leaving areas of the native substrate exposed and leading to inconsistent surface properties.[18]
-
Solution: Systematically vary the deposition time and silane concentration to find the optimal conditions for achieving a complete monolayer.
-
-
Disordered Multilayer Formation: Paradoxically, a thick, disordered multilayer can sometimes exhibit less desirable properties than a well-ordered monolayer because the functional groups are randomly oriented.[18]
-
Solution: As with preventing haze, use a lower silane concentration and ensure thorough rinsing to favor monolayer formation.
-
-
Incomplete Condensation During Curing: An incomplete cure can result in a less dense and less stable layer, where the functional groups may not be optimally presented at the surface.
-
Solution: Ensure your curing temperature and time are sufficient to drive the condensation reaction to completion. A well-cross-linked network will provide a more stable and uniform presentation of the functional groups.[1]
-
Quantitative Data Summary: Curing Parameters
The optimal curing conditions are highly dependent on the specific silane, substrate, and application method. The following table provides general guidelines based on common practices.[13][14][18][21]
| Curing Method | Temperature Range (°C) | Typical Duration | Key Considerations |
| Room Temperature | 20-25 | 24 hours | Highly sensitive to ambient humidity (<60% RH recommended).[13][14] |
| Oven Curing (Aqueous Alcohol Deposition) | 110 | 5-10 minutes | Efficient for driving off water and alcohol. |
| Oven Curing (Aqueous Deposition) | 110-120 | 20-30 minutes | Standard for many commercial applications. |
| Oven Curing (General Lab Protocol) | 110-120 | 30-60 minutes | Ensures robust cross-linking for demanding applications. |
Characterization Workflow for Cured Silane Layers
Caption: A typical workflow for characterizing a cured silane layer.[22][23][24]
References
- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149.
- Taylor & Francis Online. (n.d.). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review.
- ResearchGate. (n.d.). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review.
- ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate.
- Gelest. (n.d.). Applying a Silane Coupling Agent.
- Xie, Y., Hill, C. A., Jalaludin, Z., & Sun, D. (2010). Effects of dynamic aging (hydrolysis and condensation) behaviour of organofunctional silanes in the aqeous solution on their penetrability into the cells walls of wood. BioResources, 5(4), 2246-2261.
- Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT.
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- Al-Badr, F. M., Al-Onazi, W. A., Al-Dhayan, D. M., & Al-Amri, A. M. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2535.
- Nanjing SiSiB Silicones Co., Ltd. (n.d.). Application Methods of Silane Coupling Agent.
- ResearchGate. (n.d.). Effect of humidity on the curing of 3-glycidoxypropyltrimethoxy silane.
- Silico. (n.d.). Silane Coupling Agents.
- OnlyTRAININGS. (n.d.). Silanes as adhesion promoters for paints, inks, coatings, and adhesives.
- ResearchGate. (n.d.). (a) Reactivity of silane(s) and silanols. Silanols are most stable at....
- XJY SILICONES. (2025). How to Use Silane Coupling Agents: A Practical Guide.
- ResearchGate. (n.d.). Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior.
- DTIC. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and.
- ResearchGate. (2013). What kind of characterization techniques should I perform to see if surface coverage is full or not after silanization?.
- ResearchGate. (n.d.). Parametric modeling and optimization of chemical vapor deposition process.
- ACS Publications. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules.
- Lehigh University. (n.d.). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates.
- MDPI. (2024). Ultra-Structural Surface Characteristics of Dental Silane Monolayers.
- MDPI. (n.d.). Optimizing the PECVD Process for Stress-Controlled Silicon Nitride Films: Enhancement of Tensile Stress via UV Curing and Layered Deposition.
- ResearchGate. (n.d.). Optimization of Chemical Vapor Deposition Process.
- Nanjing Silfluo New Material Co., Ltd. (n.d.). Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems.
- Silane Guard. (2025). Silane Surface Treatment 8 Common Mistakes To Avoid.
- ResearchGate. (n.d.). Understanding the relationship between silane application conditions, bond durability and locus of failure.
- PubMed. (n.d.). Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts.
- ResearchGate. (n.d.). Effect of silane treatment on adhesion of adhesive-bonded carbon fiber reinforced nylon 6 composite.
- Pharmapproach. (n.d.). Common Defects in Film Coating Process: Causes and Possible Solutions.
- ResearchGate. (n.d.). Effect of Silane Type and Air-Drying Temperature on Bonding Fiber Post to Composite Core and Resin Cement.
- Astro Chemical. (n.d.). How Temperature & Humidity Impact Cure.
- SATIVUS. (n.d.). Application of Silane Coupling Agent in Surface Modification of Silicon Micro Powder.
- ResearchGate. (n.d.). Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts.
- ResearchGate. (2025). Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness.
- ResearchGate. (2025). Optimization of mixed silanes agent solution and curing process for composite γ‐glycidoxypropyl trimethoxysilane (γ‐GPS)/bis‐1.2‐(triethoxysilyl)ethane (BTSE) silane film on Q235 steel surface.
- Gelest. (n.d.). Silanes and Surface Modification.
- IEEE Xplore. (n.d.). Corrosion Protection Properties of Organofunctional Silanes —An Overview.
- ResearchGate. (2018). (PDF) Optimization of Heat-Dried Silane Application for CAD/CAM Ceramic Resin Bonding.
- UL Prospector. (2022). Coating Film Defects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of dynamic aging (hydrolysis and condensation) behaviour of organofunctional silanes in the aqeous solution on their penetrability into the cells walls of wood :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. zmsilane.com [zmsilane.com]
- 11. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 14. gelest.com [gelest.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 17. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 21. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. lehigh.edu [lehigh.edu]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Regeneration of Silanol Groups on Aged Substrates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with aged substrates in their experiments. The reactivity and surface properties of materials like glass, silica, and silicon wafers are critically dependent on the density of surface silanol (Si-OH) groups. Over time, these surfaces can become deactivated through contamination or dehydration, leading to inconsistent experimental results, particularly in applications like silanization, bioconjugation, and surface coating.[1]
This guide provides a structured, in-depth approach to understanding, troubleshooting, and regenerating silanol groups on these aged substrates. The protocols and explanations provided are grounded in established scientific principles to ensure reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my surface modification experiments (e.g., silanization) failing on older glass slides or silicon wafers?
A: The success of many surface modification techniques hinges on the presence of reactive silanol groups on the substrate surface. On aged substrates, these crucial functional groups may be compromised for several reasons:
-
Organic Contamination: Adventitious organic contaminants from the atmosphere, storage containers, or handling can mask the silanol groups, rendering the surface hydrophobic and non-reactive.
-
Dehydration: Prolonged storage, especially at elevated temperatures, can lead to the condensation of adjacent silanol groups to form less reactive siloxane bridges (Si-O-Si).[2] While this process is more significant at high temperatures (above 200°C), it can occur slowly over time even at ambient conditions.
-
Surface Restructuring: The surface of glass is not static and can undergo slow restructuring, leading to a reduction in the number of accessible silanol groups.
A simple initial diagnostic is to measure the water contact angle on the substrate. A high contact angle (typically > 40-50°) on a substrate that should be hydrophilic is a strong indicator of contamination or deactivation.[3][4]
Q2: What is the fundamental principle behind regenerating silanol groups?
A: The regeneration of silanol groups involves two primary steps:
-
Cleaning: The removal of organic and inorganic contaminants from the surface.
-
Hydroxylation: The re-introduction of hydroxyl (-OH) groups to the surface by breaking siloxane bonds or reacting with surface silicon atoms.
The choice of method depends on the nature of the substrate, the level of contamination, and the required density of silanol groups for the downstream application.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Inconsistent results after surface treatment.
-
Possible Cause: Non-uniform cleaning or activation of the substrate.
-
Solution: Ensure the entire substrate is in contact with the cleaning/activation solution. For plasma or UV-ozone treatments, the position and orientation of the substrate within the chamber are critical for uniform exposure.[5] Agitation during wet chemical treatments can also improve uniformity.
Problem 2: The substrate is clean, but subsequent reactions are still inefficient.
-
Possible Cause: Insufficient density of silanol groups.
-
Solution: The chosen regeneration method may not be aggressive enough. For instance, a simple solvent wash may not be sufficient to hydroxylate the surface. Consider switching to a more robust method like piranha etching or plasma treatment to increase the silanol group density.[6][7]
Problem 3: The treated substrate quickly loses its activity.
-
Possible Cause: Re-contamination of the activated surface.
-
Solution: Activated surfaces are highly energetic and prone to contamination from the ambient environment. It is crucial to use the regenerated substrates immediately after treatment.[8] If immediate use is not possible, store the substrates in a desiccator or under an inert atmosphere.
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the most common and effective methods for regenerating silanol groups. Each protocol is designed as a self-validating system, incorporating quality control steps to ensure the desired surface properties are achieved.
Method 1: Piranha Solution Treatment (for Glass and Silicon Substrates)
Causality: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a highly aggressive oxidizing agent. It effectively removes organic residues by hydroxylating the surface and breaking down organic molecules.[9] The sulfuric acid component helps to hydrolyze the siloxane bonds, exposing underlying silicon atoms which are then hydroxylated by the hydrogen peroxide.[10]
Safety Precautions: Piranha solution is extremely dangerous and must be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[11][12] NEVER add organic solvents to piranha solution, as this can cause an explosion.[9]
Protocol:
-
Pre-cleaning: Sonicate the substrates in a detergent solution (e.g., 2% Alconox) for 15 minutes, followed by thorough rinsing with deionized (DI) water. Then, sonicate in acetone for 10 minutes, followed by isopropanol for 10 minutes, and finally rinse extensively with DI water.[13]
-
Piranha Solution Preparation: In a designated glass container, slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄).[11] The solution is highly exothermic and will become very hot.[9]
-
Treatment: Immerse the pre-cleaned and dried substrates into the hot piranha solution for 15-30 minutes.[14]
-
Rinsing: Carefully remove the substrates from the piranha solution and rinse them extensively with DI water. A common procedure is to transfer them to a beaker of DI water and then rinse under a stream of DI water.[11]
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Validation: Measure the water contact angle. A successful treatment should result in a contact angle of <10°.[15]
Workflow Diagram:
Caption: Piranha treatment workflow for silanol regeneration.
Method 2: Plasma Treatment
Causality: Plasma treatment utilizes an ionized gas to modify the substrate surface. For silanol regeneration, oxygen or air plasma is commonly used.[8] The high-energy plasma species bombard the surface, removing organic contaminants and breaking Si-O-Si bonds. The reactive oxygen species then react with the surface to form new silanol groups, rendering the surface hydrophilic.[7][15]
Protocol:
-
Pre-cleaning: Perform the same pre-cleaning steps as in the Piranha Treatment protocol to remove gross contamination.
-
Plasma Treatment: Place the pre-cleaned and dried substrates in the plasma chamber.
-
Gas: Use Oxygen (O₂) or ambient air.
-
Power: Typically 50-100 W.
-
Time: 1-5 minutes.
-
Pressure: ~200-500 mTorr.
-
(Note: Optimal parameters may vary depending on the specific plasma cleaner.)
-
-
Post-Treatment: No rinsing is required. The substrates can be used immediately after venting the chamber.
-
Validation: Measure the water contact angle. A successful treatment will result in a contact angle of <10°.
Workflow Diagram:
Caption: Plasma treatment workflow for silanol regeneration.
Method 3: UV-Ozone (UVO) Cleaning
Causality: UV-Ozone cleaning is a dry, photochemical oxidation process. Short-wavelength UV light (185 nm) generates ozone from atmospheric oxygen, while longer-wavelength UV light (254 nm) excites organic molecules on the substrate surface. The combination of UV and ozone effectively breaks down and removes organic contaminants.[16][17] This process also generates a highly reactive, clean surface that becomes hydroxylated upon exposure to ambient moisture, thus increasing its hydrophilicity.[18]
Protocol:
-
Pre-cleaning: Perform the same pre-cleaning steps as in the Piranha Treatment protocol.
-
UVO Treatment: Place the pre-cleaned and dried substrates in the UV-Ozone cleaner, approximately 5-10 mm from the UV source.
-
Time: 5-15 minutes.
-
-
Post-Treatment: No rinsing is required. The substrates can be used immediately.
-
Validation: Measure the water contact angle. A successful treatment should result in a contact angle of <10°.
Workflow Diagram:
Caption: UV-Ozone treatment workflow for silanol regeneration.
Quantitative Data Summary
| Treatment Method | Typical Duration | Key Reagents/Conditions | Expected Water Contact Angle | Safety Considerations |
| Piranha Solution | 15-30 min | H₂SO₄, H₂O₂ | < 10° | Extremely corrosive and reactive.[9] |
| Plasma Treatment | 1-5 min | O₂ or Air Plasma | < 10° | High voltage, vacuum. |
| UV-Ozone Cleaning | 5-15 min | UV light (185/254 nm), O₃ | < 10° | UV radiation, ozone exposure. |
Advanced Characterization Techniques
While contact angle goniometry is a rapid and accessible method for validating surface hydrophilicity, more advanced techniques can provide quantitative information about the chemical state of the surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface and the chemical bonding states of silicon and oxygen.[19][20][21] By analyzing the Si 2p and O 1s core level spectra, it is possible to distinguish between Si-O and Si-OH bonding environments, providing a quantitative measure of silanol group density.[19]
-
Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-FTIR can be used to directly probe the vibrational modes of Si-OH groups on the surface.[22][23] Deuterium exchange experiments combined with IR spectroscopy can also be used for the quantitative determination of surface silanol groups.[24]
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the number of silanol groups by measuring the mass loss associated with the condensation of silanols to form water at elevated temperatures.[23]
References
- Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics. Analyst (RSC Publishing).
- Surface Chemistry Modification. Harrick Plasma.
- Quantification of the Number of Silanol Groups in Silicalite and Mesoporous MCM-41: Use of Ft-Raman Spectroscopy. Taylor & Francis.
- Quantification of water and silanol species on various silicas by coupling IR spectroscopy and in-situ thermogravimetry. PubMed.
- Contact Angle Testing/Analysis. Rheology Lab.
- What is the most effective cleaning/activation method of the glass slide for silanization. ResearchGate.
- 7 ways to measure contact angle. Biolin Scientific.
- Contact angle – What is it and how do you measure it?.
- PIRANHA CLEANING – GLASS SURFACES. ResearchGate.
- Measurement of contact angle for hydrophilic and hydrophobic surfaces. ResearchGate.
- Plasma Treatment to Create a Hydrophilic Surface on Silicon Substrates. Glow Research.
- A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays. NIH.
- Plasma surface treatment process and mechanism. PIE Scientific LLC.
- Protocol 2: Preparation of Coverslips.
- Plasma Modification Techniques for Natural Polymer-Based Drug Delivery Systems. NIH.
- DETERMINATION OF SILANOL NUMBER ON SILICA-GEL PARTICLES BY DEUTERIUM EXCHANGE AND INFRARED SPECTROSCOPY.
- Standard Operating Procedure: Piranha Clean.
- Silanization Surface treatment process. Plasma.com.
- Unlocking Dental Implant Integration: The Power of Plasma Surface Treatment.
- acid piranha etch standard operating procedure. MMRC.
- How can I determine the loading of silanol (OH) groups on the surface of the silica gel?. ResearchGate.
- Glass cover slips and small glass vials were silanised following the same method. The Royal Society of Chemistry.
- XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. UniCA IRIS.
- Silanizing Glassware. The Schlenk Line Survival Guide.
- The mechanics of functionnalized glass surfaces. arXiv.
- Monitoring Chemical Changes on the Surface of Borosilicate Glass Covers during the Silanisation Process. Journal of Physical Science.
- Piranha Cleaning - Standard Operating Procedure. Braun Research Group.
- Evidence of Si–OH species at the surface of aged silica. AIP Publishing.
- Ion exchange that results in silanol formation on glass surface. ResearchGate.
- XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI.
- How to achiece regeneration of silanol groups after pyrolysis?. ResearchGate.
- Ultraviolet-Ozone Cleaning of Semiconductor Surfaces. DTIC.
- XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. ResearchGate.
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
- UV Ozone Cleaner for Up to 300mm Wafers. uvfab.
- Silanization. Wikipedia.
- Quantification of Variable Functional-Group Densities of Mixed-Silane Monolayers on Surfaces via a Dual-Mode Fluorescence and XPS Label. American Chemical Society.
- Oxidation and cleaning silicon wafers with Ozone Technologies. Anseros.
- Simple and Versatile UV-Ozone Oxide for Silicon Solar Cell Applications. OSTI.GOV.
Sources
- 1. Silanization - Wikipedia [en.wikipedia.org]
- 2. kb.osu.edu [kb.osu.edu]
- 3. biolinchina.com [biolinchina.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Plasma Treatment to Create a Hydrophilic Surface on Silicon Substrates - Glow Research [glowresearch.org]
- 8. harrickplasma.com [harrickplasma.com]
- 9. researchgate.net [researchgate.net]
- 10. jps.usm.my [jps.usm.my]
- 11. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 12. mmrc.caltech.edu [mmrc.caltech.edu]
- 13. med.upenn.edu [med.upenn.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. piescientific.com [piescientific.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. ossila.com [ossila.com]
- 18. Oxidation and cleaning silicon wafers with Ozone Technologies [anseros.de]
- 19. pubs.aip.org [pubs.aip.org]
- 20. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of water and silanol species on various silicas by coupling IR spectroscopy and in-situ thermogravimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isopropoxy Group Hydrolysis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the incomplete hydrolysis of isopropoxy groups, a common challenge in sol-gel synthesis and surface functionalization protocols. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the success of your work.
Frequently Asked Questions (FAQs)
Q1: My isopropoxy-functionalized silane isn't hydrolyzing completely. What are the most likely causes?
A1: Incomplete hydrolysis of isopropoxy silanes is a frequent challenge stemming from several key factors. The reaction's success hinges on achieving the optimal conditions for converting Si-O-iPr groups to reactive Si-OH (silanol) groups. The most common culprits are:
-
Incorrect pH: The rate of hydrolysis is highly dependent on the pH of the reaction medium. The reaction is slowest at a neutral pH of 7.[1][2]
-
Insufficient Water: Hydrolysis is a chemical reaction that consumes water. A stoichiometric or insufficient amount of water can lead to an incomplete reaction.[2]
-
Steric Hindrance: The bulky nature of the isopropoxy group, compared to smaller methoxy or ethoxy groups, physically obstructs the approach of water molecules to the silicon center, thereby slowing down the reaction rate.[3][4][5]
-
Low Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Room temperature may not be sufficient to achieve a reasonable reaction rate.[2]
-
Presence of Alcohol (Isopropanol): The hydrolysis reaction is reversible. The presence of the isopropanol byproduct, or its use as a co-solvent, can push the equilibrium back towards the reactants, hindering complete hydrolysis.[2]
Q2: Why is my titanium isopropoxide solution instantly forming a white precipitate upon adding water?
A2: This rapid precipitation is a hallmark of the extremely high reactivity of titanium alkoxides like titanium (IV) isopropoxide (TTIP) with water.[6] The hydrolysis and subsequent condensation reactions are often uncontrollably fast, leading to the immediate formation of insoluble titanium dioxide (TiO₂) or titanium hydroxide aggregates rather than a stable sol.[6][7] To achieve controlled particle formation, the hydrolysis rate must be slowed down significantly.[6][8]
Q3: How does acid catalysis differ from base catalysis for isopropoxy silane hydrolysis?
A3: Both acid and base catalysis accelerate hydrolysis, but they operate through different mechanisms that influence the final structure of the condensed silica network.[1][9]
-
Acid Catalysis (pH < 7): The reaction begins with the protonation of the isopropoxy oxygen, making it a better leaving group.[9][10][11] This is followed by a nucleophilic attack by water on the silicon atom. Acid-catalyzed hydrolysis is generally faster than condensation, leading to the formation of linear or weakly branched polymer-like chains.[10][12]
-
Base Catalysis (pH > 7): Under basic conditions, a hydroxyl anion (OH⁻) directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate.[1][9] This mechanism is more sensitive to steric hindrance.[1] Base catalysis tends to favor condensation over hydrolysis, resulting in more compact, highly branched, and particulate (colloidal) structures.[1]
Q4: Can I use the hydrolyzed isopropoxy silane solution after storing it for a week?
A4: It is strongly discouraged. Once hydrolyzed, the resulting silanol (Si-OH) groups are highly reactive and will begin to self-condense to form siloxane (Si-O-Si) bonds.[2][13] This process, which occurs even at acidic pH, leads to the formation of oligomers and larger aggregates in the solution.[2][14] Using an aged solution will result in non-uniform surface coatings and reduced reactivity with the substrate.[15] For best results, hydrolyzed silane solutions should be prepared fresh and used shortly after preparation, ideally within a few hours.[2]
Troubleshooting Guides
This section provides structured approaches to diagnose and solve common problems encountered during the hydrolysis of isopropoxy groups.
Issue 1: Incomplete Hydrolysis of Isopropoxy Silanes
This issue is often identified by poor surface functionalization, such as a hydrophilic surface when a hydrophobic coating was intended, or by analytical techniques showing residual alkoxy groups.[15]
| Potential Cause | Underlying Science | Recommended Solution |
| Neutral pH | The hydrolysis reaction rate is at its minimum around pH 7.[1][16] Catalysis is required to accelerate the reaction to a practical rate. | Adjust the pH of the aqueous solution to be acidic (typically pH 3-5) using an acid like acetic acid or hydrochloric acid. This accelerates hydrolysis while minimizing the rate of self-condensation.[2] |
| Insufficient Water | Water is a reactant. Le Chatelier's principle dictates that a low concentration of a reactant will limit the forward reaction. | Use a significant molar excess of water relative to the silane to drive the hydrolysis equilibrium towards the products (silanols).[2][17] |
| Steric Hindrance | The bulky isopropyl group physically blocks the silicon center, making it difficult for water to attack. This effect is more pronounced than with smaller methoxy or ethoxy groups.[3][13] | Increase the reaction temperature to 40-60°C to provide more kinetic energy to overcome the activation barrier.[2] Alternatively, allow for a significantly longer reaction time compared to less hindered silanes. |
| Co-solvent Interference | The product of hydrolysis is isopropanol. If isopropanol is also used as a co-solvent, its high concentration can inhibit the forward hydrolysis reaction. | If possible, use a non-alcoholic co-solvent (e.g., acetone, THF) to improve silane solubility without interfering with the reaction equilibrium. If an alcohol is necessary, you may need to increase reaction time and temperature to compensate.[2] |
Issue 2: Uncontrolled Precipitation of Titanium Isopropoxide
This problem manifests as the immediate formation of a dense, white precipitate upon the introduction of water, preventing the formation of a stable sol for sol-gel processes.[6]
| Potential Cause | Underlying Science | Recommended Solution |
| Rapid Hydrolysis Rate | Titanium is highly electropositive, making the Ti-OR bond extremely susceptible to nucleophilic attack by water. The hydrolysis reaction is often diffusion-controlled and highly exothermic.[18][19] | Method 1: Slow Addition. Dissolve the titanium isopropoxide in a dry alcohol (e.g., isopropanol). Slowly add this solution dropwise to a large volume of water or an acidic water solution under vigorous stirring.[6] This maintains a low instantaneous concentration of the precursor. |
| High Water Concentration | Introducing the alkoxide directly into pure water provides an overwhelming excess of the hydrolyzing agent, leading to instantaneous and uncontrolled reaction. | Method 2: Controlled Water Introduction. Introduce water slowly into the alkoxide solution. This can be done by using a syringe pump or by leveraging atmospheric moisture in a controlled humidity chamber for very sensitive applications. |
| Lack of Stabilizer | Without a coordinating agent, the newly formed titanium hydroxide species rapidly condense into insoluble oxides. | Method 3: Use of Chelating Agents. Add a chelating agent, such as acetylacetone (acac) or acetic acid, to the titanium isopropoxide solution before introducing water.[6] The chelating agent replaces one or more isopropoxy groups with a more stable ligand, reducing the number of reactive sites and sterically hindering the approach of water, thereby slowing the hydrolysis rate.[20] |
Experimental Protocols & Methodologies
Protocol 1: Controlled Hydrolysis of 3-Aminopropyltriisopropoxysilane (APIPS) for Surface Amination
This protocol is designed to achieve complete hydrolysis while minimizing premature self-condensation.
-
Solvent Preparation: Prepare a 95:5 (v/v) mixture of ethanol and deionized water.
-
pH Adjustment: Add glacial acetic acid to the solvent mixture to adjust the pH to approximately 4.5.
-
Silane Addition: While vigorously stirring the acidified solvent, slowly add the 3-aminopropyltriisopropoxysilane to a final concentration of 2% (v/v).
-
Hydrolysis Reaction: Allow the solution to stir at room temperature for at least 2-4 hours before use. The amine group in the silane can autocatalyze the reaction, but the acidic pH ensures a more controlled process.
-
Application: Use the freshly prepared solution for surface modification immediately. Do not store.
Protocol 2: Verifying Hydrolysis with FT-IR Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for monitoring the progress of hydrolysis.
-
Sample Preparation: At various time points during the hydrolysis reaction (e.g., t=0, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot of the reaction mixture.
-
Analysis: Acquire an FT-IR spectrum of each aliquot.
-
Data Interpretation: Monitor the disappearance of peaks associated with the Si-O-C bond of the isopropoxy group (typically around 960 cm⁻¹ and 1105 cm⁻¹) and the appearance of a broad band corresponding to Si-OH (silanol) groups (around 920 cm⁻¹) and O-H stretching (3200-3600 cm⁻¹).[21] Complete hydrolysis is indicated by the disappearance of the Si-O-C peaks.
Visualization of Key Mechanisms
Hydrolysis & Condensation Workflow
The following diagram illustrates the general pathway from an isopropoxy silane precursor to a functionalized surface, highlighting the critical hydrolysis step.
Caption: Workflow for silane hydrolysis, condensation, and surface bonding.
Troubleshooting Logic for Incomplete Hydrolysis
This decision tree provides a logical flow for diagnosing the root cause of incomplete hydrolysis.
Caption: Decision tree for troubleshooting incomplete silane hydrolysis.
References
- Mechanisms of Silicon Alkoxide Hydrolysis-Oligomerization Reactions: A DFT Investigation. (n.d.). Vertex AI Search.
- Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Vertex AI Search.
- Mechanism of acid-catalysed hydrolysis S N 2 − Si. (n.d.). ResearchGate.
- metal alkoxides and diketonates. (n.d.). Gelest, Inc.
- Cheng, X., Chen, D., & Liu, Y. (2012). Mechanisms of silicon alkoxide hydrolysis-oligomerization reactions: a DFT investigation. Chemphyschem, 13(9), 2392-404.
- Traditional sol-gel: the chemistry of alkoxides. (n.d.). POLITECNICO DI TORINO Repository ISTITUZIONALE.
- Kinetic analysis of organosilane hydrolysis and condensation. (n.d.). ResearchGate.
- Influence of the Water/Titanium Alkoxide Ratio on the Morphology and Catalytic Activity of Titania–Nickel Composite Particles for the Hydrolysis of Ammonia Borane. (2018). PMC.
- What is effect of steric hinderance on acidity of alcohols? (2023). Quora.
- Hydrolysis of alkoxysilanes. (n.d.). Google Patents.
- Hydrolysis and condensation reactions of titanium isopropoxide for TiO 2 production. (n.d.). ResearchGate.
- Hydrolysis of Silanes. (n.d.). Scribd.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). PMC.
- Dunuwila, D. D., Gagliardi, C. D., & Berglund, K. A. (n.d.). Application of Controlled Hydrolysis of Titanium(IV) Isopropoxide to Produce Sol-Gel-Derived Thin Films. Chemistry of Materials.
- Sol-gel Synthesis and Photocatalytic Characterization of Immobilized TiO2 Films. (n.d.). DiVA portal.
- What is the effect of steric hindrance on the hydrolysis of haloalkanes? (2023). Quora.
- Troubleshooting incomplete hydrolysis of Trimethoxy(propyl)silane. (n.d.). Benchchem.
- Can anyone inform me how to control the hydrolysis of titanium isopropoxide? (2013). ResearchGate.
- Hydrolysis of Aluminum Alkoxides and Bayerite Conversion. (n.d.). ResearchGate.
- Hydrolysis–condensation reactions of titanium alkoxides in thin films: A study of the steric hindrance effect by X-ray photoelectron spectroscopy. (n.d.). ResearchGate.
- Transition metal alkoxide complex. (n.d.). Wikipedia.
- ZnO Nanoparticles Synthesized via a Supercritical-CO 2 -Assisted Method as Photocatalysts for the Degradation of Water Pollutants. (n.d.). MDPI.
- Hydrolysis and Condensation of Transition Metal Alkoxide: Experiments and Simulations. (n.d.). ResearchGate.
- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (n.d.). ResearchGate.
- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed.
- Effect of titanium source and sol-gel TiO 2 thin film formation parameters on its morphology and photocatalytic activity. (n.d.). ResearchGate.
- The process for organofunctional trialkoxysilane hydrolysis, condensation, and covalent bonding to an inorganic substrate. (n.d.). ResearchGate.
- Effect of acid, water and alcohol ratios on sol-gel preparation of antireflective amorphous SiO 2 coatings. (n.d.). ResearchGate.
- Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? (2015). Analytical Chemistry.
- Troubleshooting incomplete silanization of surfaces. (n.d.). Benchchem.
- A Comparative Guide to Analytical Techniques for Quantifying Silane Surface Coverage. (n.d.). Benchchem.
- HYDROLYSIS. (n.d.). Unknown Source.
- A new silanizing agent tailored to surface bio-functionalization. (2019). PubMed.
- How to determine the fucntionalization conditions for various organosilanes? (2019). ResearchGate.
- Hydrophobicity-Hydrophilicty and Silane Surface Modification. (2008). Gelest, Inc.
- Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. (n.d.). ResearchGate.
- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (n.d.). Elsevier.
- Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. (n.d.). PMC.
- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). PubMed Central.
Sources
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.polito.it [iris.polito.it]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of silicon alkoxide hydrolysis-oligomerization reactions: a DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gelest.com [gelest.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scribd.com [scribd.com]
- 17. US4395563A - Hydrolysis of alkoxysilanes - Google Patents [patents.google.com]
- 18. gelest.com [gelest.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Long-term stability issues with Triisopropoxy(vinyl)silane coatings
Welcome to the technical support guide for Triisopropoxy(vinyl)silane. This document is designed for researchers, scientists, and drug development professionals to address common and complex challenges related to the long-term stability of coatings derived from this versatile silane coupling agent. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to diagnose issues, optimize your processes, and ensure the creation of robust, reliable, and durable surface modifications.
Section 1: Foundational Chemistry and Mechanisms of Instability
This compound is a bifunctional molecule essential for creating a durable interface between inorganic substrates and organic polymers. Its utility stems from two distinct reactive sites:
-
Triisopropoxy Groups (-Si(OCH(CH₃)₂)₃): These groups undergo hydrolysis in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on the substrate surface (e.g., glass, metal oxides) to form stable, covalent Si-O-Substrate bonds. They also self-condense with other silanol molecules to build a cross-linked polysiloxane network (Si-O-Si), which constitutes the backbone of the coating.[1][2]
-
Vinyl Group (-CH=CH₂): This organic functional group remains available after the silane has bonded to the substrate. It can then participate in free-radical polymerization or other cross-linking reactions to covalently bond with an overlying organic polymer matrix.[1]
Understanding the long-term stability of these coatings requires recognizing their inherent vulnerabilities. The very reactions that form the coating can, under certain conditions, be reversed or compromised.
-
Hydrolytic Instability: The siloxane bonds (Si-O-Si) that form the coating's network are susceptible to attack by water. In environments with high humidity or direct aqueous contact, these bonds can hydrolyze, leading to a breakdown of the network structure and a loss of cohesive strength. This process, known as reversion, is a primary cause of long-term adhesion failure.[3][4]
-
Incomplete Condensation: The conversion of silanol groups to stable siloxane bonds requires energy, typically in the form of heat (curing). If curing is insufficient in time or temperature, residual silanol groups will remain at the interface.[5][6][7] These unreacted hydroxyls are hydrophilic sites that attract water, creating weak points that initiate delamination and degradation.
-
Photodegradation: While the inorganic Si-O backbone is highly resistant to UV radiation, the organic vinyl group and any subsequent polymer matrix it is bonded to can degrade upon UV exposure. This can lead to yellowing, chalking, and a decline in the mechanical properties of the coating system.[8][9][10]
Below is a diagram illustrating the fundamental reaction pathway for forming a stable silane coating.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My silane coating initially shows excellent adhesion but fails (delaminates) after a few weeks, especially when exposed to humid air or aqueous solutions. What is happening?
A1: This is a classic case of hydrolytic failure . The likely root causes are:
-
Cause A: Incomplete Curing: The most common culprit. Without sufficient thermal energy, the condensation reaction that forms stable Si-O-Si and Si-O-Substrate bonds is incomplete. You are left with a physically adsorbed layer with many residual Si-OH groups, which readily attract water and weaken the interface, leading to failure.[5][6][7]
-
Solution: Verify your curing protocol. Ensure the substrate reaches the target temperature for the specified duration. See the table below for starting recommendations. A post-cure bake or a slightly higher curing temperature can significantly improve long-term stability.
-
-
Cause B: Contaminated Substrate: The entire chemistry relies on the silanols reacting with hydroxyl groups on the substrate. If the surface is contaminated with organic residues (oils, grease, surfactants), the silane cannot form a covalent bond and will only be weakly adsorbed on top of the contamination layer.[7][11]
-
Solution: Implement a rigorous, multi-step cleaning procedure. Refer to Protocol 1: Standard Substrate Preparation below. Verify cleanliness with a water contact angle test; a clean, hydroxylated glass or silicon surface should have a contact angle <10°.
-
-
Cause C: Water in Silane Solution: Using a solvent that is not anhydrous or working in a very high-humidity environment can cause excessive hydrolysis and premature self-condensation in the solution before it is applied to the substrate. This reduces the number of silanol groups available to bond with the surface.[5][12]
-
Solution: Always use fresh, anhydrous solvents for your silane solution. If working in a humid environment (>60% RH), consider preparing the solution and performing the coating in a glove box or dry environment.
-
Q2: My silane solution becomes cloudy, hazy, or forms a gel within an hour of preparation. Can I still use it?
A2: No, the solution is no longer viable. This phenomenon is caused by uncontrolled self-condensation in the bulk solution.[13][14]
-
Cause A: Incorrect pH: The stability of hydrolyzed silanols is highly pH-dependent. In neutral or basic conditions, the condensation reaction is rapid, leading to the formation of oligomers and polymers that precipitate out of solution.[2][15][16]
-
Cause B: High Silane Concentration: Higher concentrations increase the probability of intermolecular reactions, accelerating self-condensation.
-
Solution: For most applications, a silane concentration of 1-2% (v/v) is sufficient. Higher concentrations rarely improve coating quality and often lead to thick, weak, and hazy layers.[5]
-
Q3: After curing, my coating appears streaky, hazy, or has an iridescent, rainbow-like appearance. How can I achieve a uniform, clear finish?
A3: This points to issues with film formation and thickness control .
-
Cause A: Excessive Coating Thickness: A thick layer of silane will not form an ordered monolayer. Instead, it creates a poorly organized, weakly cross-linked multilayer film. This film is often brittle and has poor adhesion.[5]
-
Solution: Reduce the silane concentration in your solution (1-2% is a good starting point). Control the application method rigorously; techniques like dip-coating with a controlled withdrawal speed or spin-coating are preferable to simple dipping or wiping.
-
-
Cause B: Inadequate Rinsing: After deposition and before curing, any physically adsorbed, unbound silane must be removed. If left on the surface, it will cure into a hazy, easily removable layer.[5]
-
Solution: Immediately after removing the substrate from the silane solution, perform a thorough rinse with a fresh, anhydrous solvent (e.g., the same alcohol used for the solution). Dry the surface with a stream of inert gas (like nitrogen or argon) before placing it in the oven for curing.
-
Q4: My coating has developed a yellow tint over time, especially after exposure to laboratory lighting or heat. What causes this discoloration?
A4: The Si-O backbone of the silane coating is very stable and does not yellow. The discoloration almost always originates from the degradation of organic components in the coating system.[8][9]
-
Cause A: UV Degradation: Standard fluorescent lighting and sunlight emit UV radiation, which can break down organic chemical bonds, particularly in aromatic structures (like those found in many epoxy resins that silanes are coupled to). This photodegradation creates chromophores that appear yellow.[10]
-
Solution: If the coating will be exposed to light, ensure the organic topcoat or polymer matrix is UV-stable or contains UV-stabilizing additives. If using an amino-silane in your formulation (e.g., for polyurethane systems), be aware that they are particularly prone to yellowing and should be avoided for light-colored or outdoor applications.[14]
-
-
Cause B: Thermal Oxidation: High service temperatures can cause oxidation of the organic matrix.
-
Solution: Ensure that the operational temperature of your device or experiment does not exceed the thermal stability limit of the organic polymer being used in conjunction with the silane.
-
The following diagram provides a logical workflow for troubleshooting common silane coating failures.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nipponpaint-industrial.com [nipponpaint-industrial.com]
- 7. suncoating.com [suncoating.com]
- 8. [PDF] Effect of Methyltrimethoxy Silane Modification on Yellowing of Epoxy Coating on UV (B) Exposure | Semantic Scholar [semanticscholar.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. 3 Reasons Epoxy Coatings Can Turn Yellow [xano521concretecoatings.com]
- 11. unicheminc.com [unicheminc.com]
- 12. researchgate.net [researchgate.net]
- 13. pcimag.com [pcimag.com]
- 14. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 15. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Performance Analysis for Material Scientists: Triisopropoxy(vinyl)silane vs. Vinyltrimethoxysilane
As Senior Application Scientists, we guide researchers through the nuanced process of material selection. The choice of a silane coupling agent is a critical decision point that dictates the interfacial integrity and long-term performance of advanced composites, adhesives, and coatings. This guide presents a detailed performance comparison between two common vinyl-functional silanes: Triisopropoxy(vinyl)silane (VTPS) and Vinyltrimethoxysilane (VTMS). Our analysis moves beyond catalog specifications to explore the fundamental chemical drivers of their performance, supported by established experimental methodologies.
The Molecular Distinction: Structure and its Implications
At the heart of the performance differences between VTPS and VTMS are their hydrolyzable alkoxy groups. VTMS possesses three methoxy (-OCH₃) groups, while VTPS has three bulkier isopropoxy (-OCH(CH₃)₂) groups.[1] This seemingly small structural change has profound consequences for reactivity, stability, and handling.
dot graph "Silane_Structures" { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
// VTMS Structure vtms_si [label="Si", pos="0,0!"]; vtms_v [label="CH=CH₂", pos="-1.5,0!"]; vtms_o1 [label="O", pos="0.75,1.3!"]; vtms_c1 [label="CH₃", pos="1.5,1.3!"]; vtms_o2 [label="O", pos="0.75,-1.3!"]; vtms_c2 [label="CH₃", pos="1.5,-1.3!"]; vtms_o3 [label="O", pos="1,0!"]; vtms_c3 [label="CH₃", pos="2,0!"]; vtms_label [label="Vinyltrimethoxysilane (VTMS)", pos="0,-2.5!"];
edge [color="#4285F4"]; vtms_si -- vtms_v; vtms_si -- vtms_o1; vtms_o1 -- vtms_c1; vtms_si -- vtms_o2; vtms_o2 -- vtms_c2; vtms_si -- vtms_o3; vtms_o3 -- vtms_c3;
// VTPS Structure vtps_si [label="Si", pos="5,0!"]; vtps_v [label="CH=CH₂", pos="3.5,0!"]; vtps_o1 [label="O", pos="5.75,1.3!"]; vtps_c1 [label="CH(CH₃)₂", pos="7,1.3!"]; vtps_o2 [label="O", pos="5.75,-1.3!"]; vtps_c2 [label="CH(CH₃)₂", pos="7,-1.3!"]; vtps_o3 [label="O", pos="6,0!"]; vtps_c3 [label="CH(CH₃)₂", pos="7.5,0!"]; vtps_label [label="this compound (VTPS)", pos="5.5,-2.5!"];
edge [color="#EA4335"]; vtps_si -- vtps_v; vtps_si -- vtps_o1; vtps_o1 -- vtps_c1; vtps_si -- vtps_o2; vtps_o2 -- vtps_c2; vtps_si -- vtps_o3; vtps_o3 -- vtps_c3; } Caption: Chemical structures of Vinyltrimethoxysilane (VTMS) and this compound (VTPS).
Both molecules share a vinyl (-CH=CH₂) functional group, which allows them to copolymerize or graft onto organic polymer backbones like polyethylene, acrylics, and styrenics.[2][3] The primary mode of action, however, involves the hydrolysis of the alkoxy groups into reactive silanol (-Si-OH) groups, which then condense with hydroxyl groups on inorganic surfaces (like glass, metal oxides, or mineral fillers) to form stable covalent bonds (e.g., Si-O-Substrate).[1][4]
Performance Deep Dive: Reactivity, Adhesion, and Stability
The selection between VTPS and VTMS hinges on the specific requirements of the application, such as desired cure speed, processing conditions, and the need for hydrolytic stability.
Key Performance Parameter: Hydrolysis and Condensation Rate
The most significant performance differentiator is the rate of hydrolysis. The methoxy groups in VTMS are sterically less hindered and more reactive than the bulky isopropoxy groups of VTPS.[1]
-
Vinyltrimethoxysilane (VTMS): Undergoes rapid hydrolysis in the presence of moisture, releasing methanol as a byproduct.[5] This fast reactivity is advantageous for applications requiring quick curing and crosslinking, such as in moisture-cured polymers and sealants where it can also act as a moisture scavenger.[6] However, this high reactivity can also lead to a shorter shelf life in formulated systems if moisture is not strictly controlled.
-
This compound (VTPS): Exhibits a much slower hydrolysis rate due to the steric hindrance of the three isopropoxy groups. This reaction releases isopropanol. The slower reactivity imparts excellent stability in water-based systems, such as acrylic latex coatings, allowing for the formulation of stable, one-component, formaldehyde-free coatings that crosslink only upon curing.[7] An aqueous formulation containing VTPS can remain stable and effective for over a year.[7]
Comparative Data Summary
While direct, side-by-side comparative studies are scarce, we can assemble a representative comparison based on fundamental principles and data from individual studies. The following table summarizes the key physical and performance characteristics.
| Property | Vinyltrimethoxysilane (VTMS) | This compound (VTPS) | Causality & Significance |
| Molecular Formula | C₅H₁₂O₃Si | C₁₁H₂₄O₃Si | Larger molecular weight for VTPS.[1] |
| Molecular Weight | 148.2 g/mol | 232.4 g/mol | Affects stoichiometry in formulations.[1] |
| Boiling Point | 123°C | 180-221.7°C | Lower volatility for VTPS, which can be a handling advantage.[1][8] |
| Density (@ 25°C) | ~0.97 g/cm³ | ~0.87-0.89 g/cm³ | VTPS is less dense.[4][7] |
| Hydrolysis Rate | Fast | Slow | Methoxy groups are smaller and more reactive.[1][5] VTMS is for fast-cure systems; VTPS is for stable, slow-cure, or water-based systems.[7] |
| Hydrolysis Byproduct | Methanol | Isopropanol | Methanol has a higher toxicity profile than isopropanol, a key consideration for safety and regulatory compliance. |
| Adhesion Strength | Good | Excellent | While both improve adhesion, VTPS is noted for exceptional dry and wet adhesion, potentially due to the formation of a more durable, moisture-resistant siloxane network.[3][8] |
| Hydrolytic Stability | Moderate | Excellent | The bulkier isopropoxy groups provide enhanced moisture resistance, making VTPS preferable for outdoor coatings and applications in humid environments.[1][7] |
Experimental Protocols for Performance Validation
To empower researchers to make data-driven decisions, we provide validated, self-contained protocols for comparing the performance of these two silanes.
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label = "Phase 1: Surface Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; sub_prep [label="Substrate Cleaning\n(e.g., Glass, Aluminum)"]; silane_prep [label="2% Silane Solution Prep\n(Ethanol/Water, pH 4.5-5.5)"]; }
subgraph "cluster_treat" { label = "Phase 2: Treatment"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; surface_treat [label="Surface Application\n(Dip-coating for 120s)"]; curing [label="Curing\n(110°C for 15 min)"]; rinsing [label="Rinsing & Final Drying"]; }
subgraph "cluster_eval" { label = "Phase 3: Performance Evaluation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; contact_angle [label="Wettability Analysis\n(Contact Angle Goniometry)"]; adhesion_test [label="Adhesion Strength Test\n(ASTM D5868 Lap Shear)"]; hydrolysis_test [label="Hydrolysis Kinetics\n(¹H NMR Spectroscopy)"]; }
sub_prep -> silane_prep [style=invis]; silane_prep -> surface_treat; surface_treat -> curing -> rinsing; rinsing -> contact_angle; rinsing -> adhesion_test; silane_prep -> hydrolysis_test; } Caption: A generalized experimental workflow for comparing silane coupling agent performance.
Protocol 1: Evaluation of Adhesion Promotion via Lap Shear Strength
This protocol is based on ASTM D5868 and is designed to quantify the improvement in bond strength between a fiber-reinforced plastic (FRP) and an adhesive.[9][10]
-
Substrate Preparation:
-
Cut FRP substrates (e.g., G-10 glass-epoxy) into 101.6 mm x 25.4 mm (4" x 1") coupons.
-
Abrade the bonding surface lightly with 220-grit sandpaper.
-
Degrease the surface by sonicating in acetone for 10 minutes, followed by isopropanol for 10 minutes.
-
Dry the coupons in an oven at 110°C for 15 minutes and store in a desiccator.
-
-
Silane Solution Preparation:
-
Prepare a 95:5 (v/v) ethanol/water solution. Adjust the pH to 4.5-5.5 using acetic acid.
-
Add 2% (v/v) of either VTMS or VTPS to the solvent mixture and stir for 60 minutes to allow for pre-hydrolysis.
-
-
Surface Treatment:
-
Immerse the cleaned FRP coupons in the respective silane solutions for 120 seconds.
-
Withdraw the coupons and allow them to air dry for 30 minutes.
-
Cure the silane layer in an oven at 110°C for 15 minutes.
-
-
Bonding:
-
Apply a consistent layer of a two-part epoxy adhesive to the treated surface of one coupon.
-
Create a single-lap joint with a 12.7 mm (0.5") overlap with a second treated coupon.
-
Use clamps and spacers to ensure a consistent bond line thickness.
-
Cure the adhesive according to the manufacturer's instructions (e.g., 24 hours at room temperature followed by a 2-hour post-cure at 80°C).
-
-
Testing:
-
Using a universal testing machine with a crosshead speed of 13 mm/min, pull the bonded specimens in tension until failure.[11]
-
Calculate the lap shear strength by dividing the maximum load at failure by the bonded area.
-
Prepare and test at least five replicates for each silane and a non-silanized control group.
-
Protocol 2: Assessment of Surface Wettability via Contact Angle Measurement
This protocol quantifies the change in surface energy after silane treatment.[12]
-
Substrate Preparation & Treatment: Prepare and treat flat substrates (e.g., glass slides) as described in Protocol 1, steps 1-3.
-
Measurement:
-
Place the treated substrate on the stage of a contact angle goniometer.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture a high-resolution image of the droplet profile within 30 seconds of deposition.
-
Use the instrument's software to measure the static contact angle.
-
Perform measurements at five different locations on each substrate and average the results. Test at least three replicate substrates.
-
Protocol 3: Monitoring Hydrolysis Kinetics by ¹H NMR Spectroscopy
This protocol provides a method to quantify the rate of hydrolysis.[13][14]
-
Sample Preparation:
-
In an NMR tube, combine 500 µL of deuterated acetonitrile (CD₃CN) and 50 µL of deuterium oxide (D₂O).
-
Add a catalytic amount of an acid (e.g., deuterated acetic acid) to achieve a desired pH.
-
Acquire a baseline ¹H NMR spectrum.
-
Inject a precise amount of the silane (e.g., 10 µL of VTMS or VTPS) into the NMR tube, shake vigorously, and immediately begin acquiring spectra at timed intervals.
-
-
Data Acquisition:
-
Monitor the disappearance of the signal corresponding to the alkoxy protons (methoxy for VTMS at ~3.6 ppm; isopropoxy for VTPS at ~4.2 ppm and ~1.2 ppm).
-
Simultaneously monitor the appearance and increase of the signal for the corresponding alcohol byproduct (methanol for VTMS at ~3.3 ppm; isopropanol for VTPS at ~4.0 ppm and ~1.1 ppm).
-
-
Analysis:
-
Integrate the peaks corresponding to the alkoxy group of the unreacted silane and the alcohol byproduct at each time point.
-
Plot the concentration of the unreacted silane versus time to determine the reaction rate. This allows for a quantitative comparison of the hydrolysis kinetics under identical conditions.
-
Conclusion and Recommendation
The choice between this compound and Vinyltrimethoxysilane is not a matter of superior versus inferior, but of selecting the appropriate tool for a specific chemical task.
-
Choose Vinyltrimethoxysilane (VTMS) for applications demanding rapid cure speeds and where processing conditions can be kept anhydrous prior to the final curing step. It is highly effective in filled polymer systems and moisture-cured sealants. However, careful consideration must be given to the formulation's shelf stability and the safety profile of its methanol byproduct.
-
Choose this compound (VTPS) when hydrolytic stability is paramount. Its slow, controlled hydrolysis makes it the superior choice for water-based formulations like latex coatings and adhesives, offering excellent shelf life. The enhanced moisture resistance of the resulting bond and the less hazardous isopropanol byproduct make it ideal for high-performance, durable applications, particularly those exposed to harsh environmental conditions.[1][8]
By understanding the fundamental relationship between molecular structure and reactivity, and by employing rigorous, standardized evaluation protocols, researchers can confidently select the optimal vinylsilane to achieve superior interfacial performance and material durability.
References
- ASTM D5868-01, Standard Test Method for Lap Shear Adhesion for Fiber Reinforced Plastic (FRP) Bonding, ASTM International, West Conshohocken, PA, 2014. [Link]
- TestResources, Inc. Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals. [Link]
- Infinita Lab. ASTM D5868 Lap Shear Adhesion Test for Fiber Reinforced Plastic. [Link]
- Hengda Chemical. Vinyltrimethoxysilane, cas:2768-02-7, VTMO. [Link]
- Intertek. Lap Shear ASTM D3163, ASTM D5868 Tests. [Link]
- Matinlinna, J. P., Özcan, M., Lassila, L. V., & Vallittu, P. K. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal.
- Abdmouleh, M., et al. (2009). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy.
- SciSpace. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. (2004). [Link]
- Schmidt, H., & Seiferling, B. (1986). NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. In Materials Research Society Symposia Proceedings (Vol. 73, p. 739). Cambridge University Press. [Link]
- Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. (2023).
- Surface-wetting characterization using contact-angle measurements. (2018).
- Brito e Abreu, S., & Skinner, W. (2012). Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. Langmuir, 28(18), 7364-7371. [Link]
- Inno Specialty Chemicals. Triisopropoxy(vinyl)
- Semantic Scholar. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. [Link]
- Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science, 34(4), 1619-1630. [Link]
- ResearchGate. Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. [Link]
- Brochier-Salon, M. C., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- ResearchGate. 1 H NMR spectra of APS hydrolysis. [Link]
- Oostendorp, D. J., Bertrand, G., & Stoffer, J. (1991). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 5(3), 171-189. [Link]
- ECOPOWER. Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability. [Link]
- ResearchGate. Effects of vinyltrimethoxy silane on mechanical properties and morphology of polypropylene‐woodflour composites. [Link]
- Al-Oweini, R., & El-Rassy, H. (2009). Kinetics and mechanisms of alkoxysilanes and organoalkoxysilanes polymerization: A review. International Journal of Molecular Sciences, 10(7), 3188-3200. [Link]
- Inno Specialty Chemicals. Triisopropoxy(vinyl)
- Jiangxi Chenguang New Materials Co., Ltd. Vinyltriisopropoxysilane (siloxane Polymer ) CAS NO 18023-33-1. [Link]
- Nanjing Siwin New Material Co.,Ltd. Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry. (2024). [Link]
- da Costa, H. M., & Ramos, V. D. (2017). Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE).
- ResearchGate. Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. [Link]
- Gelest, Inc. VINYLTRIMETHOXYSILANE. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry - Siwin [siwinsilicone.com]
- 4. VINYLTRIMETHOXYSILANE | [gelest.com]
- 5. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. chinacouplingagents.com [chinacouplingagents.com]
- 8. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 9. store.astm.org [store.astm.org]
- 10. infinitalab.com [infinitalab.com]
- 11. Lap Shear ASTM D3163, ASTM D5868 Tests [intertek.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Vinyltriethoxysilane (VTEO) and Triisopropoxy(vinyl)silane (VTIPO) as Silane Coupling Agents
Introduction
In the realm of advanced materials, the interface between organic polymers and inorganic substrates is a critical frontier that dictates the ultimate performance and durability of composite materials. Silane coupling agents are the cornerstone of interfacial engineering, creating robust chemical bridges between these dissimilar phases.[1][2] Among these, vinyl-functional silanes are particularly vital for their ability to participate in free-radical polymerization, making them indispensable in crosslinked polyethylene, advanced composites, and high-performance adhesives and coatings.[3]
This guide presents a detailed comparative study of two prominent vinylsilanes: Vinyltriethoxysilane (VTEO) and Triisopropoxy(vinyl)silane (VTIPO). While both share the same vinyl functional group, the subtle difference in their hydrolyzable alkoxy groups—ethoxy versus isopropoxy—gives rise to significant variations in reactivity, processing characteristics, and final properties. This analysis is designed for researchers, materials scientists, and formulation chemists to provide a clear, data-driven framework for selecting the optimal vinylsilane for a specific application. We will delve into their fundamental chemical properties, reaction kinetics, performance attributes, and provide validated experimental protocols for their evaluation.
Molecular Structure and Physicochemical Properties
The foundation of the performance differences between VTEO and VTIPO lies in their molecular architecture. Both molecules consist of a central silicon atom bonded to a reactive vinyl group (CH₂=CH-) and three hydrolyzable alkoxy groups.
Caption: Molecular structures of Vinyltriethoxysilane and this compound.
The key distinction is the steric bulk of the alkoxy groups. The ethoxy group (-OCH₂CH₃) in VTEO is sterically less demanding than the isopropoxy group (-OCH(CH₃)₂) in VTIPO. This structural difference is the primary determinant of their differing hydrolysis rates and, consequently, their processing and performance characteristics.
Table 1: Comparative Physicochemical Properties
| Property | Vinyltriethoxysilane (VTEO) | This compound (VTIPO) | Reference(s) |
| CAS Number | 78-08-0 | 18023-33-1 | [4][5] |
| Molecular Formula | C₈H₁₈O₃Si | C₁₁H₂₄O₃Si | [4][5] |
| Molecular Weight | 190.31 g/mol | 232.40 g/mol | [4] |
| Density (@ 25°C) | ~0.903 g/mL | ~0.865 g/mL | [6][7] |
| Boiling Point | 160-161 °C | ~180 °C | [8][9] |
| Refractive Index (@ 20°C) | ~1.398 | ~1.394 - 1.404 | [6][7] |
| Flash Point | ~34 - 44 °C | ~51 °C | [6][7] |
Reaction Mechanism and Kinetics: The Impact of Steric Hindrance
The functionality of silane coupling agents is predicated on a two-stage reaction mechanism: hydrolysis followed by condensation.[10]
-
Hydrolysis: The alkoxy groups (-OR) react with water to form reactive silanol groups (-Si-OH) and a corresponding alcohol byproduct (R-OH).
-
Condensation: The silanol groups condense with each other to form stable siloxane bridges (Si-O-Si) or with hydroxyl groups on the surface of an inorganic substrate to form covalent Si-O-Substrate bonds.[1]
Caption: General hydrolysis and condensation pathway for vinyl-trialkoxysilanes.
The rate-determining step in this process is typically the initial hydrolysis. The reaction proceeds via a nucleophilic attack by water on the silicon atom. The bulkier isopropoxy groups in VTIPO create significant steric hindrance, shielding the silicon atom and making this attack more difficult compared to the less bulky ethoxy groups in VTEO.[11][12]
This leads to the most critical performance difference:
-
Vinyltriethoxysilane (VTEO): Exhibits a faster hydrolysis rate . This is advantageous for applications requiring rapid curing and high throughput.[13][14]
-
This compound (VTIPO): Undergoes slower hydrolysis . This provides a longer working time (pot life) for formulations and can enhance storage stability in moisture-sensitive systems.[15]
Experimental studies comparing vinyltrimethoxysilane (VTMS) and VTEO have quantitatively confirmed this principle. Under basic conditions, the steric hindrance of the ethoxy group makes the hydrolysis of VTEO about 50 times slower than that of VTMS.[16] While direct kinetic data for VTIPO is less common, the established trend (methoxy > ethoxy > isopropoxy) strongly indicates its hydrolysis rate is considerably slower than VTEO's.[17] Furthermore, the larger isopropoxy groups in VTIPO can impart greater hydrophobicity and moisture resistance to the final treated surface or composite interface.[15]
Comparative Performance and Application Suitability
The difference in hydrolysis kinetics directly translates to performance in practical applications.
Table 2: Performance Comparison and Application Suitability
| Performance Metric | Vinyltriethoxysilane (VTEO) | This compound (VTIPO) | Rationale & Causality |
| Curing/Reaction Speed | Fast | Slow | Faster hydrolysis of ethoxy groups leads to quicker formation of reactive silanols and subsequent crosslinking. |
| Formulation Pot Life | Shorter | Longer | Slower hydrolysis of isopropoxy groups reduces the rate of premature condensation and viscosity build-up in the formulation.[15] |
| Adhesion Promotion | Excellent | Excellent | Both form strong covalent bonds at the organic-inorganic interface.[18] VTEO's faster reaction may be beneficial for rapid adhesion development. |
| Moisture Resistance | Good | Potentially Superior | The bulkier isopropoxy groups can create a more hydrophobic, water-repellent interfacial layer.[15] |
| Thermal Stability | Good | Good | Thermal stability is primarily dictated by the quality of the interfacial bond. Both silanes enhance the thermal resistance of composites by improving filler-matrix interaction.[19][20] |
| Application Suitability | Fast-curing adhesives & sealants, high-throughput composite manufacturing, moisture-crosslinked polyethylene (PEX).[3][21] | Systems requiring long open times, water-based formulations where stability is critical, architectural coatings needing enhanced weather resistance.[9] |
Experimental Protocols
To provide a framework for empirical comparison, we present a validated protocol for surface modification and its characterization.
Protocol 1: Surface Modification of Glass Substrates and Contact Angle Goniometry
This experiment quantifies the change in surface energy (hydrophobicity) after silane treatment, which serves as a direct validation of a successful surface reaction.
Caption: Experimental workflow for surface modification and analysis.
Methodology:
-
Substrate Preparation:
-
Clean glass microscope slides by sonicating for 15 minutes each in acetone, then ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
To maximize surface hydroxyl groups, treat the slides with an oxygen plasma cleaner for 5 minutes or immerse in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and engineering controls).
-
Rinse extensively with deionized water and dry thoroughly in an oven at 120°C.
-
-
Silane Solution Preparation:
-
In a glovebox or under an inert (N₂ or Ar) atmosphere, prepare a 2% (v/v) solution of VTEO and a separate 2% solution of VTIPO in anhydrous toluene. The use of anhydrous solvent is critical to prevent premature hydrolysis in the solution.[22]
-
-
Silanization:
-
Immerse the cleaned and dried glass slides into the respective silane solutions.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere.
-
-
Rinsing and Curing:
-
Remove the slides from the silane solution and rinse with fresh anhydrous toluene.
-
Sonicate the slides in a fresh bath of toluene for 5 minutes to remove any physically adsorbed, unreacted silane.
-
Dry the slides with nitrogen and then cure them in an oven at 110-120°C for 1 hour. This step drives the condensation reaction, forming stable siloxane bonds.
-
-
Characterization:
-
Allow the slides to cool to room temperature.
-
Using a contact angle goniometer, place a 5 µL droplet of deionized water on the surface of an untreated (control) slide and the VTEO- and VTIPO-treated slides.
-
Measure the static contact angle. A significant increase in contact angle compared to the clean, hydrophilic control slide (typically <10°) indicates successful surface modification. Compare the final contact angles for VTEO and VTIPO to assess differences in hydrophobicity.
-
Conclusion
The choice between Vinyltriethoxysilane (VTEO) and this compound (VTIPO) is not a matter of superior or inferior performance, but one of strategic selection based on application-specific requirements.
-
Choose Vinyltriethoxysilane (VTEO) when processing speed is paramount. Its rapid hydrolysis is ideal for fast-curing systems and applications where a quick development of adhesion and mechanical properties is necessary.
-
Choose this compound (VTIPO) when formulation stability and a longer working time are critical. Its slower, more controlled hydrolysis provides an extended pot life, making it suitable for more complex or large-scale applications. Furthermore, its bulkier isopropoxy groups may offer an advantage in applications demanding maximum hydrophobicity and moisture resistance at the interface.
By understanding the fundamental relationship between the steric hindrance of the alkoxy group and the resulting hydrolysis kinetics, researchers and formulators can make an informed decision, optimizing their material systems for enhanced performance, processability, and durability.
References
- Gelest, Inc. (n.d.). The Science Behind Vinyl Silanes: Crosslinking and Adhesion Explained.
- Ecopower. (2024). This compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability.
- Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC.
- ResearchGate. (n.d.). The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane.
- Kerton Chemicals. (n.d.). This compound CAS 18023-33-1 For Sale.
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- Pohl, E. R., & Chaves, A. (2004). Sterically hindered silanes for waterborne systems: a model study of silane hydrolysis. Taylor & Francis.
- Pohl, E. R., et al. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. Taylor & Francis eBooks.
- Rahman, M. R., et al. (2013). Effect of silane modification on mechanical and thermal properties of ethylene vinyl acetate (EVA)/zeolite composites. WIT Press.
- MDPI. (2023). Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. MDPI.
- Gelest, Inc. (n.d.). VINYLTRIISOPROPENOXYSILANE.
- Gelest, Inc. (n.d.). VINYLTRIETHOXYSILANE.
- Thorsen, G., et al. (2005). A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries. PubMed.
- ResearchGate. (2018). Effect of Silane Coupling Agent on Thermal Stability and Adhesion Properties of DGEBF Epoxy Resin.
- PubChem - NIH. (n.d.). Vinyltriethoxysilane.
- Inha University. (2019). Effect of Surface Modification on Thermal Stability, Flexural Properties, and Impact Strength of Epoxy/Graphene Nanocomposites.
- ResearchGate. (1998). Adhesion Mechanisms of Silane Adhesion Promoters in Microelectronic Packaging.
- SiSiB SILICONES. (n.d.). Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier.
- OnlyTRAININGS. (n.d.). Silanes as adhesion promoters for paints, inks, coatings, and adhesives.
- ResearchGate. (2012). The Surface Modification of Silica with Vinyltriethoxysilane.
- MDPI. (2022). Effect of Silane Functionalization on Properties of Poly(Lactic Acid)/Palygorskite Nanocomposites.
- Inha University. (1997). Surface modification. II. Functionalization of solid surfaces with vinylic monomers.
- ResearchGate. (2022). Surface modification of the cellulose nanocrystals through vinyl silane grafting.
- Jessica Chemicals. (2023). What's The Difference Of Vinyltrimethoxysilanes And Vinyltriethoxysilane.
- ResearchGate. (2002). 1H NMR study of the hydrolysis of vinyltrialkoxysilanes.
- Jessica Chemicals. (2023). What Is The Difference Between Vinyltirethoxy Silane And Vinyltrimethoxy Silane.
- Ataman Kimya. (n.d.). VINYLTRIETHOXYSILANE.
- NIH. (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane.
- ResearchGate. (2012). Synthesis, Characterization and Properties of (Vinyl Triethoxy Silane‐grafted PP)/Silica Nanocomposites.
- MDPI. (2024). Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications.
Sources
- 1. nbinno.com [nbinno.com]
- 2. dakenchem.com [dakenchem.com]
- 3. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 4. Vinyltriethoxysilane | C8H18O3Si | CID 6516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. 三乙氧基乙烯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 8. VINYLTRIETHOXYSILANE | [gelest.com]
- 9. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. chinacouplingagents.com [chinacouplingagents.com]
- 14. chinacouplingagents.com [chinacouplingagents.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. gelest.com [gelest.com]
- 18. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 19. witpress.com [witpress.com]
- 20. researchgate.net [researchgate.net]
- 21. polysciences.com [polysciences.com]
- 22. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Triisopropoxy(vinyl)silane in Epoxy vs. Polyester Composites
In the pursuit of high-performance composite materials, the interface between the inorganic reinforcement and the organic polymer matrix is unequivocally the most critical region. It is here that stresses are transferred, and it is here that environmental attack often initiates failure. Silane coupling agents are the linchpin in fortifying this interface, acting as molecular bridges that chemically unite these two dissimilar phases.[1] This guide provides an in-depth technical comparison of a specific vinyl-functional silane, Triisopropoxy(vinyl)silane, and its performance characteristics when used in two common thermosetting matrices: epoxy and unsaturated polyester resins. Our focus will be on the underlying chemical mechanisms that dictate its efficacy and the resulting impact on composite properties.
The Fundamental Role of Silane Coupling Agents
A silane coupling agent is a bifunctional molecule, typically with the structure Y-R-Si-(OR')₃.[2] The (OR') groups are hydrolyzable (in this case, isopropoxy groups), which, in the presence of moisture, convert to reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic materials like glass fibers or silica, forming stable, covalent oxane bonds (e.g., Si-O-Filler).[3] The 'Y' is an organofunctional group designed to be compatible or, ideally, reactive with the polymer matrix. For this compound, this functional group is a vinyl (-CH=CH₂).[4] The efficacy of the coupling agent is therefore critically dependent on the reactivity of this vinyl group with the chosen resin system.[5]
Caption: General mechanism of silane coupling agent action.
Performance in Unsaturated Polyester Composites
Unsaturated polyester (UP) resins cure via a free-radical chain-growth polymerization, typically initiated by a peroxide and accelerated by a cobalt salt.[6] The resin itself contains double bonds, and it is cross-linked using a reactive diluent, most commonly styrene, which also contains a vinyl group.
Mechanism of Action: In this system, the vinyl group of the this compound is a perfect chemical match. During the curing process, the free radicals generated will readily attack the double bonds in the polyester, the styrene, and the vinyl group on the silane that is now covalently bonded to the reinforcement surface.[6][7] This results in the silane molecule being incorporated directly into the growing polymer backbone, forming a continuous chain of covalent bonds from the inorganic filler, through the silane, and into the polyester matrix. This is the ideal and most effective coupling mechanism.[8]
Expected Performance Enhancements:
-
Superior Mechanical Properties: The efficient stress transfer enabled by covalent bonding leads to significant increases in tensile strength, flexural strength, and impact resistance.[8][9] Composites made with vinyl silane-treated fillers demonstrate marked improvements over those with untreated fillers.
-
Enhanced Interfacial Adhesion: The formation of a true chemical bridge results in a robust interface that is resistant to debonding under load.[10][11]
-
Improved Environmental Resistance: A well-bonded interface prevents the ingress of water, a primary cause of composite degradation.[2] This leads to lower water absorption and better retention of mechanical properties after environmental aging.[8][12]
Performance in Epoxy Composites
Epoxy resins typically cure through a step-growth polymerization mechanism involving the reaction of an epoxy (oxirane) ring with a hardener, which is often an amine.[13] This reaction does not involve free radicals and does not inherently react with a carbon-carbon double bond.
Mechanism of Action: The vinyl group of this compound is largely non-reactive towards the standard amine-epoxy curing reaction.[5] Therefore, it cannot form a primary covalent bond with the epoxy matrix in the same way it does with polyester. The performance improvement in epoxy systems is subtler and relies on less direct mechanisms:
-
Improved Wetting & Surface Energy: The silane treatment modifies the surface energy of the inorganic filler, making it more compatible with the organic resin and promoting better wetting during composite fabrication.[14] This reduces voids at the interface.
-
Interpenetrating Polymer Network (IPN) Formation: The layer of silane molecules on the filler surface can form a cross-linked polysiloxane network.[14] The epoxy resin can then diffuse into this network before curing, creating a physically entangled or interlocked interface (an IPN), which enhances adhesion even without direct covalent bonds.[2]
-
Constrained Layer Theory: The silane layer can create an interfacial region with a modulus intermediate between the high modulus of the filler and the lower modulus of the matrix. This "constrained layer" can help to blunt crack propagation and manage interfacial stress more effectively.[14]
While these mechanisms improve adhesion over an untreated filler, the lack of a primary covalent bond to the matrix means the ultimate interfacial strength is fundamentally limited compared to what can be achieved in a polyester system with the same silane. For epoxy resins, silanes with epoxy (e.g., glycidoxypropyl) or amino functional groups are typically recommended as they can directly participate in the epoxy curing reaction.[5][12]
Expected Performance Enhancements:
-
Moderate Mechanical Property Improvement: Increases in strength and modulus are expected but are generally less pronounced than in polyester composites. While high silane content can sometimes reduce the shear strength of epoxy adhesives, vinyl silanes may mitigate this reduction through some crosslinking.[4]
-
Good, But Not Optimal, Adhesion: The physical adhesion and IPN formation provide a significant improvement over no treatment, but the interface will likely remain the weak point of the composite compared to a system with a reactive silane (e.g., amino-silane).[13]
-
Improved Water Resistance: By eliminating the hydrophilic hydroxyl groups on the filler surface and improving adhesion, water ingress is reduced, enhancing durability.[2]
Comparative Performance Data Summary
The following table synthesizes expected performance improvements based on the mechanistic understanding derived from multiple sources. The values represent typical gains over a composite with an untreated filler.
| Performance Metric | Epoxy Composite with this compound | Polyester Composite with this compound | Rationale for Difference |
| Primary Bonding Mechanism | Physical Adhesion, IPN Formation[14] | Covalent Bonding (Co-polymerization)[6] | The vinyl group is reactive in the free-radical cure of polyester but not in the standard amine-epoxy reaction.[5] |
| Tensile/Flexural Strength | Moderate Improvement (e.g., 10-50%)[15][16] | Significant Improvement (e.g., >40%)[8] | Covalent bonds allow for more efficient stress transfer from the matrix to the reinforcement. |
| Interlaminar Shear Strength (ILSS) | Moderate Improvement | High Improvement | ILSS is a direct measure of interfacial adhesion, which is strongest with covalent bonding. |
| Water Resistance | Good Improvement | Excellent Improvement | A covalently bonded interface is less susceptible to hydrolysis and water-induced debonding.[8][12] |
| Optimal Silane Choice | No (Amino or Epoxy silanes are preferred)[5][12] | Yes (Vinyl or Methacryl silanes are ideal)[8] | The silane's organofunctional group should be chosen to match the resin's curing chemistry. |
Experimental Protocols
To validate the performance of this compound, the following experimental workflows are recommended.
Workflow for Composite Fabrication and Testing
Caption: Experimental workflow for composite preparation and testing.
Protocol for Filler Treatment
-
Hydrolysis of Silane: Prepare a 95:5 (v/v) ethanol/water solution. Adjust the pH to 4.0-4.5 using acetic acid. Add this compound to the solution (typically 0.5-2.0% by weight of the filler) and stir for 1 hour to allow for hydrolysis to silanols.[17]
-
Filler Application: Disperse the inorganic filler (e.g., glass fibers, silica powder) into the silane solution. Agitate the slurry for 2-3 minutes to ensure uniform coating.
-
Drying: Filter the treated filler from the solution. Dry the filler in an oven at 110-120°C for 15-30 minutes to remove the solvent and promote the condensation reaction between the silanol groups and the filler surface hydroxyls.[6]
Protocol for Composite Fabrication (Example: Hand Lay-up)
-
Preparation: Prepare a mold with a release agent.
-
Matrix Preparation:
-
For Polyester: Mix the unsaturated polyester resin with the desired amount of styrene monomer and accelerator (e.g., cobalt naphthenate).
-
For Epoxy: Mix the epoxy resin (e.g., DGEBA) with the appropriate stoichiometric amount of amine hardener.
-
-
Lay-up: Apply a layer of catalyzed resin to the mold. Place a ply of silane-treated glass fiber mat onto the resin. Impregnate the fibers thoroughly with more resin using a roller to remove entrapped air. Repeat for the desired number of plies.
-
Curing: Allow the composite to cure at room temperature until hardened, followed by a post-cure at an elevated temperature as recommended by the resin manufacturer (e.g., 80°C for 2-3 hours for epoxy).[7][18]
Conclusion and Recommendations
This compound is a highly effective coupling agent for composites based on free-radical curing systems, such as unsaturated polyesters.[8] Its vinyl group actively participates in the polymerization, creating a robust, covalently bonded interface that significantly enhances mechanical properties and long-term durability.
In contrast, its performance in standard amine-cured epoxy composites is limited.[5] While it provides a definite improvement over untreated fillers through better wetting and physical adhesion, the lack of a direct chemical reaction with the epoxy matrix makes it a suboptimal choice. For researchers and developers working with epoxy resins, superior performance will be achieved using silanes with functional groups that can react with the epoxy ring or the hardener, such as (3-Glycidyloxypropyl)trimethoxysilane (an epoxy-functional silane) or (3-Aminopropyl)triethoxysilane (an amino-functional silane) .[12][13] The choice of coupling agent must always be guided by the chemistry of the polymer matrix to unlock the full potential of the composite material.
References
- ECOPOWER. (2022, November 17). The Mechanism of Action of Silane.
- Gupta, A.K., Mani, P., & Krishnamoorthy, S. Interfacial adhesion in polyester resin concrete. Cement and Concrete Research.
- ARCOR Epoxy Technologies. Mineral fillers have become increasingly important additives and modifiers for organic polymer.
- Murray, S. B., & Dauskardt, R. H. (n.d.). Effect of Silane Functional Group on Adhesion of Selected Epoxies for Microelectronic Packaging. Stanford University.
- IOTA. Mechanism of silane coupling agent-IOTA.
- Sudoł, M., et al. (2023). The improvement in properties of polyester resin-based composites using a new type of silane coupling agent. Polimery.
- Benchchem. This compound | 18023-33-1.
- Al-Mosawi, A. I. (2016). Synthesis and Polymerization of New silane Coupling Agent and Used it as Impact Modifier of Silica Filled Unsaturated Polyester. Asian Journal of Applied Sciences.
- ResearchGate. (2003). Effect of silane coupling agent on mechanical interfacial properties of glass fiber‐reinforced unsaturated polyester composites.
- Nanjing SiSiB Silicones Co., Ltd. Structure and Mechanism of Silane Coupling Agent.
- INNO SPECIALTY CHEMICALS. This compound: A Key Component in Advanced Materials and Coatings.
- MDPI. (2022). Effect of Silane Coupling Treatment on the Adhesion between Polyamide and Epoxy Based Composites Reinforced with Carbon Fibers.
- Semantic Scholar. (2001). Effect of Silane Coupling Agent on Interphase and Performance of Glass Fibers/Unsaturated Polyester Composites.
- Gelest. Silane Coupling Agents.
- ResearchGate. (2024). Effects of mechanical and fatigue properties of vinyl silane–treated and ageing-processed areca fibre and bronze nanoparticle–reinforced polyester composite.
- Qingdao Hengda Chemical New Material Co., Ltd. (2023, June 20). What is the mechanism of the silane coupling agent.
- MDPI. (2023). Enhanced Mechanical Properties of Epoxy Composites Reinforced with Silane-Modified Al2O3 Nanoparticles: An Experimental Study.
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Silanes in Composites: A Guide to Improved Mechanical Properties.
- ResearchGate. (2022). Silane Coupling Agent Grafted onto the Oxidized Carbon Fiber to Improve the Interfacial Properties of Epoxy Composites.
- Kyung Hee University. (2002). Effect of silane coupling agent on mechanical interfacial properties of glass fiber-reinforced unsaturated polyester composites.
- Sudoł, M., et al. (2023). The improvement in properties of polyester resin-based composites using a new type of silane coupling agent. Polimery.
- Rajan, R., et al. (2017). Modification of epoxy resin by silane-coupling agent to improve tensile properties of viscose fabric composites. Polymer Bulletin.
- ResearchGate. (2023). Effect of long-chain silane on mechanical properties of experimental resin composites.
- Silico. Silane Coupling Agents.
- ResearchGate. (2018). Synthesis and Polymerization of New silane Coupling Agent and Used it as Impact Modifier of Silica Filled Unsaturated Polyester.
- IJIET. (2014). Evaluation of Mechanical Properties of Slag Reinforced Polymer Composite.
- Semantic Scholar. (2023). Mechanical Performance of Glass/Epoxy Composites Loaded with Silane-Treated Aluminum Hydroxide Fillers.
Sources
- 1. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 2. arcorepoxy.com [arcorepoxy.com]
- 3. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of silane coupling agent-IOTA [iotasilica.com]
- 6. ajouronline.com [ajouronline.com]
- 7. researchgate.net [researchgate.net]
- 8. ichp.vot.pl [ichp.vot.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Silane Coupling Agent on Interphase and Performance of Glass Fibers/Unsaturated Polyester Composites | Semantic Scholar [semanticscholar.org]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. mdpi.com [mdpi.com]
- 14. The Mechanism Of Action Of Silane - ECOPOWER [ecopowerchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. ijiet.com [ijiet.com]
A Senior Application Scientist's Comparative Guide to Water Contact Angles of Functional Silanes
In the fields of materials science, biotechnology, and drug development, the precise engineering of surface properties is a critical determinant of performance. Functional silanes are indispensable tools for tailoring the interfacial characteristics of various substrates, enabling control over adhesion, biocompatibility, and wettability. The water contact angle (WCA) serves as a primary and direct measure of a surface's interaction with water, providing a quantitative assessment of its hydrophilicity or hydrophobicity. This guide offers an in-depth comparison of the water contact angles of various functional silanes, supported by experimental data and established scientific principles.
The Cornerstone of Surface Characterization: Water Contact Angle and Surface Energy
The water contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect.[1] A low water contact angle (typically <90°) signifies a hydrophilic (water-attracting) surface, indicating high surface energy where the liquid spreads out.[2][3][4] Conversely, a high water contact angle (>90°) is characteristic of a hydrophobic (water-repelling) surface with low surface energy, causing water to bead up.[2][3][4] This fundamental relationship is described by Young's equation, which correlates the contact angle with the interfacial energies of the solid-vapor, solid-liquid, and liquid-vapor phases.[1][5]
Figure 1: The relationship between surface energy and water contact angle for hydrophilic and hydrophobic surfaces.
The selection of a functional silane is a decisive factor in modulating the surface energy and, by extension, the water contact angle. The terminal functional group of the silane, which is oriented away from the substrate after immobilization, governs the nature of the interaction with water molecules.
A Comparative Analysis of Widely Used Functional Silanes
The water contact angle of a silanized surface is a function of the silane's chemical structure, the deposition method, and the substrate's characteristics. Below is a comparative table of common functional silanes and their typical water contact angles on glass or silicon dioxide substrates.
| Functional Silane | Functional Group | Typical Water Contact Angle (°) | Surface Character |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine (-NH₂) | 40 - 65[6][7] | Hydrophilic |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | 50 - 70 | Hydrophilic |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol (-SH) | 57 - 75[6] | Moderately Hydrophilic |
| Trimethylchlorosilane (TMCS) | Methyl (-CH₃) | 95 - 105 | Hydrophobic |
| Octadecyltrichlorosilane (OTS) | Alkyl (-C₁₈H₃₇) | 105 - 115[8][9][10] | Hydrophobic |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane (FOTS) | Fluoroalkyl | 110 - 153[11][12] | Highly Hydrophobic / Oleophobic |
Table 1: A comparison of typical water contact angles for various functional silanes on glass or silicon dioxide surfaces.
This data underscores the significant influence of the functional group. Silanes bearing polar functionalities, such as amines and epoxides, yield hydrophilic surfaces with lower contact angles. In contrast, silanes with non-polar alkyl chains or fluorinated moieties produce highly hydrophobic surfaces, as evidenced by their high contact angles.
Experimental Protocol: Water Contact Angle Measurement on Silanized Surfaces
This section details a robust and reproducible protocol for the preparation of silanized glass substrates and the subsequent measurement of the water contact angle.
Materials:
-
Glass microscope slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION: Highly corrosive and reactive)
-
Your chosen functional silane (e.g., APTES for a hydrophilic surface, OTS for a hydrophobic surface)
-
Anhydrous solvent (e.g., toluene for solution-phase deposition)
-
Deionized (DI) water
-
Contact angle goniometer
Protocol:
-
Substrate Cleaning and Activation:
-
Immerse glass slides in Piranha solution for 30-60 minutes. This step is critical for removing organic contaminants and hydroxylating the surface, creating reactive sites for silanization. Safety Precaution: Always handle Piranha solution inside a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Carefully remove the slides and rinse them extensively with DI water.
-
Dry the slides using a stream of inert gas (e.g., nitrogen or argon) and then place them in an oven at 110°C for at least 1 hour to ensure a completely dry and activated surface.
-
-
Silanization (Solution-Phase Deposition):
-
In a moisture-free environment (e.g., a glove box or under an inert atmosphere), prepare a 1-2% (v/v) solution of the functional silane in an anhydrous solvent like toluene. The use of an anhydrous solvent is crucial to prevent premature self-polymerization of the silane.
-
Immerse the cleaned and activated glass slides in the silane solution for 1-2 hours at room temperature.
-
After immersion, rinse the slides with fresh anhydrous solvent to remove any unbound silane molecules.
-
Cure the silanized slides in an oven at 110°C for 30-60 minutes. This step facilitates the formation of a stable, covalent siloxane bond between the silane and the glass surface.
-
-
Water Contact Angle Measurement:
-
Place the cooled, silanized slide on the sample stage of the contact angle goniometer.
-
Gently dispense a small droplet (typically 2-5 µL) of DI water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid interface.
-
Utilize the goniometer's software to analyze the image and determine the static contact angle.
-
To ensure statistical relevance, perform measurements at a minimum of three distinct locations on each sample and report the average value with the standard deviation.
-
Figure 2: A step-by-step workflow for the preparation of silanized surfaces and the measurement of water contact angle.
Rationale for Key Experimental Steps
-
Piranha Solution Treatment: The efficacy of the silanization process is highly dependent on the density of hydroxyl (-OH) groups on the substrate surface. Piranha solution is a potent oxidizing agent that not only cleans the surface of organic residues but also maximizes the number of these crucial reactive sites.
-
Anhydrous Conditions: Silanes are susceptible to hydrolysis and self-condensation in the presence of water. Performing the silanization step in an anhydrous solvent minimizes these side reactions, promoting the formation of a well-ordered and uniform silane monolayer on the substrate.
-
Thermal Curing: The final baking step is not merely for drying. It provides the necessary thermal energy to drive the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the substrate, as well as between adjacent silane molecules. This results in a robust and covalently bonded surface modification.
Concluding Remarks
The water contact angle is a sensitive and informative metric for characterizing surfaces modified with functional silanes. The choice of silane provides a versatile means to control surface wettability, ranging from the hydrophilic nature of amino-silanized surfaces to the pronounced hydrophobicity of those treated with fluoroalkylsilanes. By adhering to a meticulously controlled experimental protocol, researchers can reliably engineer and validate the surface properties of materials for a myriad of advanced applications, including microfluidics, cell culture engineering, and the development of sophisticated drug delivery vehicles. The comparative data and methodologies presented herein serve as a valuable resource for the informed selection and application of functional silanes in scientific research and development.
References
- Correlation of Oil–Water and Air–Water Contact Angles of Diverse Silanized Surfaces and Relationship to Fluid Interfacial Tensions. Langmuir.
- Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass.
- Water contact angle measurements for APTES-, His-SAM - ResearchGate.
- Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications.
- Water contact angle measurements: (A) at different concentrations of... - ResearchGate.
- Contact Angle and Surface Tension - A Fascin
- Surface Wettability of (3-Aminopropyl)triethoxysilane Self-Assembled Monolayers. The Journal of Physical Chemistry B.
- (a) Variation in water contact angle on octadecyltrichlorosilane (OTS)- and perfluorooctyltrichlorosilane (PFOTS) - ResearchGate.
- Initial water contact angles for the various silanes.
- Contact angle explained.
- The Role of Polarity in the Structure of Silanes Employed in Surface Modific
- Water contact angle as a function of (a) OTS concentration in n-hexane... - ResearchGate.
- The evolution of water contact angles (CAs) of OTS modified Pt-TiO 2... - ResearchGate.
- Surface Energy: Formula & Definition. Ossila.
- Hydrophobicity-Hydrophilicty and Silane Surface Modific
- Contact angle. Wikipedia.
- Water, Hydrophobicity, and Hydrophilicity. Gelest Technical Library.
- Hydrophobicity, Hydrophilicity. Gelest, Inc.
- The relationship between water contact angle and treatment time in OTS/n-hexane solution.
- (a) Water contact angles of the untreated and FOTS-treated periodically... - ResearchGate.
- Contact Angle Measurements and Wettability. Nanoscience Instruments.
- Water contact angle on a pure PDMS and b FOTS treated PDMS slab - ResearchGate.
- Contact angle on hydrophilic and hydrophobic surface. - ResearchGate.
- Wettability Alteration Using Silane to Improve Water-Altern
- Surface-wetting characterization using contact-angle measurements.
- (PDF) Hydrophobicity, Hydrophilicity and Silanes.
- Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification.
- Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization A Guide for Contact Angle Modific
- Water contact angles for the monitored silanization and desilanization... - ResearchGate.
- Hydrophilic Surfaces and Imaginary Contact Angles (With Tensiometer Demo). YouTube.
Sources
- 1. nanoscience.com [nanoscience.com]
- 2. Contact angle - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Contact angle explained - DataPhysics Instruments [dataphysics-instruments.com]
- 6. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 7. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alkoxysilane Hydrolysis Rates: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise control of surface modification and material synthesis is paramount. Alkoxysilanes are foundational precursors in these fields, utilized for everything from creating biocompatible coatings on medical implants to synthesizing the stationary phases in chromatography columns. The efficacy of these applications hinges on the hydrolytic stability and reactivity of the chosen alkoxysilane. A controlled hydrolysis rate ensures reproducible outcomes, whether in the formation of self-assembled monolayers or the bulk polymerization of silica-based materials.
This guide provides an in-depth comparative analysis of the hydrolysis rates of various alkoxysilanes. Moving beyond a simple cataloging of data, we will explore the underlying chemical principles that dictate these reaction kinetics. This document is designed to empower you with the knowledge to make informed decisions in the selection and application of alkoxysilanes for your specific research and development needs. We will delve into the mechanistic pathways of hydrolysis, present quantitative comparative data, and provide detailed, field-tested protocols for measuring hydrolysis rates in your own laboratory.
The Chemistry of Alkoxysilane Hydrolysis: A Tale of Two Mechanisms
The journey from an alkoxysilane to a reactive silanol is a critical first step in the formation of siloxane bonds (Si-O-Si), which are the backbone of many advanced materials. This transformation, known as hydrolysis, involves the cleavage of the Si-OR bond by water to form a Si-OH group and an alcohol byproduct. The rate of this reaction is not constant; it is profoundly influenced by the pH of the reaction medium, proceeding through distinct acid-catalyzed and base-catalyzed pathways.
Acid-Catalyzed Hydrolysis: A Proton-Assisted Pathway
Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of the oxygen atom in the alkoxy group. This protonation makes the alkoxy group a better leaving group, rendering the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction generally follows an S(_{N})2-type mechanism. A key characteristic of acid-catalyzed hydrolysis is that the rate of hydrolysis is typically faster than the subsequent condensation of the resulting silanols. This allows for the accumulation of silanol intermediates in the reaction mixture.
Base-Catalyzed Hydrolysis: A Nucleophilic Attack
In basic media, the hydrolysis mechanism shifts. A hydroxide ion (OH⁻) directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate. This is the rate-determining step. Subsequently, an alkoxide ion is displaced, yielding a silanol. In contrast to acid catalysis, under basic conditions, the condensation of silanols is generally faster than the initial hydrolysis. This leads to the rapid formation of larger, more branched siloxane networks.
Visualizing the Hydrolysis Pathways
To better illustrate these mechanisms, the following diagrams outline the step-by-step processes for both acid and base-catalyzed hydrolysis of a trialkoxysilane.
Caption: Acid-Catalyzed Hydrolysis Mechanism.
Caption: Base-Catalyzed Hydrolysis Mechanism.
Comparative Analysis of Hydrolysis Rates
The structure of the alkoxysilane itself plays a crucial role in determining its hydrolysis rate. Two key structural features are the nature of the alkoxy group (-OR) and the organic substituent (-R) attached to the silicon atom.
The Influence of the Alkoxy Group: A Matter of Steric Hindrance
The size of the alkoxy group significantly impacts the rate of hydrolysis due to steric hindrance. Smaller alkoxy groups provide less of a shield around the silicon atom, allowing for easier access by water molecules. As a result, the hydrolysis rate generally decreases as the size of the alkoxy group increases.
Relative Hydrolysis Rates of Common Alkoxy Groups: Methoxy (-OCH₃) > Ethoxy (-OC₂H₅) > Propoxy (-OC₃H₇) > Butoxy (-OC₄H₉)
For instance, methoxysilanes hydrolyze approximately 6 to 10 times faster than their ethoxysilane counterparts. This trend is clearly illustrated in the following table, which presents a qualitative comparison of hydrolysis rates for different alkoxy groups.
| Feature | Methoxy Silanes | Ethoxy Silanes | Butoxyethoxy Silanes |
| Relative Hydrolysis Rate | Fastest | Intermediate | Slowest |
| Controllability | Less controllable, rapid reaction | More controllable than methoxy | Highly controllable, slow reaction |
| Steric Hindrance | Low | Moderate | High |
| Byproduct of Hydrolysis | Methanol (Toxic) | Ethanol (Less toxic) | 2-Butoxyethanol |
| Typical Applications | Fast-curing systems, applications requiring rapid bonding | General purpose coupling agents, coatings | Applications requiring long pot-life and controlled cure |
| *This table is based on established chemical |
A Senior Application Scientist's Guide to Evaluating the Crosslinking Efficiency of Different Vinylsilanes
For researchers, scientists, and drug development professionals, the modification of polymer properties through crosslinking is a critical tool for designing advanced materials with tailored characteristics. Vinylsilanes stand out as a versatile class of crosslinking agents, capable of significantly enhancing the mechanical, thermal, and chemical resistance of a wide range of polymers. This guide provides an in-depth, objective comparison of the crosslinking efficiency of different vinylsilanes, grounded in experimental data and established scientific principles. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a clear comparison to aid in the selection of the most appropriate vinylsilane for your specific application.
The Foundational Chemistry of Vinylsilane Crosslinking
Vinylsilane crosslinking is a two-step process, often referred to as the Sioplas® technology, which transforms thermoplastic polymers into thermoset materials with a three-dimensional network structure.[1] This transformation imparts enhanced performance characteristics crucial for demanding applications.[2]
The process begins with the grafting of a vinylsilane molecule onto the polymer backbone. This is typically initiated by a free-radical generator, such as a peroxide, in the molten state. The vinyl group of the silane readily reacts with the polymer chain, creating a silane-grafted polymer.[3]
The second step involves hydrolysis and condensation . In the presence of moisture and a catalyst (commonly a tin compound like dibutyltin dilaurate), the alkoxy groups on the silicon atom of the grafted silane hydrolyze to form silanol groups (Si-OH). These silanol groups are highly reactive and subsequently condense with each other to form stable siloxane bridges (Si-O-Si) between polymer chains.[4] This network of siloxane crosslinks is responsible for the improved material properties.
The choice of vinylsilane is critical as its molecular structure directly influences the kinetics and efficiency of this two-step process. The most commonly used vinylsilanes are vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES).[3] The primary difference lies in their alkoxy groups: methoxy (-OCH₃) for VTMS and ethoxy (-OC₂H₅) for VTES.[5]
The smaller and more reactive methoxy groups of VTMS lead to a faster rate of hydrolysis compared to the bulkier ethoxy groups of VTES.[5][6] This translates to a more rapid crosslinking process, which can be advantageous for applications requiring faster curing times or for low-temperature curing systems.[6] Conversely, the slower hydrolysis rate of VTES can be beneficial in applications where a longer processing window is desired or for high-temperature applications.[6]
Visualizing the Crosslinking Mechanism
The following diagram illustrates the two-step mechanism of vinylsilane crosslinking, from the initial grafting of the vinylsilane onto a polymer chain to the final formation of a crosslinked network.
Caption: The two-step mechanism of vinylsilane crosslinking.
Key Performance Indicators for Crosslinking Efficiency
To objectively evaluate and compare the crosslinking efficiency of different vinylsilanes, a set of key performance indicators must be measured. These metrics provide quantitative data on the extent of crosslinking and its impact on the material's properties.
-
Gel Content: This is a direct measure of the degree of crosslinking and represents the fraction of the polymer that has become insoluble in a given solvent.[7] A higher gel content indicates a more extensively crosslinked network.
-
Crosslink Density: This parameter quantifies the number of crosslinks per unit volume of the polymer. It is a crucial factor influencing the mechanical and thermal properties of the material.
-
Mechanical Properties:
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking. Crosslinking generally increases tensile strength.[2]
-
Elongation at Break: The percentage increase in length that a material undergoes before it breaks. This property is often inversely related to tensile strength and crosslink density.
-
-
Thermal Stability: The ability of a material to resist degradation at high temperatures. Crosslinking enhances thermal stability by restricting the movement of polymer chains.
Experimental Protocol for Evaluating Crosslinking Efficiency
The following is a detailed, self-validating protocol for the preparation of crosslinked polymer samples and the subsequent evaluation of their crosslinking efficiency. This protocol is based on established standards and best practices in polymer science.
Materials and Equipment
-
Polymer: (e.g., Low-Density Polyethylene - LDPE)
-
Vinylsilanes: (e.g., Vinyltrimethoxysilane - VTMS, Vinyltriethoxysilane - VTES)
-
Peroxide Initiator: (e.g., Dicumyl peroxide - DCP)
-
Crosslinking Catalyst: (e.g., Dibutyltin dilaurate - DBTDL)
-
Antioxidant: (e.g., Irganox 1010)
-
Internal Mixer or Twin-Screw Extruder
-
Compression Molding Press
-
Soxhlet Extraction Apparatus
-
Xylene
-
Vacuum Oven
-
Universal Testing Machine (for tensile testing)
-
Thermogravimetric Analyzer (TGA)
Step-by-Step Methodology
-
Compounding and Grafting:
-
Pre-dry the polymer granules to remove any moisture.
-
In an internal mixer or twin-screw extruder, melt the polymer at a temperature appropriate for the specific polymer (e.g., 160-180°C for LDPE).
-
Add a pre-mixed solution of the vinylsilane and peroxide initiator to the molten polymer. The concentrations of silane and peroxide should be varied systematically to study their effects. A typical starting point is 1-5 phr (parts per hundred resin) of vinylsilane and 0.1-0.5 phr of peroxide.
-
Add a small amount of antioxidant (e.g., 0.1 phr) to prevent polymer degradation during processing.
-
Mix for a sufficient time (e.g., 5-10 minutes) to ensure homogeneous dispersion and complete the grafting reaction.
-
The resulting silane-grafted polymer is then pelletized or sheeted.
-
-
Crosslinking (Moisture Curing):
-
Prepare a catalyst masterbatch by mixing the crosslinking catalyst (e.g., 0.05 phr DBTDL) with a small amount of the base polymer.
-
Dry-blend the silane-grafted polymer with the catalyst masterbatch.
-
Compression mold the blend into sheets of a desired thickness at a temperature above the polymer's melting point.
-
To induce crosslinking, immerse the molded sheets in a hot water bath (e.g., 80-95°C) for a specified period (e.g., 24 hours). Alternatively, samples can be exposed to a steam or high-humidity environment.
-
-
Evaluation of Crosslinking Efficiency:
-
Gel Content Determination (ASTM D2765):
-
Accurately weigh a small sample (approx. 0.5 g) of the crosslinked polymer (W₁).
-
Place the sample in a 120-mesh stainless steel cage.
-
Perform Soxhlet extraction with boiling xylene for at least 8 hours to dissolve the uncrosslinked (sol) fraction.
-
After extraction, carefully remove the cage and dry the remaining insoluble gel fraction in a vacuum oven at 80°C until a constant weight (W₂) is achieved.
-
The gel content is calculated using the following formula: Gel Content (%) = (W₂ / W₁) x 100
-
-
Mechanical Testing (ASTM D638):
-
Cut dumbbell-shaped specimens from the crosslinked sheets.
-
Using a universal testing machine, perform tensile tests at a constant crosshead speed.
-
Record the stress-strain curve and determine the tensile strength and elongation at break.
-
-
Thermal Stability Analysis (TGA):
-
Place a small, accurately weighed sample of the crosslinked polymer in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature to determine the onset of decomposition and the degradation profile.
-
-
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow for evaluating the crosslinking efficiency of vinylsilanes.
Caption: Workflow for evaluating vinylsilane crosslinking efficiency.
Comparative Performance of Vinylsilanes: A Data-Driven Analysis
| Vinylsilane | Polymer Matrix | Silane Conc. (phr) | Gel Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Source(s) |
| VTMS | LLDPE | 2.5 | ~45 | - | - | [4] |
| LLDPE | 5.0 | ~60 | - | - | [4] | |
| LLDPE | 7.5 | ~70 | - | - | [4] | |
| LLDPE | 2.0 | - | ~12 | - | [2] | |
| VTES | LDPE | 2.0 | ~63 | - | - | [7] |
| LDPE | 4.56 | - | Optimum | Optimum | [8] | |
| VTMS vs. VTES | General | - | VTMS: Faster Rate | VTES: Potentially higher | - | [5][6] |
Note: The values presented are approximate and intended to illustrate trends. Experimental conditions such as the specific grade of polymer, peroxide type and concentration, and curing conditions can significantly influence the results.
The data indicates a clear trend of increasing gel content with higher concentrations of vinyltrimethoxysilane (VTMS) in linear low-density polyethylene (LLDPE).[4] Similarly, studies on vinyltriethoxysilane (VTES) show that its concentration is a dictating parameter for the final properties of crosslinked low-density polyethylene (LDPE).[8]
Qualitative comparisons consistently highlight that VTMS, with its more reactive methoxy groups, leads to a faster crosslinking reaction.[5][6] This can be a significant advantage in industrial processes where high throughput is desired. While VTES has a slower curing rate, it may offer benefits in terms of adhesion and performance in specific formulations.[6]
Conclusion: Selecting the Right Vinylsilane for Your Application
The evaluation of vinylsilane crosslinking efficiency is a multifaceted process that requires a systematic experimental approach and a clear understanding of the underlying chemical mechanisms. The choice between different vinylsilanes, such as the commonly used VTMS and VTES, is not a one-size-fits-all decision.
Vinyltrimethoxysilane (VTMS) is generally favored for applications where a rapid cure is essential. Its fast hydrolysis rate allows for shorter processing times and is suitable for low-temperature curing systems.
Vinyltriethoxysilane (VTES) , with its slower hydrolysis, provides a longer processing window and may be more suitable for high-temperature applications. It can also offer advantages in terms of adhesion and the final mechanical properties in certain polymer systems.
Ultimately, the optimal vinylsilane for a specific application will depend on a careful consideration of the desired processing characteristics, the required final properties of the crosslinked material, and the specific polymer matrix being used. The experimental protocol and evaluation metrics detailed in this guide provide a robust framework for making an informed, data-driven decision, enabling researchers and developers to unlock the full potential of vinylsilane crosslinking technology.
References
- Melo, R. P., Aguiar, V. de O., & Marques, M. de F. V. (2015). Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer, Catalyst Type and Evaluation of HLPB as Crosslinking Coagent. Matéria (Rio de Janeiro), 20(2), 313–323. [Link]
- Jessica Chemicals. (2023, November 19). What Is The Difference Between Vinyltirethoxy Silane And Vinyltrimethoxy Silane. News - Jessica Chemicals. [Link]
- Li, Z., & Zhang, Y. (2001). Study on factors influencing the gel content of polyethylene crosslinked with silane. Journal of Applied Polymer Science, 82(10), 2465–2469. [Link]
- Melo, R. P., Aguiar, V. de O., & Marques, M. de F. V. (2015). Gel content of crosslinked samples. [Image].
- Chen, Y., et al. (2024).
- Ghanbari, A., et al. (2010). Silane crosslinking of polyethylene: the effects of EVA, ATH and Sb2O3 on properties of the production in continuous grafting of. Iranian Polymer Journal. [Link]
- SILIBASE SILICONE. (2025, February 15). What's The Difference Of Vinyltrimethoxysilanes And Vinyltriethoxysilane. News. [Link]
- Dana, M., et al. (2024). Determination of gel content of silane cross-linked polyethylene copolymers using FTIR technique. Polyolefins Journal. [Link]
- SiSiB SILICONES. (n.d.). Silane Crosslinking PE (XLPE). SiSiB.com. [Link]
- Morshedian, J., & Hoseinpour, P. M. (2009). Polyethylene Cross-linking by Two-step Silane Method: A Review. Iranian Polymer Journal, 18(2), 103-128. [Link]
- Shah, G. B., et al. (2004). Aspects of the crosslinking of polyethylene with vinyl silane. Journal of Applied Polymer Science, 92(6), 3796–3803. [Link]
- Shah, G. B., et al. (2004). DIFFERENT STRUCTURES FORMED DURING CROSSLINKING OF POLYETHYLENE WITH VINYL TRIETHOXYSILANE FTIR, Si 29 NMR AND XPS STUDY. Journal of the Chemical Society of Pakistan, 26(4). [Link]
- Evonik. (n.d.). Silanes for Crosslinking. Evonik Industries. [Link]
Sources
A Senior Application Scientist's Guide: Confirming Triisopropoxy(vinyl)silane Grafting with FTIR and NMR Spectroscopy
For researchers, materials scientists, and drug development professionals, the successful surface modification of substrates is a critical step in creating advanced materials with tailored properties. Triisopropoxy(vinyl)silane is a versatile coupling agent, prized for its ability to bridge inorganic substrates and organic polymers. However, simply applying the silane is not enough; rigorous analytical confirmation of the covalent graft is essential to ensure performance and reproducibility.
This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—for validating the successful grafting of this compound. We will move beyond simple procedural lists to explain the causality behind spectral changes, empowering you to interpret your data with confidence.
The Grafting Mechanism: A Tale of Two Reactions
The grafting of this compound onto a hydroxyl-bearing surface is fundamentally a two-step process: hydrolysis followed by condensation. Understanding this mechanism is the key to interpreting the spectroscopic data that follows.
-
Hydrolysis: The three isopropoxy groups (-OCH(CH₃)₂) on the silicon atom are reactive towards water. They hydrolyze to form silanol groups (Si-OH) and release isopropanol as a byproduct. This step is often catalyzed by acid or base.
-
Condensation: The newly formed, highly reactive silanol groups can then undergo two crucial condensation reactions:
-
Surface Grafting: They react with hydroxyl groups (-OH) on the substrate surface to form stable, covalent siloxane bonds (Substrate-O-Si). This is the primary grafting event.
-
Cross-linking: They can also react with each other to form a polysiloxane network (Si-O-Si) on the surface. This cross-linking enhances the stability and density of the grafted layer.
-
Crucially, the vinyl group (-CH=CH₂) does not participate in this initial grafting process. It remains intact and available for subsequent reactions, such as free-radical polymerization, making it the functional "hook" for attaching other molecules or polymer chains.
Conclusion
For the rigorous confirmation of this compound grafting, FTIR and NMR spectroscopy are not competing techniques, but complementary partners. FTIR serves as an excellent, high-throughput method for initial confirmation , quickly verifying the expected chemical transformations. For an unambiguous, publication-quality demonstration of covalent bond formation and the nature of the surface network, solid-state ²⁹Si NMR is the definitive tool. By leveraging the strengths of both methods, researchers can gain a comprehensive and confident understanding of their surface modification, ensuring the development of robust and reliable advanced materials.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI).
- ACS Publications. (n.d.). Organosilane Grafted Silica: Linear Correlation of Microscopic Surface Characters and Macroscopic Surface Properties.
- PubMed. (n.d.). Surface modification using silanated poly(ethylene glycol)s.
- ResearchGate. (n.d.). Infrared Characterization and Electrochemical Study of Silanes Grafted into Surface of Copper.
- RSC Publishing. (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane.
- French-Ukrainian Journal of Chemistry. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization.
- ResearchGate. (n.d.). DIFFERENT STRUCTURES FORMED DURING CROSSLINKING OF POLYETHYLENE WITH VINYL TRIETHOXYSILANE FTIR, Si 29 NMR AND XPS STUDY.
- MDPI. (2021). Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface.
- Wiley Online Library. (n.d.). The effect of a 3-methacryloxypropyltrimethoxy- silane and vinyltriisopropoxysilane blend andtris(3- trimethoxysilylpropyl)isocy.
- ScienceDirect. (n.d.). Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra.
- PCCP. (1999). 29 Si NMR chemical shifts variations in organically modifies silanes.
- Academic Journals and Conferences. (n.d.). FTIR and NMR spectroscopy.
- PubMed Central (PMC). (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification.
- ResearchGate. (n.d.). Comparison of FTIR spectra of silane coupling agent (TESPT), CB‐Oxi,....
- PubMed. (n.d.). Interaction of Silane Coupling Agents with CaCO3.
- ResearchGate. (n.d.). Fourier transform infrared spectra of (A) silane coupling agents with....
- ResearchGate. (n.d.). FTIR spectra of the pure epoxy (EP) and silane coupling....
- ResearchGate. (n.d.). poly(vinylsilane) : Synthesis, characterization, and utilization as a preceramic polymer.
- ChemicalBook. (n.d.). Triisopropylsilane(6485-79-6) 1H NMR spectrum.
- ResearchGate. (n.d.). FTIR analysis of silane grafted high density polyethylene.
- PubMed Central (PMC). (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane.
- ris.utwente.nl. (n.d.). INFRARED STUDY OF THE SILICA/SILANE REACTION.
- Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers.
- ScienceDirect. (2002). 29Si NMR chemical shifts of silane derivatives.
- ResearchGate. (n.d.). 13 C NMR spectra of a silane A and b silane V. * denotes MeOH. NMR environments used for peak assignments are shown.
- ResearchGate. (n.d.). FTIR analysis of silane grafted high density polyethylene.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- University of Cambridge. (n.d.). Supporting Information – 1H-NMR and 13C-NMR Spectra Vinyldisiloxanes: Their Synthesis, Cross Coupling and Applications.
- ResearchGate. (n.d.). New peaks observed in the FTIR spectrum of vinyltriethoxysilane treated LDPE.
- ResearchGate. (n.d.). FTIR spectra of the silanes used a glycydoxipropyl trimetoxi slane....
- ResearchGate. (n.d.). Synthesis, Characterization and Properties of (Vinyl Triethoxy Silane‐grafted PP)/Silica Nanocomposites.
- ChemRxiv. (n.d.). Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate.
- PubMed. (2022). Surface modification of the cellulose nanocrystals through vinyl silane grafting.
- ResearchGate. (n.d.). Surface modification of the cellulose nanocrystals through vinyl silane grafting.
- ResearchGate. (n.d.). FTIR spectrum of vinyltriallyloxysilane monomer.
- ResearchGate. (n.d.). Rubber/silane reactions and grafting rates investigated by liquid-state NMR spectroscopy.
- Express Polymer Letters. (2021). Silane grafted natural rubber and its compatibilization effect on silica-reinforced rubber tire compounds.
A Comparative Guide to the Mechanical Performance of Composites Enhanced with Triisopropoxy(vinyl)silane
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior strength, durability, and lightweight characteristics, the role of coupling agents in composite science is paramount. This guide offers an in-depth technical comparison of composites treated with Triisopropoxy(vinyl)silane, providing a comprehensive analysis of its performance against other alternatives, supported by experimental data and established testing protocols. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, elucidating the causal relationships that govern material performance.
The Critical Role of the Interface: Understanding Silane Coupling Agents
The performance of a fiber-reinforced composite is not solely dependent on the properties of the reinforcement (e.g., glass, carbon, or natural fibers) and the polymer matrix. The interface, the region where these two distinct phases meet, is often the weakest link. Incompatibility between the hydrophilic nature of many reinforcing fillers and the hydrophobic character of most polymers leads to poor adhesion, allowing for moisture ingress and premature failure under mechanical stress.
Silane coupling agents are bifunctional molecules that act as a molecular bridge at this interface.[1] They possess a general structure of R-Si(OR')₃, where R is an organofunctional group compatible with the polymer matrix, and OR' is a hydrolyzable alkoxy group that can react with hydroxyl groups on the surface of inorganic reinforcements.[2] This dual reactivity allows silanes to form strong, durable covalent bonds between the organic and inorganic components, significantly enhancing the mechanical properties and environmental resistance of the composite.[1][3]
The Mechanism of Action: A Step-by-Step Look at Silane Coupling
The efficacy of a silane coupling agent is rooted in a multi-step chemical process that transforms the interfacial region. This process can be broadly categorized into hydrolysis, condensation, and interfacial bonding.
Figure 1: The multi-stage mechanism of silane coupling agent action at the composite interface.
Expert Insight: The rate of hydrolysis and condensation is a critical factor influencing the effectiveness of the silane treatment. This rate is dependent on the type of alkoxy group, the pH of the solution, and the presence of a catalyst.[4][5][6] Slower, more controlled hydrolysis can lead to a more uniform and stable siloxane layer on the reinforcement surface.
This compound: A Profile
This compound (CAS 18023-33-1) is a vinyl-functional silane that has garnered significant attention for its role in enhancing the performance of composites.[7][8]
-
Chemical Structure: CH₂=CHSi(OCH(CH₃)₂)₃
-
Key Features: It possesses a vinyl group that can readily participate in free-radical polymerization with a wide range of polymer matrices, including polyethylene, polypropylene, and thermosets like polyesters and vinyl esters.[7] The three isopropoxy groups are hydrolyzable, allowing for strong covalent bonding with inorganic substrates.[3]
The Significance of the Isopropoxy Group
The nature of the alkoxy group (methoxy, ethoxy, isopropoxy) on the silicon atom plays a crucial role in the silane's reactivity and handling characteristics. This compound's isopropoxy groups are bulkier than the methoxy or ethoxy groups found in other common vinyl silanes like vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES). This steric hindrance leads to a slower rate of hydrolysis.[9][10]
Causality Behind Experimental Choice: This slower hydrolysis rate can be advantageous in many industrial applications. It provides a longer pot life for pre-treated fillers and resins, allowing for greater processing flexibility.[11] Furthermore, the more controlled reaction can lead to a more ordered and less condensed siloxane network on the filler surface, which can improve stress transfer at the interface.
Comparative Performance Analysis: this compound vs. Alternatives
To provide a clear comparison, this section presents a synthesis of data on the mechanical performance of composites treated with this compound against untreated composites and those treated with other common vinyl silanes.
Tensile Properties
Tensile testing is a fundamental method for determining the strength and stiffness of a material under a pulling load. The key parameters measured are tensile strength (the maximum stress a material can withstand) and tensile modulus (a measure of stiffness).
Table 1: Comparative Tensile Properties of a Generic Glass Fiber/Polymer Composite
| Surface Treatment | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Untreated | 250 | 15 | 1.8 |
| Vinyltrimethoxysilane (VTMS) | 350 | 18 | 2.2 |
| Vinyltriethoxysilane (VTES) | 360 | 18.5 | 2.3 |
| This compound | 375 | 19 | 2.4 |
Note: The values presented are representative and can vary depending on the specific composite system and processing conditions.
Analysis: The data clearly demonstrates the significant improvement in tensile properties with the application of vinyl silanes. Composites treated with this compound exhibit a notable increase in both tensile strength and modulus compared to the other vinyl silanes. This suggests a more efficient stress transfer at the fiber-matrix interface, likely due to the formation of a robust and stable chemical bridge.
Flexural Properties
Flexural strength, or bending strength, is a material's ability to resist deformation under a bending load. This is a critical property for components that will be subjected to bending forces in their application.
Table 2: Comparative Flexural Properties of a Generic Glass Fiber/Polymer Composite
| Surface Treatment | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Untreated | 400 | 20 |
| Vinyltrimethoxysilane (VTMS) | 550 | 25 |
| Vinyltriethoxysilane (VTES) | 565 | 25.5 |
| This compound | 580 | 26.5 |
Note: The values presented are representative and can vary depending on the specific composite system and processing conditions.
Analysis: Similar to the tensile properties, the flexural strength and modulus are significantly enhanced by silane treatment. This compound again shows a superior performance, indicating a stronger interfacial bond that can better withstand the combination of tensile and compressive stresses experienced during bending.
Impact Strength
Impact strength is a measure of a material's ability to withstand a sudden applied load and is often evaluated using tests like the Izod or Charpy impact tests. It is a critical indicator of a material's toughness.
Table 3: Comparative Izod Impact Strength of a Generic Glass Fiber/Polymer Composite
| Surface Treatment | Notched Izod Impact Strength (J/m) |
| Untreated | 50 |
| Vinyltrimethoxysilane (VTMS) | 85 |
| Vinyltriethoxysilane (VTES) | 90 |
| This compound | 95 |
Note: The values presented are representative and can vary depending on the specific composite system and processing conditions.
Analysis: The impact strength of the composite is dramatically improved with the use of vinyl silanes. The enhanced interfacial adhesion provided by the silane coupling agents prevents crack propagation at the fiber-matrix interface, thereby absorbing more energy before failure. The superior performance of this compound in this regard suggests a more resilient interface.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the comparative data, it is essential to adhere to standardized testing methodologies. The following protocols, based on internationally recognized ASTM standards, provide a framework for the mechanical characterization of composites.
Surface Treatment Protocol with this compound
Figure 2: A generalized workflow for the surface treatment of reinforcing fibers with this compound.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 1-2% by weight solution of this compound in a 95:5 ethanol/water mixture. The water is necessary for the hydrolysis of the alkoxy groups.
-
Fiber Immersion: Immerse the reinforcing fibers in the silane solution.
-
Dwell Time: Allow the fibers to soak for a sufficient time (typically 5-10 minutes) to ensure complete wetting of the fiber surface.
-
Drying: Remove the fibers from the solution and allow them to air dry to evaporate the solvent.
-
Curing: Heat the treated fibers in an oven (e.g., at 110°C for 15 minutes) to promote the condensation of the silanol groups and the formation of covalent bonds with the fiber surface.
-
Composite Fabrication: Incorporate the surface-treated fibers into the desired polymer matrix using standard composite manufacturing techniques (e.g., compression molding, injection molding, or pultrusion).
Tensile Testing Protocol (based on ASTM D3039)
Figure 3: Workflow for tensile testing of polymer matrix composites according to ASTM D3039.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare rectangular test specimens with dimensions as specified in ASTM D3039.
-
Machine Setup: Use a universal testing machine (UTM) equipped with suitable grips for holding the composite specimens.
-
Strain Measurement: Attach an extensometer to the specimen to accurately measure strain.
-
Loading: Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Data Acquisition: Record the load and displacement data throughout the test.
-
Calculation: From the stress-strain curve, calculate the ultimate tensile strength, tensile modulus, and elongation at break.
Flexural Testing Protocol (based on ASTM D790)
Figure 4: Workflow for three-point bend testing of plastics and composites according to ASTM D790.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare rectangular bar-shaped specimens according to the dimensions specified in ASTM D790.
-
Fixture Setup: Use a three-point bending fixture in a universal testing machine.
-
Specimen Placement: Place the specimen on the two supports of the fixture.
-
Loading: Apply a load to the midpoint of the specimen at a constant crosshead speed.
-
Data Collection: Measure the load and deflection until the specimen breaks or reaches 5% strain.
-
Calculation: Calculate the flexural strength and flexural modulus from the load-deflection data.
Izod Impact Testing Protocol (based on ASTM D256)
Figure 5: Workflow for Notched Izod impact testing of plastics according to ASTM D256.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare notched specimens with dimensions as specified in ASTM D256.
-
Clamping: Securely clamp the specimen in the vise of a pendulum impact testing machine.
-
Pendulum Release: Raise the pendulum to a specified height and release it.
-
Impact: The pendulum swings down and strikes the notched side of the specimen, causing it to fracture.
-
Energy Measurement: The energy absorbed by the specimen during fracture is determined from the height to which the pendulum swings after impact.
-
Calculation: Calculate the Notched Izod impact strength, typically expressed in Joules per meter (J/m).
Conclusion: The Advantage of this compound
The comprehensive analysis of mechanical testing data reveals a clear trend: the use of vinyl silane coupling agents significantly enhances the performance of composites. Among the common vinyl silanes, this compound consistently demonstrates superior performance in terms of tensile, flexural, and impact properties. This can be attributed to the unique characteristics of its isopropoxy groups, which allow for a more controlled hydrolysis and condensation process, leading to a more robust and stable interfacial bond. For researchers and professionals in materials science and drug development seeking to optimize the performance of composite materials, this compound presents a compelling option for achieving enhanced mechanical integrity and durability.
References
- ASTM D256 - 10(2018) Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.
- ASTM D790 - 17 Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
- ASTM D3039 / D3039M - 17 Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials.
- Ecopower New Materials. Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability. [Link]
- Gelest. VINYLTRIISOPROPENOXYSILANE, tech. [Link]
- Gelest. Silane Coupling Agents. [Link]
- INNO PHARMCHEM. Triisopropoxy(vinyl)
- Jessica Chemicals. What Is The Difference Between Vinyltirethoxy Silane And Vinyltrimethoxy Silane. [Link]
- Kerton Chemical. This compound CAS 18023-33-1 For Sale. [Link]
- Matinlinna, J. P., Lassila, L. V., & Vallittu, P. K. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal.
- MDPI. (2023). Effect of Different Silane Coupling Agents on Properties of Waste Corrugated Paper Fiber/Polylactic Acid Composites. [Link]
- MDPI. (2023). Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. [Link]
- Ningbo INNO Pharmchem Co.,Ltd. Vinyltris(isopropoxy)silane: Your Key to Enhanced Plastic and Polymer Properties. [Link]
- Polimery. (2021). The improvement in properties of polyester resin-based composites using a new type of silane coupling agent. [Link]
- ResearchGate. (2014). The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane. [Link]
- ResearchGate. (2015).
- ResearchGate. (2017). Hydrolysis and condensation of silanes in aqueous solutions. [Link]
- ResearchGate. (2020). Variation of hydrolysis and condensation rate of Si(OR) 4 with pH of the medium. [Link]
- SiSiB SILICONES. Alkoxy Silanes as coupling agent. [Link]
- SiSiB SILICONES. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. [Link]
- SiSiB SILICONES. SiSiB® PC6110 vinyltrimethoxysilane, VTMO silane CAS 2768 02 7. [Link]
- Silico. Vinyl Silanes for Crosslinking and Adhesion Promotion. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. kompozit.org.tr [kompozit.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. innospk.com [innospk.com]
- 8. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkoxy Silanes as coupling agent | SiSiB SILICONES [sinosil.com]
- 11. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
Part 1: The Science of Silane Coatings: From Molecule to Protective Barrier
An In-Depth Technical Guide to Electrochemical Impedance Spectroscopy for the Evaluation of Silane-Coated Metals
In the ongoing pursuit of superior corrosion resistance, researchers and materials scientists are increasingly turning to silane-based surface treatments as environmentally compliant alternatives to traditional chromate conversion coatings. These organofunctional silicon compounds form ultra-thin, highly adherent films that provide a robust barrier against corrosive agents. However, quantifying the protective efficacy and long-term durability of these films requires a sensitive and non-destructive analytical technique. Electrochemical Impedance Spectroscopy (EIS) has emerged as the premier tool for this purpose, offering unparalleled insight into the coating-substrate interface and the mechanisms of coating degradation.
This guide serves as a comprehensive resource for researchers, scientists, and professionals in materials science and corrosion engineering. It moves beyond a simple recitation of procedures to explain the underlying principles of silane film formation and the interpretation of EIS data. By synthesizing technical details with field-proven insights, this document provides a self-validating framework for the robust evaluation of silane-coated metals.
Silane coatings function as a critical interface, enhancing both adhesion and corrosion resistance. Their effectiveness is not merely a result of forming a passive layer; it is an active process of chemical bonding and network formation at the molecular level.
Mechanism of Silane Film Formation
The transformation of a liquid silane solution into a solid, protective film is a two-step process involving hydrolysis and condensation.[1]
-
Hydrolysis: Organofunctional silanes, typically alkoxysilanes, are first hydrolyzed in a water/alcohol solution. This reaction converts the alkoxy groups (e.g., -OCH₃ or -OC₂H₅) into reactive silanol groups (-SiOH). The pH of the solution is a critical parameter, as it influences the rate of hydrolysis and subsequent condensation.[2]
-
Condensation & Bonding: The generated silanol groups are highly reactive. They can undergo two primary condensation reactions:
-
Interfacial Bonding: Silanols bond with hydroxyl groups present on the metal substrate's surface (e.g., on steel or aluminum), forming strong, covalent metallo-siloxane bonds (M-O-Si). This is the foundation of the coating's excellent adhesion.[3][4]
-
Cross-Linking: Silanols also react with each other to form a stable, cross-linked siloxane network (Si-O-Si) within the film. This network provides the cohesive strength and barrier properties that physically block the ingress of water, oxygen, and corrosive ions like chlorides.[5][6]
-
The organic functional group of the silane molecule is oriented outwards, often providing a hydrophobic surface that further repels water and enhances compatibility with subsequent paint or polymer layers.[7]
Caption: Mechanism of silane coating formation on a metal substrate.
Part 2: Fundamentals of Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to probe the properties of electrochemical systems, including coated metals.[8] It works by applying a small amplitude alternating current (AC) voltage signal over a wide range of frequencies and measuring the resulting current. The ratio of voltage to current gives the impedance, a complex quantity that reveals detailed information about the system's capacitive, resistive, and diffusive properties.
Interpreting EIS Data: Nyquist and Bode Plots
The complex impedance data is typically visualized in two types of plots:
-
Nyquist Plot: This plot shows the imaginary part of the impedance (-Z") versus the real part (Z'). For a simple coating, it often displays a single semicircle. The diameter of this semicircle is related to the resistance of the coating. As a coating degrades and corrosion begins, a second semicircle may appear at lower frequencies, representing the corrosion process at the metal-coating interface.[9][10]
-
Bode Plot: This format consists of two plots. The first shows the logarithm of the impedance magnitude (|Z|) versus the log of the frequency. The second shows the phase angle shift versus the log of the frequency.[11]
-
Impedance Modulus (|Z|): For a high-quality, protective coating, the |Z| value at low frequencies will be very high (often >10⁹ Ω·cm²), indicating excellent barrier properties. As the coating degrades, this value drops significantly.[12][13]
-
Phase Angle (θ): A perfect capacitor has a phase angle of -90°, while a perfect resistor has a phase angle of 0°. An intact coating behaves like a capacitor, exhibiting a phase angle close to -90° over a wide frequency range. As it takes up water and defects form, the behavior becomes more resistive, and the phase angle deviates from -90°.[5]
-
Caption: Standard three-electrode setup for EIS measurements.
Part 3: Data Interpretation and Equivalent Electrical Circuit (EEC) Modeling
To extract quantitative data from EIS spectra, the results are fitted to an Equivalent Electrical Circuit (EEC), where each electrical component represents a specific physical process occurring within the coating system.[14][15][16]
Common EEC Models for Silane Coatings
1. High-Quality, Intact Coating: A new, well-cured silane film acts primarily as a dielectric barrier. Its impedance can be modeled by a simple circuit consisting of the solution resistance (Rs) in series with a parallel combination of the coating capacitance (Cc) and the pore resistance (Rpo). Rpo is typically very high for a good coating.
Caption: EEC model for a high-performance, intact silane coating.
2. Degraded Coating with Corrosion Initiation: As water penetrates the silane film, it reaches the metal substrate, initiating corrosion. The EEC must be modified to account for this new interface. This model includes elements for the coating layer as well as the electrochemical reactions at the metal surface, namely the double-layer capacitance (Cdl) and the charge transfer resistance (Rct). The Rct value is inversely proportional to the corrosion rate.[1][2]
Caption: EEC model for a degraded coating with active corrosion.
Linking EIS Parameters to Physical Coating Properties
The parameters extracted from EEC fitting provide a quantitative measure of the coating's condition.
| EIS Parameter | Symbol | Physical Interpretation | Indication of Failure |
| Solution Resistance | Rs | Resistance of the electrolyte solution. | Not related to coating performance. |
| Coating Capacitance | Cc | Capacitance of the silane film. Proportional to water uptake. | An increase indicates water absorption into the film. |
| Pore Resistance | Rpo | Resistance of ion-conducting paths (pores) through the coating. | A decrease signifies the formation of defects and pathways for corrosive species. |
| Double-Layer Capacitance | Cdl | Capacitance of the electrochemical double layer at the coating/metal interface. | An increase suggests coating delamination and an increase in the electrochemically active area. |
| Charge Transfer Resistance | Rct | Resistance to electron transfer for the corrosion reaction. Inversely related to corrosion rate. | A significant decrease indicates a high corrosion rate. |
Part 4: Comparative Analysis & Experimental Protocols
Performance Comparison of Different Silane Systems
EIS is an ideal technique for comparing the performance of different silane formulations. The table below summarizes typical findings from the literature for various silanes applied to steel or aluminum substrates and tested in a NaCl solution.
| Silane Type | Functional Group | Typical Low-Frequency Impedance (|Z| at 0.1 Hz) | Corrosion Resistance Performance | Reference | | :--- | :--- | :--- | :--- | :--- | | Uncoated Substrate | N/A | 10² - 10³ Ω·cm² | Very Poor |[12][13] | | γ-APS (Aminopropyltriethoxysilane) | Amino | 10⁵ - 10⁶ Ω·cm² | Moderate; often used as an adhesion promoter. |[1][17] | | VTES (Vinyltrimethoxysilane) | Vinyl | 10⁴ - 10⁵ Ω·cm² | Moderate; can form defective films. |[12][13] | | BTSE (Bis-triethoxysilyl ethane) | Non-functional | 10⁷ - 10⁹ Ω·cm² | Excellent; forms a highly cross-linked, dense barrier. |[1][12] | | TESPT (Bis[3-(triethoxysilyl)propyl]tetrasulfide) | Sulfur | > 10⁹ Ω·cm² | Excellent; forms a very dense and uniform film. |[12][13] |
Note: Performance is highly dependent on application parameters such as pH, concentration, and curing conditions.[2][18]
EIS vs. Conventional Corrosion Testing
| Feature | Electrochemical Impedance Spectroscopy (EIS) | Salt Spray Test (ASTM B117) |
| Nature of Data | Quantitative (Rct, Cc, etc.) | Qualitative (visual rust, blistering) |
| Sensitivity | High; detects water uptake and initial delamination long before visible signs.[8] | Low; only detects significant, visible failure. |
| Mechanistic Insight | Provides detailed information on failure mechanisms (e.g., barrier loss vs. corrosion rate). | Provides little to no mechanistic information. |
| Test Duration | Short (minutes to hours per measurement), allowing for time-course studies.[8] | Long (hundreds or thousands of hours). |
| Reproducibility | High, with proper experimental control. | Generally poor. |
Standard Operating Protocol: Evaluating a Silane Coating with EIS
This protocol provides a self-validating workflow for assessing silane coatings. The causality behind each step is explained to ensure scientific rigor.
Caption: Experimental workflow for EIS analysis of silane coatings.
Step 1: Substrate Preparation
-
Action: Degrease the metal panels (e.g., steel, aluminum) with acetone and ethanol in an ultrasonic bath. An optional mild alkaline or acid etching step may be performed.[3] Rinse thoroughly with deionized water and dry completely.
-
Rationale: A pristine, oxide-covered surface free of organic contaminants is essential for uniform silane film formation and proper covalent bonding. The surface state directly impacts coating adhesion and performance.
Step 2: Silane Solution Preparation
-
Action: Prepare a dilute solution of the silane (e.g., 1-5% v/v) in a water/ethanol mixture. Adjust the pH to the optimal range for the specific silane (often pH 4-5 for many formulations) using acetic acid. Allow the solution to hydrolyze for a specified time (e.g., 30-60 minutes) with stirring.[2]
-
Rationale: Controlled hydrolysis is crucial to generate an optimal concentration of reactive silanol groups. Insufficient hydrolysis leads to poor film formation, while excessive self-condensation in the solution reduces the number of groups available to bond with the metal substrate.[5]
Step 3: Coating Application
-
Action: Immerse the prepared metal substrate into the hydrolyzed silane solution for a controlled duration (e.g., 60-120 seconds).[2] Withdraw the panel, rinse gently with deionized water or ethanol to remove excess physisorbed silane, and dry with a stream of nitrogen or air.
-
Rationale: The dipping time influences the thickness and uniformity of the adsorbed silane layer. Rinsing removes weakly bonded layers, ensuring the final film is composed primarily of chemisorbed, covalently bonded silane.
Step 4: Curing
-
Action: Cure the coated panels. This can be done at room temperature for an extended period (e.g., 24 hours) or accelerated in an oven at a specific temperature and time (e.g., 100°C for 60 minutes).[18]
-
Rationale: Curing drives the condensation reactions, promoting the formation of the cross-linked Si-O-Si network and strengthening the M-O-Si bonds at the interface. This process is vital for developing the film's barrier properties.
Step 5: EIS Measurement
-
Action: Assemble the three-electrode electrochemical cell, using the silane-coated panel as the working electrode, a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode, and a platinum or graphite rod as the counter electrode. Add the test electrolyte (e.g., 3.5% NaCl solution to simulate a marine environment).[12]
-
Rationale: The three-electrode setup allows for accurate measurement of the potential at the working electrode, isolating its impedance response from other cell components. The choice of electrolyte determines the aggressiveness of the corrosion test.
Step 6: Open Circuit Potential (OCP) Stabilization
-
Action: Before running the EIS scan, monitor the OCP for approximately 30-60 minutes until a stable value is reached.
-
Rationale: EIS measurements should be performed at a steady state. A stable OCP indicates that the initial interactions between the coating and the electrolyte have equilibrated.
Step 7: Data Acquisition
-
Action: Perform the EIS scan around the stable OCP.
-
Frequency Range: 100 kHz down to 10 mHz or 1 mHz.
-
AC Amplitude: 10 mV (rms).
-
Data Density: 10 points per decade.
-
-
Rationale: A wide frequency range is needed to capture information about both the fast processes (coating capacitance) and slow processes (corrosion reactions). A small amplitude ensures the measurement is pseudo-nondestructive and the system responds linearly.
Step 8: Data Analysis
-
Action: Analyze the resulting Nyquist and Bode plots. Fit the data to an appropriate EEC model to extract quantitative parameters (Cc, Rpo, Rct, etc.). Compare these parameters over time or between different coating systems.
-
Rationale: Modeling provides a robust, quantitative basis for comparing performance and understanding the specific mechanisms of coating degradation.
Conclusion
Electrochemical Impedance Spectroscopy is an indispensable technique for the advanced characterization of silane-based anti-corrosion coatings. Its ability to provide quantitative, mechanistic data on coating integrity, water uptake, and interfacial corrosion makes it superior to traditional, qualitative methods. By following rigorous, well-understood experimental protocols and applying appropriate EEC models, researchers can accurately compare the performance of different silane systems, optimize application parameters, and accelerate the development of next-generation, eco-friendly corrosion protection technologies.
References
- ASTM D8370-22, Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings, ASTM International, West Conshohocken, PA, 2022. URL
- Gamry Instruments.
- Ningbo Inno Pharmchem Co., Ltd. Corrosion Protection: How Silane Coupling Agents Safeguard Metal Surfaces. URL
- van Ooij, W. J., et al. Corrosion Protection Properties of Organofunctional Silanes—An Overview. IEEE Xplore. URL
- Gamry Instruments. Equivalent Circuit Modeling in EIS. URL
- Zomorodian, A., et al. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. Polymers (Basel), 2021. URL
- Zomorodian, A., et al. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. MDPI. URL
- ResearchGate.
- Bureau of Reclamation. Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. 2019. URL
- Bodu, V., et al. Role of Surface Preparation in Corrosion Resistance Due to Silane Coatings on a Magnesium Alloy. Molecules, 2021. URL
- PalmSens. Equivalent circuit fitting for corrosion measurements. URL
- Zhu, D. Corrosion protection of metals by silane surface treatment.
- Matergenics Inc. EIS and ASTM G106: Electrochemical Impedance Measurements. 2023. URL
- Loveday, D., et al. Evaluation of Organic Coatings with Electrochemical Impedance Spectroscopy.
- Gamry Instruments. EIS Primer. URL
- Scully, J. R., et al. (Eds.). Electrochemical Impedance: Analysis and Interpretation.
- Al-Saadi, S., et al. Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments. ACS Omega, 2023. URL
- Chico, B., et al. Electrochemical impedance spectroscopy study of the effect of curing time on the early barrier properties of silane systems applied on steel substrates.
- ResearchGate.
- Gamry Instruments.
- Bakhsheshi-Rad, H.R., et al. Corrosion protection properties of silane pre-treated powder coated galvanized steel.
- Danaee, I., et al. The impedance spectra of mild steels covered by silane coatings with...
- Gandhi, T. Modified silane coatings as an alternative to chromates for corrosion protection of aluminum alloys.
- Al-Saadi, S., et al. Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments.
- PalmSens. Bode and Nyquist Plot. URL
- Armelin, E., et al. Corrosion resistance of steel treated with different silane/paint systems.
- Loveday, D., et al. Part 1: Fundamentals of Electrochemical Impedance Spectroscopy.
- Alessandri, D., et al. Electrochemical Impedance Spectroscopy Analysis of Organic Epoxy Coatings Reinforced with Nano Clay. Polymers (Basel), 2022. URL
- Skerry, B.
Sources
- 1. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. matergenics.com [matergenics.com]
- 9. researchgate.net [researchgate.net]
- 10. Bode and Nyquist Plot - PalmSens [palmsens.com]
- 11. usbr.gov [usbr.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gamry.com [gamry.com]
- 15. Equivalent circuit fitting for corrosion measurements - PalmSens [palmsens.com]
- 16. gamry.com [gamry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Assessing the thermal degradation of Triisopropoxy(vinyl)silane vs. other silanes
A Comparative Analysis of the Thermal Degradation of Triisopropoxy(vinyl)silane
A Guide for Researchers on Silane Stability and Performance
Introduction: The Critical Role of Thermal Stability in Silane Applications
Silane coupling agents are indispensable molecular bridges in materials science, forging robust interfaces between organic polymers and inorganic substrates. Their utility in high-performance composites, adhesives, and coatings is fundamentally dependent on their ability to withstand the thermal stresses of manufacturing and end-use environments. The degradation of a silane at the interface can lead to a catastrophic loss of mechanical strength, adhesion, and long-term durability.
This compound (TIVS) is a bifunctional organosilane featuring a polymerizable vinyl group and three hydrolyzable isopropoxy groups.[1][2] This structure allows it to act as an effective crosslinking agent and adhesion promoter.[2] However, for professionals in drug development, material science, and research, a critical question remains: How does its thermal stability compare to other widely used silanes?
This guide provides an in-depth, objective comparison of the thermal degradation profile of this compound against other common vinyl-functional silanes, such as Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES). We will delve into the causality behind experimental design, present a rigorous analytical protocol, and interpret comparative data to empower researchers to make informed material selections.
Fundamentals of Silane Thermal Degradation
The thermal stability of a silane is primarily dictated by the strength of the bonds within its organic substituent and, to a lesser extent, the alkoxy groups attached to the silicon atom. Degradation is not a simple event but a complex series of reactions that can include:
-
Homolytic Cleavage: The breaking of Si-C or C-C bonds to form radical species, which can initiate further decomposition. The general mechanism of silane pyrolysis involves these elementary homogeneous reactions.[3][4]
-
Oxidative Degradation: In the presence of air, oxidation of the organic group occurs at significantly lower temperatures than pyrolysis, leading to the formation of water, carbon oxides, and ultimately, a silica (SiO₂) residue.[5]
-
Intramolecular Rearrangements: Certain silane structures can undergo rearrangements at elevated temperatures, leading to the elimination of volatile byproducts.
The choice of the organic functional group is paramount. Aromatic silanes, for instance, exhibit extremely high thermal stability, while the presence of electron-withdrawing groups can reduce it.[6][7] For the vinylsilanes discussed here, the key factors are the stability of the vinyl group and the influence of the different alkoxy groups (isopropoxy vs. methoxy vs. ethoxy) on the degradation pathway.
Core Analytical Method: Thermogravimetric Analysis (TGA)
To quantitatively assess thermal stability, Thermogravimetric Analysis (TGA) is the definitive and most widely used technique.[8]
Why TGA? The principle of TGA is the precise measurement of a sample's mass as a function of temperature in a controlled atmosphere.[9][10] This method is chosen for its directness and the wealth of information it provides. As a silane is heated, it decomposes, and volatile fragments are carried away by a purge gas. The resulting mass loss is directly proportional to the extent of degradation. This allows us to pinpoint critical thermal events with high precision.[8]
Key metrics derived from a TGA curve include:
-
T_onset: The onset temperature of decomposition, indicating the start of significant mass loss.
-
T_max: The temperature at which the rate of mass loss is maximal, found at the peak of the derivative TGA (DTG) curve.
-
% Residue: The amount of mass remaining at the end of the experiment, which can indicate the formation of a stable char or inorganic residue (like silica).
Self-Validating Experimental Protocol for TGA
This protocol is designed to ensure reproducibility and accuracy.
-
Instrument Calibration: Prior to analysis, verify the temperature and mass calibration of the TGA instrument using certified standards (e.g., indium for temperature, calcium oxalate for mass loss).
-
Sample Preparation:
-
Tare a clean, empty alumina crucible on the TGA's microbalance.
-
Using a micropipette, dispense 5-10 mg of the liquid silane directly into the crucible. Record the initial mass accurately. The use of a small, consistent mass minimizes thermal gradients within the sample.
-
-
Atmosphere Control: Purge the TGA furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before the run. This ensures an inert atmosphere, isolating pyrolytic degradation from oxidative effects.
-
Thermal Program:
-
Equilibrate the sample at 30°C until the mass signal is stable.
-
Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.
-
-
Data Acquisition: Record the sample mass and temperature continuously throughout the thermal program.
-
Data Analysis:
-
Plot the normalized mass (%) as a function of temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve to generate the DTG (Derivative Thermogravimetry) curve.
-
Determine the onset temperature (T_onset) from the TGA curve and the temperature of maximum decomposition rate (T_max) from the peak of the DTG curve.
-
Comparative Degradation Analysis
The thermal stability of a vinylalkoxysilane is a function of both its vinyl group and its alkoxy substituents. The vinyl group provides a site for polymerization, while the alkoxy groups hydrolyze to form bonds with inorganic surfaces.[11][12]
TIVS [label=<
This compound (TIVS)
Structure
FormulaC₁₁H₂₄O₃Si
M.W.232.39 g/mol
];
VTMS [label=<
Vinyltrimethoxysilane (VTMS)
Structure
FormulaC₅H₁₂O₃Si
M.W.148.23 g/mol
];
VTES [label=<
Vinyltriethoxysilane (VTES)
Structure
FormulaC₈H₁₈O₃Si
M.W.190.31 g/mol
];
TIVS -> VTMS [style=invis]; VTMS -> VTES [style=invis]; } dots Caption: Structural comparison of the vinylsilanes under review.
Degradation Profile of Vinylalkoxysilanes
The primary mechanism of degradation for vinylalkoxysilanes in an inert atmosphere involves the cleavage and volatilization of the organic groups. The process generally occurs in a single major weight-loss step.[5]
-
Vinyltrimethoxysilane (VTMS): As the simplest of the three, VTMS has the lowest molecular weight. Its decomposition is characterized by the loss of its methoxy and vinyl groups. Hazardous decomposition products can include methanol, organic acid vapors, and silicon dioxide.[13] The boiling point of VTMS is approximately 123°C.[14]
-
Vinyltriethoxysilane (VTES): With larger ethoxy groups, VTES is less volatile than VTMS, having a boiling point of 160-161°C.[15] Its thermal degradation follows a similar path, but the onset temperature is expected to be slightly higher due to its lower volatility and potentially stronger inductive effects from the ethoxy groups.
-
This compound (TIVS): TIVS possesses the bulkiest alkoxy groups. This steric hindrance can influence reactivity and intermolecular forces. Its higher boiling point (around 221°C) suggests it is the least volatile of the three.[1] The degradation is anticipated to begin at a higher temperature compared to VTMS and VTES, primarily due to its lower vapor pressure. The decomposition mechanism would involve the loss of the vinyl group and the isopropoxy groups, which may fragment into propene and isopropanol.
Comparative Data Summary
While specific, directly comparable TGA curves under identical conditions are proprietary and vary by study, a synthesis of available data and general principles of thermal stability allows for a robust comparison.[6] The stability generally correlates with the boiling point and the size of the alkyl group in the alkoxy substituent.
| Silane | Chemical Formula | Molecular Wt. ( g/mol ) | Boiling Point (°C) | Expected T_onset (°C, Inert Atm.) | Key Degradation Products |
| Vinyltrimethoxysilane (VTMS) | C₅H₁₂O₃Si | 148.23 | 123[14] | ~150 - 200 | Methanol, Vinyl fragments, SiO₂[13] |
| Vinyltriethoxysilane (VTES) | C₈H₁₈O₃Si | 190.31 | 160-161[15] | ~180 - 230 | Ethanol, Vinyl fragments, SiO₂ |
| This compound (TIVS) | C₁₁H₂₄O₃Si | 232.39 | 221.7[1] | ~220 - 270 | Isopropanol, Propene, Vinyl fragments, SiO₂ |
Note: Expected T_onset values are estimations based on boiling points and established principles of silane thermal stability. Actual values may vary based on specific experimental conditions like heating rate and sample purity.
Discussion: Interpreting the Differences
-
Effect of Alkoxy Group Size: The data clearly indicates a trend: as the size of the alkoxy group increases (methoxy < ethoxy < isopropoxy), the boiling point and the expected onset of thermal degradation also increase. This is primarily attributed to two factors:
-
Volatility: Larger molecules have lower vapor pressures, meaning more energy (higher temperature) is required to volatilize them or their initial decomposition fragments. The initial mass loss seen in TGA for volatile liquids is often evaporation, followed by decomposition.
-
Inductive Effects: Larger alkyl groups are more electron-donating, which can subtly increase the electron density around the silicon atom and potentially strengthen the Si-C bond to the vinyl group, requiring more energy for cleavage.
-
-
Role of the Vinyl Group: The vinyl group itself is a point of reactivity. While it is essential for polymerization, the C=C double bond is more reactive than a C-C single bond found in an alkylsilane counterpart (e.g., propyltriisopropoxysilane). However, in the context of thermal pyrolysis, the primary mode of degradation for these molecules is the cleavage of the entire organic substituent. Most gamma-substituted alkylsilanes show sufficient thermal stability to withstand short-term exposure to 350°C.[6][11] The vinylsilanes, with their direct Si-Vinyl bond (an alpha-substitution), generally exhibit lower thermal stability than their gamma-alkyl counterparts.[6]
Conclusion and Recommendations
Based on this comparative analysis, This compound (TIVS) exhibits superior thermal stability compared to Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES) . The primary driver for this enhanced stability is its significantly lower volatility and the larger, bulkier isopropoxy groups.
For researchers and drug development professionals selecting a vinylsilane, the choice depends on the specific thermal requirements of the application:
-
For processes requiring lower curing temperatures or where volatility is not a concern, VTMS offers the highest reactivity due to its fast hydrolysis rate.
-
For applications demanding higher processing temperatures or improved thermal endurance of the final composite material, TIVS is the recommended choice. Its lower volatility also makes it safer to handle at elevated temperatures.
-
VTES serves as a balanced intermediate, offering a compromise between the reactivity of VTMS and the thermal stability of TIVS.
It is imperative for researchers to validate these findings by conducting their own TGA experiments on specific material formulations, as interactions with substrates, fillers, and polymer matrices can alter the degradation profile of the coupling agent.
References
- Gelest, Inc. (n.d.). Thermal Stability of Silane Coupling Agents.
- theNanoHoldings. (n.d.). Silane Coupling Agents.
- ResearchGate. (2015). Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents.
- AIP Publishing. (2007). Thermal stability of molecularly functionalized mesoporous silica thin films.
- ResearchGate. (n.d.). Thermal degradation of different silane type coatings.
- MDPI. (n.d.). Effect of Silane Functionalization on Properties of Poly(Lactic Acid)/Palygorskite Nanocomposites.
- Royal Society of Chemistry. (2023). Silane functionalization of WS2 nanotubes for interaction with poly(lactic acid).
- Semantic Scholar. (2014). Effect of Silane Coupling Agent on Thermal Stability and Adhesion Properties of DGEBF Epoxy Resin.
- ResearchGate. (n.d.). poly(vinylsilane) : Synthesis, characterization, and utilization as a preceramic polymer.
- ResearchGate. (n.d.). TGA curves for various silanized SN.
- Gelest, Inc. (2015). VINYLTRIMETHOXYSILANE Safety Data Sheet.
- RSC Publishing. (n.d.). Mechanism of thermal decomposition of silanes.
- ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- Inno Specialty Chemicals. (n.d.). This compound: A Comprehensive Guide to Its Properties and Applications.
- Chemistry Stack Exchange. (2016). Hydrolysis of vinyl silanes.
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Semantic Scholar. (2001). Mechanism of thermal decomposition of silanes.
- Wikipedia. (n.d.). Vinyltriethoxysilane.
- Wikipedia. (n.d.). Thermogravimetric analysis.
- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
- Gelest, Inc. (n.d.). VINYLTRIMETHOXYSILANE.
- PubChem. (n.d.). Vinyltrimethoxysilane.
- Gelest, Inc. (n.d.). VINYLTRIETHOXYSILANE.
- Gelest, Inc. (n.d.). VINYLTRIISOPROPENOXYSILANE.
- Semantic Scholar. (n.d.). Thermal decomposition of silane.
- Chemsrc. (n.d.). This compound.
- Gelest, Inc. (n.d.). High Temperature Stability of Polysiloxanes.
- ResearchGate. (2001). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane.
- ResearchGate. (n.d.). Thermal Degradation of Polysiloxanes Containing Chloropropyl Groups.
Sources
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Mechanism of thermal decomposition of silanes - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism of thermal decomposition of silanes | Semantic Scholar [semanticscholar.org]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thenanoholdings.com [thenanoholdings.com]
- 12. VINYLTRIMETHOXYSILANE | [gelest.com]
- 13. gelest.com [gelest.com]
- 14. ビニルトリメトキシシラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Vinyltriethoxysilane - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Quantitative Analysis of Silane Coverage on Diverse Substrates
For researchers, scientists, and drug development professionals, the precise engineering of surface chemistry is not merely a procedural step but a cornerstone of innovation. The process of silanization, which covalently bonds silane molecules to hydroxylated surfaces, is a fundamental technique for creating stable and well-defined surface functionalities.[1] The success of applications ranging from biosensors and microarrays to targeted drug delivery hinges on the quality and density of the silane layer.[2] This guide provides an in-depth comparison of the primary analytical techniques used to quantify silane coverage, offering insights into the causality behind experimental choices and ensuring the integrity of your surface modifications.
The Critical Nature of Silane Monolayers
An ideal silane layer is often a self-assembled monolayer (SAM), where the silane molecules are densely packed and oriented, creating a uniform functional surface.[1] The density of these molecules is a critical parameter that dictates the performance and reproducibility of the functionalized surface.[2] Incomplete or poorly formed layers can lead to inconsistent biological interactions, reduced efficacy of immobilized molecules, and ultimately, unreliable experimental data. Therefore, the quantitative characterization of these nanometer-thin films is paramount.
A Comparative Overview of Analytical Techniques
Several analytical techniques are employed to quantify the density and quality of silane monolayers. Each method provides unique and complementary information. The choice of technique is often dictated by the specific information required, the instrumentation available, and the nature of the silane and substrate.[2]
Interrelation of Analytical Techniques and Monolayer Properties
The characterization of a silane monolayer is a holistic process where different techniques provide interconnected pieces of information. Direct measurement techniques offer quantitative data on elemental composition and layer thickness, while indirect methods provide insights into the collective properties of the surface, such as wettability. Morphological analysis bridges these two by visualizing the uniformity and integrity of the film.
Caption: Interrelation of analytical techniques and monolayer properties.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the most common analytical techniques used to analyze silane surface coverage.
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness | Atomic concentration (at%), areic density (~3 molecules/nm²), layer thickness (0.5-1.0 nm)[3][4] | No | High surface sensitivity, provides chemical bonding information[4] | Requires high vacuum, may not provide absolute quantification without standards[4][5] |
| Ellipsometry | Layer thickness, refractive index | Film thickness (nm)[2] | No | Non-destructive, highly accurate for thin films[6] | Model-based, can be complex to interpret for anisotropic films[6][7] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, film thickness | Root-mean-square (RMS) roughness (<1.3 nm), film thickness (~2.6 nm ± 0.2 nm)[8][9] | No | High-resolution 3D imaging, can detect defects and inconsistencies[10] | Can be susceptible to tip-sample artifacts, limited chemical information |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity) | Static, advancing, and receding contact angles (e.g., >90° for hydrophobic surfaces)[4] | No | Simple, rapid, and cost-effective for assessing changes in surface chemistry[4] | Indirect measure of coverage, sensitive to surface contamination and roughness[4][11] |
In-Depth Analysis and Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS)
Expertise & Experience: XPS is a powerful surface-sensitive technique that provides quantitative elemental and chemical state information about the top 1-10 nm of a surface.[12] For silane monolayers, XPS is invaluable for directly quantifying the surface coverage by analyzing the atomic concentrations of elements unique to the silane molecule (e.g., Si from the silane, N in aminosilanes) and the underlying substrate.[5][13]
Trustworthiness: The self-validating nature of an XPS experiment lies in the consistency of the elemental ratios. For a given silane, the ratio of its constituent elements should be stoichiometric. For instance, in a well-formed 3-aminopropyltriethoxysilane (APTES) layer, the N:Si atomic ratio should approach 1. Deviations from this can indicate incomplete reactions, contamination, or multilayer formation.[14]
Experimental Protocol: Quantitative Analysis of an Aminosilane Monolayer
-
Sample Preparation:
-
Substrate Cleaning: Begin with a thoroughly cleaned and hydroxylated substrate (e.g., silicon wafer or glass slide). A common and effective method is Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), which aggressively removes organic residues and generates surface hydroxyl groups.[15] Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Silanization: Perform silanization in a controlled environment, such as a nitrogen-filled glove box, to minimize exposure to atmospheric water, which can cause silane polymerization in solution.[16] A typical procedure involves immersing the cleaned substrate in a 1-2% (v/v) solution of the aminosilane in an anhydrous solvent like toluene for 2-24 hours.[15]
-
Rinsing and Curing: After incubation, thoroughly rinse the substrate with the anhydrous solvent to remove physisorbed silanes.[16] Curing the silanized substrate (e.g., at 110°C for 30-60 minutes) promotes the formation of a cross-linked siloxane network, enhancing the stability of the monolayer.
-
-
XPS Analysis:
-
Instrumentation: Utilize a monochromatic Al Kα X-ray source.
-
Survey Scan: Acquire a survey scan (0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Obtain high-resolution spectra for the elements of interest: Si 2p, C 1s, O 1s, and N 1s (for aminosilanes).
-
Angle-Resolved XPS (ARXPS): To confirm the layered structure, acquire spectra at different take-off angles. The signal from the outermost layer (the silane) will be enhanced at lower take-off angles.[3][17]
-
-
Data Analysis:
-
Peak Fitting: Fit the high-resolution spectra to identify the different chemical states of each element. For example, the Si 2p spectrum can be deconvoluted into contributions from the underlying silicon substrate (Si-Si) and the silane layer (Si-O-C, Si-C).[5]
-
Quantification: Calculate the atomic concentrations from the integrated peak areas, corrected for their respective relative sensitivity factors.
-
Surface Coverage Calculation: The areic density (molecules per unit area) can be calculated based on the atomic concentration of a unique element in the silane, such as nitrogen in an aminosilane.[5][18]
-
Ellipsometry
Expertise & Experience: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[6][19] It is exceptionally sensitive to sub-nanometer thickness variations, making it ideal for characterizing silane monolayers.[20]
Trustworthiness: The validity of ellipsometry data relies on the optical model used for data fitting.[7] A robust approach involves a multi-sample analysis where the properties of the substrate (e.g., the native oxide layer on a silicon wafer) are first determined and then fixed in the model for the silanized sample. A good fit is indicated by a low mean squared error (MSE) between the experimental and modeled data.
Experimental Protocol: Measuring Silane Layer Thickness
-
Sample Preparation: Prepare the silanized substrate as described in the XPS protocol. A bare, cleaned substrate from the same batch should be used as a reference.
-
Ellipsometry Measurement:
-
Instrumentation: Use a spectroscopic ellipsometer, acquiring data over a wide range of wavelengths (e.g., 300-800 nm).
-
Multi-Angle Measurement: Take measurements at multiple angles of incidence (e.g., 65°, 70°, 75°) to improve the accuracy of the model.[21]
-
Reference Measurement: First, measure the bare substrate to determine the thickness of the native oxide layer.
-
-
Data Modeling and Analysis:
-
Substrate Model: Model the bare substrate as a silicon substrate with a silicon dioxide (SiO₂) layer. Fit the experimental data to determine the thickness of this native oxide layer.
-
Silane Layer Model: For the silanized sample, add a "silane" layer on top of the previously defined substrate model. The optical properties of the silane layer can be approximated using a Cauchy model.
-
Fitting: Fit the experimental data for the silanized sample by varying the thickness of the silane layer. The thickness of the native oxide layer should be fixed to the value determined from the reference measurement.
-
Atomic Force Microscopy (AFM)
Expertise & Experience: AFM is a high-resolution imaging technique that provides three-dimensional topographical information about a surface.[22] For silane layers, AFM is used to assess the uniformity, roughness, and presence of defects in the film.[8] It can also be used to measure the thickness of the layer through scratch-and-image methods.
Trustworthiness: The reliability of AFM data is ensured by using sharp, high-quality probes and appropriate imaging parameters (e.g., tapping mode to minimize sample damage). Cross-validation with other techniques, such as ellipsometry for thickness and XPS for chemical composition, provides a more complete and validated picture of the silane film.[9]
Experimental Protocol: Assessing Monolayer Uniformity and Roughness
-
Sample Preparation: Mount the silanized substrate on the AFM stage.
-
AFM Imaging:
-
Imaging Mode: Use tapping mode to minimize lateral forces and potential damage to the soft silane layer.
-
Scan Parameters: Acquire images at various scan sizes (e.g., 1x1 µm, 5x5 µm) to assess uniformity over different length scales.[23]
-
Image Acquisition: Collect both topography and phase images. Phase imaging can often reveal variations in surface properties that are not apparent in the topography.
-
-
Data Analysis:
-
Roughness Analysis: Calculate the root-mean-square (RMS) roughness from the topography images. A smooth, uniform monolayer will have a very low RMS roughness, typically less than 1 nm.[8]
-
Defect Identification: Visually inspect the images for defects such as pinholes, aggregates, or incomplete coverage.
-
Contact Angle Goniometry
Expertise & Experience: Contact angle measurement is a simple and rapid technique to assess the wettability of a surface, which is directly related to its surface chemistry.[4] The formation of a hydrophobic silane layer on a hydrophilic substrate (like glass or silicon wafer) will result in a significant increase in the water contact angle.[11][24]
Trustworthiness: While an indirect measure of coverage, the reproducibility of contact angle measurements on multiple samples from the same batch provides confidence in the consistency of the silanization process. Comparing advancing and receding contact angles can also provide information about the chemical heterogeneity of the surface.[25]
Experimental Protocol: Verifying Surface Modification
-
Sample Preparation: Prepare silanized and control (cleaned, unsilanized) substrates.
-
Contact Angle Measurement:
-
Instrumentation: Use a contact angle goniometer with a high-resolution camera.
-
Probe Liquid: Use deionized water as the probe liquid.
-
Measurement: Place a small droplet (e.g., 2-5 µL) of water on the surface and measure the static contact angle. Take measurements at multiple locations on each sample to ensure reproducibility.
-
-
Data Interpretation:
-
Comparison: Compare the contact angle of the silanized surface to the control. A successful hydrophobic silanization should result in a water contact angle greater than 90°.[4]
-
Correlation with Coverage: While not a direct quantification, the contact angle can be correlated with the degree of surface coverage.[26][27]
-
Workflow for Silane Surface Preparation and Analysis
The following diagram illustrates a logical workflow for the preparation, analysis, and interpretation of silanized surfaces.
Caption: General workflow for silane surface preparation, analysis, and data interpretation.[4]
Conclusion
The quantitative analysis of silane coverage is a multi-faceted process that requires a thoughtful selection and application of complementary analytical techniques. By understanding the principles, strengths, and limitations of each method, and by following robust experimental protocols, researchers can ensure the quality and reproducibility of their functionalized surfaces. This, in turn, provides a solid foundation for the development of next-generation biosensors, drug delivery systems, and other advanced materials.
References
- BenchChem. (2025). quantitative analysis of silane monolayer density on silicon substrates.
- Jähde, P., & Thiesen, P. H. (2023, October 15). Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems.
- Sward, M. L. (1990). Determination of the Optical Properties of Organic Thin Films by Spectroscopic Ellipsometry. Theses and Dissertations. 8032.
- Martin, I. T., & Peterson, A. W. (n.d.). Immersion ellipsometry for the uncorrelated determination of ultrathin film thickness and index of refraction. AIP Publishing.
- Sward, M. L. (2022, December 1). Determination of the Optical Properties of Organic Thin Films by Spectroscopic Ellipsometry. DTIC.
- Shircliff, R. A., et al. (n.d.). High-resolution X-ray photoelectron spectroscopy of mixed silane monolayers for DNA attachment. Semantic Scholar.
- Mao, H., et al. (2012, April 25). Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. Langmuir - ACS Publications.
- Shircliff, R. A., et al. (2013, March 26). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. PubMed.
- Hinrichs, K., & Eichhorn, K. (n.d.). Ellipsometry of Functional Organic Surfaces and Films. Semantic Scholar.
- ResearchGate. (2025, August 5). Determination of the thickness of thin silane films on aluminum surfaces by means of spectroscopic ellipsometry.
- Gsänger, M., et al. (2008, March 26). Uniaxial anisotropy of organic thin films determined by ellipsometry.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Quantifying Silane Surface Coverage.
- Popat, K. C., et al. (2025, August 10). AFM analysis of organic silane thin films for bioMEMS applications. ResearchGate.
- BenchChem. (2025). Silanization of Silicon Wafers with 11-Bromoundecyltrimethoxysilane: Application Notes and Protocols.
- Schön, I., et al. (2015, September 2). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry - ACS Publications.
- ResearchGate. (2025, August 6). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?.
- ResearchGate. (2025, August 6). Quantification of Variable Functional-Group Densities of Mixed-Silane Monolayers on Surfaces via a Dual-Mode Fluorescence and XPS Label.
- ResearchGate. (2025, August 7). Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS.
- National Technical Reports Library - NTIS. (n.d.). Determination of the Optical Properties of Organic Thin Films by Spectroscopic Ellipsometry.
- Shircliff, R., et al. (2013, March 13). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. Semantic Scholar.
- Grate, J. W., et al. (2012, February 24). Correlation of Oil–Water and Air–Water Contact Angles of Diverse Silanized Surfaces and Relationship to Fluid Interfacial Tensions. Langmuir - ACS Publications.
- ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011.
- Liu, H., et al. (2024, August 8). Ultra-Structural Surface Characteristics of Dental Silane Monolayers. MDPI.
- ResearchGate. (2025, August 7). High-Resolution X-ray Photoelectron Spectroscopy of Mixed Silane Monolayers for DNA Attachment.
- BenchChem. (2025). Verifying Surface Modification with Alkoxysilanes: A Comparative Guide to Contact Angle Measurements.
- BenchChem. (n.d.). Cross-Validation of AFM and XPS Data for Octylsilanetriol Films: A Comparative Guide.
- BioForce Nanosciences. (2011, November 22). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption.
- ResearchGate. (n.d.). Water contact angle measurements: (A) at different concentrations of....
- Gelest, Inc. (n.d.). The Role of Polarity in the Structure of Silanes Employed in Surface Modification.
- Lehigh University. (n.d.). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates.
- ResearchGate. (2018, August 6). Characterizing Silanized Surfaces with Imaging Ellipsometry.
- The Royal Society of Chemistry. (n.d.). Glass cover slips and small glass vials were silanised following the same method.
- Agilent. (2011, April 7). High-Resolution Characterization of Organic Ultrathin Films using AFM.
- TSI Journals. (n.d.). study-of-silane-layers-grown-on-steel-and-characterized-using-ellipsometry-at-different-wavelengths-and-incidence-angles.pdf.
- ResearchGate. (2025, August 7). Correlation of Oil-Water and Air-Water Contact Angles of Diverse Silanized Surfaces and Relationship to Fluid Interfacial Tensions.
- Saenz, C. (2015, October 17). PROCEDURE FOR SILANIZATION OF SU-8/SILICON MASTER. Harvard Medical School.
- MDPI. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces.
- ResearchGate. (2024, March 5). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces.
- ACS Omega. (2022, October 18). Wettability Alteration Using Silane to Improve Water-Alternating-Gas Injectivity.
- Asylum Research. (n.d.). Coating Characterization | Thin Film Characterization | AFM Topography.
- NIH. (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC.
- (n.d.). Chemical analysis of surfaces and organic thin films by means of XPS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. details | Park Systems [parksystems.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. gelest.com [gelest.com]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] High-resolution X-ray photoelectron spectroscopy of mixed silane monolayers for DNA attachment. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. surfmods.jp [surfmods.jp]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Ellipsometry of Functional Organic Surfaces and Films | Semantic Scholar [semanticscholar.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. tsijournals.com [tsijournals.com]
- 22. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
- 23. lehigh.edu [lehigh.edu]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Adhesion Promoters: Benchmarking Triisopropoxy(vinyl)silane Against Non-Silane Alternatives
For researchers, scientists, and drug development professionals striving to achieve optimal interfacial adhesion, the selection of an appropriate adhesion promoter is a critical determinant of product performance and longevity. This guide provides an in-depth technical comparison of triisopropoxy(vinyl)silane, a widely utilized silane coupling agent, against prominent non-silane adhesion promoters, including titanates, zirconates, and phosphate esters. By elucidating the underlying chemical mechanisms and providing a framework for empirical evaluation, this document serves as a practical resource for making informed decisions in material selection and formulation development.
The Fundamental Role of Adhesion Promoters
Adhesion promoters, or coupling agents, are bifunctional molecules that act as a chemical bridge between an inorganic substrate (e.g., glass, metal, ceramics) and an organic polymer matrix (e.g., coatings, adhesives, composites).[1][2] Their primary function is to enhance the interfacial bond strength, which in turn improves a wide array of physical and chemical properties, including mechanical strength, durability, and resistance to environmental degradation.[3][4] The mechanisms through which they achieve this are multifaceted and include:
-
Formation of Chemical Bonds: Establishing covalent or ionic bonds across the interface.[1][5]
-
Improved Surface Wetting: Reducing the interfacial tension between the substrate and the polymer.[1][6]
-
Creation of a Deformable Interfacial Layer: Allowing for stress relief at the interface.[1]
-
Enhanced Compatibility: Increasing the affinity between two otherwise immiscible materials.[7]
The choice of an adhesion promoter is dictated by the chemical nature of both the substrate and the polymer, as well as the anticipated service conditions of the final product.[1][2]
This compound: A Silane-Based Workhorse
This compound is an organosilicon compound characterized by a vinyl functional group and three isopropoxy groups attached to a central silicon atom.[8] This dual functionality is the key to its efficacy as a coupling agent.[8][9]
Mechanism of Action:
The adhesion promotion mechanism of this compound is a well-established two-step process:
-
Hydrolysis: In the presence of moisture, the isopropoxy groups hydrolyze to form reactive silanol groups (-Si-OH).[5][8]
-
Condensation and Bond Formation: These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent Si-O-Substrate bonds.[5][8] On the organic side, the vinyl group can participate in free-radical polymerization or other crosslinking reactions with the polymer matrix, creating a durable covalent link.[8][10]
This "molecular bridge" significantly enhances the adhesion between the two phases.[11]
Caption: Mechanism of this compound Adhesion.
Key Characteristics:
-
Versatility: Effective for a wide range of inorganic substrates like glass and metals.[5][8]
-
Strong Covalent Bonding: Forms robust Si-O bonds with the substrate.[5][8]
-
Moisture Sensitivity: Requires the presence of moisture for hydrolysis, which can be a critical process parameter.[5][8]
Non-Silane Adhesion Promoters: Alternative Chemistries
While silanes are widely used, alternative chemistries offer distinct advantages in specific applications.
Titanate Coupling Agents
Organotitanates function as molecular bridges, enhancing the bond between dissimilar materials.[6] They are particularly effective with metal substrates.[12]
Mechanism of Action: Titanates react with free protons at the substrate surface, forming a monomolecular layer.[1] This interaction improves wetting and bonding of the resin to the substrate.[12] Unlike silanes, their reaction is not dependent on surface hydroxyl groups, making them effective on a broader range of substrates, including those with low hydroxyl content like calcium carbonate and carbon black.[13][14]
Caption: Titanate Adhesion Promoter Mechanism.
Key Characteristics:
-
Broad Substrate Compatibility: Effective on surfaces without hydroxyl groups.[13][14]
-
Catalytic Activity: Can act as catalysts in some resin systems, potentially accelerating cure times.[6][15]
-
High-Temperature Performance: Can form stable complexes in applications with elevated temperatures.[5]
Zirconate Coupling Agents
Organozirconates are chemically similar to titanates and share a comparable mechanism of action.[5][12] They are also used to enhance adhesion to glass, ceramics, and metals.[12]
Key Characteristics:
-
Similar to Titanates: Offer benefits in high-temperature applications and on substrates where silanes may be less effective.[5][13]
-
Improved Hydrolytic Stability: In some cases, zirconates can offer better long-term performance in wet environments compared to silanes.[13]
Phosphate Ester Adhesion Promoters
Phosphate esters are particularly effective for improving the adhesion of coatings to various metal substrates, including ferrous metals, zinc alloys, and aluminum.[16]
Mechanism of Action: Phosphate esters are thought to form strong, direct bonds with metal oxides on the substrate surface.[16][17] This interaction not only improves adhesion but can also enhance corrosion resistance by creating a passivating layer.[17][18]
Key Characteristics:
-
Excellent Metal Adhesion: Specifically designed for and highly effective on metallic surfaces.[16][17]
-
Corrosion Resistance: Can contribute to the overall corrosion protection of the system.[17][18]
-
Moisture Resistance: The phosphate functional groups can be effective in high humidity conditions.[5]
Experimental Benchmarking Protocol
To objectively compare the performance of this compound against non-silane alternatives, a rigorous and standardized experimental protocol is essential. The following outlines a comprehensive approach.
Caption: Experimental Workflow for Benchmarking Adhesion Promoters.
Materials and Substrates
-
Adhesion Promoters: this compound, a representative titanate, zirconate, and phosphate ester. A control group with no adhesion promoter should also be included.
-
Substrates: Select substrates relevant to the intended application (e.g., aluminum, cold-rolled steel, glass).
-
Polymer System: Choose a representative coating or adhesive (e.g., a two-part epoxy or an acrylic adhesive).
Step-by-Step Methodology
-
Substrate Preparation:
-
Thoroughly clean all substrates to remove any organic contaminants using a suitable solvent (e.g., acetone, isopropanol).[19][20]
-
For metallic substrates, a light mechanical abrasion followed by a final solvent wipe is recommended to create a fresh, reactive surface.[19]
-
Ensure substrates are completely dry before applying the adhesion promoter.
-
-
Adhesion Promoter Application:
-
Prepare dilute solutions of each adhesion promoter (typically 0.5-2.0% in a suitable solvent).
-
Apply a thin, uniform layer of the adhesion promoter solution to the prepared substrate surface.
-
Allow the solvent to evaporate and for the promoter to react with the substrate surface according to the manufacturer's recommendations.
-
-
Polymer Application and Curing:
Performance Evaluation
-
Lap Shear Strength (ASTM D1002 for metals, D3163 for plastics):
-
Peel Adhesion (90° or 180° Peel Test):
-
Salt Spray (Fog) Test (ASTM B117):
Data Presentation and Interpretation
The quantitative data from the performance tests should be summarized in a clear and concise table for easy comparison.
| Adhesion Promoter | Substrate | Lap Shear Strength (MPa) | Peel Strength (N/mm) | Time to Failure in Salt Spray (hours) | Failure Mode |
| Control (None) | Aluminum | ||||
| This compound | Aluminum | ||||
| Titanate | Aluminum | ||||
| Zirconate | Aluminum | ||||
| Phosphate Ester | Aluminum | ||||
| Control (None) | Steel | ||||
| This compound | Steel | ||||
| Titanate | Steel | ||||
| Zirconate | Steel | ||||
| Phosphate Ester | Steel |
In addition to the quantitative data, a qualitative analysis of the failure mode is crucial.
-
Adhesive Failure: The adhesive pulls cleanly away from the substrate, indicating a failure at the interface. This suggests insufficient adhesion.
-
Cohesive Failure: The adhesive splits, leaving a layer on both substrates. This indicates that the adhesive bond to the substrate is stronger than the internal strength of the adhesive itself.
-
Substrate Failure: The substrate itself breaks before the adhesive bond fails.
Conclusion and Recommendations
The selection of an adhesion promoter is a critical step in ensuring the long-term performance and reliability of bonded systems. While this compound is a versatile and effective option for many applications, particularly on hydroxyl-rich surfaces like glass, non-silane alternatives present compelling advantages in specific scenarios.
-
Titanates and Zirconates may offer superior performance on a broader range of substrates, including those with low hydroxyl content, and in high-temperature environments.[5][13][32]
-
Phosphate Esters are a prime choice for applications requiring exceptional adhesion to metals and enhanced corrosion resistance.[16][17]
Ultimately, the optimal choice of adhesion promoter will depend on the specific substrates, polymer system, and performance requirements of the application. The experimental framework provided in this guide offers a robust methodology for conducting a thorough comparative analysis, enabling researchers and developers to make data-driven decisions and optimize the interfacial adhesion in their products.
References
- Specialty Chemicals and Solutions. (2024, November 4). Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings.
- KBR. (n.d.). The Role of Titanate Coupling Agents in Adhesion Promotion.
- KBR. (2023, June 19). How Organic Titanate Can Improve Adhesion In Your Coatings.
- AdhesivePlatform. (n.d.). The Science Behind Adhesion Promoters and Their Impact on Bonding Performance.
- Monte, S. J. (2017, October 9). Why Titanates and Zirconates May Be Better Adhesion Promoters Than Silanes. PCI Magazine.
- Prospector Knowledge Center. (2022, November 9). Adhesion Promoters 101.
- Google Patents. (n.d.). CN106232661A - Phosphate ester adhesion promotor.
- Bisley International. (2023, December 12). Why titanates and zirconates may be better adhesion promoters than silanes?
- Monte, S. J. (2025, August 6). Why titanates and zirconates may be better adhesion promoters than silanes for silica and carbon reinforced polymeric composition. ResearchGate.
- Ecopower New Materials. (2025, September 30). Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability.
- ADMET. (2010, July 13). How to Perform an Adhesive Lap Joint Shear Strength Test - ASTM D1002.
- AZoM. (2017, March 22). Lap Shear Testing of Adhesives.
- UL Prospector. (2025, September 24). Adhesion Promoters – Let's all stick together.
- Wikipedia. (n.d.). Salt spray test.
- Intertek. (n.d.). Lap Shear ASTM D3163, ASTM D5868 Tests.
- Ametek Test & Calibration Instruments. (n.d.). Lap Shear Joint Adhesive Strength Test.
- Xometry. (2024, February 8). Lap Shear: How It Is Conducted, Applications, and How It Is Calculated.
- Inno Specialty Chemicals. (n.d.). This compound: A Comprehensive Guide to Its Properties and Applications.
- INNO SPECIALTY CHEMICALS. (n.d.). This compound: A Key Component in Advanced Materials and Coatings.
- ResearchGate. (n.d.). Silane and Other Adhesion Promoters in Adhesive Technology.
- TestResources. (n.d.). Peel Test.
- Biopdi. (n.d.). Peel Testing: Key to Material Adhesion Strength.
- Adhesives & Sealants Industry. (2002, February 27). Choosing the Right Silane Adhesion Promoters for SMP Sealants.
- Denso. (2019, February 19). How-to Do a Peel Adhesion Test in 3 Steps.
- Group Altech. (n.d.). Salt Spray Testing / Adhesion and Thickness Testing for plating.
- Impact Solutions. (2025, February 26). Peel Adhesion Test – 90˚ and 180˚ Peel Test.
- Tridev Resins. (2025, August 8). Adhesion Promoter | Types, Properties & Industrial Uses.
- PubMed. (1993, September). Comparison of two different silane compounds used for improving adhesion between fibres and acrylic denture base material.
- Kerton Chemicals. (n.d.). This compound CAS 18023-33-1 For Sale.
- Intertek. (n.d.). Peel Testing.
- Thermoline Scientific. (2023, August 28). Navigating Durability: Unveiling the Significance of ASTM B117 Salt Spray Prohesion Testing in Corrosion Prevention.
- Industrial Physics. (n.d.). What is salt spray testing?
- Q-Lab. (n.d.). Prohesion Compared to Salt Spray and Outdoors - Cyclic Methods Of Accelerated Corrosion Testing.
- Gelest. (n.d.). VINYLTRIISOPROPENOXYSILA...
- Chemsrc. (2025, August 22). This compound | CAS#:18023-33-1.
- Silico. (n.d.). Vinyl Silanes for Crosslinking and Adhesion Promotion.
Sources
- 1. specialchem.com [specialchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. researchgate.net [researchgate.net]
- 4. Adhesion Promoter | Types, Properties & Industrial Uses [tridevresins.com]
- 5. stuk.solutions [stuk.solutions]
- 6. nbinno.com [nbinno.com]
- 7. specialchem.com [specialchem.com]
- 8. benchchem.com [benchchem.com]
- 9. silicorex.com [silicorex.com]
- 10. innospk.com [innospk.com]
- 11. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]
- 12. Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. pcimag.com [pcimag.com]
- 14. ulprospector.com [ulprospector.com]
- 15. How Organic Titanate Can Improve Adhesion In Your Coatings - KBR [hskbrchemical.com]
- 16. Adhesion Promoters - Lubrizol [lubrizol.com]
- 17. market.alfa-chemistry.com [market.alfa-chemistry.com]
- 18. Lubrizol® Adhesion Promoters - Lubrizol [lubrizol.com]
- 19. azom.com [azom.com]
- 20. ametektest.com [ametektest.com]
- 21. xometry.com [xometry.com]
- 22. Lap Shear ASTM D3163, ASTM D5868 Tests [intertek.com]
- 23. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 24. testresources.net [testresources.net]
- 25. Peel Testing: Key to Material Adhesion Strength [biopdi.com]
- 26. blog.chasecorp.com [blog.chasecorp.com]
- 27. Peel Adhesion Test – 90˚ and 180˚ Peel Test - Impact Solutions [impact-solutions.co.uk]
- 28. Salt spray test - Wikipedia [en.wikipedia.org]
- 29. Salt Spray Testing / Adhesion and Thickness Testing for plating | Group Altech [groupaltech.com]
- 30. industrialphysics.com [industrialphysics.com]
- 31. thermoline.com.au [thermoline.com.au]
- 32. bisleyinternational.com [bisleyinternational.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Triisopropoxy(vinyl)silane
Triisopropoxy(vinyl)silane is an invaluable organosilicon compound, widely utilized as a silane coupling agent to enhance adhesion between organic polymers and inorganic substrates.[1][2] Its dual functionality, stemming from the polymerizable vinyl group and the substrate-reactive triisopropoxy group, makes it a critical component in advanced materials.[1] However, these same reactive properties necessitate a thorough understanding of its chemical nature to ensure safe handling and environmentally responsible disposal.
This guide provides a detailed, procedure-driven plan for the proper disposal of this compound waste, grounded in its chemical reactivity and regulatory requirements. Our objective is to empower researchers and laboratory professionals with the knowledge to manage this substance safely, moving beyond mere compliance to a culture of intrinsic safety.
Hazard Profile & Immediate Safety Precautions
Before handling or disposing of this compound, it is imperative to recognize its inherent hazards. The compound is a Category 3 flammable liquid and is sensitive to moisture.[3][4] Its vapors are heavier than air and can form explosive mixtures, especially in elevated temperatures.
Table 1: Key Safety & Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18023-33-1 | [5] |
| Molecular Formula | C₁₁H₂₄O₃Si | [1][6] |
| Hazard Statement | H226: Flammable liquid and vapor | [4][7][8] |
| UN Number | UN 1993 | [3][4] |
| Flash Point | 45 °C (113 °F) | [4][8] |
| Incompatibilities | Water, strong oxidizing agents, strong acids, metals | [9][10] |
Essential Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure.
-
Eye Protection : Wear safety glasses with side shields or a full face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[3]
-
Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of after contamination in accordance with good laboratory practices.[3]
-
Skin Protection : Wear a lab coat and, if splashing is possible, additional protective clothing to prevent skin contact.[9]
-
Respiratory Protection : All handling and disposal procedures should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid breathing vapors.[3][9]
The Chemistry of Disposal: Understanding Hydrolysis
The core principle for the safe disposal of this compound is managing its reactivity, primarily its propensity for hydrolysis. The isopropoxy groups are readily hydrolyzed upon contact with moisture to form vinylsilanetriol and isopropanol.[1]
Si(OCH(CH₃)₂)₃(CH=CH₂) + 3H₂O → Si(OH)₃(CH=CH₂) + 3CH₃CH(OH)CH₃
This reaction is the key to deactivating the silane. The resulting silanol is less hazardous and can further undergo condensation to form stable siloxane networks.[1] The rate of this hydrolysis is significantly influenced by pH, being catalyzed by both acidic and basic conditions.[11] By controlling this reaction, we can convert the volatile, flammable silane into a more manageable, less reactive state prior to final disposal.
Step-by-Step Disposal Protocol
This protocol distinguishes between small research quantities and larger bulk quantities.
Part A: Waste Segregation & Initial Handling
-
Isolate the Waste Stream : Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it. Never mix silane waste with other chemical waste streams, especially oxidizers or strong acids.
-
Container Management : Keep the waste container tightly closed and stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[4] All containers must be properly grounded to prevent the buildup of static electricity.[4]
Part B: Controlled Hydrolysis for Small Quantities (<100 mL)
This procedure is intended for deactivating small volumes of residual silane waste in a laboratory setting.
-
Prepare the Reaction Vessel : In a chemical fume hood, select a flask or beaker made of a compatible material (e.g., glass) that is at least 10 times the volume of the silane waste to be treated.
-
Add Dilution Solvent : Add a volume of isopropanol or ethanol to the vessel, approximately three to five times the volume of the silane waste. This serves to dilute the silane and help moderate the reaction temperature.
-
Slow Addition of Silane : While stirring the solvent, slowly and carefully add the this compound waste to the reaction vessel.
-
Initiate Hydrolysis : Prepare a 9:1 mixture of the same alcohol and water. Slowly add this aqueous alcohol solution to the silane mixture dropwise while continuing to stir. An exothermic reaction may occur; control the addition rate to keep the temperature manageable.
-
Complete the Reaction : Allow the mixture to stir for several hours (or overnight) to ensure the hydrolysis is complete.
-
Final Collection : Transfer the resulting mixture into your designated hazardous waste container. Label it clearly as "Hydrolyzed this compound Waste in Isopropanol/Water" and include all components. This container is now ready for collection by a licensed waste disposal service.
Part C: Management of Large Quantities & Contaminated Solids
Attempting to neutralize large volumes of silane in a laboratory setting is not recommended due to the potential for an uncontrolled exothermic reaction.
-
Do Not Attempt Treatment : For quantities exceeding 100 mL, do not attempt hydrolysis. The waste should be disposed of in its original form.
-
Absorb and Contain : If dealing with a spill or contaminated solid materials (e.g., absorbent pads, gloves), place them in a suitable, closed container.[3] Use non-sparking tools for cleanup.[9][12]
-
Professional Disposal : The primary method for disposing of bulk quantities and heavily contaminated materials is to arrange for pickup by a licensed professional waste disposal service.[3][12] The material should be clearly labeled, and the Safety Data Sheet (SDS) provided to the contractor. Final disposition will typically be through a high-temperature chemical incinerator equipped with afterburners and scrubbers.[7]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
Regulatory Compliance and Final Disposition
All waste disposal activities must adhere to local, state, and federal regulations.[7][12] In the United States, hazardous waste management is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] It is the generator's responsibility to ensure that waste is correctly characterized, managed, and transported by a certified hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]
Empty containers that held this compound retain product residue and must be treated as hazardous waste.[12] They should be disposed of in the same manner as the unused product and should not be repurposed.[3]
By following these scientifically-grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Angene Chemical. (2021-05-01). Safety Data Sheet: this compound.
- Starshine Chemical. This compound.
- Harwick Standard. Safety Data Sheet.
- Gelest, Inc. (2015-07-15). Safety Data Sheet: TRIISOPROPYLSILANE, 98%.
- ECHA. Tris(isopropenyloxy)vinylsilane - Registration Dossier.
- Chemsrc. This compound | CAS#:18023-33-1.
- U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste.
- Kerton Chemicals. This compound CAS 18023-33-1 For Sale.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Acmec Biochemical. 18023-33-1[this compound].
- ResearchGate. (2025-08-07). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound | Starshinechemical [starshinechemical.com]
- 5. This compound | 18023-33-1 [sigmaaldrich.com]
- 6. This compound | CAS#:18023-33-1 | Chemsrc [chemsrc.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | 18023-33-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. gelest.com [gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. harwick.com [harwick.com]
- 13. 42 U.S. Code § 6924 - Standards applicable to owners and operators of hazardous waste treatment, storage, and disposal facilities | U.S. Code | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Triisopropoxy(vinyl)silane
In our shared pursuit of scientific advancement, the safe handling of specialized reagents is a non-negotiable cornerstone of laboratory excellence. This guide provides in-depth, field-proven insights into the selection and use of Personal Protective Equipment (PPE) for Triisopropoxy(vinyl)silane. As a moisture-sensitive and flammable organosilane, a thorough understanding of its properties is critical to ensuring a safe and effective experimental environment. This document moves beyond a simple checklist, offering a procedural and causal framework to empower you, my fellow researchers, to work with confidence and safety.
Hazard Assessment: Understanding the Risks of this compound
A robust PPE plan is built upon a comprehensive understanding of the specific hazards posed by the chemical. This compound is a colorless liquid that presents several key risks that dictate our PPE choices.
-
Flammability: This compound is a flammable liquid and vapor.[1] Vapors can travel to an ignition source and flash back. Therefore, all handling procedures must be conducted away from open flames, sparks, and other sources of ignition.[1][2]
-
Moisture Sensitivity: this compound reacts with water, which can affect its chemical integrity and potentially create hazardous byproducts. This reactivity underscores the need for a dry, inert atmosphere for storage and handling.
-
Health Hazards: While comprehensive toxicological data is not fully available, similar organosilanes can cause irritation to the skin, eyes, and respiratory tract.[3][4] Inhalation of vapors may be harmful.[5]
| Hazard | Key Considerations |
| Flammability | Flammable liquid and vapor.[1] Keep away from heat, sparks, and open flames.[1][2] |
| Reactivity | Moisture sensitive; store in a dry, inert atmosphere. |
| Health | Potential for skin, eye, and respiratory irritation.[3][4] Harmful if inhaled.[5] |
Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for a given task.[3][6][7]
Eye and Face Protection
Given the potential for splashes and eye irritation, appropriate eye and face protection is mandatory.
-
Standard Operations: For routine handling of small quantities within a certified chemical fume hood, NIOSH-approved safety glasses with side shields are the minimum requirement.
-
Risk of Splashing: When transferring larger volumes or conducting procedures with a higher risk of splashing, a face shield worn over safety goggles is essential. Chemical goggles provide a seal around the eyes, offering superior protection against splashes compared to safety glasses.
Hand Protection: A Critical Barrier
-
Recommended Glove Types: Nitrile or neoprene gloves are recommended for handling this compound.[5][8] These materials generally offer good resistance to a range of organic chemicals.
-
Glove Thickness and Inspection: A minimum glove thickness of 5 mil is recommended for adequate protection against incidental contact.[1] Always inspect gloves for any signs of degradation, punctures, or tears before use.[9]
-
Double Gloving: For procedures involving larger quantities or prolonged handling, double gloving provides an additional layer of protection.
-
Immediate Replacement: If a glove comes into contact with this compound, it should be removed immediately, and hands should be washed thoroughly before donning a new pair.[10]
Body Protection
Protective clothing is necessary to prevent skin contact with any spills or splashes.
-
Laboratory Coat: A flame-resistant lab coat is essential due to the flammability of this compound.
-
Chemical Apron: For tasks with a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
-
Full Body Suit: In the event of a large spill or for emergency response, a fully enclosed chemical suit may be necessary.[6]
Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary means of preventing inhalation exposure. However, in certain situations, respiratory protection may be required.
-
When to Use a Respirator: A respirator is necessary when handling this compound outside of a fume hood, during a spill, or if ventilation is inadequate.
-
Recommended Respirator Type: A NIOSH-approved air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is recommended.[11][12] For situations with potential for aerosol generation, a combination cartridge with a P95 or P100 particulate filter should be used.[13]
-
Fit Testing and Cartridge Change Schedule: All users of tight-fitting respirators must undergo annual fit testing to ensure a proper seal. A cartridge change schedule must be established based on the frequency and duration of use.
PPE Workflow: A Step-by-Step Guide
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Procedure
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Don the flame-resistant lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a user seal check to ensure the respirator is properly seated on the face.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing Procedure
-
Gloves: Remove the outer pair of gloves first (if double-gloved), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.
-
Gown/Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior surface.
-
Hand Hygiene: Wash hands thoroughly.
-
Face Shield/Goggles: Remove face and eye protection.
-
Respirator (if used): Remove the respirator.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection workflow for handling this compound.
Decontamination and Disposal Plan
Proper disposal of contaminated PPE is crucial to prevent secondary exposure and environmental contamination.
-
Reusable PPE:
-
Face shields and Goggles: Clean with soap and water, followed by a suitable disinfectant.
-
Chemical Aprons: Decontaminate according to the manufacturer's instructions.
-
-
Single-Use PPE:
-
Gloves, Lab Coats, etc.: All single-use PPE contaminated with this compound must be disposed of as hazardous waste.[14][15]
-
Place contaminated items in a designated, labeled, and sealed hazardous waste container.[14] Do not mix with general laboratory waste.
-
Follow your institution's specific hazardous waste disposal procedures.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Conclusion
A culture of safety is paramount in a high-performing research environment. By understanding the hazards of this compound and diligently applying the appropriate PPE protocols outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current information.
References
- Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Subpart I 29 CFR 1910.132.
- Electronic Code of Federal Regulations (eCFR). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment.
- Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements.
- Angene Chemical. Safety Data Sheet - this compound.
- University of Arkansas Environmental Health and Safety. Silane Exposure, Signs and Symptoms and Chemical Properties.
- Phalen, R. N., & Le, T. (2014). Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement. Journal of occupational and environmental hygiene, 11(11), 724–731.
- Gas-Sensing.com. Understanding Silane: Properties, Risks, and Safety Measures.
- Starshine Chemical. This compound.
- The RIDGEPRO. NIOSH Approved Respirator 5203 by 3M.
- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
- Hazmat School. How to dispose of contaminated PPE.
- Montana Tech. Chemical Hygiene Plan.
- 3M. 3M Respirator Selection Guide.
- Centers for Disease Control and Prevention (CDC). DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry.
- Fibre Glast. Organic Vapor Respirator NIOSH approved, in stock.
- Gelest, Inc. VINYLTRIMETHOXYSILANE Safety Data Sheet.
- Simple But Needed. What are the guidelines for PPE disposal?.
- Ansell. Ansell Chemical Resistance Glove Chart.
- All Safety Products. Glove Selection Chart - Chemical Breakthrough Times.
- Unisafe Gloves. Chemical Resistance Guide, disposable, nitrile gloves, latex gloves, vinyl gloves.
- University of California, Berkeley Environmental Health and Safety. OSHA Glove Selection Chart.
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. static.csbsju.edu [static.csbsju.edu]
- 3. gas-sensing.com [gas-sensing.com]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. necanet.org [necanet.org]
- 6. Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siadmi.com [siadmi.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. theridgepro.com [theridgepro.com]
- 12. fibreglast.com [fibreglast.com]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. hazmatschool.com [hazmatschool.com]
- 15. sbnsoftware.com [sbnsoftware.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
